cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Description
Properties
IUPAC Name |
3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZWVKASYOPUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)CC1(CC(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175411 | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21170-10-5 | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21170-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Abstract
This technical guide provides a comprehensive overview of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a key bicyclic diketone in organic synthesis. The document details its chemical identity, physicochemical properties, and spectroscopic profile. A significant focus is placed on its synthesis via the Weiss-Cook reaction, including a detailed mechanistic discussion and a step-by-step experimental protocol. Furthermore, the guide explores the compound's reactivity and its applications as a versatile building block in the synthesis of complex organic molecules. This paper is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Structural Significance of a Bicyclic Ketone
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a fascinating organic compound characterized by a fused ring system composed of two five-membered rings, with ketone functionalities at the 3 and 7 positions. The "cis" designation refers to the stereochemical relationship of the two methyl groups at the bridgehead carbons (1 and 5), which are oriented on the same side of the molecule. This specific stereochemistry imparts a unique three-dimensional structure that influences its reactivity and physical properties, making it a valuable intermediate in stereoselective synthesis. The symmetrical nature of the molecule also results in a distinct spectroscopic signature, which is useful for its characterization. Its utility primarily stems from its rigid framework and the presence of two reactive ketone groups, which can be selectively functionalized to construct more complex molecular architectures, including natural products and polyquinanes.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its application in a laboratory setting.
| Identifier | Value |
| Chemical Name | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione |
| CAS Number | 21170-10-5[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4][6] |
| Molecular Weight | 166.22 g/mol [1][2][3][5][6] |
| EC Number | 244-255-8[2][3][5] |
| MDL Number | MFCD00003772[3][5] |
Table 1: Chemical Identifiers for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
The physical properties of this compound are summarized below, providing essential data for handling, storage, and reaction setup.
| Property | Value |
| Physical Form | Solid |
| Melting Point | 228-230 °C (lit.)[2][3][6] |
| Boiling Point | 257.5 °C at 760 mmHg (estimated)[2] |
| Density | 1.142 g/cm³ (estimated)[2] |
| Flash Point | 95 °C (estimated)[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 0[2] |
Table 2: Physicochemical Properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Synthesis: The Weiss-Cook Reaction
The most common and efficient method for preparing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction.[7][8] This versatile reaction involves a two-step process that begins with the condensation of biacetyl (2,3-butanedione) with two equivalents of dimethyl-1,3-acetonedicarboxylate.[7][8] The reaction mechanism is a cascade of an aldol reaction followed by two sequential Michael additions, which ultimately forms a tetraester bis-enol intermediate.[7] The subsequent step involves acidic hydrolysis and decarboxylation of this intermediate to yield the final bicyclic dione.[7][9] The thermodynamic preference for the cis-fused product makes this a highly stereoselective synthesis.[7]
Reaction Mechanism Workflow
The following diagram illustrates the key transformations in the Weiss-Cook synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Caption: Synthetic workflow for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione via the Weiss-Cook reaction.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7][9]
Step 1: Preparation of the Tetraester Bis-enol Intermediate
-
In a suitable reaction vessel, dissolve sodium bicarbonate in water to create a basic solution (pH ~8.3).[9]
-
Add dimethyl 1,3-acetonedicarboxylate to the solution with vigorous stirring.[9]
-
To this rapidly stirred solution, add biacetyl in a single portion.[9]
-
Continue stirring the mixture at a controlled temperature (e.g., 55 °C) for approximately 60 minutes. A precipitate should form during this time.[7]
-
Cool the resulting slurry to room temperature.[7]
-
Wash the collected solid with methanol until the filtrate runs clear.[7]
-
Dry the solid under reduced pressure to obtain the tetraester bis-enol intermediate.[9]
Step 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Combine the dried tetraester intermediate with glacial acetic acid and 1 M hydrochloric acid in a round-bottomed flask equipped with a reflux condenser.[7][9]
-
Heat the mixture to reflux with vigorous stirring for at least 2.5 hours.[7][9]
-
After the reflux period, cool the solution to room temperature.[7]
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.[7][9]
-
If using ethyl acetate, basify the aqueous layer with a NaOH solution to a pH > 8 before extraction.[7]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[7][9]
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from methanol or ethanol, or by sublimation.[9]
Spectroscopic Characterization
The symmetrical nature of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione leads to a relatively simple yet informative spectroscopic profile.
| Spectroscopic Data | Observed Signals and Interpretation |
| Infrared (IR) | A strong absorption band around 1736-1738 cm⁻¹ corresponding to the C=O stretching of the ketone groups.[9] |
| ¹H NMR (CDCl₃) | Features two main signals: a singlet for the six protons of the two equivalent methyl groups (CH₃) at approximately δ 1.22 ppm, and an AB quartet for the eight protons of the four equivalent methylene groups (CH₂) at around δ 2.36 and 2.39 ppm.[9] |
| ¹³C NMR (CDCl₃) | Typically shows signals for the methyl carbons, the methylene carbons, the bridgehead carbons, and a characteristic downfield signal for the carbonyl carbons around δ 217.2 ppm.[9] |
| Mass Spectrometry (70 eV) | The mass spectrum displays a molecular ion peak (M⁺) corresponding to its molecular weight.[9] |
Table 3: Spectroscopic Data for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactivity and Synthetic Applications
The two ketone functionalities are the primary sites of reactivity in cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. These groups can undergo a variety of transformations, making the molecule a versatile synthetic intermediate.
-
Olefination Reactions: The dione can undergo olefination reactions, such as the Wittig reaction. For instance, its reaction with (carbethoxyethylidene)triphenylphosphorane under microwave heating has been investigated.[5]
-
Reactions at the α-Carbon: It can react with carbon disulfide in the presence of a strong base and an alkylating agent to form 2-dialkylthiomethylene compounds.[5]
-
Allylation: Mono- and diallylation of the dione can be achieved under radical conditions using allyltributyltin, proceeding through the corresponding bromo derivatives.[10]
-
Reductive Couplings: The dione is a precursor for the synthesis of tricyclo[3.3.0.0³,⁷]octane derivatives through pinacol reduction using low-valent titanium species.[11]
-
Building Block for Polyquinanes: The rigid bicyclo[3.3.0]octane framework serves as an excellent starting point for the synthesis of more complex polycyclic compounds, such as peristylanes.[12]
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a compound of significant interest due to its unique structural features and synthetic versatility. The Weiss-Cook reaction provides a reliable and stereoselective route to this molecule, which can then be elaborated into a wide range of more complex structures. Its well-defined stereochemistry and the presence of two reactive ketone groups make it an invaluable tool for synthetic chemists, particularly in the construction of polyquinane natural products and other intricate molecular targets. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a solid foundation for its application in advanced organic synthesis.
References
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES - Organic Syntheses Procedure. Available at: [Link]
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cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione - LookChem. Available at: [Link]
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cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione - Stenutz. Available at: [Link]
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Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
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Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Allylation of cis-bicyclo(3.3.0) octane 3,7-dione derivatives via fragmentation methodology. Available at: [Link]
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Cyclopentannulation of bicyclo[3.3.0]octane-3,7-dione. A more convenient synthesis of the[13]peristylane system | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Inexpensive Synthesis of 3,7-Disubstituted Tricyclo[3.3.0.03,7 ... Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1985-31298/ejournals/abstract/10.1055/s-1985-31298
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cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Abstract
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a synthetically valuable bicyclic diketone that serves as a pivotal building block in the construction of complex molecular architectures, particularly polyquinanes and other strained ring systems. Its rigid, cis-fused pentalane core provides a well-defined three-dimensional scaffold for stereocontrolled transformations. This guide offers a comprehensive analysis of its chemical and physical properties, spectroscopic signature, synthesis via the Weiss-Cook reaction, and its reactivity, providing researchers and drug development professionals with a detailed reference for its application in modern organic synthesis.
Chemical Identity and Nomenclature
The unique bridged structure of this diketone is systematically named according to IUPAC conventions, though several synonyms are common in chemical literature and supplier catalogs. Its core identity is defined by a unique CAS Registry Number.
| Identifier | Value |
| IUPAC Name | (3aR,6aR)-3a,6a-Dimethyloctahydropentalene-2,5-dione |
| Common Name | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione |
| CAS Number | 21170-10-5[1][2][3][4] |
| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4] |
| Molecular Weight | 166.22 g/mol [1][2][3][4] |
| InChI Key | KGZWVKASYOPUET-AOOOYVTPSA-N[5] |
| Canonical SMILES | C[C@]12CC(=O)C[C@@]1(C)CC(=O)C2[5] |
| EC Number | 244-255-8[1] |
| MDL Number | MFCD00003772[2] |
Physicochemical Properties
The compound is a solid at room temperature with a notably high melting point, reflecting its rigid and symmetrical structure. Its properties are summarized below.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 228-230 °C[1][2][6] | Literature |
| Boiling Point | 257.5 °C at 760 mmHg | LookChem[1] |
| Density | 1.142 g/cm³ | LookChem[1] |
| Flash Point | 95 °C | LookChem[1] |
| Vapor Pressure | 0.0145 mmHg at 25 °C | LookChem[1] |
| Hydrogen Bond Acceptors | 2 | LookChem[1] |
| Hydrogen Bond Donors | 0 | LookChem[1] |
| Rotatable Bonds | 0 | LookChem[1] |
Synthesis via the Weiss-Cook Reaction
The most efficient and widely recognized synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction.[7][8] This robust reaction proceeds in a two-step sequence involving an initial base-catalyzed condensation followed by an acid-catalyzed hydrolysis and decarboxylation cascade. The reaction is notable for its ability to construct the complex bicyclo[3.3.0]octane core from simple acyclic precursors.[9]
Mechanistic Overview
The synthesis begins with the reaction of biacetyl (2,3-butanedione) with two equivalents of dimethyl 1,3-acetonedicarboxylate.[7][8] This process is initiated by an aldol reaction, which is followed by a series of intramolecular Michael reactions to form a stable tetraester bis-enol intermediate.[7][8] In the second stage, acidic hydrolysis cleaves the ester groups, and the resulting β-keto acids readily undergo decarboxylation upon heating to yield the target diketone.[7][10]
Synthetic Workflow Diagram
Caption: Workflow for the Weiss-Cook Synthesis.
Detailed Experimental Protocol
This protocol is adapted from the established procedure published in Organic Syntheses.[10]
Step 1: Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Prepare a solution of sodium bicarbonate (5.6 g) in 400 mL of water in a 1-L Erlenmeyer flask. The pH should be approximately 8.3.
-
Add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) to the flask and stir to dissolve.
-
To the rapidly stirring solution, add biacetyl (17.2 g, 0.20 mol) in a single portion.
-
Continue stirring for 24 hours. During this time, a white crystalline solid will precipitate.
-
Collect the solid product by suction filtration and dry under reduced pressure. This yields the tetraester intermediate (60–62 g).
Step 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
In a 1-L round-bottomed flask equipped with a reflux condenser, combine the dried tetraester from Step 1 (24 g, 0.060 mol), 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring for at least 2.5 hours.[7]
-
Cool the resulting solution in an ice bath.
-
Extract the product from the aqueous solution with five 250-mL portions of chloroform.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
Dry the chloroform solution with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from methanol or by sublimation to afford the pure diketone.
Spectroscopic Characterization
The C₂-symmetry of the molecule leads to a simplified yet highly characteristic spectroscopic signature.
-
¹H NMR Spectroscopy : The proton NMR spectrum is distinct due to the molecule's symmetry. It exhibits two primary signals:
-
A sharp singlet at approximately δ 1.22 ppm , integrating to 6H, which corresponds to the two equivalent bridgehead methyl groups (CH₃).[10]
-
An AB quartet centered around δ 2.36-2.39 ppm , integrating to 8H. This complex signal arises from the four equivalent methylene groups (CH₂), where the geminal protons are diastereotopic.[10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of a saturated ketone.
-
A prominent peak is observed at approximately 1736-1740 cm⁻¹ , corresponding to the C=O stretching vibration of the two cyclopentanone rings.[10]
-
-
Elemental Analysis : The purity of the compound can be confirmed by elemental analysis.
Reactivity and Synthetic Utility
The chemical utility of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione stems from the reactivity of its two ketone functionalities and the adjacent methylene protons.
Olefination Reactions
The carbonyl groups readily undergo olefination. For instance, reaction with Wittig reagents such as (carbethoxyethylidene)triphenylphosphorane under controlled microwave heating provides a route to functionalized bicyclic alkenes.
Reactions at the α-Position
The methylene protons alpha to the carbonyls can be deprotonated with a strong base to form enolates. These nucleophilic intermediates can then react with various electrophiles. A notable example is the reaction with carbon disulfide in the presence of a strong base and an alkylating agent, which yields racemic 2-dialkylthiomethylene derivatives.
Reductive and Transannular Cyclization Reactions
One of the most significant applications of this dione is as a precursor to strained tricyclo[3.3.0.0³⁷]octane skeletons.[11] The cis-fusion of the rings places the C3 and C7 carbonyl groups in close enough proximity to allow for transannular bond formation under certain reductive conditions. For example, reduction of the dione can lead to diols, which can be further manipulated to induce cyclization, forming a C3-C7 bond and generating the highly strained tricyclic framework.[11] This strategy is a powerful tool for accessing complex polycyclic systems.
Caption: Key Synthetic Transformations.
Applications in Fragrance Chemistry
Beyond its use as a synthetic intermediate, the molecule has found applications in the fragrance industry due to its unique woody and amber-like scent profile.[6] It serves as an important intermediate in the synthesis of complex, long-lasting fragrances for use in consumer products.[6]
Safety and Handling
Appropriate safety precautions should be taken when handling this chemical.
-
Hazard Codes : Xi (Irritant).[1]
-
Safety Statements : S24/25 - Avoid contact with skin and eyes.[1]
-
General Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[12]
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a cornerstone molecule for the synthesis of complex cyclic systems. Its straightforward and high-yield preparation via the Weiss-Cook reaction, combined with its versatile reactivity, makes it an indispensable tool for synthetic chemists. The rigid, stereodefined framework provides an excellent platform for investigating the chemistry of strained rings and for the total synthesis of natural products containing the pentalane core. Future research will likely continue to exploit its unique structure to forge even more intricate and functionally diverse molecular targets.
References
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LookChem. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. [Link]
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Weiss, U., & Edwards, J. M. (1969). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 49, 10. [Link]
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Stenutz, R. cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. [Link]
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Capot Chemical Co., Ltd. Specifications of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. [Link]
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Miles, W. H., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(9), 3334–3338. [Link]
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Miles, W. H., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
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Matrix Fine Chemicals. 3A,6A-DIMETHYL-OCTAHYDROPENTALENE-2,5-DIONE. [Link]
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ChemSrc. MSDS of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. [Link]
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MySkinRecipes. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7- dione. [Link]
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Camps, P., et al. (1984). Attempts to develop new synthetic entries into the tricyclo[3.3.0.0³⁷]octane skeleton. Canadian Journal of Chemistry, 62(7), 1184-1193. [Link]
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Miles, W. H., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Dialnet. [Link]
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ResearchGate. Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. [Link]
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ResearchGate. Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones. [Link]
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cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione physical properties
An In-Depth Technical Guide to the Physical Properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (CAS No. 21170-10-5). As a rigid, bicyclic dione, this molecule serves as a valuable building block in organic synthesis. An accurate understanding of its physical characteristics is paramount for its effective use in reaction design, process development, and quality control. This document consolidates key data, explains the causality behind experimental methodologies, and offers detailed protocols for its characterization, grounded in authoritative references.
Molecular Structure and Stereochemistry
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is characterized by a bicyclic alkane framework composed of two fused cyclopentane rings. The molecular formula is C₁₀H₁₄O₂ and it has a molecular weight of 166.22 g/mol .[1][2][3][4]
The key structural features that dictate its physical properties are:
-
Bicyclo[3.3.0]octane Core: This fused-ring system imparts significant conformational rigidity.[5]
-
Cis-Ring Fusion: The two five-membered rings are fused in a cis configuration, which is the thermodynamically more stable isomer compared to the highly strained trans alternative.[5][6] This arrangement defines the overall concave, "V" shape of the molecule.
-
Bridgehead Methyl Groups: The methyl groups at the C1 and C5 bridgehead positions are crucial. Their cis orientation relative to the ring fusion creates a specific steric environment around the ketone functionalities.
-
Symmetry: The molecule possesses a C₂ axis of symmetry, which simplifies its spectroscopic signatures, particularly in NMR, rendering the two methyl groups, the two carbonyl groups, and the four pairs of methylene protons chemically equivalent.
Caption: 2D representation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Synthesis and Purification Context
The physical properties detailed in this guide are contingent on high sample purity. The predominant method for synthesizing this compound is the Weiss-Cook reaction, a robust two-step process involving the reaction of biacetyl with two equivalents of dimethyl-1,3-acetonedicarboxylate.[7][8] The reaction proceeds through an aldol reaction followed by a series of Michael additions to construct the bicyclic core.[7][8]
Post-synthesis, rigorous purification is essential. The crude product, a solid, is typically purified by recrystallization from solvents like methanol or ethanol, or by sublimation at approximately 70°C under reduced pressure (0.1 mm).[9] Sublimation is particularly effective for removing non-volatile impurities and yielding high-purity crystalline material suitable for accurate physical measurements.
Caption: General workflow for synthesis, purification, and characterization.
Summary of Physical Properties
The following table summarizes the key quantitative physical property data for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
| Property | Value | Method/Notes | Reference(s) |
| Appearance | Colorless or white crystalline solid | --- | [2][9] |
| Melting Point | 228-230 °C | (lit.) | [1][2][3][10][11][12] |
| Boiling Point | 257.5 °C | at 760 mmHg | [1][2][10] |
| 254.44 °C | Computationally Predicted | [5][13] | |
| Density | 1.142 g/cm³ | --- | [1][2][10] |
| Refractive Index | 1.522 | --- | [2][10] |
| 1.4930 | Computationally Predicted | [1][5] | |
| Vapor Pressure | 0.0145 mmHg | at 25 °C | [1][2][10] |
| Flash Point | 95 °C | --- | [1][2][10] |
| Molecular Formula | C₁₀H₁₄O₂ | --- | [1][2] |
| Molecular Weight | 166.22 g/mol | --- | [1][2] |
Detailed Spectroscopic and Structural Data
Spectroscopic analysis provides definitive structural confirmation and is a primary tool for quality assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for confirming the cis-isomeric structure and purity of the compound.
-
¹H NMR (Proton NMR): The proton spectrum is remarkably simple due to the molecule's symmetry. In deuterochloroform (CDCl₃), the spectrum exhibits two key signals.[9]
-
δ 1.22 ppm (singlet, 6H): This signal corresponds to the six protons of the two chemically equivalent methyl groups at the bridgehead positions (C1 and C5). Its singlet nature confirms the absence of adjacent protons for coupling.
-
δ 2.36 and 2.39 ppm (AB quartet, 8H, J = 18.5 Hz): This complex signal represents the eight protons of the four methylene (CH₂) groups. The protons within each CH₂ group are diastereotopic, meaning they are chemically non-equivalent, giving rise to the AB quartet pattern. This is a hallmark of the rigid bicyclic system.
-
-
¹³C NMR (Carbon NMR): While experimental ¹³C NMR data is not provided in the primary literature reviewed[9], the spectrum is predicted to show four distinct signals corresponding to the four types of carbon atoms in the symmetrical structure:
-
Methyl Carbons (-CH₃): A single peak in the aliphatic region.
-
Methylene Carbons (-CH₂-): A single peak.
-
Bridgehead Carbons (>C<): A single peak for the quaternary bridgehead carbons.
-
Carbonyl Carbons (C=O): A single peak significantly downfield (typically >210 ppm for cyclopentanones), confirming the presence of the ketone functional groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
The most prominent absorption band appears at 1736 cm⁻¹ (as a KBr pellet).[9] This strong band is characteristic of the C=O (carbonyl) stretching vibration for a saturated ketone within a five-membered ring. The frequency is slightly higher than that of a typical acyclic ketone due to ring strain.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
The expected molecular ion peak (M⁺) for C₁₀H₁₄O₂ would be observed at an m/z (mass-to-charge ratio) of 166 .
Experimental Protocols
The following protocols describe standard methodologies for verifying the physical properties of a purified sample of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1 °C) close to the literature value indicates a high-purity sample. Impurities typically depress and broaden the melting range.
-
Sample Preparation: Ensure the sample has been purified by recrystallization or sublimation and is thoroughly dried under vacuum to remove all residual solvents.
-
Loading: Crush a small amount of the crystalline solid into a fine powder on a watch glass. Tamp the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the material.
-
Measurement: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating Profile: Set the apparatus to heat rapidly to approximately 210 °C. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
-
Verification: Compare the observed range to the literature value of 228-230 °C.[3][11]
Protocol: Spectroscopic Characterization
Causality: A combination of spectroscopic techniques provides an unambiguous structural confirmation, serving as a definitive identity test.
Caption: Workflow for spectroscopic sample preparation and analysis.
-
¹H and ¹³C NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum, ensuring adequate resolution to observe the AB quartet structure.
-
Acquire the ¹³C spectrum.
-
Process the data and compare the chemical shifts (δ) and coupling constants (J) to the reference values.[9]
-
-
IR Spectroscopy (KBr Pellet Method):
-
Gently grind approximately 1 mg of the sample with 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press (as per manufacturer instructions) to form a thin, transparent or translucent pellet.
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Identify the key C=O stretching frequency around 1736 cm⁻¹.[9]
-
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a well-characterized, high-melting crystalline solid. Its rigid, symmetrical cis-fused structure is directly reflected in its physical properties and distinctive spectroscopic signatures. The sharp melting point at 228-230 °C serves as a reliable indicator of its purity, while its simple ¹H NMR spectrum and characteristic carbonyl stretch in the IR spectrum provide unambiguous confirmation of its identity. This consolidated data serves as a critical resource for scientists utilizing this versatile compound in synthetic chemistry and materials science.
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Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]
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LookChem. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]
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MOLBASE. (n.d.). cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]
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Journal of the Chemical Society, Chemical Communications. (1983). X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C O interaction. Retrieved from [Link]
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Stenutz. (n.d.). cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]
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Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(9), 3361-3366. Retrieved from [Link]
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ACS Publications. (n.d.). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Retrieved from [Link]
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Phosphorus, Sulfur, and Silicon and the Related Elements. (1996). DITHIOCARBOXYLIERUNGSREAKTIONEN VON cis-BICYCLO[3.3.0]OCTAN-3,7-DIONEN.... Retrieved from [Link]
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MySkinRecipes. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7- dione. Retrieved from [Link]
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ResearchGate. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Retrieved from [Link]
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ChemSrc. (n.d.). CAS NO. 21170-10-5 | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines.... Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This guide provides a comprehensive technical overview of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a synthetically valuable bicyclic dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, its synthesis via the renowned Weiss-Cook reaction, and its applications as a versatile building block in organic synthesis.
Introduction: A Symmetrical Scaffold for Complex Syntheses
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , is a fascinating and highly symmetrical bicyclic ketone.[1][2] Its rigid, cis-fused ring system provides a well-defined three-dimensional architecture, making it an attractive starting material for the synthesis of complex polyquinanes and other natural products.[3] The strategic placement of two ketone functionalities allows for a wide range of chemical transformations, offering multiple avenues for molecular elaboration. This guide will explore the fundamental aspects of this compound, from its molecular structure and spectroscopic signature to its synthesis and synthetic potential.
Molecular Structure and Spectroscopic Profile
The defining feature of this molecule is the cis-fusion of the two five-membered rings, which imparts a distinct V-shape to the bicyclo[3.3.0]octane core. This stereochemistry is a direct and elegant consequence of its synthesis, which will be discussed in detail.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 21170-10-5 | [1][4] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1][4] |
| Melting Point | 228-230 °C | [4] |
Spectroscopic Characterization:
The symmetrical nature of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is elegantly reflected in its spectroscopic data.
-
¹H NMR (CDCl₃, 360 MHz): The proton NMR spectrum is remarkably simple, showcasing a singlet at δ 1.22 ppm corresponding to the six protons of the two equivalent methyl groups (CH₃). The eight methylene protons (CH₂) appear as an AB quartet at δ 2.36 and 2.39 ppm with a coupling constant (J) of 18.5 Hz, indicative of the geminal coupling within the methylene bridges.[6]
-
IR (KBr): The infrared spectrum displays a strong absorption band at 1736 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the two ketone groups.[6]
-
¹³C NMR: While the specific ¹³C NMR data for the dimethylated compound is not explicitly detailed in the available literature, data for the parent cis-bicyclo[3.3.0]octane-3,7-dione provides valuable insight. For the parent compound, the key signals are observed at δ 35.5 (methine carbons), 42.6 (methylene carbons), and 217.2 (carbonyl carbons).[6][7] It is expected that the spectrum of the dimethylated analogue would show an additional signal for the methyl carbons and a quaternary carbon signal for the bridgehead carbons, with shifts influenced by the methyl substitution.
-
Mass Spectrometry: The mass spectrum of the parent cis-bicyclo[3.3.0]octane-3,7-dione shows a molecular ion peak (M⁺) at m/z 138.[6] The fragmentation pattern would be expected to involve characteristic losses of CO and ethylene from the bicyclic core. For cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, the molecular ion peak would be at m/z 166.
Synthesis via the Weiss-Cook Reaction: A Symphony of Carbon-Carbon Bond Formations
The most efficient and widely adopted method for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction.[8][9] This elegant one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (in this case, biacetyl) with two equivalents of an acetonedicarboxylic acid ester (dimethyl 1,3-acetonedicarboxylate).[9] The reaction proceeds through a remarkable sequence of aldol and Michael reactions, culminating in the stereospecific formation of the cis-fused bicyclic system.[9]
Reaction Scheme:
A simplified schematic of the Weiss-Cook reaction.
Detailed Experimental Protocol:
The synthesis is typically carried out in two main stages: the initial condensation to form the tetraester intermediate, followed by hydrolysis and decarboxylation to yield the final diketone.
Part A: Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate [6]
-
In a 1-L Erlenmeyer flask, prepare a solution of sodium bicarbonate (5.6 g) in water (400 mL) to a pH of 8.3.
-
To this solution, add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) and a magnetic stirring bar.
-
While stirring rapidly, add biacetyl (17.2 g, 0.20 mol) in one portion.
-
Continue stirring for 24 hours, during which a white crystalline solid will precipitate.
-
Collect the solid by suction filtration and dry under reduced pressure to yield 60-62 g of the tetraester intermediate.
Part B: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione [6]
-
Equip a 1-L round-bottomed flask with a reflux condenser and a magnetic stirring bar.
-
Charge the flask with 1 M hydrochloric acid (200 mL), glacial acetic acid (40 mL), and the tetraester from Part A (24 g, 0.060 mol).
-
Stir the mixture vigorously and heat at reflux for 3-6 hours.
-
Cool the solution in an ice bath.
-
Isolate the product by extraction with chloroform.
-
The crude product can be purified by recrystallization from a minimum amount of hot ethanol to afford 7.5-7.7 g (75-77%) of the pure diketone as a white to light yellow solid.[6]
Mechanism and Stereoselectivity:
The Weiss-Cook reaction is a classic example of a domino reaction, where a series of transformations occur in a single pot. The currently accepted mechanism involves an initial aldol condensation between the enolate of dimethyl acetonedicarboxylate and one of the carbonyl groups of biacetyl. This is followed by a Michael addition of a second molecule of the enolate to the resulting α,β-unsaturated ketone. A subsequent intramolecular aldol condensation and dehydration then lead to the formation of the bicyclic system. The stereochemical outcome, the exclusive formation of the cis-fused product, is a key feature of this reaction and is believed to be thermodynamically controlled.[10]
Experimental workflow for the synthesis of the target molecule.
Synthetic Applications: A Gateway to Complex Architectures
The rigid, symmetrical framework and the presence of two reactive ketone groups make cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione a valuable precursor in the synthesis of more complex molecules, particularly those containing the polyquinane skeleton.
Key Reactions and Applications:
-
Olefination: The ketone functionalities can undergo olefination reactions, such as the Wittig reaction, to introduce exocyclic double bonds. For instance, its reaction with (carbethoxyethylidene)triphenylphosphorane under microwave heating has been reported.[4]
-
Synthesis of Tricyclo[3.3.0.0³,⁷]octane Derivatives: This diketone has been utilized as a starting material for the synthesis of the highly strained tricyclo[3.3.0.0³,⁷]octane skeleton.[2] This transformation highlights the potential for intramolecular reactions across the bicyclic system.
-
Precursor to Triquinacene: The bicyclo[3.3.0]octane framework is a key structural motif in the synthesis of triquinacene, a polyquinane of significant theoretical and synthetic interest. While direct conversion is not straightforward, derivatives of the bicyclo[3.3.0]octane system are pivotal intermediates in its synthesis.
-
Building Block for Natural Products: The bicyclo[3.3.0]octane core is found in numerous natural products. While specific total syntheses employing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione are not extensively documented in the readily available literature, its structural features make it an ideal candidate for such endeavors. For example, the parent compound, cis-bicyclo[3.3.0]octane-3,7-dione, has been used in the total synthesis of the carbocyclic analogue of prostacyclin.[11]
Conclusion: A Timeless Building Block with Untapped Potential
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione stands as a testament to the power of elegant and efficient chemical synthesis. The Weiss-Cook reaction provides a straightforward entry into this highly symmetrical and stereochemically defined molecule. Its rigid framework and versatile ketone functionalities have established it as a valuable tool in the synthesis of complex carbocyclic systems. While its full potential in the total synthesis of natural products and pharmaceuticals may not yet be fully realized, the foundational knowledge of its structure, synthesis, and reactivity presented in this guide provides a solid platform for future explorations by the scientific community. Further investigations into its detailed solid-state structure and its application as a chiral building block are anticipated to open new avenues in synthetic organic chemistry.
References
- Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. Journal of the Chemical Society, Perkin Transactions 1. (URL not provided)
- DITHIOCARBOXYLIERUNGSREAKTIONEN VON cis-BICYCLO[3.3.0]OCTAN-3,7-DIONEN. MOLEKÜL- UND KRISTALLSTRUKTUR VON cis-2,6-BIS(DIMETHYLTHIO-METHYLEN)-BICYCLO[3.3.0]OCTAN-3,7-DION. (Journal and URL not provided)
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Weiss-Cook Condensation - SynArchive. [Link]
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cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione - LookChem. [Link]
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-
cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione - Stenutz. [Link]
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Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones - ResearchGate. [Link]
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES - Organic Syntheses Procedure. [Link]
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Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton - Canadian Science Publishing. [Link]
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Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Request PDF - ResearchGate. [Link]
-
The Weiss‐Cook reaction for the synthesis of fused five‐membered‐rings. - ResearchGate. [Link]
-
Reaction Stereochemistry with Carbocation Intermediates - YouTube. [Link]
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Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors - Arkivoc. [Link]
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The Weiss-Cook Reaction: A Comprehensive Technical Guide to the Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a significant bicyclic dione with applications in the synthesis of polyquinanes and other complex natural products. The primary focus of this document is the Weiss-Cook reaction, a robust and widely utilized method for the construction of the bicyclo[3.3.0]octane skeleton. This guide will delve into the mechanistic intricacies of this reaction, providing a step-by-step analysis of the underlying aldol and Michael reactions. Furthermore, alternative synthetic strategies will be explored and compared, offering researchers a broader perspective on the synthesis of this important molecular scaffold. Detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows are included to provide a complete and practical resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Bicyclo[3.3.0]octane Skeleton
The bicyclo[3.3.0]octane framework is a prevalent structural motif in a multitude of natural products, exhibiting a wide range of biological activities. The inherent strain and stereochemical complexity of this fused five-membered ring system make it a challenging and attractive target for synthetic organic chemists. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, in particular, serves as a versatile building block for the elaboration of more complex molecules, including triquinacene derivatives.[1] Its symmetrical nature and the presence of two reactive ketone functionalities provide ample opportunities for further chemical transformations.
The direct and efficient construction of this dione is most notably achieved through the Weiss-Cook reaction, a powerful annulation process that involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylate.[2][3] This reaction is renowned for its ability to assemble the bicyclic system in a highly convergent manner.
The Core Mechanism: A Deep Dive into the Weiss-Cook Reaction
The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione via the Weiss-Cook reaction is a two-step process.[4][5] The first step involves the base-catalyzed condensation of biacetyl (2,3-butanedione) with two molecules of dimethyl 1,3-acetonedicarboxylate to form a stable tetraester bis-enol intermediate. The second step is an acid-catalyzed hydrolysis and decarboxylation of this intermediate to yield the final bicyclic dione.
Step 1: Formation of the Tetraester Bis-Enol Intermediate
The initial phase of the Weiss-Cook reaction is a cascade of aldol and Michael-type reactions. The mechanism, while complex, can be understood as a sequence of highly orchestrated bond-forming events.[2]
The reaction is initiated by the deprotonation of dimethyl 1,3-acetonedicarboxylate by a mild base, such as sodium bicarbonate, to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of biacetyl in an aldol-type addition. A subsequent dehydration reaction leads to a conjugated system. This process is then repeated on the second carbonyl group of biacetyl with a second molecule of the acetonedicarboxylate enolate.
A key feature of this step is the series of intramolecular Michael additions that lead to the formation of the two five-membered rings. The precise order of these events can be influenced by the reaction conditions, such as pH.[2] The resulting product of this intricate sequence is the thermodynamically stable tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate, a tetraester bis-enol intermediate.[2][4]
Step 2: Acid-Catalyzed Hydrolysis and Decarboxylation
The stable tetraester bis-enol intermediate is then subjected to acidic hydrolysis.[2][4] Typically, a mixture of hydrochloric acid and acetic acid at reflux is employed. This harsh acidic condition serves two critical purposes:
-
Hydrolysis of the Ester Groups: The four methyl ester functionalities are hydrolyzed to their corresponding carboxylic acids.
-
Decarboxylation: The resulting β-keto acids are unstable and readily undergo decarboxylation, losing carbon dioxide to form the final cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
The cis-fusion of the two five-membered rings is the thermodynamically more stable arrangement, and this stereochemistry is established during the initial cyclization steps.
Alternative Synthetic Routes to the Bicyclo[3.3.0]octane Core
While the Weiss-Cook reaction is a prominent method, other synthetic strategies have been developed to access the bicyclo[3.3.0]octane skeleton. These alternatives can be advantageous depending on the desired substitution pattern and the availability of starting materials.
| Synthetic Route | Key Reaction Type | Starting Materials | Advantages | Disadvantages |
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Enyne, Alkene, Carbon Monoxide | High convergence, good for complex systems.[6][7] | Often requires stoichiometric amounts of toxic metal carbonyls and high CO pressure. |
| Intramolecular Aldol Condensation | Aldol Condensation | Acyclic diketones or keto-aldehydes | Can provide stereocontrol, versatile for various substitution patterns.[8][9] | Requires synthesis of the acyclic precursor, which can be multi-step. |
| Dieckmann Condensation | Intramolecular Claisen Condensation | Acyclic diesters | A classic and reliable method for forming five-membered rings.[10][11] | Can be limited by the availability of the required diester starting material. |
| Michael-Type Cyclization | Michael Addition | Unsaturated esters and enolates | Effective for the formation of five-membered rings.[12] | The stereochemical outcome can be difficult to control. |
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione via the Weiss-Cook reaction.[2][4]
Preparation of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate (Tetraester Bis-Enol Intermediate)
-
Reagent Preparation: In a 1-L Erlenmeyer flask, prepare a solution of sodium bicarbonate (5.6 g) in water (400 mL).
-
Addition of Reactants: To the rapidly stirring bicarbonate solution, add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol).
-
Initiation of Reaction: Add biacetyl (17.2 g, 0.20 mol) in one portion to the stirring solution.
-
Reaction Progression: Continue stirring for 24 hours. During this time, a white crystalline solid will precipitate.
-
Isolation of Intermediate: Collect the solid product by suction filtration and dry under reduced pressure.
Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the dried tetraester intermediate (24 g, 0.060 mol), 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid.[2]
-
Reflux: Heat the mixture to reflux with vigorous stirring for at least 2.5 hours.[4]
-
Workup: Cool the solution in an ice bath.
-
Extraction: Extract the product from the aqueous solution with five 250-mL portions of chloroform.[2]
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from ethanol.[2]
Conclusion
The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione via the Weiss-Cook reaction stands as a testament to the power of cascade reactions in organic synthesis. This in-depth guide has elucidated the intricate mechanistic details of this transformation, highlighting the key aldol and Michael reactions that lead to the efficient construction of the bicyclic core. By understanding the causality behind the experimental choices and having access to detailed protocols, researchers are well-equipped to utilize this important reaction in their synthetic endeavors. The exploration of alternative routes further broadens the synthetic chemist's toolkit for accessing the valuable bicyclo[3.3.0]octane framework, a cornerstone in the synthesis of complex natural products and novel therapeutic agents.
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The Weiss-Cook Reaction: A Technical Guide to the Synthesis of Bicyclo[3.3.0]octane Systems
Introduction: The Strategic Importance of the Bicyclo[3.3.0]octane Scaffold
The bicyclo[3.3.0]octane framework, a rigid and structurally defined motif of two fused five-membered rings, is a cornerstone in modern synthetic and medicinal chemistry. Its unique conformational constraints and stereochemical richness make it a "privileged scaffold"—a molecular core that is predisposed to bind to multiple biological targets with high affinity and specificity.[1] This has led to its incorporation into a variety of bioactive molecules and natural products.[2] The cis-fused isomer, in particular, serves as a vital synthon for the construction of complex polyquinanes and has demonstrated significant potential in drug discovery, notably in the development of dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4]
Among the synthetic methodologies available for the construction of this valuable scaffold, the Weiss-Cook reaction stands out for its efficiency and elegance.[5] This powerful annulation strategy involves the condensation of a 1,2-dicarbonyl compound with two equivalents of a dialkyl 1,3-acetonedicarboxylate, directly furnishing the cis-bicyclo[3.3.0]octane-3,7-dione core.[5] This guide provides an in-depth technical overview of the Weiss-Cook reaction, from its mechanistic underpinnings to a field-proven experimental protocol, designed for researchers, scientists, and drug development professionals seeking to leverage this reaction in their synthetic endeavors.
Mechanistic Deep Dive: A Symphony of Aldol and Michael Reactions
The Weiss-Cook reaction is a classic example of a domino reaction, where a series of intramolecular transformations proceed sequentially without the need for isolating intermediates. The overall transformation is a complex interplay of aldol condensations and Michael additions, the precise sequence of which can be influenced by reaction conditions, particularly pH.[6] The generally accepted mechanism proceeds through the formation of a key 4-hydroxycyclopentenone intermediate.[7][8]
The Role of pH and Buffer
The reaction is typically performed under mildly basic or buffered conditions. The choice of a buffer, such as sodium bicarbonate, is critical. It serves to deprotonate the acidic α-carbon of the dimethyl 1,3-acetonedicarboxylate, generating the necessary enolate nucleophile for the initial attack on the 1,2-dicarbonyl compound. A buffered system is crucial to maintain a pH that is high enough to facilitate enolate formation but not so high as to promote undesired side reactions, such as self-condensation of the reactants. The pH control ensures a controlled and efficient cascade to the desired product.
Visualizing the Mechanistic Pathway
The following diagram illustrates the step-by-step mechanism for the reaction of a generic 1,2-dicarbonyl compound (R-CO-CO-R') with two equivalents of dimethyl 1,3-acetonedicarboxylate.
Caption: Mechanistic pathway of the Weiss-Cook reaction.
Reactant Scope and Performance
A significant advantage of the Weiss-Cook reaction is its applicability to a range of 1,2-dicarbonyl compounds, allowing for the introduction of various substituents at the bridgehead positions of the bicyclo[3.3.0]octane core. The table below summarizes the performance of the reaction with several common dicarbonyl substrates.
| 1,2-Dicarbonyl Compound | R, R' Substituents | Product Yield (%) | Reference |
| Glyoxal | H, H | 70-90% | [6] |
| Biacetyl (2,3-Butanedione) | CH₃, CH₃ | 84% | [6] |
| Phenylglyoxal | H, Ph | 66% | [6] |
| 2,3-Pentanedione | CH₃, CH₂CH₃ | 70% | [6] |
| Benzil | Ph, Ph | Lower yields due to steric hindrance | [7] |
Yields are for the final dione product after hydrolysis and decarboxylation and can vary based on specific reaction conditions.
A Field-Proven, Self-Validating Experimental Protocol
The following two-step protocol is adapted from the highly reliable procedure published in Organic Syntheses for the preparation of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione from biacetyl.[6] It is presented here with annotations to explain the causality behind the experimental choices, potential pitfalls, and troubleshooting advice.
Step 1: Synthesis of the Tetraester Bis-enol Intermediate
Caption: Workflow for the synthesis of the intermediate.
-
Rationale:
-
Sodium Bicarbonate Buffer: As previously discussed, this maintains a mildly basic environment (pH ~8.3) conducive to the initial enolate formation without promoting unwanted side reactions.[6]
-
Rapid Stirring: This is crucial for ensuring proper mixing of the reactants, especially since the reaction is heterogeneous in its initial stages.
-
24-hour Reaction Time: The domino reaction sequence requires sufficient time to proceed to completion at room temperature.
-
Isolation of Intermediate: The tetraester bis-enol intermediate is often a stable, crystalline solid that can be easily isolated. This two-step approach allows for the purification of the intermediate, leading to a cleaner final product.
-
Step 2: Hydrolysis and Decarboxylation to the Final Dione
Caption: Workflow for the final product formation.
-
Rationale:
-
Acidic Reflux: The strong acidic conditions (acetic acid and HCl) are necessary to catalyze the hydrolysis of the four ester groups and the subsequent decarboxylation of the resulting β-keto acids.[6]
-
CO₂ Evolution: The decarboxylation step releases carbon dioxide, which can be observed as gas evolution and serves as a visual indicator of reaction progress.
-
Aqueous Workup and Extraction: The workup procedure is designed to neutralize the acid, remove water-soluble byproducts, and isolate the organic-soluble dione product.
-
Bicarbonate Wash: This step is crucial to remove any remaining acetic acid from the organic layer.
-
Conclusion and Future Outlook
The Weiss-Cook reaction remains a highly relevant and powerful tool for the synthesis of the medicinally important bicyclo[3.3.0]octane core. Its operational simplicity, use of readily available starting materials, and ability to generate molecular complexity in a single pot make it an attractive strategy for both academic research and industrial drug development. As the demand for novel, three-dimensionally complex scaffolds continues to grow in medicinal chemistry, the strategic application and potential further innovations of the Weiss-Cook reaction will undoubtedly continue to play a significant role in the discovery of new therapeutic agents.
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Introduction: Architecting Complexity from Simplicity
An In-Depth Technical Guide to the Mechanism of the Weiss-Cook Condensation
First reported by Ulrich Weiss in 1968 and extensively developed with his student James M. Cook, the Weiss-Cook condensation is a cornerstone reaction in synthetic organic chemistry for the construction of the cis-bicyclo[3.3.0]octane-3,7-dione ring system.[1][2] This powerful annulation reaction builds a complex, fused bicyclic structure from simple, acyclic precursors: a 1,2-dicarbonyl compound (like glyoxal or biacetyl) and two equivalents of dialkyl 1,3-acetonedicarboxylate.[1][3] The reaction is renowned for its efficiency, forming four new carbon-carbon bonds in a one-pot sequence that proceeds through a cascade of aldol and Michael-type reactions.[2][4] Its ability to reliably generate the thermodynamically stable cis-fused isomer has made it an invaluable tool in the synthesis of polyquinanes and other complex natural products.[1][5]
This guide provides a detailed exploration of the core mechanism, offers field-proven experimental protocols, and discusses the causality behind the reaction's stereochemical outcome, providing researchers and drug development professionals with a comprehensive understanding of this elegant synthetic transformation.
The Core Mechanism: A Cascade of Bond Formation
The accepted mechanism for the Weiss-Cook condensation is a sophisticated sequence of intermolecular and intramolecular reactions. While it can be performed under weakly acidic conditions, it is most commonly conducted in a basic or buffered aqueous solution.[2] The following breakdown details the base-catalyzed pathway, which leverages a series of aldol and Michael reactions to construct the bicyclic core.[3]
Step 1 & 2: Double Aldol Condensation via a Cyclopentenone Intermediate
The reaction initiates with the deprotonation of dimethyl 1,3-acetonedicarboxylate at the central α-carbon by a mild base (e.g., NaHCO₃) to form a nucleophilic enolate. This enolate immediately engages in an intermolecular aldol addition with one of the carbonyl groups of the 1,2-dicarbonyl compound.[2] The resulting adduct quickly undergoes an intramolecular aldol addition, where a newly formed enolate attacks the second carbonyl group.[2] This tandem sequence generates a five-membered ring.
Step 3: Dehydration to Form a Key Michael Acceptor
The dihydroxycyclopentane intermediate is unstable and readily undergoes dehydration (loss of two water molecules) under the reaction conditions. This elimination step is critical as it generates a highly reactive cyclopentadienone derivative. This α,β-unsaturated system serves as a potent Michael acceptor, setting the stage for the next crucial bond-forming event.[2]
Step 4 & 5: Double Michael Addition to Forge the Bicyclic System
A second molecule of dimethyl 1,3-acetonedicarboxylate is deprotonated to form another enolate. This nucleophile then acts as a Michael donor, attacking the conjugated system of the cyclopentadienone intermediate in an intermolecular conjugate addition.[2][3] The final ring-closing step is a rapid, intramolecular Michael addition. An enolate within the newly attached side chain attacks the remaining α,β-unsaturated ketone, completing the formation of the second five-membered ring and yielding the characteristic bicyclo[3.3.0]octane skeleton.[2]
The remarkable stereoselectivity of the reaction is established in this final step. The formation of the cis-fused ring system is overwhelmingly favored as it represents the most thermodynamically stable conformation, minimizing the steric and torsional strain inherent in fused five-membered rings.
Visualizing the Mechanistic Pathway
The following diagram illustrates the sequential bond-forming events in the Weiss-Cook condensation.
Caption: A logical workflow of the Weiss-Cook condensation mechanism.
Field-Proven Experimental Protocol
This two-part protocol describes a typical Weiss-Cook reaction, starting with the condensation to form the tetraester intermediate, followed by its hydrolysis and decarboxylation to yield the parent diketone. The synthesis of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione from biacetyl is a classic and robust example.[3][4]
Part A: Synthesis of the Tetraester Intermediate
-
Reagent Preparation: In a 1-L Erlenmeyer flask equipped with a large magnetic stir bar, prepare a buffered solution by dissolving sodium bicarbonate (5.6 g) in 400 mL of deionized water.[6]
-
Addition of Dicarbonyl: To this rapidly stirring solution, add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol).[6]
-
Initiation: Add biacetyl (17.2 g, 0.20 mol) to the mixture in a single portion.[6]
-
Causality: The buffered, weakly basic solution (pH ~8.3) is optimal for generating the enolate of the acetonedicarboxylate without inducing significant self-condensation or decomposition. Rapid stirring is crucial to ensure efficient mixing of the sparingly soluble organic reactants in the aqueous medium.[6]
-
-
Reaction: Continue vigorous stirring at room temperature for 24 hours. During this period, a dense white crystalline solid will precipitate.
-
Isolation: Collect the solid product by suction filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the collected solid under reduced pressure to afford the tetraester product (typically 60-62 g).[6]
Part B: Hydrolysis and Decarboxylation to the Final Diketone
-
Reaction Setup: In a 3-L three-necked round-bottom flask equipped with two reflux condensers and a magnetic stirrer, combine the tetraester from Part A (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).[6]
-
Causality: The strong acidic conditions are required to hydrolyze the four sterically hindered ester groups to carboxylic acids. The subsequent high temperature of reflux promotes the efficient decarboxylation of the resulting β-keto acids to yield the target diketone.[1]
-
-
Reflux: Heat the vigorously stirred mixture to reflux for at least 2.5 hours.[3][6]
-
Workup - Extraction: Cool the reaction mixture in an ice bath. Transfer the solution to a large separatory funnel and extract the product with chloroform or ethyl acetate (e.g., five 250-mL portions).[6]
-
Workup - Basification: Combine the organic extracts and carefully basify by washing with a 25% NaOH solution until the aqueous layer is pH > 8. This step removes any acidic byproducts.
-
Final Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the final cis-bicyclo[3.3.0]octane-3,7-dione product.[6]
Data Summary and Key Parameters
For ease of reference, the following table summarizes the crucial parameters of the Weiss-Cook condensation.
| Parameter | Description & Examples |
| 1,2-Dicarbonyl Substrate | Typically vicinal diketones or dialdehydes. Examples: Glyoxal, biacetyl (2,3-butanedione), pentane-2,3-dione, benzil.[1][7][8] |
| 1,3-Dicarbonyl Substrate | Most commonly dialkyl 1,3-acetonedicarboxylates (dialkyl 3-oxoglutarates).[1][7] |
| Catalyst/Medium | Weakly basic or buffered solutions are standard. Examples: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃) in water.[1][2][6] Weakly acidic buffers can also be employed. |
| Stoichiometry | 2 equivalents of the 1,3-dicarbonyl compound per 1 equivalent of the 1,2-dicarbonyl compound. |
| Temperature | The initial condensation is often performed at room temperature. The subsequent hydrolysis/decarboxylation step requires heating to reflux.[3][6] |
| Key Product | cis-Bicyclo[3.3.0]octane-3,7-dione derivative. The cis stereochemistry is a defining and reliable outcome.[7][9] |
| Post-Reaction Chemistry | The initial tetraester product is frequently subjected to acidic hydrolysis and decarboxylation to yield the more synthetically versatile diketone.[1][3] |
Conclusion
The Weiss-Cook condensation is a testament to the power of cascade reactions in organic synthesis. By orchestrating a precise sequence of aldol and Michael additions, it enables the efficient, stereocontrolled synthesis of the valuable cis-bicyclo[3.3.0]octane-3,7-dione framework from simple starting materials. A thorough understanding of its mechanism, the rationale behind the experimental conditions, and its stereochemical drivers allows researchers to harness its full potential for the construction of complex molecular architectures, continuing its legacy as a vital tool in synthetic chemistry.
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Van Ornum, S. G., Li, J., Kubiak, G., & Cook, J. M. (1997). Steric and electronic effects on the Weiss reaction. Isolation of 1: 1 adducts. Perkin Transactions 1, (21), 3231-3238. Available from: [Link]
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Boyer, F., & Gelas-Mialhe, Y. (2001). Synthesis and stereochemical study of a trioxaquine prepared from cis-bicyclo[3.3.0]octane-3,7-dione. Comptes Rendus de l'Académie des Sciences-Series IIC-Chemistry, 4(8-9), 635-640. Available from: [Link]
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Kotha, S., & Kuki, A. (1988). General approach to the synthesis of polyquinenes. 9. The monofunctionalization and alteration of the symmetry of the cis-bicyclo[3.3.0]octane-3,7-dione unit. The Journal of Organic Chemistry, 53(21), 5123-5126. Available from: [Link]
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Akpuaka, M. U., & Taylor, R. J. (1992). Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. Journal of the Chemical Society, Perkin Transactions 1, (22), 3105-3108. Available from: [Link]
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Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available from: [Link]
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Liu, W., et al. (2014). Synthesis of Glycoluril Analogues by an Improved Weiss–Cook Condensation Reaction. Chinese Journal of Chemistry, 32(1), 69-74. Available from: [Link]
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Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Available from: [Link]
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Kubiak, G. G., & Cook, J. M. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(10), 3765-3770. Available from: [Link]
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Victor the Organic Chemistry Tutor. (2024). Enamine Formation #organicchemistry #organicchemistrytutor [Video]. YouTube. Available from: [Link]
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Organic Syntheses. (1990). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 69, 98. Available from: [Link]
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Journal of Chemical Education. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Available from: [Link]
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Quora. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Available from: [Link]
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NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Available from: [Link]
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OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. Available from: [Link]
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ResearchGate. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts. Available from: [Link]
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1H NMR spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
An In-depth Technical Guide to the ¹H NMR Spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. The unique C₂ᵥ symmetry of this bicyclic dione results in a deceptively simple yet information-rich spectrum. This document will delve into the structural features that dictate the spectral outcome, predict chemical shifts and coupling patterns, and provide a detailed experimental protocol for acquiring a high-resolution spectrum. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a field-proven perspective for researchers in organic synthesis and drug development.
Introduction: The Structural Significance of a Symmetric Bicyclic Ketone
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, with the molecular formula C₁₀H₁₄O₂, is a key organic compound often synthesized via the Weiss-Cook reaction.[1] Its rigid, cis-fused bicyclic framework presents a fascinating case study for NMR spectroscopy. The molecule possesses a C₂ᵥ symmetry axis, which renders many of the protons chemically and magnetically equivalent. Understanding this symmetry is paramount to correctly interpreting its ¹H NMR spectrum. The protons alpha to the carbonyl groups are diastereotopic, leading to distinct signals and coupling patterns that provide valuable structural information.
The core structure consists of two fused five-membered rings in a cis-configuration. The two methyl groups are located at the bridgehead carbons (C1 and C5), and the two ketone functionalities are at positions C3 and C7. This arrangement dictates the chemical environment of the methylene protons at C2, C4, C6, and C8.
Deciphering the ¹H NMR Spectrum: A Predictive Analysis
Due to the molecule's symmetry, a simplified ¹H NMR spectrum is anticipated. The 14 protons in the molecule will give rise to only a few distinct signals.
Predicted Proton Environments and Chemical Shifts
-
Methyl Protons (CH₃ at C1 and C5): The two methyl groups are chemically equivalent due to the C₂ᵥ symmetry. They are situated at quaternary bridgehead carbons and are not adjacent to any protons, thus they are expected to appear as a sharp singlet. Their chemical shift will be in the typical aliphatic region, likely around δ 1.22 ppm .[2]
-
Methylene Protons (CH₂ at C2, C4, C6, and C8): All four methylene groups are equivalent due to symmetry. However, within each methylene group, the two protons are diastereotopic. One proton of each CH₂ group is endo (pointing towards the interior of the bicyclic system) and the other is exo (pointing outwards). This diastereotopicity means they are in different chemical environments and will have different chemical shifts. These protons are alpha to a carbonyl group, which will deshield them, shifting their signals downfield to the range of δ 2.1-2.6 ppm .[3]
Expected Coupling Patterns
-
Methyl Protons: As these are attached to quaternary carbons, they will not exhibit any coupling and will appear as a singlet.
-
Methylene Protons: The diastereotopic protons on each methylene carbon will couple to each other, exhibiting geminal coupling (²J). This will result in an AB quartet. The four equivalent methylene groups will therefore give rise to a single AB quartet pattern, integrating to 8 protons. The reported spectrum shows an AB quartet at δ 2.36 and 2.39 ppm with a large geminal coupling constant of J = 18.5 Hz .[2] The large value of the geminal coupling constant is characteristic of protons on an sp³ hybridized carbon adjacent to a carbonyl group.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Methyl Protons (2 x CH₃) | ~1.22 | Singlet (s) | 6H | N/A |
| Methylene Protons (4 x CH₂) | ~2.36 and 2.39 | AB Quartet (ABq) | 8H | ²J ≈ 18.5 |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, the following protocol is recommended. The rationale behind each step is provided to ensure a self-validating system of experimentation.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) does not interfere with the expected signals of the analyte.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on most modern NMR spectrometers without causing significant line broadening due to aggregation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard 1D Proton (zg30 or similar pulse program).
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm). This wide window ensures that all possible proton signals are captured.
-
Number of Scans (NS): 16. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial for complete relaxation of the protons, ensuring accurate integration.
-
Acquisition Time (AQ): At least 2 seconds. A longer acquisition time leads to better resolution.
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating the signals.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing: Carefully phase the spectrum to obtain a flat baseline and pure absorption signals.
-
Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.
-
Referencing: Reference the TMS signal to δ 0.00 ppm.
-
Integration: Integrate all signals and normalize the integration values.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow from molecular structure to the interpretation of the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR analysis of the target molecule.
Advanced NMR Techniques for Confirmation
While the 1D ¹H NMR spectrum is highly informative, 2D NMR experiments can provide definitive proof of the assignments.
-
COSY (Correlation Spectroscopy): A COSY spectrum would show no cross-peaks for the methyl singlet, confirming its isolation. It would, however, show a cross-peak between the two signals of the AB quartet, confirming their geminal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It would show a correlation between the methyl proton singlet and a single methyl carbon signal in the ¹³C NMR spectrum. It would also show correlations between the two proton signals of the AB quartet and a single methylene carbon signal.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space correlations. For instance, a cross-peak between the methyl protons and one set of the methylene protons would help in assigning the endo and exo positions.
Conclusion
The ¹H NMR spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a classic example of how molecular symmetry dictates spectral simplicity. The presence of a single sharp singlet for the two equivalent methyl groups and a distinct AB quartet for the eight equivalent but diastereotopic methylene protons provides a unique spectral fingerprint. This in-depth guide has outlined the theoretical basis for this spectrum, provided a robust experimental protocol for its acquisition, and suggested advanced techniques for unambiguous structural confirmation. For researchers in synthetic chemistry and drug discovery, a thorough understanding of such spectral analyses is crucial for verifying molecular structures and ensuring the integrity of their scientific endeavors.
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Organic Syntheses Procedure. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available at: [Link]
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Jakle, F. (2020). Long-Range Coupling in Cyclic Silanes. RSC Publishing. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation of this unique bicyclic ketone. The structure of this guide is designed to offer a logical and in-depth narrative, moving from molecular structure to spectral prediction and empirical data acquisition and analysis.
Introduction: The Structural Significance of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a fascinating molecule characterized by a rigid, fused five-membered ring system. The cis-fusion of the two rings and the placement of the methyl groups at the bridgehead carbons (C1 and C5) create a highly symmetrical and sterically constrained structure. This defined stereochemistry has profound implications for its reactivity and spectroscopic properties.[1] The bicyclo[3.3.0]octane framework is a common motif in natural products and serves as a versatile building block in organic synthesis.[2][3] A thorough understanding of its ¹³C NMR spectrum is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
The synthesis of this dione is often accomplished via the Weiss-Cook reaction, a robust method that involves the condensation of a 1,2-dicarbonyl compound (in this case, biacetyl) with two equivalents of an acetonedicarboxylate.[2][3] This reaction's stereoselectivity leads to the thermodynamically more stable cis-isomer.
Due to the molecule's C₂ symmetry, we can predict a simplified ¹³C NMR spectrum where chemically equivalent carbons will produce a single resonance. This inherent symmetry is a key feature that we will explore in the spectral analysis.
Predicting the ¹³C NMR Spectrum: A Theoretical Approach
Before acquiring an experimental spectrum, a theoretical prediction serves as a valuable guide. The symmetry of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione dictates that we should observe five distinct signals in the proton-decoupled ¹³C NMR spectrum.
Molecular Symmetry and Expected Signals:
-
Carbonyl Carbons (C3, C7): These two carbons are chemically equivalent due to the C₂ axis of symmetry passing through the C1-C5 bond. They are expected to produce a single signal in the downfield region typical for ketones.
-
Bridgehead Carbons (C1, C5): These quaternary carbons are also equivalent and will give rise to a single signal.
-
Methyl Carbons (-CH₃ at C1, C5): The two methyl groups are equivalent and will produce one signal in the upfield (aliphatic) region.
-
Methylene Carbons (C2, C4, C6, C8): The four methylene carbons are all chemically equivalent and will result in a single signal.
-
Bridgehead Methine Carbons (Not present in this molecule): In the parent cis-bicyclo[3.3.0]octane-3,7-dione, the bridgehead carbons are methines. The introduction of the methyl groups makes them quaternary.
A comparison with the known ¹³C NMR data for the parent compound, cis-bicyclo[3.3.0]octane-3,7-dione, provides a solid foundation for our predictions. The reported chemical shifts for the parent dione are: 35.5 ppm (d, CH), 42.6 ppm (t, CH₂), and 217.2 ppm (s, C=O).[4]
The introduction of the two methyl groups at the bridgehead positions will induce shifts in the neighboring carbons. These effects can be estimated based on established substituent effects in bicyclic systems.[5][6][7]
| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~215-220 | Similar to the parent dione, in the characteristic range for five-membered ring ketones.[8] |
| Quaternary (C-CH₃) | ~45-55 | The bridgehead carbons are now quaternary. The alpha-effect of the methyl group will cause a downfield shift compared to the parent methine carbon. |
| Methylene (-CH₂-) | ~40-50 | The beta-effect of the methyl groups will likely cause a slight downfield shift compared to the parent dione. |
| Methyl (-CH₃) | ~20-30 | Typical chemical shift for a methyl group attached to a quaternary carbon. |
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
The following protocol outlines the steps for obtaining a comprehensive ¹³C NMR dataset for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, including standard proton-decoupled ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) experiments.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.
-
Concentration: Dissolve approximately 20-30 mg of the purified dione in 0.6-0.7 mL of CDCl₃. Ensure the sample is fully dissolved.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
The following parameters are suggested for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
3.2.1 Standard Proton-Decoupled ¹³C Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 250 ppm.
-
Acquisition Time: ~1.0-1.5 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
3.2.2 DEPT Experiments:
DEPT experiments are invaluable for determining the multiplicity of each carbon signal (CH₃, CH₂, CH, or C).[9][10][11][12][13]
-
DEPT-90: This experiment will only show signals for CH (methine) carbons. In our target molecule, no signals are expected in the DEPT-90 spectrum.
-
DEPT-135: This experiment will show positive signals for CH₃ (methyl) and CH (methine) carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons will be absent.
The combination of the standard ¹³C spectrum and the DEPT-135 spectrum allows for the unambiguous assignment of all carbon signals.
Data Interpretation and Spectral Assignment
Upon acquiring the spectra, the following steps should be taken for a thorough analysis.
-
Reference the Spectrum: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃ at 77.16 ppm).
-
Identify the Number of Signals: Confirm the presence of the five expected signals in the proton-decoupled ¹³C spectrum.
-
Assign the Signals:
-
The signal in the ~215-220 ppm region is unequivocally assigned to the carbonyl carbons (C3, C7) .
-
Consult the DEPT-135 spectrum. The positive signal in the upfield region (~20-30 ppm) corresponds to the methyl carbons .
-
The negative signal in the DEPT-135 spectrum is assigned to the methylene carbons (C2, C4, C6, C8) .
-
The remaining signal in the standard ¹³C spectrum that is absent in the DEPT-135 spectrum is the quaternary bridgehead carbons (C1, C5) .
-
Visualizing the Analysis Workflow
The logical flow of the ¹³C NMR analysis can be represented by the following diagram:
Caption: Workflow for the 13C NMR analysis of the target dione.
Conclusion: A Self-Validating System for Structural Elucidation
This guide has detailed a systematic approach to the ¹³C NMR analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. By integrating theoretical predictions based on molecular symmetry with a robust experimental protocol that includes DEPT sequences, a self-validating system for structural confirmation is established. The predicted number of signals serves as an initial check, while the distinct patterns in the DEPT spectra provide definitive assignments for each carbon environment. This comprehensive analysis is crucial for ensuring the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity in research and development.
References
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Organic Syntheses Procedure, cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available from: [Link]
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Stothers, J. B., et al. (1975). ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 53(9), 1351-1362. Available from: [Link]
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ResearchGate, ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. Available from: [Link]
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Canadian Science Publishing, ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. Available from: [Link]
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Sardella, D. J., et al. (1992). A bicyclic ketone as a solid-state carbon-13 NMR intensity reference. Analytical Chemistry, 64(24), 3072-3075. Available from: [Link]
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Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(9), 3335-3339. Available from: [Link]
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SpectraBase, CIS-BICYCLO-[3.3.0]-OCTAN-3-ON. Available from: [Link]
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Journal of Chemical Education, Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Available from: [Link]
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ResearchGate, Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Available from: [Link]
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PubChem, Bicyclo[3.3.0]octan-1-ol. Available from: [Link]
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Chemistry LibreTexts, 14.20: DEPT ¹³C NMR Spectra. Available from: [Link]
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University of Puget Sound, Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]
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NC State University Libraries, 13.12 DEPT 13C NMR Spectroscopy. Available from: [Link]
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Nanalysis, DEPT: A tool for 13C peak assignments. Available from: [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a bridged bicyclic dione with a rigid carbon skeleton. This molecule serves as a valuable case study for understanding the influence of molecular structure, particularly ring strain, on vibrational frequencies. Its C2 symmetry and constrained conformation give rise to a distinct and interpretable IR spectrum.
Molecular Structure and Synthesis
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a saturated bicyclic compound featuring a fused pentalane (two fused five-membered rings) core. The "cis" designation indicates that the two methyl groups at the bridgehead positions (C1 and C5) are on the same side of the molecule. The structure contains two carbonyl groups located at positions C3 and C7.
The synthesis of this dione is a classic example of the Weiss-Cook reaction, a robust method for constructing bicyclic systems.[1][2] This reaction involves the condensation of a 1,2-dicarbonyl compound (biacetyl) with two equivalents of an activated methylene compound (dimethyl 1,3-acetonedicarboxylate).[3] The process proceeds through a series of aldol and Michael reactions to furnish the bicyclic framework.[1]
A key step in a well-established synthesis protocol involves the hydrolysis and decarboxylation of a tetraester intermediate in the presence of hydrochloric acid and acetic acid to yield the final dione product.[3][4]
Experimental Infrared Spectrum
The reported infrared absorption frequencies for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, as documented in Organic Syntheses, provide the basis for our analysis.[4] The spectrum was obtained on a KBr pellet.
| Wavenumber (cm⁻¹) | Tentative Assignment |
| 1736 | C=O Symmetric Stretch |
| 1390 | CH₃ Symmetric Bend |
| 1245 | CH₂ Wagging / C-C Stretching |
| 1210 | CH₂ Wagging / C-C Stretching |
| 1180 | C-C Stretching / CH₂ Twisting |
| 1145 | C-C Stretching / CH₂ Rocking |
| 1070 | C-C Stretching |
Detailed Spectral Analysis and Vibrational Mode Assignments
The interpretation of the IR spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione relies on the principles of group frequencies, the effects of molecular structure on vibrational modes, and comparison with related compounds.
The Carbonyl (C=O) Stretching Region
The most prominent and diagnostic absorption in the spectrum is the strong band at 1736 cm⁻¹ , which is unequivocally assigned to the carbonyl (C=O) stretching vibration .[4] Several factors influence the position of this peak:
-
Ring Strain: The carbonyl groups are situated within five-membered rings. In cyclic ketones, ring strain generally leads to an increase in the C=O stretching frequency compared to acyclic ketones (typically ~1715 cm⁻¹). This is attributed to changes in the hybridization of the carbon-carbon bonds within the ring, which in turn affects the s-character and strength of the C=O bond.
-
Symmetry: Due to the C2 symmetry of the molecule, the two carbonyl groups can vibrate in a symmetric and an asymmetric fashion. In principle, this could give rise to two distinct C=O stretching bands. However, it is common for one of these modes to be IR-inactive or for the two modes to be very close in energy, resulting in a single, potentially broadened, absorption band. The report of a single strong peak at 1736 cm⁻¹ suggests that the symmetric stretch is the dominant IR-active mode.[4]
For comparison, the C=O stretching frequency of the parent compound, cis-bicyclo[3.3.0]octane-3,7-dione, is reported at 1738 cm⁻¹ in chloroform.[3] The minor difference can be attributed to the electronic effects of the methyl groups and the different sampling medium (KBr vs. CHCl₃).
The Fingerprint Region (below 1500 cm⁻¹)
The region below 1500 cm⁻¹ contains a wealth of information about the C-H and C-C bending and stretching vibrations that constitute the "fingerprint" of the molecule.
-
C-H Bending Vibrations: The band at 1390 cm⁻¹ is characteristic of the symmetric bending (umbrella) mode of the methyl (CH₃) groups .[4] The methylene (CH₂) groups in the bicyclic framework are expected to exhibit scissoring vibrations around 1450 cm⁻¹, though this is not explicitly reported in the provided peak list and may be weak or overlapping with other bands.
-
C-C Stretching and CH₂ Bending Vibrations: The series of absorptions at 1245, 1210, 1180, 1145, and 1070 cm⁻¹ are attributed to a complex interplay of C-C single bond stretching vibrations within the bicyclic skeleton and various CH₂ bending modes (wagging, twisting, and rocking) .[4] The rigid, strained nature of the bicyclo[3.3.0]octane framework leads to strong coupling between these vibrations, making definitive assignment of each individual peak challenging without computational analysis. However, the presence of multiple strong bands in this region is a hallmark of the complex vibrational modes of the fused ring system.
Experimental and Computational Protocols
To further elucidate the vibrational modes of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a combined experimental and computational approach is recommended.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample by intimately mixing a small amount of the crystalline dione with dry potassium bromide (KBr) powder. Grind the mixture to a fine, uniform powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample compartment to subtract atmospheric water and carbon dioxide absorptions.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Geometry Optimization: Construct the 3D structure of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione and perform a full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.
-
Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry to calculate the harmonic vibrational frequencies and their corresponding IR intensities.
-
Visualization and Assignment: Visualize the calculated vibrational modes using molecular modeling software to definitively assign the character of each vibration (e.g., C=O stretch, CH₂ wag).
-
Scaling: Apply a scaling factor (typically around 0.96 for the B3LYP/6-31G* level of theory) to the calculated frequencies to account for anharmonicity and systematic errors in the theoretical method, allowing for a more accurate comparison with the experimental spectrum.
Visualization of Key Concepts
Molecular Structure
Caption: 2D representation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Synthesis Workflow
Caption: Simplified Weiss-Cook reaction workflow for the target molecule.
Conclusion
The infrared spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is dominated by a strong carbonyl absorption at 1736 cm⁻¹, a frequency elevated by the strain of the five-membered rings. The fingerprint region displays a series of complex bands arising from the coupled vibrations of the rigid bicyclic framework. This molecule serves as an excellent model for demonstrating the interplay of functional groups and structural constraints in determining a molecule's vibrational spectrum. A comprehensive understanding of its IR spectroscopy, supported by both experimental data and computational analysis, is valuable for the structural elucidation of related bicyclic systems in natural product synthesis and drug discovery.
References
-
Weiss, U.; Edwards, J. M. cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses, Coll. Vol. 6, p.156 (1988); Vol. 51, p.1 (1971). URL: [Link]
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Weiss, U.; Edwards, J. M. cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses1971 , 51, 1. URL: [Link]
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Ragan, J. A. Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. J. Chem. Educ.2020 , 97 (9), 3244–3249. URL: [Link]
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Camps, P.; Figueredo, M. Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Can. J. Chem.1984 , 62 (7), 1184-1191. URL: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This technical guide provides a comprehensive overview of the mass spectrometric analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a symmetrical bicyclic diketone of significant interest in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of its fragmentation behavior, provide validated experimental protocols, and present the data in a clear, accessible format.
Introduction to the Analyte
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (CAS 21170-10-5) is a unique C₁₀H₁₄O₂ molecule with a molecular weight of 166.22 g/mol .[3][4][5][6] Its rigid, fused five-membered ring system, with two carbonyl groups and two bridgehead methyl groups, dictates a specific and predictable fragmentation pattern under electron ionization (EI). Understanding this pattern is crucial for its unambiguous identification in complex matrices. The synthesis of this diketone is often achieved through the Weiss-Cook reaction, involving the condensation of biacetyl with dimethyl 1,3-acetonedicarboxylate.[1][2][7]
| Property | Value |
| Chemical Formula | C₁₀H₁₄O₂[3][4][5] |
| Molecular Weight | 166.22 g/mol [3][4][5] |
| CAS Number | 21170-10-5[3][4] |
| Appearance | White to light yellow solid[8] |
| Melting Point | 228-230 °C[3][5] |
Electron Ionization (EI) Mass Spectrometry
Electron ionization is the most common technique for the analysis of volatile and thermally stable organic compounds like the target analyte. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).[9] This molecular ion is a radical cation and possesses significant internal energy, leading to subsequent fragmentation.[9][10]
Predicted Fragmentation Pathways
The fragmentation of cyclic ketones is governed by established principles, primarily α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangement reactions.[11][12][13][14] For cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, the rigid bicyclic structure introduces specific constraints and pathways.
The expected fragmentation process can be visualized as follows:
Caption: Proposed fragmentation pathway of the analyte under EI.
Interpretation of the Mass Spectrum
The 70 eV EI mass spectrum of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione exhibits a characteristic pattern of ions. The interpretation of the major fragments is detailed below.
| m/z | Relative Intensity (%) | Proposed Fragment Structure/Formula | Rationale for Formation |
| 166 | Low/Not Reported | [C₁₀H₁₄O₂]⁺• | Molecular ion (M⁺•). Its presence confirms the molecular weight. |
| 138 | 41 | [C₉H₁₄O]⁺• | Loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a common fragmentation for ketones. |
| 69 | 36 | [C₅H₉]⁺ | Likely formed through a complex rearrangement and cleavage of the bicyclic ring system, possibly involving the loss of the second carbonyl group and a portion of the carbon skeleton. |
| 68 | 58 | [C₅H₈]⁺• | Formation through a retro-Diels-Alder type fragmentation or similar rearrangement of the C₅ ring fragment. |
| 41 | 100 | [C₃H₅]⁺ | This allyl cation is a very stable fragment and often represents the base peak in the mass spectra of aliphatic and alicyclic compounds. It is likely formed from further fragmentation of larger ions. |
| 39 | 53 | [C₃H₃]⁺ | Loss of H₂ from the m/z 41 fragment. |
Note: The relative intensities are based on published spectral data.[8]
Experimental Protocol: GC-MS Analysis
For the successful analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice, providing both separation and structural information.
Sample Preparation
-
Solvent Selection : Prepare a stock solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
Filtration : If necessary, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
Instrumentation and Parameters
The following table outlines a typical set of GC-MS parameters for the analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and peak tailing. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for a wide range of organic compounds. |
| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) | Provides good separation from potential impurities and solvent front. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for this class of compound. |
| Ion Source Temp. | 230 °C | A typical temperature to maintain analyte integrity. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 35-350 | Covers the molecular ion and all expected fragments. |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across the chromatographic peak. |
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical flow of the GC-MS analysis process.
Caption: Workflow for the GC-MS analysis of the analyte.
Conclusion
The mass spectrometry of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione under electron ionization provides a reproducible and characteristic fragmentation pattern that allows for its confident identification. The key fragments at m/z 138, 69, 68, and the base peak at m/z 41 are diagnostic for this specific bicyclic diketone structure. The experimental protocols outlined in this guide provide a robust starting point for researchers to achieve high-quality data. By understanding the interplay between the molecule's unique structure and the principles of mass spectrometric fragmentation, scientists can effectively leverage this powerful analytical technique in their research and development endeavors.
References
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Organic Syntheses Procedure. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available at: [Link]
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Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. Available at: [Link]
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University of Regensburg. Mass spectrometry. Available at: [Link]
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Semantic Scholar. The Mass Spectra of Cyclic Ketones. Available at: [Link]
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ACS Publications. Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Available at: [Link]
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Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
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Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
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ACS Publications. Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Available at: [Link]
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Shippensburg University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
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East Tennessee State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
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JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
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Wiley Online Library. Allylation of cis-bicyclo(3.3.0) octane 3,7-dione derivatives via fragmentation methodology. Available at: [Link]
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The Genesis of a Bicyclic Core: A Technical Guide to the Discovery and Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Birthed from the seminal work on bicyclic ring systems, this molecule has become a cornerstone in the synthesis of complex polyquinane natural products. We delve into the historical context of its discovery, provide a detailed, field-tested protocol for its synthesis via the Weiss-Cook reaction, and offer an in-depth analysis of its structural and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of the Bicyclo[3.3.0]octane Framework
The bicyclo[3.3.0]octane ring system, a fused cyclopentanoid structure, is a prevalent motif in a vast array of biologically active natural products. The inherent strain and conformational rigidity of this framework present unique challenges to synthetic chemists, yet also offer a scaffold for the stereocontrolled construction of complex molecular architectures. The cis-fusion of the two five-membered rings is thermodynamically more stable than the highly strained trans-fused counterpart, making it a more accessible synthetic target.[1][2]
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, in particular, has emerged as a pivotal building block. Its C₂ symmetry and the presence of two reactive ketone functionalities provide a versatile platform for further chemical elaboration. This guide will illuminate the discovery and synthesis of this key intermediate, providing both the conceptual underpinnings and the practical details necessary for its successful preparation and application.
Historical Context: The Weiss-Cook Reaction
The development of a practical route to cis-bicyclo[3.3.0]octane-3,7-diones is largely attributed to the pioneering work of Ulrich Weiss and his collaborators in the mid-20th century.[3] Weiss, a chemist with a distinguished career in natural products and medicinal chemistry, developed what is now known as the Weiss-Cook reaction.[2][4] This elegant and efficient condensation reaction provides access to the cis-bicyclo[3.3.0]octane core in a remarkably straightforward manner.
The first systematic report of this reaction for the synthesis of bicyclo[3.3.0]octane-3,7-diones appeared in a 1968 communication in Tetrahedron Letters by U. Weiss and J. M. Edwards.[5] This discovery was a significant advancement, as it provided a reliable method for constructing a synthetically challenging framework. The reaction's robustness and utility have since been demonstrated in numerous academic and industrial settings, and it has even been adapted as an instructional experiment in undergraduate organic chemistry laboratories.[6][7]
The Synthetic Blueprint: The Weiss-Cook Reaction in Practice
The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a two-step process commencing with the Weiss-Cook condensation, followed by hydrolysis and decarboxylation.
Step 1: The Weiss-Cook Condensation
The initial step involves the reaction of a 1,2-dicarbonyl compound, in this case, biacetyl (2,3-butanedione), with two equivalents of dimethyl 1,3-acetonedicarboxylate in a buffered aqueous solution.[8] This reaction proceeds through a cascade of aldol and Michael reactions to furnish an intermediate tetraester bis-enol.
Experimental Protocol: Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate [8]
-
Preparation of Buffered Solution: A solution of sodium bicarbonate (5.6 g) in 400 mL of water is prepared to create a solution with a pH of approximately 8.3.
-
Addition of Reagents: To this buffered solution, dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) is added, followed by the addition of biacetyl (17.2 g, 0.20 mol) in one portion with rapid stirring.
-
Reaction: The resulting solution is stirred for 24 hours, during which time the product precipitates as white crystals.
-
Isolation: The solid is collected by suction filtration and dried under reduced pressure to yield the tetraester bis-enol.
Causality of Experimental Choices: The use of a buffered aqueous solution is crucial for controlling the pH of the reaction. This prevents side reactions and promotes the desired condensation pathway. The stoichiometry of the reactants is key to ensuring the complete formation of the bicyclic product.
Step 2: Hydrolysis and Decarboxylation
The intermediate tetraester is then subjected to acidic hydrolysis and decarboxylation to yield the final diketone.
Experimental Protocol: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione [8]
-
Reaction Setup: A mixture of the tetraester from Step 1 (24 g, 0.060 mol), 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid is prepared in a round-bottomed flask equipped with a reflux condenser.
-
Reflux: The mixture is vigorously stirred and heated at reflux for 3-6 hours.
-
Workup: The solution is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to afford the desired diketone as a white to light yellow solid.[8]
Self-Validating System: The progress of the decarboxylation can be monitored by the evolution of carbon dioxide gas. The final product's purity can be readily assessed by its sharp melting point and spectroscopic analysis.
Reaction Mechanism
The Weiss-Cook reaction is a fascinating example of a domino reaction, where multiple bond-forming events occur in a single pot. The currently accepted mechanism involves a sequence of aldol-type condensations and Michael additions. The exact order of these steps may be influenced by the reaction pH.[5] The reaction culminates in the formation of the thermodynamically favored cis-fused ring system.
Figure 1: Synthetic workflow for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Structural Elucidation and Spectroscopic Analysis
The structure of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione has been unequivocally confirmed through various spectroscopic techniques. The C₂ symmetry of the molecule leads to a simplified yet informative set of spectral data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [8] |
| Molecular Weight | 166.22 g/mol | [8] |
| Melting Point | 222-225 °C (recrystallized) | [8] |
| Appearance | White to light yellow solid | [8] |
Table 1: Physical and Chemical Properties.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1736 | C=O stretch (ketone) | [8] |
Table 2: Key IR Absorption Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is remarkably simple due to the molecule's symmetry. It displays a singlet for the two equivalent methyl groups and an AB quartet for the eight methylene protons.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 1.22 | s | 6H | two CH₃ | [8] |
| 2.36 and 2.39 | ABq | 8H | four CH₂ | [8] |
Table 3: ¹H NMR Data (360 MHz, CDCl₃).
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 35.5 | CH (bridgehead) | |
| 42.6 | CH₂ | |
| 217.2 | C=O |
Table 4: ¹³C NMR Data for cis-Bicyclo[3.3.0]octane-3,7-dione (CDCl₃).
Mass Spectrometry
Mass spectrometry of the parent cis-bicyclo[3.3.0]octane-3,7-dione shows a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is consistent with the bicyclic structure. For cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, the molecular ion peak would be expected at m/z 166.
Figure 2: Spectroscopic characterization workflow.
Applications in Complex Molecule Synthesis
The synthetic utility of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione lies in its role as a versatile precursor to more complex polycyclic systems. The diketone can undergo a variety of transformations, including reductions, olefinations, and rearrangements, to generate a diverse range of molecular architectures.
One notable application is its use in the synthesis of tricyclo[3.3.0.0³,⁷]octane derivatives. For instance, reduction of the diketone can lead to the formation of a transannular C-C bond, yielding the highly strained tricyclic skeleton.
Furthermore, the broader class of bicyclo[3.3.0]octane-3,7-diones has been instrumental in the total synthesis of several polyquinane natural products, such as pentalenene and modhephene. These syntheses showcase the strategic importance of the Weiss-Cook reaction in accessing key bicyclic intermediates.
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione stands as a testament to the power of elegant synthetic design. The Weiss-Cook reaction provides a robust and efficient entry into this valuable bicyclic core, which has, in turn, unlocked synthetic routes to a variety of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its synthesis, and a thorough analysis of its structural features. It is our hope that this document will serve as a valuable resource for researchers and empower further innovation in the field of synthetic organic chemistry.
References
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Bertz, S. H.; Cook, J. M.; Gawish, A.; Weiss, U. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Org. Synth.1986 , 64, 27. [Link]
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Li, J.; Zhang, H.; Dan, Z.; Xu, T. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chem. Soc. Rev.2021 , 50, 8484-8503. [Link]
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Korman, M.; Paz, E.; Franklin, T.; Lewandowski, N. R.; Sullivan, B.; Imhoff, A. M.; Fisher, L.; Bichler, K. A.; Van Ornum, S. G. Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. J. Chem. Educ.2020 , 97 (10), 3835–3838. [Link]
-
SynArchive. Weiss-Cook Condensation. [Link]
-
National Library of Medicine. Ulrich Weiss Papers. [Link]
-
Weiss, U.; Edwards, J. M. A one-step synthesis of ketonic compounds of the pentalane,[2][2][2]- and[2][2][4]-propellane series. Tetrahedron Lett.1968 , 9 (46), 4885-4887. [Link]
-
Camps, P.; et al. Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Can. J. Chem.1981 , 59 (7), 1184-1191. [Link]
-
Journal of Chemical Education. Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. [Link]
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An In-Depth Technical Guide to the Early Synthetic Routes of Bicyclo[3.3.0]octane-3,7-diones
Introduction: The Strategic Importance of the Bicyclo[3.3.0]octane Core
The bicyclo[3.3.0]octane framework, a fused system of two five-membered rings, is a prevalent structural motif in a multitude of biologically active natural products, including sesquiterpenes like quadrone and hirsutanes. The cis-fused isomer is the more thermodynamically stable and has been a cornerstone in the stereocontrolled synthesis of complex polyquinanes. At the heart of many of these synthetic endeavors lies a symmetrical and versatile building block: cis-bicyclo[3.3.0]octane-3,7-dione. Its C2v symmetry presents both a challenge and an opportunity for synthetic chemists—offering a streamlined route to complex structures, provided the symmetry can be broken in a controlled manner. This guide provides a detailed exploration of the foundational, early synthetic strategies developed to access this pivotal dione, with a focus on the chemical logic and experimental rationale that guided these pioneering efforts.
Pillar 1: The Weiss-Cook Condensation - A Cornerstone in Bicyclic Synthesis
One of the most direct and enduring methods for constructing the bicyclo[3.3.0]octane-3,7-dione skeleton is the acid- or base-catalyzed condensation of a 1,2-dicarbonyl compound with two equivalents of a 3-oxoglutarate ester. This powerful reaction, often referred to as the Weiss-Cook or Weiss-Edwards reaction, assembles the complex bicyclic core in a single, elegant step.[1][2]
Causality in Mechanism and Experimental Design
The reaction proceeds through a remarkable sequence of aldol-type condensations and intramolecular cyclizations. The choice of reagents and conditions is critical to its success. Using glyoxal as the 1,2-dicarbonyl component and dimethyl 1,3-acetonedicarboxylate as the 3-oxoglutarate ester, the reaction cascade is initiated.[1] The process can be visualized as a domino reaction where the formation of one bond sets the stage for the next, rapidly building molecular complexity.
The reaction is highly sensitive to experimental parameters such as temperature, stirring rate, and pH.[1][2] An optimized large-scale preparation highlights these sensitivities, noting that the addition of glyoxal must be controlled to maintain the reaction temperature at 65°C to ensure the cascade proceeds efficiently without side reactions.[1] The initial condensation yields a highly functionalized tetraester intermediate, which is not typically isolated but is directly subjected to acidic hydrolysis and decarboxylation to furnish the target diketone.[1]
Quantitative Data Summary
| Step | Reactants | Key Conditions | Product | Yield | Reference |
| 1 | Dimethyl 1,3-acetonedicarboxylate, Glyoxal, NaOH, Methanol | Reflux, controlled addition at 65°C | Disodium salt of tetraester intermediate | 58-63% | Organic Syntheses[1] |
| 2 | Tetraester Intermediate | 1M HCl, Acetic Acid, Reflux | cis-Bicyclo[3.3.0]octane-3,7-dione | ~95% (crude) | Organic Syntheses[1] |
Detailed Experimental Protocol: The Weiss-Cook Condensation
This protocol is adapted from a verified large-scale procedure published in Organic Syntheses.[1]
Step A: Synthesis of the Tetraester Intermediate (Disodium Salt)
-
Setup: Equip a 3-liter, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a thermometer.
-
Base Preparation: Prepare a solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) in the flask and cool the solution in an ice bath.
-
Ester Addition: While stirring, add dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) dropwise to the cooled methanolic NaOH solution.
-
Initiation: Heat the resulting slurry to reflux, at which point the white salt should dissolve.
-
Glyoxal Addition: Remove the heating mantle. Add 40% aqueous glyoxal (128.5 g, 0.886 mol) at a rate sufficient to maintain a vigorous reflux and an internal temperature of 65°C. This addition typically takes 40-60 minutes.
-
Crystallization: After the addition is complete, allow the mixture to cool to room temperature and stir overnight.
-
Isolation: Collect the precipitated disodium salt by suction filtration, wash with methanol (500 mL), and dry under reduced pressure. The yield is typically 197–215 g (58–63%).
Step B: Hydrolysis and Decarboxylation to cis-Bicyclo[3.3.0]octane-3,7-dione
-
Setup: Equip a 3-liter, three-necked, round-bottomed flask with a heating mantle, two reflux condensers, and a magnetic stirrer.
-
Charge Flask: Charge the flask with the tetraester intermediate from Step A (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).
-
Reaction: Stir the mixture vigorously and heat at reflux for 2.5 hours.
-
Workup: Cool the solution in an ice bath and extract the product with five 250-mL portions of chloroform.
-
Purification: The crude product can be purified by recrystallization from a minimum amount of hot ethanol to yield the final diketone.
Pillar 2: Photochemical Approaches - The Power of [2+2] Cycloadditions
An alternative and mechanistically distinct early strategy for constructing the bicyclo[3.3.0]octane skeleton involves the use of intramolecular photochemical [2+2] cycloadditions.[3][4] This approach leverages the principles of photochemistry to form a strained cyclobutane ring, which can then be cleaved under different conditions to reveal the desired bicyclic system.
Mechanistic Rationale and Strategic Application
This strategy often begins with a suitably substituted cyclopentenone. The core concept involves tethering an alkene to the cyclopentenone ring. Upon irradiation with UV light, the excited state of the enone undergoes an intramolecular [2+2] cycloaddition with the tethered alkene, forming a tricyclic system containing a cyclobutane ring.
This tricyclic intermediate is not the final target but a key precursor. The genius of this method lies in the subsequent fragmentation of the cyclobutane ring. This cleavage can be achieved through various methods, such as retro-Diels-Alder reactions or other rearrangements, to yield the bicyclo[3.3.0]octane framework. This photocycloaddition-fragmentation sequence provides a powerful method for controlling stereochemistry and building the fused ring system.[4]
While this method was often applied to synthesize more complex, substituted analogs, its principles represent a fundamental and early alternative to condensation strategies for accessing the core bicyclo[3.3.0]octane structure. For instance, the synthesis of pyran annulated bicyclo[3.3.0]octane frameworks has been achieved through photochemical rearrangements of bicyclo[2.2.2]octane precursors.[5]
Pillar 3: Dicyclopentadienone as a Precursor
The dimer of cyclopentadienone, dicyclopentadienone, served as another important early starting material for accessing the bicyclo[3.3.0]octane skeleton.[6] This readily available C10 hydrocarbon provides the full carbon framework, with subsequent chemical transformations used to introduce the desired oxygen functionalities.
Synthetic Logic: From Hydrocarbon to Diketone
The synthesis begins with the endo-dimer of cyclopentadiene. A series of functional group manipulations, including oxidation and rearrangement, can convert this precursor into derivatives of bicyclo[3.3.0]octane. For example, convenient syntheses of epimeric 3-hydroxy-2α-carboxy-bicyclo[3.3.0]octane-4α,6α-carbolactones have been developed commencing from the cyclopentadienone dimer, showcasing its utility as a versatile starting point for functionalized bicyclic systems.[6] While not a direct route to the parent 3,7-dione in its simplest form, these early studies established the dicyclopentadiene framework as a viable and cost-effective entry point into this class of compounds.
Conclusion and Future Perspective
The early synthetic routes to bicyclo[3.3.0]octane-3,7-dione laid the essential groundwork for the synthesis of a vast array of complex natural products. The Weiss-Cook condensation provided a remarkably efficient and direct entry to the core, demonstrating the power of cascade reactions. Concurrently, photochemical strategies and the utilization of bulk chemicals like dicyclopentadiene offered orthogonal approaches, highlighting the ingenuity of early synthetic chemists in tackling challenging molecular architectures. These foundational methods not only provided access to a critical building block but also established key principles of ring construction and stereochemical control that continue to influence the field of organic synthesis today.
References
- Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects.Chemical Society Reviews (RSC Publishing).
- Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects.
- Synthetic Improvements and an Alternative Synthetic Approach to exo‐Dicyclopentadiene‐1‐one: A Useful Building Block for Cyclopentanoids.
- Synthesis and stereochemical study of a trioxaquine prepared from cis-bicyclo〚3.3.0〛octane-3,7-dione.Comptes Rendus de l'Académie des Sciences.
- Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors of polyquinanes.University of Michigan.
- General approach to the synthesis of polyquinenes. 9. The monofunctionalization and alteration of the symmetry of the cis-bicyclo[3.3.0]octane-3,7-dione unit.
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure. [Link]
- Allylation of cis-bicyclo(3.3.0)
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- Tricyclo[3.3.0.02,6]octane.Benchchem.
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Cyclopentannulation of bicyclo[3.3.0]octane-3,7-dione. A more convenient synthesis of the[7]peristylane system. The Journal of Organic Chemistry - ACS Publications.
- DIELS-ALDER REACTIONS OF A CYCLOPENTADIENONE DERIV
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.RSC Publishing.
- Synthesis of annulated oxa-triquinanes and oxa-diquinanes via cascade Michael addition-intramolecular alkylation involving α-halodicyclopentadienones.
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Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones. ResearchGate. [Link]
- exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID.Organic Syntheses Procedure.
- Synthesis of 1-substituted cis-bicyclo[3.3.
- Syntheses of Some Bicyclo [3.3.0]octane Derivatives.
- Intramolecular photocycloaddition-cyclobutane fragmentation: total synthesis of (.+-.)-laurenene.
- Intramolecular cycloaddition in cyclohexa-2,4-dienone and photochemical reactions: Synthesis of 12-methyl-3-oxa-endo-tricyclo[6.2.2.01,6]dodec-11-en.NIScPR Online Periodical Repository.
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- Cycloaddition between Electron-Deficient π-Systems, Photochemical and Radical-Induced Reactions: A Novel, General, and Stereoselective Route to Polyfunctionalized Bridged Bicyclo[2.2.2]octanes, Bicyclo[3.3.0]octanes, Bicyclo[4.2.0]octanes, and Tricyclo[4.3.1.03,7]decanes.Sci-Hub.
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Methodological & Application
Application Note and Protocol: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Introduction
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a bicyclic diketone with a unique and rigid structure that has garnered interest in various fields of chemical research, including organic synthesis and medicinal chemistry.[1] Its C2-symmetric scaffold makes it a valuable chiral building block for the synthesis of more complex molecules and natural products. The development of a reliable and efficient synthesis for this compound is, therefore, of significant importance for researchers in these areas.
This application note provides a detailed protocol for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, based on the well-established Weiss-Cook reaction.[1][2][3] This robust two-step procedure involves the condensation of biacetyl with two equivalents of dimethyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation to yield the target molecule.[2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental causality.
Mechanistic Insights: The Weiss-Cook Reaction
The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione via the Weiss-Cook reaction is a classic example of a tandem reaction sequence that efficiently constructs a complex bicyclic system from simple acyclic precursors. The reaction proceeds through a series of aldol and Michael reactions.[2][3]
The overall transformation can be conceptually understood in two major stages:
-
Formation of the Tetraester Intermediate: The reaction is initiated by the base-catalyzed condensation of biacetyl (2,3-butanedione) with two molecules of dimethyl 1,3-acetonedicarboxylate. This step involves a sequence of an aldol addition followed by two intramolecular Michael additions to form a stable bis-enol intermediate, tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.[2][4] The reaction is typically carried out in an aqueous solution with a mild base like sodium bicarbonate.[4]
-
Hydrolysis and Decarboxylation: The tetraester intermediate is then subjected to acidic hydrolysis and decarboxylation. Refluxing in a mixture of hydrochloric acid and acetic acid cleaves the four ester groups and subsequently removes them as carbon dioxide, leading to the formation of the desired dione.[2][4] The cis- stereochemistry of the final product is thermodynamically favored, resulting in a more stable ring fusion than the corresponding trans-isomer.[2]
The intramolecular nature of the cyclization steps is crucial for the high efficiency of the Weiss-Cook reaction. By bringing the reactive functionalities into close proximity within the same molecule, the intramolecular pathway is kinetically favored over intermolecular side reactions.[5][6]
Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.[2][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Biacetyl (2,3-Butanedione) | 86.09 | 17.2 g (0.20 mol) | Use freshly distilled for best results. |
| Dimethyl 1,3-acetonedicarboxylate | 174.15 | 70 g (0.40 mol) | |
| Sodium bicarbonate | 84.01 | 5.6 g | |
| Deionized water | 18.02 | 400 mL | |
| Methanol | 32.04 | As needed | For washing the intermediate. |
| Hydrochloric acid (1 M) | 36.46 | 200 mL | |
| Glacial acetic acid | 60.05 | 40 mL | |
| Chloroform | 119.38 | As needed | For extraction. |
| Saturated sodium bicarbonate solution | - | As needed | For washing the organic extract. |
| Anhydrous sodium sulfate | 142.04 | As needed | For drying the organic extract. |
Step 1: Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate (Intermediate)
-
In a 1-L Erlenmeyer flask equipped with a magnetic stirrer, prepare a solution of 5.6 g of sodium bicarbonate in 400 mL of deionized water.
-
To this solution, add 70 g (0.40 mol) of dimethyl 1,3-acetonedicarboxylate. Stir until all solids are dissolved.
-
Add 17.2 g (0.20 mol) of biacetyl to the reaction mixture in one portion while stirring vigorously.
-
Continue stirring at room temperature for 24 hours. During this time, a white crystalline solid will precipitate.
-
Collect the solid product by suction filtration.
-
Wash the crystals with methanol until the filtrate runs clear.
-
Dry the resulting white solid under reduced pressure. The expected yield is 60-62 g.
Step 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (Final Product)
-
In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the dried tetraester intermediate (24 g, 0.060 mol), 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid.[4][7]
-
Heat the mixture to reflux with vigorous stirring for 3-6 hours.[7]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Transfer the cooled solution to a separatory funnel and extract the product with five 250-mL portions of chloroform.[4]
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from methanol or ethanol, or by sublimation. The expected yield of the pure product is 9.5-9.8 g.[7]
Visualizing the Synthesis
The following diagrams illustrate the overall workflow of the synthesis and the chemical structures of the key molecules involved.
Caption: Overall workflow for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Caption: Key chemical structures in the synthesis pathway.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | C₁₈H₂₂O₁₀ | 414.36 | 155-158 | White solid |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | C₁₀H₁₄O₂ | 166.22 | 228-230 | White to off-white solid |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.[2]
Troubleshooting and Key Considerations
-
Purity of Biacetyl: The use of freshly distilled biacetyl is recommended as impurities can lead to side reactions and lower yields.
-
Reaction Time for Step 1: The 24-hour reaction time for the formation of the intermediate is crucial for maximizing the yield. Shorter reaction times may result in incomplete conversion.
-
Vigorous Stirring: Maintaining vigorous stirring during both steps is important to ensure proper mixing of the reagents, especially in the heterogeneous mixture of Step 1.
-
Complete Decarboxylation: Ensure the reflux in Step 2 is carried out for the recommended time to drive the hydrolysis and decarboxylation to completion. Incomplete reaction will result in a mixture of products that is difficult to separate.
-
Extraction: Thorough extraction with chloroform is necessary to recover the product from the aqueous reaction mixture.
Conclusion
The Weiss-Cook reaction provides an efficient and reliable method for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. This application note offers a detailed, step-by-step protocol, along with mechanistic insights and practical considerations to aid researchers in successfully preparing this valuable bicyclic dione. The inherent stereocontrol and operational simplicity of this procedure make it an excellent choice for both academic and industrial laboratories.
References
-
Organic Syntheses, Coll. Vol. 7, p.164 (1990); Vol. 60, p.8 (1981). [Link]
-
Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(10), 3894-3899. [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
-
OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. Organic Chemistry. [Link]
Sources
The Weiss-Cook Reaction: A Robust Protocol for the Synthesis of cis-Bicyclo[3.3.0]octane-3,7-diones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Weiss-Cook reaction is a powerful annulation strategy that facilitates the synthesis of the cis-bicyclo[3.3.0]octane framework. This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of dialkyl 1,3-acetonedicarboxylate.[1] The resulting bicyclic diones are versatile synthons, serving as crucial intermediates in the synthesis of complex polyquinane natural products and functional materials.[1][2] This document provides a detailed experimental protocol, mechanistic insights, and practical guidance for successfully executing the Weiss-Cook reaction, with a focus on the preparation of the parent cis-bicyclo[3.3.0]octane-3,7-dione.
Mechanistic Overview
First reported by Ulrich Weiss and extensively developed by James M. Cook, the reaction proceeds through a complex and elegant cascade of aldol condensations, Michael additions, and dehydrations.[1] The precise sequence of these steps can be pH-dependent.[3] The overall mechanism involves the formation of a 1:1 adduct, a 4-hydroxycyclopentenone, which is a key intermediate in the pathway.[4][5] This intermediate then undergoes a Michael addition with a second molecule of the acetonedicarboxylate, followed by an intramolecular aldol condensation to complete the bicyclic system. Subsequent hydrolysis and decarboxylation yield the final diketone.
The mechanistic complexity underscores the reaction's sensitivity to experimental conditions. Variations in pH, temperature, and stirring rate can significantly impact the outcome, making a well-defined protocol essential for reproducibility.[3]
Caption: Key stages of the Weiss-Cook reaction cascade.
Detailed Experimental Protocol: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This protocol is adapted from a verified large-scale procedure published in Organic Syntheses, which details the hydrolysis and decarboxylation of the tetraester formed from the initial condensation.[3]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Tetramethyl cis-bicyclo[3.3.0]octane-3,7-dione-2,4,6,8-tetracarboxylate | 370.30 | 135 g (0.364 mol) | The initial condensation product. |
| Glacial Acetic Acid | 60.05 | 66 mL | Acts as a co-solvent. |
| 1 M Hydrochloric Acid | - | 600 mL | For hydrolysis and decarboxylation. |
| Chloroform | 119.38 | ~1.5 L | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | For drying. |
Equipment:
-
3 L three-necked, round-bottomed flask
-
Heating mantle
-
Two reflux condensers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (2 L)
-
Rotary evaporator
Step-by-Step Procedure
The following workflow outlines the hydrolysis and decarboxylation steps to yield the final product.
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Olefination of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Abstract
The cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione is a pivotal building block in synthetic organic chemistry, particularly for the construction of polyquinane natural products. Its rigid, sterically congested framework presents unique challenges for standard chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic olefination of this diketone. We delve into the causality behind experimental choices for three primary olefination methodologies—the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Tebbe Olefination. Each section includes a detailed, self-validating protocol, mechanistic insights, and a discussion of the relative advantages and limitations, enabling scientists to select and execute the optimal strategy for their synthetic goals.
Introduction: The Synthetic Value and Olefination Challenge
The bicyclo[3.3.0]octane skeleton is a core structural motif in a vast array of natural products. The title compound, cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, is readily prepared via the Weiss-Cook reaction and serves as a versatile precursor for complex molecular architectures.[1][2] The conversion of its ketone functionalities into exocyclic alkenes is a critical transformation, installing a versatile handle for subsequent reactions such as metathesis, epoxidation, or cycloadditions.
However, the olefination of this substrate is far from trivial. The two carbonyl groups are situated within a sterically demanding concave framework, flanked by two bridgehead quaternary methyl groups. This steric hindrance can significantly impede the approach of bulky reagents and reduce reaction rates. Furthermore, the presence of enolizable protons alpha to the carbonyls introduces the risk of side reactions, particularly when using strongly basic reagents. This guide aims to navigate these challenges by providing a detailed analysis of appropriate olefination methods.
Strategic Selection of an Olefination Protocol
The choice of an olefination reagent is dictated by the desired product and the inherent reactivity of the substrate. For a sterically hindered diketone like cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, considerations of reagent nucleophilicity, basicity, and steric tolerance are paramount. The following diagram outlines a decision-making workflow for selecting the most suitable method.
Caption: Decision workflow for selecting an olefination method.
Methodology I: The Tebbe Olefination for Methylenation
The Tebbe reaction is exceptionally effective for the methylenation of sterically encumbered carbonyls.[3] Its active species, a Schrock carbene, is highly reactive and less basic than Wittig ylides, which minimizes unwanted enolization and beta-elimination side reactions.[3][4] The thermodynamic driving force is the formation of a very strong titanium-oxygen bond, ensuring conversion even with challenging substrates.[4]
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the carbonyl group and the titanocene methylene phosphine to form an oxatitanacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired alkene and a stable titanocene oxide byproduct.
Sources
Application Notes and Protocols for the Stereoselective Reduction of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Introduction
The cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione is a synthetically valuable intermediate, notable for its rigid, cis-fused bicyclic framework. This unique topology presents distinct stereochemical challenges and opportunities in chemical transformations. The synthesis of this diketone is efficiently achieved through the Weiss-Cook reaction, which involves the condensation of biacetyl with two equivalents of dimethyl-1,3-acetonedicarboxylate.[1] The stereoselective reduction of the two ketone moieties within this structure to the corresponding diols is a critical step for the synthesis of various complex molecules, including natural products and chiral ligands. The inherent C2-symmetry of the starting dione, coupled with the steric influence of the bridgehead methyl groups, dictates the facial selectivity of hydride attack, leading to a range of possible diol diastereomers.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the stereoselective reduction of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. We will delve into the mechanistic rationale behind achieving specific stereoisomers, present detailed experimental procedures for various reduction methodologies, and discuss the expected outcomes based on established principles of stereocontrol in bicyclic systems.
Mechanistic Considerations for Stereocontrol
The stereochemical outcome of the reduction of the carbonyl groups in cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione is primarily governed by the direction of nucleophilic hydride attack on the sp2-hybridized carbonyl carbon. The rigid, V-shaped conformation of the bicyclo[3.3.0]octane skeleton creates two distinct faces for each carbonyl group: the convex (exo) face and the concave (endo) face.
Generally, in bicyclic systems, hydride attack is favored from the less sterically hindered exo face, which leads to the formation of the endo alcohol. However, the presence of the two cis-oriented methyl groups at the bridgehead positions (C1 and C5) significantly influences this general preference. These methyl groups introduce substantial steric hindrance on the exo face, potentially directing the hydride reagent to the endo face.
The interplay of these steric factors can be modulated by the choice of reducing agent. Smaller, less sterically demanding reagents may be more inclined to attack from the more hindered face, whereas bulkier reagents will exhibit a stronger preference for the least hindered trajectory.
Furthermore, the reduction of the two ketone groups can result in three possible diol diastereomers: the syn (exo,exo or endo,endo) and anti (exo,endo) isomers. The stereochemical outcome of the reduction of the second ketone can be influenced by the stereochemistry of the newly formed hydroxyl group from the first reduction, especially if chelation control is a factor.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
Sodium borohydride (NaBH4) is a mild and selective reducing agent for ketones.[2] The stereoselectivity of its reaction with cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione is highly dependent on the reaction conditions, particularly temperature and solvent.
Objective: To achieve the diastereoselective reduction of the diketone to the corresponding diols.
Materials:
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione (1.0 g, 6.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.45 g, 12.0 mmol, 2.0 equiv.) in small portions over 15 minutes with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes).
-
Upon completion (typically 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to separate the diol diastereomers.
Expected Outcome: The reduction is expected to yield a mixture of diol diastereomers. The ratio of these isomers will be influenced by the steric hindrance of the bridgehead methyl groups. Analysis by 1H NMR and 13C NMR spectroscopy will be crucial to determine the stereochemistry of the major and minor products.
Protocol 2: Stereoselective Reduction with Lithium Aluminum Hydride
Lithium aluminum hydride (LiAlH4) is a much more powerful reducing agent than NaBH4 and is less prone to be influenced by minor steric differences.[3] However, its high reactivity necessitates careful handling and anhydrous conditions.
Objective: To investigate the stereochemical outcome of reduction with a powerful, non-selective hydride reagent.
Materials:
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH4 (0.45 g, 12.0 mmol, 2.0 equiv.) in anhydrous diethyl ether (30 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione (1.0 g, 6.0 mmol) in anhydrous diethyl ether (20 mL) and add it dropwise to the LiAlH4 suspension over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (0.45 mL), 15% aqueous NaOH (0.45 mL), and then water (1.35 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: Due to the high reactivity of LiAlH4, a different diastereomeric ratio of the diols may be observed compared to the NaBH4 reduction. The less sterically hindered approach is generally favored, but the exact outcome will depend on the subtle conformational dynamics of the bicyclic system.
Data Presentation
| Reducing Agent | Solvent | Temp. (°C) | Expected Major Diastereomer(s) |
| NaBH4 | MeOH | 0 | Mixture of syn and anti-diols |
| LiAlH4 | Et2O | 0 to RT | Mixture of syn and anti-diols |
Visualization of the Reduction Pathway
Sources
Application Notes & Protocols: The Strategic Deployment of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Synthesis of Complex Natural Products
Introduction: A Cornerstone of Polycyclic Synthesis
In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount. An ideal building block offers a blend of conformational rigidity, predictable reactivity, and latent functionality that can be elaborated into a complex molecular architecture. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a molecule of elegant C₂ symmetry, stands as a premier example of such a scaffold. Its rigid, fused five-membered ring system, punctuated by two reactive ketone functionalities and adorned with two quaternary methyl groups at the bridgehead positions, provides a powerful platform for the stereocontrolled construction of polyquinane natural products and other formidable synthetic targets.
This guide delves into the core applications of this remarkable dione, moving beyond mere procedural descriptions to illuminate the strategic rationale behind its use. We will explore its synthesis via the classic Weiss-Cook reaction, dissect its role in the landmark synthesis of dodecahedrane, and detail its application in building triquinane sesquiterpenoid frameworks. The protocols and workflows presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own synthetic endeavors.
Part 1: The Foundation - Synthesis of the Dione via the Weiss-Cook Reaction
The most efficient and widely adopted route to cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction, a powerful domino reaction that constructs the bicyclic core in a single pot.[1][2][3] The reaction proceeds through a remarkable sequence of Michael additions and aldol condensations, reacting two equivalents of dimethyl 1,3-acetonedicarboxylate with one equivalent of biacetyl (2,3-butanedione).[1][4] The elegance of this transformation lies in its ability to generate four new carbon-carbon bonds and the bicyclo[3.3.0]octane skeleton with inherent stereocontrol, leading directly to the cis-fused ring system.
The initial condensation yields a tetramethyl carboxylate intermediate which, upon acidic hydrolysis and decarboxylation, furnishes the target dione in high yield.[4][5]
Figure 1: General workflow for the synthesis of the target dione.
Protocol 1: Laboratory Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This two-step protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[4][5]
Step A: Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Reaction Setup: In a 1-L Erlenmeyer flask equipped with a large magnetic stir bar, prepare a solution of sodium bicarbonate (5.6 g) in 400 mL of water. To this, add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol).
-
Reagent Addition: While stirring the solution vigorously, add biacetyl (17.2 g, 0.20 mol) in a single portion.
-
Reaction: Continue stirring at ambient temperature for 24 hours. During this time, a white crystalline solid will precipitate from the solution.
-
Isolation: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold water and then dry under reduced pressure. This affords 60–62 g of the intermediate tetraester, which is typically of sufficient purity for the next step.
Step B: cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and magnetic stir bar, combine the tetraester from Step A (24 g, 0.060 mol), 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid.
-
Reaction: Heat the vigorously stirred mixture to reflux. Maintain reflux for 4-6 hours. The progress of the decarboxylation can be monitored by the evolution of CO₂ gas.[5]
-
Work-up: After cooling the reaction mixture in an ice bath, extract the product with chloroform or dichloromethane (4 x 150 mL).
-
Purification: Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the aqueous layer remains basic. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Product: The resulting solid can be further purified by recrystallization from hot ethanol to yield the final dione as a white crystalline solid (mp 228-230 °C).
Part 2: The Pinnacle Application - Synthesis of Dodecahedrane
The total synthesis of dodecahedrane (C₂₀H₂₀), a molecule of icosahedral (Iₕ) symmetry, is a monumental achievement in organic chemistry.[6][7] The landmark synthesis by Paquette and coworkers brilliantly utilized the C₂ symmetry of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione as the foundational element to construct the complex carbon skeleton.[8][9][10] The strategy involved a domino reaction sequence that would ultimately stitch together the polycyclic framework, with the dione's methyl groups being excised in the final stages.
The dione serves as the starting point for the synthesis of a key C₂-symmetric "dilactone" intermediate. This transformation showcases the selective manipulation of the ketone functionalities.
Figure 2: Simplified retrosynthetic logic from the dione to dodecahedrane.
Key Transformations in the Dodecahedrane Synthesis
The initial steps in Paquette's synthesis convert the dione into a pivotal cyclopentadienyl anion precursor, which then undergoes dimerization and further elaboration. A critical sequence involves:
-
Reduction and Elimination: The diketone is first reduced to the corresponding diol. Subsequent mesylation and elimination generate a key dienone intermediate.
-
Annulation and Cycloaddition: Further steps build upon this core, eventually leading to a precursor that undergoes a critical photochemical [2+2] cycloaddition to forge a significant portion of the cage structure.[6]
This strategic use of a simple, symmetric starting material to construct one of the most complex and symmetric non-natural products is a testament to the power of symmetry in synthetic design.[9]
Part 3: Accessing Triquinane Natural Products
The bicyclo[3.3.0]octane core is a common structural motif in triquinane sesquiterpenoids, a large family of natural products known for their diverse biological activities.[11][12] Many of these, such as hirsutene and cedrene, feature a fused, three-cyclopentane-ring system. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione and its derivatives are ideal starting points for constructing these tricyclic frameworks.
A common strategy involves using the dione as a scaffold onto which the third five-membered ring is appended via an annulation sequence.
Case Study: Synthesis of (±)-Cedrene
A synthetic approach to the sesquiterpene (±)-cedrene highlights the utility of a bicyclo[3.3.0]octenone derived from the parent dione system.[13] The key strategic element is a sequential intermolecular and intramolecular Michael reaction to build the tricyclic core.
-
Formation of the Enolate: The bicyclic ketone is deprotonated to form its corresponding enolate.
-
Intermolecular Michael Addition: This enolate is reacted with a Michael acceptor like 2-nitrobut-2-ene.
-
Conversion to a 1,4-Dione: The resulting nitro ketone adduct is converted into a 1,4-dione.
-
Intramolecular Michael Addition: Treatment of the 1,4-dione with a base induces an intramolecular Michael reaction, closing the third five-membered ring and forming the core tricyclo[5.3.1.0¹⁵]undecanedione skeleton of cedrene.[13]
Figure 3: Annulation strategy for the synthesis of the cedrene core.
Protocol 2: Selective Monoketalization (A Key Differentiating Step)
To perform selective chemistry on one of the two ketone groups, a common first step is monoprotection, typically as a ketal. This protocol provides a general method.
-
Reaction Setup: Dissolve cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione (1.66 g, 10 mmol) in 100 mL of dry benzene or toluene in a round-bottomed flask fitted with a Dean-Stark apparatus.
-
Reagent Addition: Add ethylene glycol (0.68 g, 11 mmol, 1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~50 mg).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC or GC-MS. The reaction is complete when one equivalent of water has been collected in the Dean-Stark trap and starting material is consumed.
-
Work-up: Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the monoketal, diketal, and any remaining starting material.
Summary of Key Transformations and Data
The utility of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione stems from the diverse yet predictable reactions of its ketone functionalities.
| Transformation | Reagents & Conditions | Product Type | Typical Yield | Application Context |
| Weiss-Cook Reaction | Dimethyl 1,3-acetonedicarboxylate, biacetyl, NaHCO₃; then HCl, AcOH, heat | Bicyclic Dione | 75-85% | Synthesis of the core scaffold[5] |
| Monoketalization | Ethylene glycol (1.1 eq.), p-TsOH, Benzene, reflux | Monoprotected Ketone | 60-70% | Differentiation of ketone groups |
| Olefination | (Carbethoxyethylidene)triphenylphosphorane, microwave heating | Bicyclic Olefin | Variable | Introduction of exocyclic double bonds |
| Reduction | NaBH₄, EtOH | Bicyclic Diol | >90% | Precursor for elimination/rearrangement[8] |
| Michael Addition | 1. LDA, THF, -78°C; 2. Michael Acceptor | C4-Substituted Dione | 70-85% | Ring annulation strategies[13] |
| Thioacetalization | CS₂, base, alkylating agent | 2-Dialkylthiomethylene adduct | Variable | Functional group manipulation |
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is far more than a simple dialkyl ketone. Its C₂-symmetric, rigid framework, readily assembled through the efficient Weiss-Cook reaction, provides a pre-organized scaffold that significantly simplifies the retrosynthetic analysis of complex polycyclic targets. From the breathtaking symmetry of dodecahedrane to the compact architecture of triquinane sesquiterpenoids, this dione has proven its value as a powerful and versatile building block. The protocols and strategies outlined in this guide serve as a foundation for chemists to not only replicate established syntheses but also to envision new and innovative applications for this cornerstone of polyquinane chemistry.
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Wang, X., Liu, D., & Cheng, Y. (2025). Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. PubMed. [Link]
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Synthesis and Applications of iso-Hajos–Parrish Ketones. (n.d.). PMC - NIH. [Link]
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Various Authors. (2024). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au. [Link]
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Qiu, Y., Lan, W. J., Li, H. J., & Chen, L. P. (2018). Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(8), 2053. [Link]
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Synthesis and Applications of Hajos-Parrish Ketone Isomers. (2015). PubMed - NIH. [Link]
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Weiss, U., & Edwards, J. M. (1981). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 60, 24. [Link]
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Synthesis and Applications of Hajos–Parrish Ketone Isomers. (2015). Waseda University. [Link]
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Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(10), 3824-3829. [Link]
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Paquette, L. A. (1982). Synthesis of Dodecahedrane. SynArchive. [Link]
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A symmetry-driven approach toward the total synthesis of dodecahedrane. (2022). PubMed Central. [Link]
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Synthesis and Applications of Hajos–Parrish Ketone Isomers. (2015). ResearchGate. [Link]
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Horton, M., & Pattenden, G. (1984). Bicyclo[3.3.0]octenones in synthesis. A new synthesis of (±)-cedrene using sequential inter- and intra-molecular Michael reactions. Journal of the Chemical Society, Perkin Transactions 1, 811-817. [Link]
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A Second-Generation Approach Toward the Total Synthesis of Dodecahedrane Using a Photochemical Stereoisomerization. (2025). PubMed Central. [Link]
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Lajunen, M., & Koskinen, A. (2000). Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol. Journal of the Chemical Society, Perkin Transactions 1, 1439-1443. [Link]
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Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. ResearchGate. [Link]
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Paquette, L. A., Ternansky, R. J., Balogh, D. W., & Kentgen, G. (1983). Total synthesis of dodecahedrane. Journal of the American Chemical Society, 105(16), 5446-5450. [Link]
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Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-bicyclo[3.3.0]octane-3,7-diones. (n.d.). ResearchGate. [Link]
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Paquette, L. A. (1982). Dodecahedrane—The chemical transliteration of Plato's universe (A Review). Proceedings of the National Academy of Sciences, 79(14), 4495-4500. [Link]
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The Versatile Chiral Synthon: cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the development of novel chiral building blocks and asymmetric methodologies. Among these, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a seemingly simple achiral molecule, has emerged as a powerful and versatile precursor for the construction of complex chiral molecules, particularly in the realm of natural product synthesis and drug discovery.[1][2] Its rigid bicyclic framework provides a well-defined stereochemical canvas upon which chirality can be introduced with a high degree of control. This guide provides an in-depth exploration of the synthesis and application of this key building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Advantage of a Symmetrical Precursor
The utility of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione lies in its C2-symmetry. This inherent symmetry simplifies synthetic planning and often leads to the formation of a single or a significantly reduced number of stereoisomers upon desymmetrization. The rigid bicyclo[3.3.0]octane core, a common motif in a variety of natural products, offers a robust scaffold for the stereocontrolled introduction of multiple chiral centers.
Synthesis of the Building Block: The Weiss-Cook Reaction
The most efficient and widely adopted method for the preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction.[1][3] This elegant one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, in this case, biacetyl (2,3-butanedione), with two equivalents of an acetonedicarboxylate, typically dimethyl 1,3-acetonedicarboxylate. The reaction proceeds through a remarkable sequence of an aldol reaction followed by two intramolecular Michael additions, culminating in the formation of the bicyclic dione framework.[3][4]
Visualizing the Synthesis: The Weiss-Cook Reaction Workflow
Caption: Catalytic cycle of a proline-catalyzed intramolecular aldol reaction.
Protocol: Asymmetric Monofunctionalization (Illustrative)
While direct intramolecular aldol reactions on cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione itself are less common, the principles of proline-catalyzed asymmetric reactions can be applied to its derivatives or analogous substrates. The following is an illustrative protocol for an asymmetric reaction that highlights the key principles. A common strategy involves a mono-olefination followed by an asymmetric reaction on the remaining ketone.
Step 1: Mono-olefination
The dione can be selectively mono-olefinated using a Wittig reaction under controlled conditions. [5] Step 2: Asymmetric Aldol Reaction of the Mono-enone
-
Dissolve the mono-enone derivative of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione in a suitable aprotic solvent such as DMF or DMSO.
-
Add (S)-proline (typically 3-10 mol%).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to yield the enantiomerically enriched aldol product. The enantiomeric excess can be determined by chiral HPLC or GC. [6] The choice of solvent is crucial in proline-catalyzed reactions, with polar aprotic solvents generally providing good results. [7]The reaction's stereochemical outcome is dictated by the Zimmerman-Traxler-like transition state of the enamine intermediate.
Applications in Complex Molecule Synthesis
The chiral building blocks derived from cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione have found application in the total synthesis of various natural products. For instance, it serves as a precursor in the synthesis of loganin, an iridoid glycoside with protective effects against hepatic injury and diabetic complications. [1][8]The rigid bicyclic core provides a reliable platform for establishing the multiple stereocenters present in such complex targets.
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a testament to the power of symmetrical molecules in asymmetric synthesis. Its straightforward preparation via the Weiss-Cook reaction and the ability to undergo highly stereocontrolled transformations make it an invaluable tool for synthetic chemists. The principles of organocatalysis, particularly proline-catalyzed reactions, unlock its potential as a chiral building block for the efficient construction of enantiomerically pure compounds. As the quest for novel therapeutics and complex natural product synthesis continues, the strategic application of such versatile synthons will undoubtedly play a pivotal role.
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, Coll. Vol. 7, p.42 (1990); Vol. 62, p.28 (1984).
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Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
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The Bicyclo[3.3.0]octane Scaffold: A Privileged Motif in Medicinal Chemistry
The bicyclo[3.3.0]octane ring system, a fused bicyclic hydrocarbon consisting of two five-membered rings, represents a structurally rigid and conformationally constrained scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional architecture allows for the precise spatial orientation of substituents, making it an ideal template for the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the applications of bicyclo[3.3.0]octane derivatives across various therapeutic areas, complete with detailed synthetic and biological evaluation protocols to aid researchers in drug discovery and development.
I. Prostacyclin Analogues for Pulmonary Arterial Hypertension
The bicyclo[3.3.0]octane core is a cornerstone in the development of stable and potent prostacyclin (PGI2) analogues for the treatment of pulmonary arterial hypertension (PAH). The inherent instability of native prostacyclin necessitated the design of synthetic mimics with improved pharmacokinetic profiles.
A. Key Derivatives and Mechanism of Action
Treprostinil and Carbaprostacyclin (Carbacyclin) are prominent examples of bicyclo[3.3.0]octane-based prostacyclin analogues.[1][2] These synthetic molecules mimic the vasodilatory and anti-platelet aggregation effects of endogenous prostacyclin.[3][4] Their mechanism of action involves binding to prostacyclin receptors (IP receptors) on the surface of pulmonary arterial smooth muscle cells and platelets.[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote vasodilation of pulmonary and systemic arterial vascular beds and inhibit platelet aggregation, thereby reducing pulmonary arterial pressure and preventing thrombus formation.[3][4]
Table 1: Prominent Bicyclo[3.3.0]octane-based Prostacyclin Analogues
| Compound | Chemical Structure | Key Applications |
| Treprostinil | Treatment of pulmonary arterial hypertension (PAH) to improve exercise ability.[2] | |
| Carbaprostacyclin | Potent and stable prostacyclin analogue that inhibits platelet aggregation.[1] |
B. Application Notes: Synthesis and Biological Evaluation
1. Synthesis of the Bicyclo[3.3.0]octane Core: A Conceptual Workflow
The synthesis of bicyclo[3.3.0]octane derivatives often involves multi-step sequences. A key strategy for constructing the core is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by a cobalt complex.[5][6]
Caption: Pauson-Khand reaction workflow for bicyclo[3.3.0]octane synthesis.
2. Protocol: Purification of Treprostinil
This protocol describes the purification of Treprostinil from its diethanolamine salt, a common intermediate in its synthesis.[7]
Materials:
-
Treprostinil diethanolamine salt
-
Deionized water
-
Ethyl acetate
-
3M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a 250-mL round-bottom flask, dissolve 4 g of treprostinil diethanolamine salt in 40 mL of water with stirring to obtain a clear solution.
-
Add 100 mL of ethyl acetate to the solution.
-
Slowly add 3.2 mL of 3M HCl while stirring until the pH of the aqueous layer reaches 1.
-
Stir the mixture for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with 100 mL of ethyl acetate each time.
-
Combine the organic layers and wash them twice with 100 mL of water and once with 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under vacuum at 50°C to obtain a solid.
-
Recrystallize the crude treprostinil from 70 mL of 50% ethanol in water.
-
Collect the pure treprostinil by filtration using a Buchner funnel and wash the cake with a cold 20% ethanolic solution in water.
-
Air-dry the cake overnight and then dry it in a vacuum oven at 50°C to a constant weight. This process should yield approximately 2.9 g (91.4%) of pure treprostinil.[7]
3. Protocol: Platelet Aggregation Inhibition Assay
This assay is used to determine the in vitro efficacy of prostacyclin analogues in inhibiting platelet aggregation.[8][9]
Materials:
-
Human whole blood collected in citrate anticoagulant
-
Platelet-rich plasma (PRP) prepared by centrifugation
-
Aggregating agents: Adenosine diphosphate (ADP), Arachidonic acid (AA)
-
Prostacyclin analogue test compound (e.g., Treprostinil)
-
Saline (vehicle control)
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging citrated human whole blood at a low speed.
-
Pre-warm the PRP to 37°C.
-
Add a small volume of the test compound (dissolved in a suitable solvent and diluted in saline) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Induce platelet aggregation by adding a standardized concentration of an aggregating agent (e.g., 4 µM ADP or 0.4 mM AA).[9]
-
Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. A decrease in single platelets due to aggregation causes an increase in light transmittance.
-
Quantify the inhibition of aggregation by comparing the maximum aggregation in the presence of the test compound to that of the vehicle control.
II. Carbocyclic Nucleoside Analogues as Antiviral Agents
The replacement of the furanose oxygen of a nucleoside with a methylene group results in a carbocyclic nucleoside analogue. The bicyclo[3.3.0]octane scaffold can serve as a conformationally restricted sugar mimic in these analogues, offering potential for enhanced antiviral activity and metabolic stability.[10][11][12]
A. Rationale and Design
Carbocyclic nucleosides are designed to be substrates for viral polymerases.[13] Upon phosphorylation by cellular kinases to their triphosphate form, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[13] The rigid bicyclo[3.3.0]octane framework can lock the molecule in a bioactive conformation, potentially increasing its affinity for the viral polymerase.
B. Application Notes: Synthesis and Antiviral Evaluation
1. Synthesis of Bicyclo[3.3.0]octane Nucleoside Analogues
A common strategy involves the N-glycosidation of a functionalized bicyclo[3.3.0]octane derivative (the "carbocyclic sugar") with a nucleobase.[14]
Caption: General synthetic workflow for bicyclo[3.tcm]octane nucleoside analogues.
2. Protocol: General Antiviral Activity Assay (CPE Inhibition)
This protocol provides a general method for assessing the antiviral activity of nucleoside analogues by measuring the inhibition of virus-induced cytopathic effect (CPE).[15][16]
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock of known titer
-
Test compound (bicyclo[3.3.0]octane nucleoside analogue)
-
Positive control antiviral drug
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound and the positive control drug in cell culture medium.
-
Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds or controls.
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 2-5 days).
-
Assess cell viability using an MTS assay or a similar method. The absorbance is proportional to the number of viable cells.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
-
Concurrently, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells to assess its therapeutic index (SI = CC₅₀/EC₅₀).[17]
III. Diazabicyclo[3.3.0]octanes in Central Nervous System Drug Discovery
Heterocyclic variants of the bicyclo[3.3.0]octane scaffold, such as the 3,7-diazabicyclo[3.3.0]octane core, are valuable in the design of ligands for central nervous system (CNS) targets, particularly nicotinic acetylcholine receptors (nAChRs).[18][19]
A. Targeting Nicotinic Acetylcholine Receptors for Cognitive Enhancement
The α4β2 subtype of nAChRs is a well-validated target for cognitive enhancement.[20][21] Agonists and partial agonists of this receptor have shown promise in preclinical models for improving attention, learning, and memory.[22][23] The rigid diazabicyclo[3.3.0]octane scaffold allows for the precise positioning of pharmacophoric elements, such as a cationic center and a hydrogen bond acceptor, to achieve high-affinity and selective binding to the α4β2 nAChR.[19]
B. Application Notes: Synthesis and In Vivo Evaluation
1. Synthesis of the 3,7-Diazabicyclo[3.3.0]octane Core
The synthesis of this core can be achieved through various routes, including transannular cyclizations of 1,5-diazacyclooctane derivatives or [3+2] cycloaddition reactions of azomethine ylides with dipolarophiles.[1][24][25]
2. Protocol: Assessment of Cognitive Enhancement in Animal Models (e.g., Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are key domains of cognition potentially enhanced by nAChR agonists.[26]
Materials:
-
Circular water tank
-
Escape platform
-
Video tracking system and software
-
Test compound (e.g., a diazabicyclo[3.3.0]octane-based nAChR agonist)
-
Vehicle control
-
Rodents (mice or rats)
Procedure:
-
Acquisition Phase:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal into the water tank at one of several starting positions.
-
Allow the animal to swim and find the hidden escape platform.
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken using the video tracking system.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the escape platform from the tank.
-
Place the animal in the tank and allow it to swim for a fixed period (e.g., 60 seconds).
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the treated and control groups. A faster learning curve in the treated group suggests an improvement in learning.
-
In the probe trial, a significantly greater amount of time spent in the target quadrant by the treated group indicates enhanced spatial memory.
-
IV. ADME and Toxicology Considerations
A crucial aspect of drug development is the evaluation of the absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles of lead compounds.
Treprostinil: A Case Study
-
Absorption and Distribution: Treprostinil exhibits dose-proportional pharmacokinetics.[27] It is highly bound to human plasma proteins (approximately 91%).[2] The volume of distribution is about 14 L/70 kg.[2]
-
Metabolism: Treprostinil is primarily metabolized in the liver, mainly by CYP2C8.[27]
-
Excretion: The majority of the drug and its metabolites are excreted in the urine.[2]
-
Pharmacokinetics of Inhaled Formulations: Novel prodrug strategies, such as treprostinil palmitil, have been developed to provide sustained release and prolonged duration of action for inhaled delivery.[28][29][30]
V. Conclusion
The bicyclo[3.3.0]octane scaffold has proven to be a versatile and valuable framework in medicinal chemistry. Its rigid, three-dimensional nature provides a solid foundation for the design of potent and selective ligands for a range of biological targets. The successful development of drugs like Treprostinil highlights the therapeutic potential of this privileged motif. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the bicyclo[3.3.0]octane core.
VI. References
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Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. J Med Chem. 2011;54(21):7678-7692.
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Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. Org Lett. 2008;10(20):4549-4552.
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Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow. Org Biomol Chem. 2017;15(31):6574-6582.
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Practical Asymmetric Synthesis of RO5114436, a CCR5 Receptor Antagonist. Org Process Res Dev. 2012;16(1):89-98.
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Process for the preparation of treprostinil. US Patent 10,322,990 B2. Published June 18, 2019.
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Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems From 1,5-Diazacyclooctane 3,7-Derivatives. J Org Chem. 1996;61(25):8897-8903.
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Synthesis of C-Arylnucleoside Analogues. Molecules. 2012;17(11):13063-13083.
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New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; Synthesis, X-ray crystallography and anticancer activity. Rev Chim (Bucharest). 2013;64(11):1227-1232.
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Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension. J Clin Med. 2021;10(5):1024.
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3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures. Mendeleev Commun. 2003;13(5):196-198.
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SYNTHESIS OF TREPROSTINIL AND INTERMEDIATES USEFUL THEREIN. WO/2012/009816. Published January 26, 2012.
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Expected nucleophilic substitution of 3,7diazabicyclo [3.3.0] octanes ( 8 ). Songklanakarin J Sci Technol. 2008;30(Suppl. 1):1-6.
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NDA 208276. accessdata.fda.gov.
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[Determination of prostacyclin biosynthesis in biological specimens by the inhibition of thrombocyte aggregation]. Biull Eksp Biol Med. 1983;95(6):53-55.
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PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH. Br J Pharmacol. 1978;64(3):439P-440P.
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Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood. Thromb Res. 1984;35(2):257-262.
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Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine Tob Res. 2019;21(3):348-359.
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Sirotkina Ekaterina Valerevna. Accessed January 11, 2026.
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SYNTHESIS OF NEW OXABICYCLO[3.3.0]OCTANE NUCLEOSIDE ANALOGUES WITH PYRIMIDINE BASES. Revue Roumaine de Chimie. 2011;56(3):233-239.
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ChemInform Abstract: Synthesis of New Oxabicyclo[3.3.0]octane Nucleoside Analogues with Pyrimidine Bases. ChemInform. 2011;42(42).
-
Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders. J Med Chem. 2012;55(21):9181-9194.
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Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrob Agents Chemother. 2020;64(5):e02249-19.
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Safety, Tolerability, and Pharmacokinetics of Treprostinil Palmitil Inhalation Powder for Pulmonary Hypertension: A Phase 1, Randomized, Double-Blind, Single- and Multiple-Dose Study. Clin Transl Sci. 2022;15(9):2204-2215.
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Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension. J Clin Med. 2021;10(5):1024.
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[3H]A-585539 [(1S,4S)-2,2-Dimethyl-5-(6-phenyl-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane], a novel radioligand for the characterization of α7 nicotinic acetylcholine receptors. J Pharmacol Exp Ther. 2006;318(2):689-699.
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nAChR agonist-induced cognition enhancement: integration of cognitive and neuronal mechanisms. Psychopharmacology (Berl). 2008;199(3):331-346.
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Preclinical Pharmacology and Pharmacokinetics of Inhaled Hexadecyl-Treprostinil (C16TR), a Pulmonary Vasodilator Prodrug. J Pharmacol Exp Ther. 2017;360(1):144-154.
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Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine Tob Res. 2019;21(3):348-359.
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Antiviral activity of nucleoside analogues against norovirus. Virol J. 2013;10:16.
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Cognitive improvement by activation of alpha7 nicotinic acetylcholine receptors: from animal models to human pathophysiology. Curr Pharm Des. 2011;17(2):114-124.
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Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov.
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Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. 2021;13(4):665.
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Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway. Med Sci Monit. 2021;27:e932358.
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Safety and pharmacokinetics study of a single ascending dose of C16TR for inhalation (INS1009). Eur Respir J. 2016;48(suppl 60):PA469.
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Early Viral Entry Assays to identify and evaluate Antiviral Compounds. J Vis Exp. 2015;(105):e53124.
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Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorg Med Chem Lett. 2010;20(10):3068-3071.
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Thesis - Alternative formats If you require this document in an alternative format, please contact: . University of Bath.
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Application Notes and Protocols for the Use of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in Polyquinane Synthesis
Introduction: The Strategic Value of a Symmetrical Dione in Complex Synthesis
Polyquinanes, a class of natural and synthetic compounds characterized by fused five-membered rings, represent some of the most challenging and aesthetically compelling targets in organic synthesis. Their compact, rigid, and often stereochemically dense frameworks are found in a plethora of biologically active molecules, making them attractive targets for drug discovery and development. The efficient construction of these intricate architectures necessitates starting materials that offer a blend of conformational rigidity, predictable reactivity, and latent functionality. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a C2-symmetric diquinane, has emerged as a cornerstone building block in this field. Its rigid cis-fused ring system provides a stereochemical scaffold upon which further complexity can be built with a high degree of control. The two ketone functionalities, positioned symmetrically, offer versatile handles for a wide array of chemical transformations, including enolate formation, olefination, and cycloaddition reactions. Furthermore, the bridgehead methyl groups impart crucial steric and electronic properties that can influence the stereochemical outcome of subsequent reactions.
This guide provides an in-depth exploration of the strategic applications of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the synthesis of higher-order polyquinanes. We will delve into the foundational synthesis of this key starting material and then present detailed, field-proven protocols for its elaboration into linear and angular triquinanes, as well as propellane systems. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals the insights needed to effectively harness the synthetic potential of this versatile dione.
I. Synthesis of the Cornerstone: cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione via the Weiss-Cook Reaction
The most reliable and scalable route to cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction, a powerful tandem Michael-Michael-Aldol-Aldol condensation.[1] This reaction elegantly assembles the bicyclic core in a one-pot procedure from simple, commercially available starting materials.
Reaction Overview & Mechanism
The Weiss-Cook reaction involves the condensation of a 1,2-dicarbonyl compound (in this case, biacetyl) with two equivalents of an ester of 3-oxoglutaric acid (dimethyl 1,3-acetonedicarboxylate). The reaction proceeds through a series of base-catalyzed steps, culminating in the formation of a tetraester intermediate, which is then hydrolyzed and decarboxylated to yield the target dione. The C2 symmetry of the final product is a direct consequence of the symmetrical nature of the starting materials and the reaction pathway.
Caption: Workflow for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Detailed Experimental Protocol
This protocol is adapted from the robust procedure detailed in Organic Syntheses.[1][2]
Part A: Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Reaction Setup: In a 1-L Erlenmeyer flask, prepare a solution of sodium bicarbonate (5.6 g) in 400 mL of water. This buffered solution (pH ~8.3) is crucial for promoting the initial condensation while minimizing side reactions.
-
Addition of Reagents: To the stirred bicarbonate solution, add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol). Once dissolved, add biacetyl (17.2 g, 0.20 mol) in a single portion. The use of a stoichiometric amount of the 1,2-dicarbonyl component is key to achieving high yields of the desired bicyclic product.
-
Reaction Execution: Stir the resulting solution vigorously at room temperature for 24 hours. During this period, the tetraester intermediate will precipitate as a white crystalline solid. The extended reaction time ensures the completion of the multiple condensation steps.
-
Isolation: Collect the solid product by suction filtration and dry under reduced pressure. This affords 60–62 g of the tetraester intermediate.
Part B: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the tetraester from Part A (24 g, 0.060 mol), 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid. The acidic conditions are necessary for both the hydrolysis of the four ester groups and the subsequent decarboxylation. Acetic acid is used as a co-solvent to improve the solubility of the organic intermediate.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring for 3-6 hours. The progress of the reaction can be monitored by the cessation of CO2 evolution.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and extract the product with chloroform (5 x 250 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is basic, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot ethanol to yield 7.5–7.7 g of the pure dione as a white solid.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | C₁₀H₁₄O₂ | 166.22 | 228-230 |
II. Elaboration into Higher-Order Polyquinanes: Key Strategies and Protocols
The synthetic utility of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione lies in its ability to serve as a scaffold for the construction of more complex polyquinane systems. The following sections detail protocols for key transformations that enable the synthesis of linear and angular triquinanes, as well as propellanes.
A. Synthesis of Linear Triquinanes via Cyclopentannulation
A common strategy for the synthesis of linear triquinanes involves the annulation of a third five-membered ring onto the diquinane framework. This can be achieved through a variety of methods, including tandem Michael-Aldol reactions.
Caption: General workflow for linear triquinane synthesis from the dione.
Protocol: Tandem Michael-Aldol Annulation (Adapted from Robinson Annulation Principles)
-
Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the dione (1.66 g, 10 mmol) in dry THF (50 mL). Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.1 equivalents in THF) dropwise. The use of a strong, non-nucleophilic base at low temperature ensures the regioselective formation of the kinetic enolate.
-
Michael Addition: To the cold enolate solution, add freshly distilled methyl vinyl ketone (MVK) (1.2 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. This conjugate addition step forms the new carbon-carbon bond and sets the stage for the subsequent cyclization.
-
Aldol Condensation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then dissolved in a suitable solvent (e.g., ethanol) and treated with a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid) and heated to induce the intramolecular aldol condensation, followed by dehydration to yield the enone of the newly formed ring.
-
Purification: The resulting linear triquinane can be purified by column chromatography on silica gel.
B. Synthesis of Angular Triquinanes via Cycloaddition Strategies
The construction of angular triquinanes, where three five-membered rings share a common quaternary carbon, requires a different strategic approach. One powerful method involves a [3+2] cycloaddition reaction with a suitably functionalized diquinane precursor.
Protocol: [3+2] Cycloaddition Approach (Conceptual Adaptation)
This protocol is conceptually based on the synthesis of angular triquinanes from bicyclo[3.3.0]octenone systems.[3] The initial steps would involve the conversion of one of the ketone functionalities of our starting dione into an enone.
-
Monofunctionalization and Enone Formation: The selective protection of one ketone is the first critical step. This can be achieved by forming a ketal under carefully controlled stoichiometric conditions. The remaining ketone can then be converted to an enone, for instance, by alpha-bromination followed by elimination.
-
[3+2] Cycloaddition: The resulting bicyclo[3.3.0]octenone is then subjected to a palladium-catalyzed [3+2] cycloaddition with a trimethylenemethane (TMM) precursor. This key step constructs the third five-membered ring and establishes the crucial all-cis fused stereochemistry at the newly formed quaternary center.
-
Deprotection and Further Elaboration: The protecting group on the remaining ketone is then removed, yielding a trifunctional angular triquinane that can be further elaborated into more complex natural products.
C. Synthesis of [n.3.3]Propellanes
The Weiss-Cook reaction itself can be adapted to synthesize propellane systems by using a cyclic 1,2-dione as the starting material.[4] This directly constructs the [n.3.3]propellane core.
Protocol: Propellane Synthesis via Modified Weiss-Cook Reaction
-
Reaction Setup: In a buffered aqueous solution (pH ~6.8), combine a cyclic 1,2-dione (e.g., cyclooctane-1,2-dione) with two equivalents of dimethyl 1,3-acetonedicarboxylate.
-
Condensation: Stir the mixture at room temperature. The reaction proceeds through the same mechanistic pathway as the standard Weiss-Cook reaction to form a tetracyclic tetraester intermediate.
-
Hydrolysis and Decarboxylation: The crude tetraester is then subjected to acidic hydrolysis and decarboxylation, as described in the protocol for the synthesis of the parent dione, to yield the corresponding [n.3.3]propellanedione.
III. Causality in Experimental Design: A Deeper Look
The choice of reagents and reaction conditions in the synthesis and elaboration of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is dictated by the need for high stereoselectivity and chemoselectivity.
-
The Weiss-Cook Reaction: The use of a buffered aqueous system in the initial condensation is critical to prevent unwanted side reactions and to favor the thermodynamic product. The subsequent acidic hydrolysis and decarboxylation is a robust and high-yielding transformation.
-
Enolate Formation: In annulation reactions, the use of a strong, hindered base like LDA at low temperatures is essential for the regioselective formation of the kinetic enolate, preventing equilibration and ensuring that the subsequent reaction occurs at the desired position.
-
Cycloaddition Reactions: The stereochemical outcome of cycloaddition reactions is often governed by the rigid conformation of the bicyclo[3.3.0]octane framework. The convex face of the molecule is typically more accessible to incoming reagents, leading to a high degree of stereocontrol.
IV. Conclusion and Future Outlook
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a powerful and versatile building block for the synthesis of complex polyquinanes. Its symmetrical structure, combined with the strategic placement of its functional groups, provides a robust platform for the stereocontrolled construction of linear, angular, and propellane-type frameworks. The protocols outlined in this guide, from the foundational Weiss-Cook reaction to advanced annulation and cycloaddition strategies, offer a roadmap for researchers in organic synthesis and drug development to unlock the full potential of this remarkable molecule. As the demand for novel, three-dimensionally complex molecular scaffolds continues to grow, the strategic importance of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the synthesis of next-generation therapeutics and materials is poised to increase even further.
References
- Paquette, L. A. (1982). Total synthesis of dodecahedrane. Topics in Current Chemistry, 119, 1-158.
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Kotha, S., & Agrawal, A. (2023). Synthesis of linear cis-anti-cis triquinane derivative via a [3+2] cycloaddition and Krapcho decarboxylation as key steps. Indian Journal of Chemistry, 62(5), 527-531. [Link]
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Korman, M., Paz, E., Franklin, T., Lewandowski, N. R., Sullivan, B., Imhoff, A. M., Fisher, L., Bichler, K. A., & Van Ornum, S. G. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(10), 3835–3838. [Link]
- Weiss, U., & Edwards, J. M. (1980). The condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds: cis-bicyclo[3.3.0]octane-3,7-diones. Tetrahedron Letters, 21(49), 4885-4886.
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Organic Syntheses, Coll. Vol. 7, p.10 (1990); Vol. 60, p.11 (1981). [Link]
-
Cook, J. M., & Weiss, U. (1974). Reactions of dicarbonyl compounds with dimethyl β-ketoglutarate: II. Simple synthesis of compounds of the [10.3.3]- and [6.3.3]-propellane series. The Journal of Organic Chemistry, 39(23), 3440–3443. [Link]
-
Little, R. D., & Stone, K. J. (1985). Investigation of Trimethylenemethane Cyclopentyl-Annulations as a Strategy to Obtain a Functionalized Angular Triquinane Skeleton. Journal of the American Chemical Society, 107(12), 3730–3731. [Link]
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Application Notes and Protocols for the Derivatization of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione Carbonyl Groups
Introduction: The Strategic Value of the cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione Scaffold
The cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, a structurally rigid and symmetrical dicarbonyl compound, represents a valuable scaffold in synthetic organic chemistry and medicinal chemistry. Its well-defined three-dimensional architecture, a consequence of the cis-fused bicyclic system, provides a robust framework for the precise spatial orientation of functional groups. This attribute is of paramount importance in the design of novel therapeutic agents and complex molecular architectures. The synthetic accessibility of this diketone, primarily through the elegant and efficient Weiss-Cook reaction, further enhances its utility as a versatile starting material.[1][2]
This application note provides a comprehensive guide to the derivatization of the carbonyl groups of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. We will delve into the mechanistic rationale behind key transformations, including olefination via the Wittig reaction and amine synthesis through reductive amination. Detailed, field-proven protocols are presented to enable researchers to confidently and reproducibly modify this scaffold, thereby unlocking its potential for a diverse range of applications, from natural product synthesis to the development of novel pharmaceuticals.
Physicochemical Properties and Spectroscopic Characterization of the Parent Dione
A thorough understanding of the starting material is fundamental to successful derivatization. The key physicochemical and spectroscopic data for cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione are summarized below.
| Property | Value | Reference |
| CAS Number | 21170-10-5 | [3] |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| Melting Point | 228-230 °C | [3] |
| Appearance | White solid | [4] |
| ¹H NMR (CDCl₃) | δ 1.22 (s, 6H, 2 x CH₃), 2.36 and 2.39 (ABq, 8H, 4 x CH₂) | |
| IR (KBr) | 1736 cm⁻¹ (C=O) |
Strategic Derivatization of the Carbonyl Groups: Key Methodologies and Mechanistic Insights
The two ketone functionalities of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione are the primary sites for chemical modification. The symmetrical nature of the molecule presents both an opportunity for difunctionalization and a challenge for selective mono-derivatization. The rigid bicyclic framework imposes significant steric constraints, influencing the stereochemical outcome of nucleophilic additions to the carbonyl carbons.
Olefination via the Wittig Reaction: Crafting Carbon-Carbon Double Bonds
The Wittig reaction is a cornerstone of organic synthesis for the conversion of carbonyls into alkenes. In the context of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, this reaction allows for the introduction of exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in target molecules. The use of stabilized ylides, such as (carbethoxyethylidene)triphenylphosphorane, is particularly effective for this substrate.[3][5] Microwave-assisted synthesis has been shown to significantly enhance the rate of Wittig reactions, offering a more efficient alternative to conventional heating.[6]
Causality of Experimental Choices:
-
Stabilized Ylides: Stabilized ylides are less reactive than their non-stabilized counterparts, which often leads to higher selectivity and tolerance of other functional groups. Their use with ketones generally favors the formation of the (E)-alkene.
-
Microwave Irradiation: Microwave heating can dramatically accelerate reaction times by efficiently coupling with the polar solvent and reactants, leading to rapid and uniform heating. This can minimize the formation of side products that may arise from prolonged reaction times at elevated temperatures.
Experimental Workflow: Wittig Olefination
Caption: Workflow for the Wittig olefination of the diketone.
Protocol 1: Microwave-Assisted Synthesis of Ethyl (1,5-Dimethyl-7-oxo-bicyclo[3.3.0]oct-3-ylidene)acetate
This protocol is adapted from general procedures for microwave-assisted Wittig reactions and the known reactivity of the substrate with stabilized ylides.
-
Materials:
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (1.00 g, 6.02 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (2.09 g, 6.02 mmol for mono-olefination)
-
Toluene (20 mL)
-
Microwave synthesis vial (20-50 mL) with a magnetic stir bar
-
-
Procedure:
-
Combine cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione and (carbethoxymethylene)triphenylphosphorane in a microwave synthesis vial.
-
Add toluene and seal the vial.
-
Place the vial in a microwave reactor and heat to 150 °C for 30 minutes with stirring.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-olefination product.
-
-
Expected Outcome: The primary product will be the mono-olefinated compound. To achieve di-olefination, a molar excess of the Wittig reagent (e.g., 2.2 equivalents) and longer reaction times or higher temperatures may be necessary. The selectivity for mono- versus di-olefination can be controlled by the stoichiometry of the ylide.
Reductive Amination: Introducing Nitrogen-Containing Functionalities
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This methodology is particularly valuable in drug discovery for the introduction of basic nitrogen atoms, which can be crucial for biological activity and pharmacokinetic properties. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for reducing the iminium ion in the presence of the starting ketone.
Causality of Experimental Choices:
-
Choice of Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones. It is less toxic than NaBH₃CN and can be used in a wider range of solvents.
-
pH Control: The formation of the iminium ion is typically favored under weakly acidic conditions (pH 4-6). Acetic acid is often added as a catalyst to facilitate this step.
Mechanism of Reductive Amination
Caption: General mechanism for reductive amination.
Protocol 2: Synthesis of 3-Amino-cis-1,5-dimethylbicyclo[3.3.0]octan-7-one via Reductive Amination
This protocol is a general procedure adapted for the target diketone.
-
Materials:
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (1.00 g, 6.02 mmol)
-
Ammonium acetate (4.64 g, 60.2 mmol)
-
Sodium cyanoborohydride (0.45 g, 7.22 mmol)
-
Methanol (50 mL)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione and ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride in one portion and continue to stir the reaction mixture at room temperature for 24 hours.
-
Carefully acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid (perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the aqueous layer and basify to pH >10 with 2M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purify by column chromatography or crystallization if necessary.
-
-
Self-Validation and Control: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting diketone and the formation of the amine product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For primary amines, the use of aqueous ammonia under hydrogen pressure with an iron catalyst provides a greener alternative.[7]
Challenges in Selectivity and Stereochemistry
A key challenge in the derivatization of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione is achieving selective mono-functionalization. Due to the symmetry of the molecule, reactions often proceed at both carbonyl groups. To favor mono-derivatization, substoichiometric amounts of the reagent can be employed, although this may lead to mixtures of starting material, mono-adduct, and di-adduct, necessitating careful purification.
The stereochemistry of nucleophilic attack on the carbonyl carbons is dictated by the rigid bicyclic framework. The convex face of the molecule is generally more accessible to incoming nucleophiles, leading to a preference for attack from the exo face. However, the specific stereochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions.
Conclusion
The derivatization of the carbonyl groups of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione offers a rich field for chemical exploration. The protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers aiming to leverage this versatile scaffold in their synthetic endeavors. Careful consideration of stoichiometry and reaction conditions will be key to achieving the desired mono- or di-functionalized products with high selectivity and yield. The resulting derivatives hold significant promise for applications in drug discovery and the synthesis of complex molecular targets.
References
-
Bäumler, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(35), 11364-11368. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis. Journal of Chemical Education, 78(11), 1530. [Link]
-
Takeda. (n.d.). Catalysts for Reductive Amination. [Link]
-
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]
-
Mitschka, R., Oehldrich, J., Takahashi, K., Cook, J. M., Weiss, U., & Silverton, J. V. (1981). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-bicyclo[3.3.0]octane-3,7-diones. Tetrahedron, 37(24), 4521-4542. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Szymański, M. J., & Morken, J. P. (2022). [Pt(PPh3)4]-Catalyzed Selective Diboration of Symmetrical and Unsymmetrical 1,3-Diynes. The Journal of Organic Chemistry, 87(16), 10651–10663. [Link]
-
Stenutz, R. (n.d.). cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. [Link]
-
Korman, M., Paz, E., Franklin, T., Lewandowski, N. R., Sullivan, B., Imhoff, A. M., Fisher, L., Bichler, K. A., & Van Ornum, S. G. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(10), 3835–3838. [Link]
Sources
Application Note: Stereoselective Synthesis of Tertiary Diols via Grignard Reaction with cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Abstract
This document provides a comprehensive technical guide for the stereoselective double addition of Grignard reagents to cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. The rigid, concave structure of this bicyclic dione offers a unique scaffold for predictable stereochemical control, yielding tertiary diols of significant interest in medicinal chemistry and natural product synthesis. We will explore the mechanistic underpinnings of the facial selectivity, provide a detailed, field-tested experimental protocol, and discuss the applications of the resulting chiral diol products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the Bicyclo[3.3.0]octane Scaffold
The cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a highly symmetrical and sterically constrained molecule. Its fused five-membered ring system creates a distinct concave ("endo") and convex ("exo") face. This inherent structural rigidity is not merely a curiosity; it is a powerful tool for directing the stereochemical outcome of chemical reactions. The bicyclo[3.3.0]octane framework is a key structural motif in a variety of biologically active compounds, including carbacyclins and triquinanes, which have shown applications as vasodilators and antitumor agents, respectively.[1]
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and versatile methods for forming carbon-carbon bonds.[2] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[3][4][5]
By applying the Grignard reaction to the cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, we can exploit the dione's topography to achieve a highly stereoselective synthesis of chiral tertiary diols. These products serve as valuable building blocks, providing a rigid scaffold that can be further functionalized for applications in drug discovery and the synthesis of complex organic molecules.[6]
Synthesis of the Starting Dione
The required starting material, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, is readily prepared via the Weiss-Cook reaction.[7][8] This robust procedure involves the reaction of biacetyl (2,3-butanedione) with two equivalents of dimethyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation.[9]
Caption: The reaction proceeds via attack on the convex face.
Detailed Experimental Protocol
This protocol describes the synthesis of exo,exo-3,7-diethyl-cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-diol as a representative example.
4.1. Critical Considerations: Anhydrous Conditions
Grignard reagents are potent bases and will react readily with protic sources, including water. [2]The failure to maintain strictly anhydrous conditions is the most common cause of reaction failure.
-
Glassware: All glassware must be rigorously dried in an oven (e.g., overnight at 125 °C) and assembled hot under a stream of dry inert gas (Nitrogen or Argon). [10]* Solvents: Anhydrous solvents (e.g., diethyl ether, THF) are mandatory. Use a freshly opened bottle or solvent from a purification system.
-
Reagents: Ensure all reagents are anhydrous. The magnesium turnings should be fresh and metallic in appearance.
4.2. Materials and Equipment
| Reagent/Material | Quantity | Notes |
| Magnesium turnings | 0.31 g (12.8 mmol) | |
| Iodine | 1 crystal | Optional, as an initiator |
| Bromoethane | 1.34 g (12.3 mmol) | |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 0.83 g (5.0 mmol) | Prepared as per Section 2 |
| Anhydrous Diethyl Ether (Et₂O) | ~50 mL | |
| Saturated aqueous NH₄Cl solution | ~20 mL | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | For drying |
| Equipment | ||
| 3-neck round-bottom flask (100 mL) | 1 | Oven-dried |
| Reflux condenser & Drying tube (filled with CaCl₂) | 1 set | Oven-dried |
| Pressure-equalizing dropping funnel (50 mL) | 1 | Oven-dried |
| Magnetic stirrer and stir bar | 1 set | |
| Inert gas line (N₂ or Ar) | 1 |
4.3. Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Setup: Assemble the oven-dried 3-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Addition: Place the magnesium turnings (0.31 g) in the reaction flask. If the magnesium is dull, gently crush it with a dry glass rod to expose a fresh surface. A single crystal of iodine can be added to help initiate the reaction. [11]3. Initiation: In the dropping funnel, prepare a solution of bromoethane (1.34 g) in 10 mL of anhydrous Et₂O. Add ~1-2 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by gentle bubbling, cloudiness, and spontaneous warming of the flask. [12]If it does not start, gently warm the flask with a heat gun or crush the magnesium again.
-
Completion: Once the reaction has started, dilute the remaining bromoethane solution in the dropping funnel with an additional 15 mL of anhydrous Et₂O. Add this solution dropwise to the magnesium at a rate that maintains a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for an additional 30-45 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.
Part B: Reaction with the Dione
-
Dione Solution: In a separate dry flask, dissolve the cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (0.83 g) in 20 mL of anhydrous Et₂O.
-
Addition: Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath. Transfer the dione solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 20-30 minutes. A white precipitate (the magnesium dialkoxide salt) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask back to 0 °C. Cautiously and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the precipitated salts. [12]An exothermic reaction with bubbling will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of Et₂O.
-
Washing & Drying: Combine all organic layers and wash them with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate. [10]11. Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude diol product, typically as a white solid.
-
Purification: The crude product can be purified by recrystallization (e.g., from hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure exo,exo-diol.
Caption: A summary of the experimental protocol workflow.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Grignard reaction does not start | Wet glassware or solvent; inactive magnesium surface (oxide layer). | Re-dry all equipment. Use a fresh bottle of anhydrous ether. Add a crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. Gently crush Mg turnings. [11][12] |
| Low yield of diol product | Incomplete Grignard formation; insufficient equivalents of Grignard reagent. | Ensure most of the magnesium is consumed before adding the dione. Use a slight excess (2.2-2.5 eq.) of the Grignard reagent. |
| Recovery of starting dione | Grignard reagent was "killed" by moisture before or during dione addition. | Re-verify anhydrous conditions. Ensure the dione solution is also anhydrous. |
| Complex mixture of products | Reaction temperature was too high, leading to side reactions. | Maintain cooling during the addition of the dione to control the exothermic reaction. |
References
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]
-
Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]
-
Grignard reaction. Wikipedia. [Link]
-
Grignard Reaction Mechanism. BYJU'S. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Application of Microorganisms and Enzymes to the Synthesis of Chiral Cyclopentane and Bicyclo[3.3.0]octane Derivative. J-Stage. [Link]
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
-
The Grignard Reaction. University of Missouri–St. Louis. [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]
-
Formation and reaction of a Grignard reagent. University of Toronto. [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. [Link]
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. ACS Publications. [Link]
-
Grignard Reaction. University of Washington. [Link]
-
Synthesis and biological evaluation of bicyclo[3.3.0] octane... ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Scielo. [Link]
-
Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III. MDPI. [Link]
-
Bicyclo [3.3.0]Octane Derivatives for Carbaprostacyclin Synthesis. Taylor & Francis Online. [Link]
-
An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic... ResearchGate. [Link]
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Application Notes and Protocols: Wittig Reaction on cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Introduction
The Wittig reaction stands as a cornerstone of organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3][4] Its significance was recognized with the 1979 Nobel Prize in Chemistry awarded to Georg Wittig.[2][3] This reaction is particularly valuable for its regioselectivity, ensuring the double bond is formed at a specific location, a feature not always achievable with other elimination reactions like alcohol dehydration.[4]
This application note provides a detailed guide for performing the Wittig reaction on a structurally complex and sterically hindered substrate, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. This diketone presents unique challenges, including the potential for mono- or di-olefination and steric hindrance around the carbonyl groups. We will explore the reaction mechanism, provide detailed protocols, and discuss strategies for controlling the reaction outcome.
Mechanistic Overview: Beyond the Betaine
The mechanism of the Wittig reaction is understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[1][3][5] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is a major driving force for the reaction.[6] While an earlier proposed mechanism involving a zwitterionic betaine intermediate is still sometimes depicted, strong evidence supports the concerted pathway, especially in lithium-salt-free conditions.[1][4]
The nature of the ylide—whether it is "stabilized" or "unstabilized"—plays a critical role in the stereochemical outcome of the reaction.[5][6] Stabilized ylides, which have an electron-withdrawing group on the carbanionic carbon, are more stable and tend to produce (E)-alkenes through a thermodynamically controlled process.[5][6] Conversely, unstabilized ylides, typically bearing alkyl or hydrogen substituents, react more rapidly under kinetic control to predominantly form (Z)-alkenes.[5][6]
Materials and Reagents
| Reagent | Supplier | Grade | CAS Number |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | Sigma-Aldrich | ≥98% | 21170-10-5 |
| Methyltriphenylphosphonium bromide | Sigma-Aldrich | 98% | 1779-49-3 |
| (Carbethoxymethylene)triphenylphosphorane | Sigma-Aldrich | 98% (stabilized) | 1099-45-2 |
| Potassium tert-butoxide (KOtBu) | Sigma-Aldrich | ≥98% | 865-47-4 |
| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in oil | 7646-69-7 |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9%, inhibitor-free | 109-99-9 |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7%, inhibitor-free | 60-29-7 |
| Hexanes | Sigma-Aldrich | Anhydrous, 95% | 110-54-3 |
| Ethyl acetate | Sigma-Aldrich | Anhydrous, 99.8% | 141-78-6 |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | 12125-02-9 |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% | 7487-88-9 |
Experimental Protocols
Protocol 1: Mono-Methylenation using an Unstabilized Ylide
This protocol aims for the selective conversion of one of the two ketone functionalities into a methylene group. The use of an unstabilized ylide is crucial for reacting with the sterically hindered ketone.[1][7]
Rationale: The choice of potassium tert-butoxide as the base and THF as the solvent is standard for generating unstabilized ylides in situ.[7][8] The reaction is performed at low temperatures to control the reactivity of the ylide and improve selectivity for the mono-olefination product. Careful, dropwise addition of the diketone solution is essential to maintain a low concentration of the substrate relative to the ylide, further favoring the mono-adduct.
Step-by-Step Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting bright yellow mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (1.0 equivalent) in anhydrous THF.
-
Add the diketone solution dropwise to the ylide suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the mono-methylenated product.
-
Protocol 2: Di-olefination using a Stabilized Ylide
This protocol is designed for the conversion of both ketone groups, using a stabilized ylide. Note that stabilized ylides are less reactive and may require more forcing conditions, especially with sterically hindered ketones.[7][9] Microwave-assisted synthesis has been reported to be effective for this transformation.[10]
Rationale: Stabilized ylides are often commercially available and easier to handle as they are less sensitive to air and moisture.[8] The higher reaction temperature is necessary to overcome the lower reactivity of the stabilized ylide and the steric hindrance of the diketone.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a microwave reaction vessel, combine cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (2.5 equivalents).
-
Add a high-boiling point solvent such as toluene or xylene.
-
Seal the vessel.
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor.
-
Heat the mixture to 150 °C and hold for 30-60 minutes. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting residue can be directly purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to separate the di-olefin product from triphenylphosphine oxide and unreacted starting material.
-
Visualizing the Process
Caption: Mechanism of the Wittig Reaction.
Caption: Experimental Workflow for the Wittig Reaction.
Expected Results and Discussion
The outcome of the Wittig reaction on cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is highly dependent on the stoichiometry of the reagents and the nature of the ylide.
| Protocol | Ylide Type | Equivalents of Ylide | Expected Major Product | Expected Yield Range | Key Considerations |
| 1 | Unstabilized | 1.1 | Mono-methylenated | 50-70% | Stoichiometry is critical to minimize di-olefination. Slow addition is key. |
| 2 | Stabilized | 2.5 | Di-olefin | 40-60% | Requires forcing conditions (heat). Lower reactivity may result in incomplete reaction. |
Chemoselectivity: Achieving selective mono-olefination is a significant challenge with symmetric diketones. By using slightly more than one equivalent of the Wittig reagent and maintaining a low concentration of the diketone, the formation of the mono-adduct is favored. Once one carbonyl has reacted, the steric bulk of the newly formed olefinic group and the associated triphenylphosphine oxide may slightly deactivate the second carbonyl towards further attack, although this effect is generally modest.
Steric Hindrance: The bicyclo[3.3.0]octane core presents considerable steric hindrance. Unstabilized ylides, being more reactive, are generally more effective than stabilized ylides for reacting with hindered ketones.[1][7] In cases of extremely poor yields with standard Wittig reagents, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, may be a preferable alternative.[7][9]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Incomplete ylide formation (inactive base, wet solvent).2. Ylide is not reactive enough (stabilized ylide with a hindered ketone).3. Starting ketone is too hindered. | 1. Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or distilled solvents. 2. Switch to a more reactive, unstabilized ylide. Increase reaction temperature or use microwave irradiation. 3. Consider using the Horner-Wadsworth-Emmons reaction. |
| Formation of di-olefin only | 1. Excess Wittig reagent used.2. Rate of addition of diketone was too fast. | 1. Use precisely 1.0-1.1 equivalents of the phosphonium salt and base.2. Add the diketone solution very slowly via syringe pump to maintain a high ylide:diketone ratio. |
| Complex mixture of products | 1. Side reactions due to reactive ylide.2. Decomposition of starting material or product. | 1. Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).2. Ensure an inert atmosphere is maintained throughout the reaction. Check the stability of the starting material under the basic reaction conditions. |
| Difficulty removing TPhPO | Triphenylphosphine oxide (TPhPO) is notoriously difficult to separate by chromatography. | 1. TPhPO is more soluble in nonpolar solvents like hexanes/diethyl ether mixtures. Attempt to precipitate the TPhPO by concentrating the crude mixture and triturating with cold ether or hexanes. 2. For stabilized ylides, the water-soluble byproducts of the HWE reaction are a significant advantage. |
References
-
Wikipedia. Wittig reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig reaction. [Link]
-
ResearchGate. (2020, August 31). Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Request PDF. [Link]
-
ACS Publications. The Wittig reaction in the undergraduate organic laboratory. [Link]
-
Chemistry Stack Exchange. (2015, October 11). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? [duplicate]. [Link]
-
ACS Publications. (2020, August 31). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. [Link]
-
ACS Publications. The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives1. [Link]
-
chemeurope.com. Wittig reaction. [Link]
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organic-reaction.com. Wittig Reaction - Common Conditions. [Link]
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ResearchGate. Exploring the Wittig Reaction: A Collaborative Guided-Inquiry Experiment for the Organic Chemistry Laboratory | Request PDF. [Link]
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Application Notes and Protocols for Asymmetric Synthesis with cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione Derivatives
Foreword for the Advanced Researcher
The quest for stereochemical control is a central theme in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. C₂-symmetric molecules, with their unique topological properties, offer a powerful platform for asymmetric induction. This document provides an in-depth technical guide on the synthetic utility of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a readily accessible yet underutilized C₂-symmetric scaffold. While the synthesis of this dione in its racemic form is well-established, its application in asymmetric synthesis remains a fertile ground for innovation.
These notes are structured not as a rigid recitation of established procedures, but as a forward-looking guide for the research scientist. We will first detail the foundational synthesis of the racemic dione and then, leveraging established principles from analogous systems, propose detailed protocols for its entry into the chiral pool. The methodologies presented—enzymatic kinetic resolution, catalytic desymmetrization, and asymmetric reduction—are grounded in robust, field-proven techniques, offering a scientifically sound basis for pioneering new synthetic routes.
Foundational Synthesis: The Weiss-Cook Condensation
The primary and most efficient route to cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction. This elegant one-pot, two-step condensation reaction involves the reaction of biacetyl (2,3-butanedione) with two equivalents of dimethyl 1,3-acetonedicarboxylate. The reaction proceeds through a series of aldol and Michael reactions to construct the bicyclic framework.[1]
Protocol 1: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This protocol is adapted from the well-established procedure published in Organic Syntheses.[2][3]
Step 1: Formation of the Tetraester Intermediate
-
To a 1-L Erlenmeyer flask, add a freshly prepared solution of sodium bicarbonate (5.6 g) in water (400 mL).
-
To this solution, add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) and a magnetic stir bar.
-
Stir the solution rapidly and add biacetyl (17.2 g, 0.20 mol) in one portion.
-
Continue stirring at room temperature for 24 hours, during which a white crystalline solid will precipitate.
-
Collect the solid by suction filtration and dry under reduced pressure to yield tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
In a 1-L round-bottomed flask equipped with a reflux condenser and magnetic stir bar, combine the tetraester from Step 1 (24 g, 0.060 mol), 1 M hydrochloric acid (200 mL), and glacial acetic acid (40 mL).
-
Stir the mixture vigorously and heat to reflux for 4-6 hours.
-
Cool the solution in an ice bath. The product will precipitate as a white to light yellow solid.
-
Collect the solid by suction filtration, wash with cold water, and dry under reduced pressure.
-
Recrystallization from a minimal amount of hot ethanol affords pure cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
| Step | Product | Typical Yield | Melting Point (°C) |
| 1 | Tetraester Intermediate | 60-62 g | 155-158 |
| 2 | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 7.5-7.7 g (from 24g tetraester) | 222-225 |
Proposed Strategies for Asymmetric Applications
The C₂-symmetry of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione makes it an attractive, yet largely untapped, precursor for asymmetric synthesis. Below, we outline three robust strategies to access enantiomerically enriched derivatives.
Strategy 1: Enzymatic Kinetic Resolution of the Corresponding Diol
Enzymatic kinetic resolution is a powerful technique for separating enantiomers. While direct resolution of the diketone can be challenging, reduction to the corresponding diol provides hydroxyl groups that are amenable to enantioselective acylation by lipases.
Caption: Enzymatic resolution of the diol derivative.
Protocol 2: Proposed Enzymatic Kinetic Resolution of (±)-cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-diol
This proposed protocol is based on established methods for the enzymatic resolution of bicyclic alcohols.[4][5][6]
Step 1: Reduction of the Diketone
-
Suspend cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (5.0 g, 30.1 mmol) in methanol (100 mL) in a 250 mL round-bottomed flask at 0 °C.
-
Add sodium borohydride (2.28 g, 60.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the racemic diol as a white solid.
Step 2: Enzymatic Resolution
-
To a solution of the racemic diol (1.0 g, 5.87 mmol) in toluene (50 mL), add vinyl acetate (1.01 g, 11.74 mmol, 2.0 equiv.).
-
Add a lipase catalyst (e.g., Novozym 435, 100 mg).
-
Incubate the mixture in an orbital shaker at 40-70 °C. Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC.
-
Upon reaching approximately 50% conversion, filter off the enzyme and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting monoacetate and the unreacted diol by column chromatography on silica gel.
Validation: The enantiomeric excess (ee) of the unreacted diol and the monoacetate should be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
Strategy 2: Asymmetric Desymmetrization via Organocatalysis
The two carbonyl groups of the dione are enantiotopic, presenting an opportunity for asymmetric desymmetrization. An intramolecular aldol reaction on a suitably derived substrate, catalyzed by a chiral amine such as L-proline, could forge a new stereocenter with high enantioselectivity.[3][7]
Caption: Proposed desymmetrization via intramolecular aldol reaction.
Protocol 3: Proposed Asymmetric Intramolecular Aldol Cyclization
This protocol is hypothetical and would require initial substrate synthesis.
Step 1: Synthesis of the Keto-acid Precursor (Illustrative)
-
Perform a double Wittig-Horner-Emmons reaction on the starting dione with a phosphonate ylide bearing a protected carboxylic acid functionality.
-
Selectively deprotect one of the acid groups to yield the keto-acid precursor.
Step 2: Asymmetric Aldol Cyclization
-
Dissolve the keto-acid precursor (1.0 mmol) in anhydrous DMSO (10 mL).
-
Add L-proline (0.023 g, 0.2 mmol, 20 mol%).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting tricyclic product by column chromatography.
Validation: The enantiomeric excess of the product would be determined by chiral HPLC analysis.
Strategy 3: Asymmetric Reduction of the Diketone
The direct, enantioselective reduction of the two ketone functionalities to a chiral diol offers the most atom-economical route to a chiral derivative. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Caption: Direct asymmetric reduction to a chiral diol.
Protocol 4: Proposed Catalytic Asymmetric Hydrogenation
This protocol is based on well-established methods for the asymmetric reduction of diketones using Noyori-type catalysts.
-
Place the cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (166 mg, 1.0 mmol) and a chiral Ruthenium catalyst (e.g., (R)-BINAP-RuCl₂, 1-2 mol%) in a high-pressure reaction vessel.
-
Purge the vessel with argon.
-
Add a degassed solvent, such as methanol or ethanol (10 mL).
-
Pressurize the vessel with hydrogen gas (50-100 atm).
-
Stir the reaction at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Carefully release the pressure and purge with argon.
-
Remove the solvent under reduced pressure.
-
Purify the resulting diol by column chromatography.
Validation: The diastereoselectivity and enantiomeric excess of the resulting diol should be determined by chiral GC or HPLC, and by NMR spectroscopy.
Conclusion and Future Outlook
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione represents a promising yet underexplored scaffold for asymmetric synthesis. The protocols outlined in these notes provide a robust starting point for researchers to unlock its potential. By applying proven methodologies such as enzymatic resolution, organocatalytic desymmetrization, and asymmetric reduction, novel chiral building blocks can be generated. These enantiopure derivatives are poised to be valuable intermediates in the synthesis of complex natural products and novel pharmaceutical agents. The exploration of this C₂-symmetric dione is a compelling direction for future research, promising new avenues in the art and science of stereocontrolled synthesis.
References
-
Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones. ResearchGate. Available at: [Link]
-
Origins of Stereoselectivity in Intramolecular Aldol Reactions Catalyzed by Cinchona Amines. Journal of the American Chemical Society. Available at: [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. Available at: [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. Available at: [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. Available at: [Link]
-
Desymmetrization of bicyclo[3.3.0]octane-3,7-dione by the Schmidt reaction: an easy synthesis of tecomanine. SciSpace. Available at: [Link]
-
Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. National Institutes of Health. Available at: [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. Available at: [Link]
-
Asymmetric ring transformation of meso-7-substituted bicyclo[3.3.0]octanones into chiral bicyclo[3.2.1]octene derivatives. Royal Society of Chemistry. Available at: [Link]
-
Intramolecular 1,3-diyl trapping reactions. Total synthesis of (.+-.)-hypnophilin and (.+-.)-coriolin. Formation of the trans-fused bicyclo[3.3.0]octane ring system. ACS Publications. Available at: [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Available at: [Link]
Sources
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- 2. Selective synthesis of 1-, and 3-carbomethoxy 2-tetralol stereoisomers by microbial reduction of the corresponding tetralones | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols for the Functionalization of the Bicyclo[3.3.0]octane Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The bicyclo[3.3.0]octane framework, a motif of two fused five-membered rings, represents a cornerstone in modern medicinal chemistry and natural product synthesis. Its inherent rigidity and well-defined three-dimensional topology provide an exceptional scaffold for the precise spatial orientation of functional groups, making it a privileged structure in the design of novel therapeutics. This guide offers an in-depth exploration of key synthetic strategies for the functionalization of the bicyclo[3.3.0]octane core, providing not only detailed, field-proven protocols but also the critical scientific reasoning behind these methodologies.
The Strategic Importance of the Bicyclo[3.3.0]octane Scaffold in Drug Discovery
The bicyclo[3.3.0]octane core is a recurring structural element in a diverse array of biologically active molecules. Its conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This has been leveraged in the development of compounds across various therapeutic areas.
Cardiovascular Therapeutics: Prostacyclin Mimetics
Derivatives of the bicyclo[3.3.0]octane system, such as Iloprost and Cicaprost, are potent and stable mimics of prostacyclin.[1] These agents are crucial in the treatment of pulmonary hypertension and other vascular disorders due to their vasodilatory and anti-platelet aggregation properties. The rigid bicyclic core accurately mimics the hairpin conformation of the natural prostacyclin, leading to high affinity for the prostacyclin receptor.
Central Nervous System (CNS) Disorders: Orexin Receptor Antagonists
The 3-aza-bicyclo[3.3.0]octane scaffold has been successfully employed in the design of orexin receptor antagonists.[2] These compounds have shown potential in the treatment of sleep disorders, such as insomnia, by modulating the orexin system, which plays a critical role in regulating wakefulness.
Antihypertensive Agents: ACE Inhibitors
The widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Ramipril, features a 2-aza-bicyclo[3.3.0]octane-3-carboxylic acid moiety.[3][4][5] This structural element is crucial for its potent and long-lasting inhibition of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
Key Functionalization Strategies and Protocols
The functionalization of the bicyclo[3.3.0]octane core can be broadly categorized into several powerful synthetic transformations. This section details the theoretical underpinnings and provides step-by-step protocols for some of the most robust methods.
Radical Cyclizations: Forging the Bicyclic Core
Radical cyclizations are a powerful tool for the construction of the bicyclo[3.3.0]octane skeleton, often proceeding with high levels of stereocontrol. These reactions typically involve the formation of a carbon-centered radical that undergoes an intramolecular cyclization onto a suitably positioned double bond.
Expertise & Experience: Manganese(III) acetate is a mild and effective one-electron oxidant that can generate carbon-centered radicals from active methylene compounds. The subsequent cyclization is often highly diastereoselective, with the stereochemical outcome dictated by the transition state of the cyclization. The presence of a copper(II) salt, such as copper(II) acetate, can be crucial for efficiently trapping the cyclized radical and promoting the formation of the desired product.[6]
Protocol: Synthesis of a Bicyclic γ-Lactone via Mn(III) Acetate-Mediated Cyclization [7][8]
This protocol describes the synthesis of a bicyclic γ-lactone, a versatile intermediate that can be further elaborated.
-
Materials:
-
Unsaturated β-keto ester (1.0 equiv)
-
Manganese(III) acetate dihydrate (2.5 equiv)
-
Copper(II) acetate monohydrate (0.1 equiv)
-
Glacial acetic acid (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of the unsaturated β-keto ester in glacial acetic acid (0.1 M), add manganese(III) acetate dihydrate and copper(II) acetate monohydrate.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic γ-lactone.
-
Expertise & Experience: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can initiate radical cyclizations under mild, neutral conditions.[9] The transannular cyclization of medium-sized rings containing a ketone and an olefin is a particularly effective strategy for the stereoselective synthesis of bicyclo[3.3.0]octanols. The diastereoselectivity of this reaction is often high and can be rationalized by considering the chair-like transition states of the cyclizing radical anion.[10][11]
Protocol: Synthesis of a Bicyclo[3.3.0]octanol via SmI₂-Mediated Transannular Cyclization [9]
This protocol details the preparation of a bicyclo[3.3.0]octanol from a cyclooctenone precursor.
-
Materials:
-
Cyclooctenone derivative (1.0 equiv)
-
Samarium(II) iodide (0.1 M solution in THF, 2.2 equiv)
-
tert-Butanol (4.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a 0.1 M solution of samarium(II) iodide in anhydrous THF.
-
To a stirred solution of the cyclooctenone derivative and tert-butanol in anhydrous THF (0.05 M) at room temperature under an argon atmosphere, add the samarium(II) iodide solution dropwise until the characteristic deep blue color persists.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.3.0]octanol.
-
Photochemical Rearrangements: The Oxa-di-π-methane Rearrangement
Expertise & Experience: The oxa-di-π-methane rearrangement is a photochemical transformation of a β,γ-unsaturated ketone into a cyclopropyl ketone. When applied to a bicyclo[2.2.2]octenone system, this rearrangement provides a powerful and often highly stereoselective route to the tricyclo[3.3.0.02,8]octan-3-one core, which can be subsequently cleaved to reveal the bicyclo[3.3.0]octane skeleton.[12][13] The reaction is typically carried out in the presence of a triplet sensitizer, such as acetone or acetophenone, to ensure an efficient reaction.[14]
Protocol: Synthesis of a Bicyclo[3.3.0]octanone via Oxa-di-π-methane Rearrangement [12]
This protocol outlines the photochemical conversion of a bicyclo[2.2.2]octenone to a bicyclo[3.3.0]octanone derivative.
-
Materials:
-
Bicyclo[2.2.2]octenone (1.0 equiv)
-
Acetone (as solvent and sensitizer)
-
Medium-pressure mercury lamp
-
Pyrex filter
-
-
Procedure:
-
Dissolve the bicyclo[2.2.2]octenone in acetone (0.05 M) in a Pyrex reaction vessel.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp, maintaining the reaction temperature at approximately 25 °C using a cooling bath.
-
Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 8-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting tricyclic ketone can often be used in the next step without further purification. For cleavage of the cyclopropane ring, treatment with a mild acid or a dissolving metal reduction can be employed to furnish the bicyclo[3.3.0]octanone.
-
Ring-Rearrangement Metathesis (RRM): A Tandem Approach
Expertise & Experience: Ring-rearrangement metathesis (RRM) is a powerful cascade reaction that combines ring-opening metathesis (ROM) with ring-closing metathesis (RCM) to construct complex cyclic systems.[15] Starting from readily available norbornene derivatives, RRM provides an efficient entry into the bicyclo[3.3.0]octene core. The choice of the Grubbs catalyst is critical for the success of the reaction. Second-generation Grubbs catalysts are generally more active and tolerant of functional groups.[16][17][18] The reaction is typically run under an ethylene atmosphere to facilitate the metathesis cascade.
Protocol: Synthesis of a Bicyclo[3.3.0]octene via Ring-Rearrangement Metathesis [15][19]
This protocol describes the conversion of a diallylated norbornene derivative to a bicyclo[3.3.0]octene using a Grubbs catalyst.
-
Materials:
-
Diallylated norbornene derivative (1.0 equiv)
-
Grubbs second-generation catalyst (5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethylene gas
-
-
Procedure:
-
Dissolve the diallylated norbornene derivative in anhydrous and degassed CH₂Cl₂ (0.01 M) in a Schlenk flask under an argon atmosphere.
-
Bubble ethylene gas through the solution for 15-20 minutes.
-
Add the Grubbs second-generation catalyst to the solution.
-
Stir the reaction mixture at room temperature under a continuous slow stream of ethylene for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.3.0]octene.
-
Data Presentation
| Functionalization Method | Key Reagents | Typical Yields (%) | Stereoselectivity | Reference |
| Mn(III) Acetate Radical Cyclization | Mn(OAc)₃, Cu(OAc)₂ | 50-80 | Often high diastereoselectivity | [7] |
| SmI₂ Transannular Cyclization | SmI₂, t-BuOH | 60-90 | High diastereoselectivity | [9] |
| Oxa-di-π-methane Rearrangement | Acetone, UV light | 70-95 | Typically high | [12] |
| Ring-Rearrangement Metathesis | Grubbs II catalyst, Ethylene | 75-95 | Substrate dependent | [15] |
Visualization of Key Methodologies
Radical Cyclization Workflow
Caption: Comparative workflows for radical cyclizations to form the bicyclo[3.3.0]octane core.
Photochemical and Metathesis Strategies
Caption: Stepwise representation of photochemical and metathesis routes to the bicyclo[3.3.0]octane scaffold.
References
- Schering AG. (1990). Bicyclo[3.3.0]octane derivatives, process for producing them and their pharmaceutical use.
-
Al-Ghorbani, M., & El-Gazzar, A. A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44795-44829. [Link]
-
Al-Ghorbani, M., & El-Gazzar, A. A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44795-44829. [Link]
-
Al-Ghorbani, M., & El-Gazzar, A. A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. SciSpace. [Link]
-
Molander, G. A., Czakó, B., & Rheam, M. (2007). Construction of bicyclic ring systems via a transannular SmI2-mediated ketone-olefin cyclization strategy. The Journal of organic chemistry, 72(5), 1755–1764. [Link]
-
Srikrishna, A., & Gharpure, S. J. (1999). Studies in the synthesis of polycyclopentanoids: synthesis, oxa-di-π-methane rearrangement of annulated bicyclo[2.2.2]octenones and cyclopropane ring cleavage of tetracyclo[6.3.0.0.0]undecenones. Journal of the Chemical Society, Perkin Transactions 1, (11), 1539-1547. [Link]
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Al-Ghorbani, M., & El-Gazzar, A. A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate. [Link]
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Nishino, H., Tategami, S., Yamada, T., Korp, J. D., & Kurosawa, K. (1991). Manganese(III)-Mediated Oxidative Radical Cyclization 2.¹⁾ Reaction of 1,1,ω,ω-Tetraarylsubstituted Terminal Alkadienes with Malonamide or Acetoacetamide. Bulletin of the Chemical Society of Japan, 64(6), 1800-1809. [Link]
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Banwell, M. G., et al. (2017). Studies on the Photochemical Rearrangements of Enantiomerically Pure, Polysubstituted, and Variously Annulated Bicyclo[2.2.2]octenones. NLM Dataset Catalog. [Link]
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Jia, Y. (2021). Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. ResearchGate. [Link]
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Banwell, M. G., et al. (2017). Studies on the Photochemical Rearrangements of Enantiomerically Pure, Polysubstituted, and Variously Annulated Bicyclo[2.2.2]octenones. PubMed. [Link]
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Banwell, M. G., et al. (2017). Studies on the Photochemical Rearrangements of Enantiomerically Pure, Polysubstituted and Variously Annulated Bicyclo[2.2.2]octenones. ResearchGate. [Link]
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Molander, G. A., Czakó, B., & Rheam, M. (2007). Construction of bicyclic ring systems via a transannular SmI2-mediated ketone-olefin cyclization strategy. PubMed. [Link]
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Panda, N. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Semantic Scholar. [Link]
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Ghosh, S., & Maity, S. (2015). Recent applications of ring-rearrangement metathesis in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 199-231. [Link]
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Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339-364. [Link]
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Khan, F. A., & Dash, J. (2012). Recent advances in manganese(iii) acetate mediated organic synthesis. RSC Publishing. [Link]
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Link, J. T. (2003). Oxa-di-π-methane Photochemical Rearrangement of Quinuclidinones. Synthesis of Pyrrolizidinones. ResearchGate. [Link]
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Chany, A. C., et al. (2015). Synthesis of Bicyclic Tetrahydrofurans from Linear Precursors Using Manganese(III) Acetate. ResearchGate. [Link]
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Molander, G. A., Czakó, B., & Rheam, M. (2007). Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone−Olefin Cyclization Strategy. Amanote Research. [Link]
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Kim, D., et al. (2010). Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. ResearchGate. [Link]
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Kostalik, IV, G. L. (2012). Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. [Link]
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Peçanha, E. P., et al. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 12, 408-412. [Link]
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Mlinarić-Majerski, K., & Muić, B. (1998). BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses. [Link]
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Harvell, J. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Scribd. [Link]
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Holton, R. A., et al. (1998). Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of atrans Isomer. ResearchGate. [Link]
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Toyota, M., & Ihara, M. (2002). Simple Construction of Bicyclo[4.3.0]nonane, Bicyclo[3.3.0]octane, and Related Benzo Derivatives by Palladium-Catalyzed Cycloalkenylation. ResearchGate. [Link]
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Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]
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Østby, R. B., & Stenstrøm, Y. (2009). Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. ResearchGate. [Link]
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Front, S. J., & Sarlah, D. (2020). Selective ring-rearrangement or ring-closing metathesis of bicyclo[3.2.1]octenes. Chemical Communications, 56(74), 10929-10932. [Link]
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The Versatile Precursor: Harnessing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione for the Synthesis of Complex Molecular Scaffolds
Introduction: The Strategic Advantage of a Rigid Bicyclic Core
In the landscape of medicinal chemistry and natural product synthesis, the bicyclo[3.3.0]octane framework stands out as a privileged scaffold. Its rigid, cis-fused ring system offers a three-dimensional architecture that is invaluable for constraining the conformation of molecules, a critical factor in optimizing interactions with biological targets.[1] Among the derivatives of this core, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione has emerged as a particularly versatile and accessible building block.[2][3] This symmetrical diketone, readily prepared through the robust Weiss-Cook reaction, provides two reactive carbonyl sites on a constrained bicyclic frame, opening a gateway to a diverse array of complex molecular structures.[4][5] This guide provides an in-depth exploration of the synthesis and application of this key precursor, offering detailed protocols and insights for researchers in organic synthesis and drug discovery.
Synthesis of the Precursor: The Weiss-Cook Reaction
The cornerstone of accessing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction, a powerful two-step process that efficiently constructs the bicyclic system.[4][5] This reaction involves the condensation of a 1,2-dicarbonyl compound, in this case, biacetyl (2,3-butanedione), with two equivalents of an activated methylene compound, dimethyl 1,3-acetonedicarboxylate. The sequence proceeds through a series of aldol and Michael reactions, culminating in the formation of the desired cis-fused bicyclic dione.[2][4][5]
Synthetic Workflow Overview
The synthesis is typically performed in two distinct stages: the formation of an intermediate tetraester bis-enol, followed by its hydrolysis and decarboxylation to yield the final diketone.[4][6]
Caption: Workflow for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Protocol 1: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This protocol is adapted from established procedures and is suitable for a multi-gram scale synthesis.[4][6]
Part A: Preparation of the Tetraester bis-enol Intermediate
-
Reaction Setup: In a 1-liter Erlenmeyer flask equipped with a large magnetic stir bar, prepare a solution of sodium bicarbonate (5.6 g) in water (400 mL). To this, add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol).
-
Addition of Biacetyl: While stirring the solution vigorously, add biacetyl (17.2 g, 0.20 mol) in a single portion.
-
Reaction: Continue stirring at room temperature for 24 hours. During this time, a white crystalline solid will precipitate.
-
Isolation: Collect the solid product by suction filtration and dry under reduced pressure. The expected yield of the tetraester bis-enol intermediate is 60-62 g.
Part B: Hydrolysis and Decarboxylation to the Final Product
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the dried tetraester bis-enol from Part A (24 g, 0.060 mol), 1 M hydrochloric acid (200 mL), and glacial acetic acid (40 mL).
-
Reflux: Heat the mixture to reflux and maintain for at least 3-6 hours. The progress of the reaction can be monitored by observing the evolution of gas.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation and Purification: Collect the crude product by suction filtration. Recrystallize the solid from a minimal amount of hot ethanol to afford the pure cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione as a white to light yellow solid.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |
| Tetraester bis-enol | 398.38 | 155-158 | 88-90% |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 166.22 | 228-230 | 75-77% (after recrystallization) |
Applications in the Synthesis of Complex Scaffolds
The strategic placement of two carbonyl groups on a rigid bicyclic framework makes cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione a powerful precursor for a variety of complex molecular architectures.
Olefination Reactions for the Introduction of Exocyclic Double Bonds
The carbonyl groups of the dione can be readily converted to exocyclic double bonds through olefination reactions, such as the Wittig reaction. This provides a route to functionalized bicyclo[3.3.0]octane derivatives with potential applications in materials science and medicinal chemistry.[7][8]
Caption: General scheme for the olefination of the dione.
Protocol 2: Microwave-Assisted Wittig Olefination
This protocol describes a representative olefination of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.[7][8]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (1.0 mmol), (carbethoxyethylidene)triphenylphosphorane (1.1 mmol), and a suitable solvent (e.g., toluene, 5 mL).
-
Microwave Irradiation: Seal the vessel and subject it to controlled microwave heating. Optimized conditions may vary, but a typical starting point is 150 °C for 20 minutes.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired olefin product.
Synthesis of Heterocyclic Scaffolds
The dione is a valuable precursor for the synthesis of fused heterocyclic systems. For instance, it can undergo twofold Fischer indole cyclization to produce novel pentaleno-diindole skeletons, which are of interest in materials and medicinal chemistry.[9]
Precursor to Tricyclic Systems
Under certain reductive conditions, the close proximity of the C3 and C7 carbonyl carbons in the cis-fused system allows for transannular bond formation, leading to the synthesis of tricyclo[3.3.0.03,7]octane derivatives.[10] These strained tricyclic systems are of significant theoretical and synthetic interest.
Radical Allylation for the Synthesis of Polyquinanes
The dione can be converted to its bromo derivatives, which then undergo radical allylation with reagents like allyltributyltin. This methodology provides access to mono- and diallylated bicyclo[3.3.0]octane structures, which serve as precursors for the synthesis of more complex polyquinane natural products.[11]
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a readily accessible and highly versatile building block for the synthesis of complex organic molecules. Its rigid bicyclic framework and strategically placed carbonyl functionalities provide a robust platform for the construction of a wide range of molecular architectures, from functionalized olefins to intricate heterocyclic and polycyclic systems. The protocols and applications outlined in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the exploration of novel chemical space and the design of next-generation therapeutics and materials.
References
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES - Organic Syntheses Procedure. Available at: [Link]
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Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Nature-Inspired Tetrahydropentalene Building Blocks: Scalable Synthesis for Medicinal Chemistry Needs. Available at: [Link]
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cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, 1 X 1 g (220841-1G) - Alkali Scientific. Available at: [Link]
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(PDF) Nature-Inspired Tetrahydropentalene Building Blocks: Scalable Synthesis for Medicinal Chemistry Needs - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of bicyclo[3.3.0] octane ... Available at: [Link]
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Request PDF - ResearchGate. Available at: [Link]
-
Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton - Canadian Science Publishing. Available at: [Link]
-
Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Available at: [Link]
-
Anomalous Behaviour of cis-Bicyclo[3.3.0]octane-3,7-dione and Its ... Available at: [Link]
-
Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones - ResearchGate. Available at: [Link]
-
Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors - Arkivoc. Available at: [Link]
-
Allylation of cis-bicyclo(3.3.0) octane 3,7-dione derivatives via fragmentation methodology. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Welcome to the technical support center for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a classic example of a tandem Michael-Michael-Aldol condensation sequence, often referred to as the Weiss-Cook reaction.[1][2] This process, while elegant, can be sensitive to reaction conditions, and achieving high yields consistently requires careful attention to detail. This guide is structured to address the most common issues encountered during this synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My overall yield is consistently low. What are the most critical parameters to investigate?
Answer:
Low yields in the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione can often be traced back to several critical factors in both steps of the Weiss-Cook reaction.[1][2]
Step 1: Formation of the Tetraester Intermediate (Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate)
-
Purity of Reagents: The purity of dimethyl 1,3-acetonedicarboxylate and biacetyl is paramount. Impurities in either starting material can lead to a host of side reactions, significantly depressing the yield of the desired tetraester. It is advisable to use freshly distilled or high-purity reagents.
-
Reaction Temperature: The initial condensation is often exothermic. Maintaining a consistent temperature, as outlined in established protocols (e.g., 55 °C), is crucial.[1] Deviations can lead to the formation of undesired byproducts.
-
pH of the Reaction Medium: The reaction is typically performed in a buffered aqueous solution (e.g., sodium bicarbonate) to maintain a slightly basic pH.[3][4] An incorrect pH can hinder the initial Michael addition and promote side reactions.
-
Stirring Rate: Vigorous and efficient stirring is necessary to ensure proper mixing of the reactants, especially in the biphasic system that can form.[3] Inadequate stirring can lead to localized concentration gradients and reduced reaction rates.
Step 2: Hydrolysis and Decarboxylation
-
Acid Concentration and Reflux Time: The hydrolysis and subsequent double decarboxylation are driven by heating in an acidic medium (e.g., hydrochloric acid and acetic acid).[3][4] The concentration of the acid and the reflux time are critical. Insufficient acid or a shorter reflux period may lead to incomplete reaction, leaving partially hydrolyzed or decarboxylated intermediates. Conversely, overly harsh conditions or prolonged heating can lead to degradation of the product. A typical reflux time is between 2.5 to 6 hours.[3][4]
-
Efficient Extraction: The final product is extracted from the aqueous reaction mixture. Incomplete extraction will directly result in a lower isolated yield. It is recommended to perform multiple extractions with a suitable organic solvent like chloroform or ethyl acetate.[1][3]
Question 2: I am observing a significant amount of an oily byproduct along with my solid product after the second step. What could this be and how can I minimize it?
Answer:
The formation of an oily byproduct is a common issue and can be attributed to several possibilities:
-
Incomplete Hydrolysis/Decarboxylation: The most likely culprit is the presence of one or more ester groups that have not been fully hydrolyzed and decarboxylated. These partially reacted intermediates will have different physical properties and are often oils or low-melting solids. To mitigate this, ensure that the reflux time and acid concentration in the second step are adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of complete conversion.
-
Side Reactions: Undesired intermolecular aldol condensations or other side reactions can occur, especially if the reaction conditions are not optimal. These can lead to a complex mixture of products.
-
Formation of the trans-Isomer: While the cis-isomer is thermodynamically more stable, it is possible that under certain conditions, a small amount of the trans-isomer could be formed.[1] This may have different physical properties.
Troubleshooting Steps:
-
Optimize Reflux Time: Increase the reflux time in the hydrolysis/decarboxylation step and monitor the reaction's progress by TLC until the starting material and intermediates are no longer visible.
-
Purification: The desired cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a solid with a melting point of around 228-230 °C.[5] Purification by recrystallization from a suitable solvent like methanol or ethanol, or by sublimation, can effectively separate the solid product from oily impurities.[3]
Question 3: The reaction seems to stall after the formation of the initial adduct, and I am not getting the desired bicyclic product. What could be the reason?
Answer:
Stalling of the reaction after the initial Michael addition points towards issues with the subsequent intramolecular aldol condensations and cyclizations.
-
Incorrect Stoichiometry: The reaction requires a 2:1 molar ratio of dimethyl 1,3-acetonedicarboxylate to biacetyl.[1][2] An incorrect ratio can lead to the formation of mono-adducts and other undesired products, preventing the second cyclization from occurring efficiently.
-
Suboptimal pH: The pH of the reaction medium is critical for all steps of the cascade. If the pH is too low, the enolate formation required for the Michael additions will be slow. If it is too high, competing side reactions may be favored.
-
Steric Hindrance: While not an issue with the standard substrates, if you are using substituted derivatives of dimethyl 1,3-acetonedicarboxylate, steric hindrance could play a role in disfavoring the intramolecular cyclization.
Troubleshooting Steps:
-
Verify Stoichiometry: Carefully check the molar equivalents of your starting materials.
-
Monitor pH: Ensure the pH of the reaction mixture is within the optimal range for the Weiss-Cook reaction (typically around pH 8.3 for the first step).[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Weiss-Cook reaction for this synthesis?
A1: The Weiss-Cook reaction is a fascinating cascade of reactions. It begins with a Michael addition of the enolate of dimethyl 1,3-acetonedicarboxylate to one of the carbonyls of biacetyl. This is followed by a second Michael addition of another molecule of the dicarboxylate to the other carbonyl group. The resulting acyclic intermediate then undergoes a double intramolecular aldol condensation, followed by dehydration, to form the bicyclic core. The final step is the hydrolysis of the four ester groups and subsequent decarboxylation to yield the desired dione.
Q2: Is it possible to synthesize an enantiomerically pure version of this molecule?
A2: The direct synthesis via the Weiss-Cook reaction yields a racemic mixture of the cis-dione. However, principles from asymmetric organocatalysis, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction which utilizes a chiral catalyst like proline to achieve high enantioselectivity in intramolecular aldol reactions, could potentially be adapted.[6][7][8] This would likely involve a different synthetic strategy, perhaps starting with a prochiral triketone and employing a chiral catalyst to induce asymmetry during the cyclization.
Q3: What are the best analytical techniques to monitor the reaction and characterize the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent tool to monitor the progress of both steps of the reaction.
-
Product Characterization:
-
Melting Point: The pure cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione has a sharp melting point around 228-230 °C.[5]
-
NMR Spectroscopy (¹H and ¹³C): Due to the high symmetry of the molecule, the NMR spectra are relatively simple and highly characteristic, providing definitive structural confirmation.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the ketone carbonyl groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Reagents: Handle all chemicals, especially organic solvents like chloroform and methanol, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reflux: When heating the reaction mixture to reflux, use a heating mantle and a condenser to prevent the escape of flammable vapors. Ensure the apparatus is securely clamped.
-
Acids: Concentrated acids are corrosive. Handle them with care and add them slowly to the reaction mixture to control any exothermic reactions.
Experimental Protocols
Protocol 1: Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate[3][4]
-
In a 1-L Erlenmeyer flask, prepare a solution of 5.6 g of sodium bicarbonate in 400 mL of water.
-
To this solution, add 70 g (0.40 mol) of dimethyl 1,3-acetonedicarboxylate and a magnetic stirring bar.
-
Stir the resulting solution rapidly and add 17.2 g (0.20 mol) of biacetyl in one portion.
-
Continue stirring for 24 hours, during which time a white crystalline solid will precipitate.
-
Collect the solid by suction filtration and dry it under reduced pressure.
Protocol 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione[3][4]
-
In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, combine 24 g (0.060 mol) of the tetraester from Protocol 1, 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid.
-
Stir the mixture vigorously and heat it at reflux for 3-6 hours.
-
Cool the solution in an ice bath.
-
Extract the product with five 250-mL portions of chloroform.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from methanol or ethanol, or by sublimation.
Data Summary
| Parameter | Step 1: Tetraester Formation | Step 2: Dione Formation |
| Key Reagents | Dimethyl 1,3-acetonedicarboxylate, Biacetyl, NaHCO₃ | Tetraester, HCl, Acetic Acid |
| Solvent | Water | Water, Acetic Acid |
| Temperature | Room Temperature (or slightly elevated, e.g., 55°C) | Reflux |
| Reaction Time | 24 hours | 3-6 hours |
| Typical Yield | 60-62 g (from 0.20 mol biacetyl) | 9.5-9.8 g (95-98% from tetraester) |
| Purification | Suction filtration | Extraction, Recrystallization/Sublimation |
Visualizations
Reaction Workflow
Caption: Workflow for the two-step synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses.
- New mechanistic studies on the proline-c
- Novel approaches to the synthesis of Wieland-Miescher ketone analogues. UCL Discovery.
- Hajos-Parrish-Eder-Sauer-Wiechert reaction. chemeurope.com.
- Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. thieme-connect.com.
- Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion. Wikipedia.
- Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland−Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence.
- Hajos-Parrish Reaction.
- Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. UCL Discovery.
- cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Sigma-Aldrich.
- Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. Stenutz.
- Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- Working with Hazardous Chemicals. Organic Syntheses.
Sources
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- 5. cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione [stenutz.eu]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 8. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
Technical Support Center: Purification of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (CAS 21170-10-5). The unique bicyclic structure of this diketone makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2] However, achieving high purity is critical for subsequent reaction success and reliable characterization. This document provides in-depth troubleshooting advice and validated protocols based on established chemical literature and extensive laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Q1: What are the key physical properties of highly pure cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione?
A1: A highly pure sample should be a white to off-white crystalline solid.[3] The most critical indicator of purity is its melting point, which should be sharp. The literature reports melting points in the range of 222–230 °C.[1][3][4][5] A broad melting range or a value significantly below this indicates the presence of impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [4][6] |
| Molecular Weight | 166.22 g/mol | [1][6] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 222–225 °C (Recrystallized) | [3] |
| CAS Number | 21170-10-5 | [6] |
Q2: What are the most common impurities I might encounter after synthesis?
A2: Impurities typically originate from the preceding synthesis steps, which commonly involve the hydrolysis and decarboxylation of a tetraester intermediate formed during a Weiss-Cook reaction.[1][3][7] Potential impurities include:
-
Unreacted Tetraester Intermediate: The starting material for the hydrolysis step. Its presence suggests an incomplete reaction.
-
Residual Acetic Acid/Hydrochloric Acid: These are reagents used in the hydrolysis/decarboxylation step and can be trapped in the crude product.[3]
-
Side-Reaction Products: The condensation reaction can sometimes yield oligomeric or polymeric materials, which may present as a viscous oil or colored contaminant.[3]
Q3: What is the most reliable and commonly recommended method for purification?
A3: Recrystallization from a minimum amount of hot ethanol is the most widely documented and effective method for purifying this compound on a laboratory scale.[3][8] This procedure is excellent for removing residual reagents and colored impurities, typically yielding a high-purity crystalline product with a sharp melting point.[3]
Q4: How stable is this compound during purification and storage?
A4: cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a chemically stable solid under standard laboratory conditions. It is not particularly sensitive to air or moisture. For long-term storage, it should be kept in a tightly sealed container at room temperature in a dry environment. The compound's stability allows for purification by standard methods like recrystallization and column chromatography without significant risk of degradation.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Problem 1: My crude product is a sticky oil or gummy solid, not a filterable powder.
-
Plausible Cause: This is often due to residual solvents (like acetic acid or water from the hydrolysis step) or the presence of significant organic byproducts that depress the melting point and inhibit crystallization.[3]
-
Expert Solution:
-
Solvent Removal: Ensure the crude product is thoroughly dried under reduced pressure, possibly with gentle heating (e.g., 40-50 °C), to remove volatile residues.
-
Trituration: Before attempting a full recrystallization, try triturating the crude material. This involves stirring the oil or sticky solid vigorously with a poor solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often wash away oily impurities and induce crystallization, providing a solid that is easier to handle for subsequent recrystallization.
-
Verify Reaction Completion: If the issue persists, revisit the synthesis step. Incomplete hydrolysis of the tetraester precursor is a common cause. Ensure adequate reflux time (3-6 hours as per literature) was used.[3]
-
Problem 2: After recrystallization from ethanol, my final yield is extremely low.
-
Plausible Cause: The most common reason for low recovery is using an excessive volume of recrystallization solvent. The product has some solubility even in cold solvent, and using too much will result in a significant portion remaining in the mother liquor. Another cause is premature crystallization during a hot filtration step.
-
Expert Solution:
-
Use Minimum Solvent: Heat your ethanol to reflux and add it portion-wise to the crude solid (also gently heated) until it just dissolves. The goal is to create a saturated solution at high temperature. This is the single most critical factor for maximizing yield.[3]
-
Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. Placing it directly in an ice bath will cause rapid precipitation of smaller, often less pure, crystals and can trap impurities. Once the solution has reached room temperature and crystal formation has ceased, then cool it further in an ice bath for 30-60 minutes to maximize precipitation.
-
Mother Liquor Recovery: If the initial yield is unacceptably low, concentrate the mother liquor by about 50-75% using a rotary evaporator and cool the remaining solution again. This will often yield a second crop of crystals, which should be analyzed separately for purity (e.g., by melting point) before combining with the first crop.
-
Problem 3: The purified product remains yellow or off-white, and the melting point is still low/broad.
-
Plausible Cause: This indicates that colored impurities or other contaminants are co-crystallizing with your product. A single recrystallization may not have been sufficient.
-
Expert Solution:
-
Second Recrystallization: Perform a second recrystallization using the same procedure (minimum hot ethanol). Purity often increases substantially with each successive recrystallization.
-
Decolorizing Carbon (Charcoal): If a strong color persists, activated charcoal can be used. Add a very small amount (e.g., 1-2% by weight) of charcoal to the hot, dissolved solution. Swirl for a few minutes to allow adsorption of the colored impurities. Crucially , you must then perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can adsorb your product and drastically reduce the yield.
-
Alternative Purification: If recrystallization fails to yield a pure product, column chromatography is the next logical step (see Protocol 2).
-
Problem 4 (Column Chromatography): My compound will not move off the baseline on a silica gel TLC plate.
-
Plausible Cause: The eluent (mobile phase) is not polar enough to displace the diketone from the polar silica gel (stationary phase). Ketones are moderately polar and require an eluent with sufficient polarity.
-
Expert Solution:
-
Increase Eluent Polarity: Systematically increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%).
-
Stronger Solvents: If ethyl acetate is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol. A small amount of methanol (1-5%) can significantly increase eluent strength.[9] A good starting point for developing a method would be TLC analysis with 30% ethyl acetate in hexanes, 50% ethyl acetate in hexanes, and 2% methanol in dichloromethane.
-
Part 3: Detailed Purification Protocols
These protocols represent best practices for obtaining high-purity cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Protocol 1: Recrystallization from Ethanol
This is the preferred method for purifying the crude solid obtained from synthesis.[3][8]
Methodology:
-
Place the crude cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (e.g., 7.5 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
In a separate beaker, heat ethanol (95% or absolute) to a gentle boil.
-
Add the hot ethanol to the flask containing the crude solid in small portions while stirring and heating until the solid just dissolves. Use the absolute minimum amount of hot solvent required.
-
If the solution contains insoluble impurities, perform a hot filtration: Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove solids.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Dry the purified crystals under vacuum to a constant weight. Characterize the product by taking a melting point.
Protocol 2: Silica Gel Column Chromatography
This method is useful for separating the dione from less polar or more polar impurities that are difficult to remove by recrystallization.
Methodology:
-
Solvent System Selection: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test solvent mixtures like ethyl acetate/hexanes or methanol/dichloromethane. The ideal system will give the desired product a retention factor (R_f) of ~0.3-0.4.
-
Column Packing: Prepare a chromatography column with silica gel 60 (230–400 mesh) using the wet slurry method with your chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a solvent that will be used in the eluent system (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, create a dry slurry by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is needed, start with a low polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC analysis on the collected fractions.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.
Part 4: Visualization of Workflows
Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
References
-
Organic Syntheses Procedure, cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available at: [Link]
-
Nipuni-Dhanesha et al., Less Sensitive Oxygen-Rich Organic Peroxides Containing Geminal Hydroperoxide Groups, The Royal Society of Chemistry (2015). Available at: [Link]
-
Alkali Scientific, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione Product Page. Available at: [Link]
-
Hartung, J. et al., DITHIOCARBOXYLIERUNGSREAKTIONEN VON cis-BICYCLO[3.3.0]OCTAN-3,7-DIONEN. Phosphorus, Sulfur, and Silicon and the Related Elements, 113(1-4), (1996). Available at: [Link]
-
MySkinRecipes, cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. Available at: [Link]
-
Belanger, A. et al., Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton, Canadian Journal of Chemistry, 62(6), 1189-1196, (1984). Available at: [Link]
-
Solà, M. et al., Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors of a triquinacene having a pyramidalized C=C bond, Arkivoc, 2005(11), 161-175, (2005). Available at: [Link]
-
Organic Syntheses, Working with Hazardous Chemicals. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7- dione [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CIS-1,5-DIMETHYLBICYCLO[3.3.0]OCTANE-3,7-DIONE | 21170-10-5 [m.chemicalbook.com]
- 5. alkalisci.com [alkalisci.com]
- 6. cis-1,5-Dimethylbicyclo 3.3.0 octane-3,7-dione = 98 21170-10-5 [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Weiss-Cook Condensation
Welcome to the technical support center for the Weiss-Cook condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Weiss-Cook condensation, providing explanations of the underlying causes and actionable solutions.
Problem 1: Low Yield of the Desired cis-Bicyclo[3.3.0]octane-3,7-dione
Question: I am performing a Weiss-Cook condensation and obtaining a disappointingly low yield of my target cis-bicyclo[3.3.0]octane-3,7-dione. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the Weiss-Cook condensation can stem from several factors, often related to competing side reactions or suboptimal reaction conditions. The reaction is known to be sensitive to experimental details.[1] Here are the most common culprits and how to address them:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure all starting material has been consumed.[2]
-
Solution: Extend the reaction time and continue monitoring. If the reaction has stalled, consider a modest increase in temperature, but be mindful that excessive heat can promote side reactions.
-
-
Side Reactions: Several side reactions can compete with the desired condensation pathway, consuming starting materials and reducing the yield of the target product.
-
Self-Condensation of Dimethyl 1,3-Acetonedicarboxylate: In the presence of a base, dimethyl 1,3-acetonedicarboxylate can undergo self-condensation.[3] This is a common issue in aldol-type reactions.[4]
-
Solution: Control the stoichiometry of your reactants carefully. A slow, controlled addition of the 1,2-dicarbonyl compound to the reaction mixture containing dimethyl 1,3-acetonedicarboxylate can help to minimize self-condensation by keeping the concentration of the enolate of the dicarboxylate low.
-
-
Formation of Michael Adducts: The reaction proceeds through a series of Michael additions and aldol condensations.[5][6] Incomplete cyclization can lead to the accumulation of intermediate Michael adducts.
-
Solution: Ensure the reaction conditions (e.g., pH, temperature) are optimal for both the Michael addition and the subsequent intramolecular aldol condensation and dehydration steps. The choice of base and solvent can significantly influence the reaction outcome. For instance, an aqueous buffer system can provide a more controlled environment compared to stronger bases in organic solvents.[1]
-
-
Formation of 1:1 Adducts (4-Hydroxycyclopent-2-en-1-ones): The formation of a 1:1 adduct between the 1,2-dicarbonyl compound and one molecule of dimethyl 1,3-acetonedicarboxylate is a key intermediate step.[7] If the second Michael addition is slow or inhibited, these intermediates may accumulate.
-
Solution: Ensure a 2:1 molar ratio of dimethyl 1,3-acetonedicarboxylate to the 1,2-dicarbonyl compound is used to favor the formation of the desired 2:1 condensation product.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction is often sensitive to temperature.[1] While heating can accelerate the reaction, it can also promote decomposition and the formation of byproducts.
-
Solution: Start the reaction at room temperature and only gently heat if necessary. Monitor the reaction closely for the appearance of side products by TLC.
-
-
pH Control: The pH of the reaction medium is critical. A buffered solution (e.g., sodium bicarbonate) is often used to maintain a mildly basic environment that facilitates the condensation without promoting excessive side reactions.[1]
-
Solution: Use a freshly prepared buffer solution and monitor the pH throughout the reaction, adjusting as necessary.
-
-
Stirring: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper mixing of reactants.[1]
-
Solution: Use a mechanical stirrer for larger-scale reactions to ensure the mixture is homogeneous.
-
-
-
Post-Reaction Workup and Purification Losses: Significant amounts of product can be lost during extraction and purification.
-
Solution: Ensure complete extraction of the product from the aqueous layer. During purification by column chromatography, carefully select the solvent system to achieve good separation from impurities. If the product is a solid, recrystallization is often an effective purification method.[1]
-
Problem 2: Formation of Unexpected Byproducts
Question: My reaction mixture shows multiple spots on TLC, and after purification, I have isolated compounds that are not my desired product. What are these byproducts and how can I avoid them?
Answer:
The appearance of multiple byproducts is a common challenge. The Weiss-Cook condensation is a cascade reaction, and interruptions or alternative pathways can lead to a variety of undesired compounds.
-
Michael Adducts and Intermediates: As mentioned previously, the reaction involves the sequential formation of Michael adducts. If the cyclization is not efficient, these intermediates can be isolated as byproducts.
-
Identification: These compounds will have a higher molecular weight than the starting materials but will not have the characteristic bicyclic structure. Mass spectrometry and NMR spectroscopy can help in their identification.
-
Prevention: Optimize reaction conditions (pH, temperature, reaction time) to favor the complete cascade to the final product.
-
-
Self-Condensation Products: The self-condensation of dimethyl 1,3-acetonedicarboxylate can lead to a range of oligomeric byproducts.[3]
-
Identification: These byproducts will not contain fragments from the 1,2-dicarbonyl starting material.
-
Prevention: Slow addition of the 1,2-dicarbonyl compound and maintaining a stoichiometric balance are key.
-
-
Rearrangement Products: Under certain conditions, especially with prolonged reaction times or at elevated temperatures, the initial product can undergo further reactions or rearrangements.
-
Identification: The characterization of these products often requires detailed spectroscopic analysis (2D NMR, X-ray crystallography).
-
Prevention: Adhere to optimized reaction times and temperatures. Quench the reaction as soon as the starting material is consumed to prevent subsequent reactions.
-
-
Decarboxylation Products: If the reaction is performed under harsh conditions, premature decarboxylation of the ester groups can occur.[7]
-
Identification: The product will have a lower molecular weight than expected, and the loss of ester groups can be confirmed by IR (disappearance of C=O stretch) and NMR (disappearance of methoxy/ethoxy signals) spectroscopy.
-
Prevention: The hydrolysis and decarboxylation step is typically a separate, subsequent reaction performed under acidic conditions.[1] Avoid overly acidic or basic conditions and high temperatures during the initial condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst/base for the Weiss-Cook condensation?
A1: The choice of base is critical. While strong bases like sodium hydroxide can be used, they can also promote side reactions.[1] Mildly basic conditions are generally preferred. A buffered aqueous solution of sodium bicarbonate is a common and effective choice, as it provides a stable pH environment that facilitates the desired condensation while minimizing side reactions.[1] Potassium carbonate is also frequently used.[8] The optimal base may vary depending on the specific substrates being used.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the Weiss-Cook condensation. The reaction is often performed in a mixture of water and an organic solvent like methanol or ethanol. Water is necessary to dissolve the buffer and facilitate the ionic reaction steps, while the organic solvent helps to dissolve the organic starting materials. The ratio of water to organic solvent may need to be optimized for your specific substrates to ensure adequate solubility of all components.
Q3: Can I use substituted 1,2-dicarbonyl compounds in the Weiss-Cook condensation?
A3: Yes, the Weiss-Cook condensation is versatile and can be performed with a variety of substituted 1,2-dicarbonyl compounds, including both diketones and dialdehydes.[8] However, steric hindrance from bulky substituents on the dicarbonyl compound can significantly impact the reaction rate and yield.[7] In such cases, longer reaction times or slightly elevated temperatures may be necessary. It is also important to note that unsymmetrical 1,2-dicarbonyl compounds can lead to the formation of regioisomers.[9]
Q4: What is the purpose of the subsequent hydrolysis and decarboxylation step?
A4: The initial Weiss-Cook condensation yields a bicyclic product that still contains the four ester groups from the two molecules of dimethyl 1,3-acetonedicarboxylate. For many synthetic applications, these ester groups are removed in a subsequent step. This is typically achieved by heating the condensation product in the presence of an acid (e.g., hydrochloric acid), which hydrolyzes the esters to carboxylic acids, followed by decarboxylation to yield the final cis-bicyclo[3.3.0]octane-3,7-dione.[1]
Experimental Protocols
Optimized Protocol for the Weiss-Cook Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bicarbonate in water to create a buffered solution (a pH of around 8.3 is a good starting point).[1]
-
Addition of Reactants: To the stirred buffer solution, add dimethyl 1,3-acetonedicarboxylate (2 equivalents). Once dissolved, slowly add the 1,2-dicarbonyl compound (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. Extract the product with an organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol or ethanol).[1]
Troubleshooting Protocol: Addressing Low Yields
If you are experiencing low yields, consider the following systematic approach to optimization:
-
Analyze the Crude Reaction Mixture: Before purification, take a small aliquot of the crude reaction mixture and analyze it by NMR and/or LC-MS. This can help you identify the major byproducts and guide your optimization strategy.
-
Vary the Reaction Temperature: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal temperature for your specific substrates.
-
Screen Different Bases/Buffers: In addition to sodium bicarbonate, consider other mild bases such as potassium carbonate or sodium carbonate. Prepare buffers at slightly different pH values to find the optimal range.
-
Optimize the Order of Addition: Compare the yield when the 1,2-dicarbonyl is added slowly to the dicarboxylate versus adding the dicarboxylate to the dicarbonyl.
-
Adjust the Solvent System: Vary the ratio of water to organic co-solvent to improve the solubility of your reactants.
Visualizing the Reaction and Side Reactions
Main Reaction Pathway
Caption: Common side reactions in the Weiss-Cook condensation.
Summary of Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Stoichiometry | 2:1 molar ratio of dimethyl 1,3-acetonedicarboxylate to 1,2-dicarbonyl compound. | To drive the reaction towards the desired 2:1 adduct and minimize the accumulation of 1:1 intermediates. |
| Base | Mildly basic buffer (e.g., aqueous NaHCO₃, pH ~8.3). | To facilitate the condensation while minimizing base-catalyzed side reactions like self-condensation. [1] |
| Temperature | Room temperature is often sufficient. Gentle heating may be required for less reactive substrates. | To avoid thermal decomposition and the formation of rearrangement byproducts. [1] |
| Solvent | A mixture of water and a miscible organic solvent (e.g., methanol, ethanol). | To ensure the solubility of both the ionic and organic reactants. |
| Reaction Time | Varies (hours to days). Monitor by TLC. | To ensure the reaction goes to completion without prolonged exposure to conditions that may cause side reactions. |
| Stirring | Vigorous and efficient stirring. | Crucial for ensuring homogeneity, especially in biphasic or heterogeneous mixtures. [1] |
References
-
Bertz, S. H., Cook, J. M., Gawish, A., & Weiss, U. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. Retrieved from [Link]
-
Optimization of the Condensation Reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Van Ornum, S. G., Li, J., Kubiak, G. G., & Cook, J. M. (1997). Steric and electronic effects on the Weiss reaction. Isolation of 1:1 adducts. Journal of the Chemical Society, Perkin Transactions 1, (23), 3471–3478.
-
How to Improve Your Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Nitti, A., Bianchi, G., Po, R., & Pasini, D. (2019). The Weiss-Cook reaction for the synthesis of fused five-membered-rings. ChemistrySelect, 4(42), 12435-12439.
-
Michael reaction. (2024, January 8). In Wikipedia. [Link]
-
Weiss-Cook Condensation. (n.d.). SynArchive. Retrieved from [Link]
- Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. (1996). Journal of the Chemical Society, Perkin Transactions 1, (22), 2685-2688.
-
Synthesis of Glycoluril Analogues by an Improved Weiss–Cook Condensation Reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Dechy-Cabaret, O., Benoit-Vical, F., & Robert, A. (2002). Synthesis and stereochemical study of a trioxaquine prepared from cis-bicyclo[3.3.0]octane-3,7-dione. Comptes Rendus Chimie, 5(5), 297-302.
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved from [Link]
-
Self-condensation. (2023, November 13). In Wikipedia. [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved from [Link]
-
The Michael Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
My Reaction Failed: FAQ. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Camps, P., Fernández, J. A., & Vázquez, S. (2010). Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors of polyquinanes. Arkivoc, 2010(4), 74-89.
- Camps, P., & Figueredo, M. (1984). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Journal of Chemistry, 62(7), 1184-1193.
- da Silva, A. C., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Melo, R. G. (2004). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Revista Brasileira de Ciências Farmacêuticas, 40(4), 459-464.
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
The Aldol Reaction and Condensation. (n.d.). University of Wisconsin Department of Chemistry. Retrieved from [Link]
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- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Stereoselectivity of the Weiss-Cook Reaction
Welcome to the technical support center for the Weiss-Cook reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the stereoselectivity of this powerful carbon-carbon bond-forming reaction. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve your desired stereochemical outcomes.
The Weiss-Cook reaction, a condensation between a 1,2-dicarbonyl compound and a dialkyl 1,3-acetonedicarboxylate, is a valuable tool for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[1][2][3] These structures are key intermediates in the synthesis of various natural products and pharmaceutical agents.[4] However, controlling the stereoselectivity of this reaction can be a significant challenge, particularly when using unsymmetrical dicarbonyl compounds.[5] This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Weiss-Cook reaction is producing a mixture of diastereomers with low selectivity. What are the primary factors I should investigate?
Answer: Low diastereoselectivity in the Weiss-Cook reaction is a common issue that can typically be traced back to several key experimental parameters. The formation of stereoisomers arises from the different possible orientations of the reactants during the key bond-forming steps.[6] A systematic approach to troubleshooting is the most effective way to identify the root cause.[7]
Here are the primary factors to investigate, in order of likely impact:
-
Reaction Temperature: Temperature plays a critical role in controlling the kinetic versus thermodynamic product distribution.[8] Lower temperatures generally favor the thermodynamically more stable cis-fused bicyclic system.
-
Choice of Base and Stoichiometry: The base is not just a catalyst but can influence the aggregation state and reactivity of the enolate intermediates. The stoichiometry of the base is also crucial.[7]
-
Solvent System: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the stereochemical outcome.[9]
-
Purity of Reactants: Impurities in the starting materials, particularly the 1,2-dicarbonyl compound and the acetonedicarboxylate, can interfere with the reaction pathway and lead to the formation of side products or a decrease in selectivity.[7]
Question 2: How can I systematically optimize the reaction temperature to improve stereoselectivity?
Answer: Temperature optimization is a crucial step in enhancing the stereoselectivity of the Weiss-Cook reaction. A systematic approach will allow you to identify the optimal conditions for your specific substrate.
Experimental Protocol: Temperature Screening
-
Initial Reaction: Begin by running the reaction at room temperature (approximately 25°C) to establish a baseline for diastereoselectivity.
-
Low-Temperature Screening: Conduct a series of reactions at progressively lower temperatures. Common starting points are 0°C (ice bath), -20°C, and -78°C (dry ice/acetone bath).
-
Analysis: Carefully analyze the diastereomeric ratio (d.r.) of the crude product mixture at each temperature point using an appropriate analytical technique, such as 1H NMR spectroscopy or chiral HPLC.
-
Data Evaluation: Plot the diastereomeric ratio as a function of temperature to identify the optimal temperature for maximizing the desired stereoisomer.
Causality: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of the thermodynamically more stable product.[10] This is because the reaction becomes more sensitive to small differences in activation energies at lower temperatures.
Data Presentation: Effect of Temperature on Diastereoselectivity
| Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 25 | 2:1 |
| 0 | 5:1 |
| -20 | 10:1 |
| -78 | >20:1 |
Note: The values in this table are illustrative and will vary depending on the specific substrates and reaction conditions.
Question 3: I'm still observing poor stereoselectivity even at low temperatures. Could the choice of base be the issue?
Answer: Absolutely. The nature of the base used in the Weiss-Cook reaction can have a profound effect on the stereochemical outcome. The base influences the formation and structure of the enolate intermediates, which are key to the stereochemistry of the subsequent aldol-type reactions.
Troubleshooting Base Selection
-
Hard vs. Soft Bases: The choice between a "hard" base (e.g., potassium carbonate) and a "soft" base can influence the regioselectivity of enolate formation with unsymmetrical dicarbonyls, which in turn can affect the final stereochemistry.
-
Steric Hindrance: A sterically hindered base may favor the formation of the kinetic enolate, while a less hindered base might allow for equilibration to the thermodynamic enolate. This can be a handle to control which diastereomeric pathway is favored.
-
Counterion Effects: The metal counterion of the base can coordinate with the reactants, influencing the geometry of the transition state. For instance, lithium bases often lead to different stereochemical outcomes compared to potassium or sodium bases due to the smaller ionic radius and higher coordinating ability of Li+.[11]
Experimental Workflow: Base Screening
Sources
- 1. synarchive.com [synarchive.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE | 51716-63-3 [chemicalbook.com]
- 5. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Effects of Solvent and Temperature on Free Radical Formation in Electronic Cigarette Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Welcome to the technical support center for the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bicyclic dione in their work. As a key building block in the synthesis of polyquinanes and other complex molecules, achieving high purity is paramount. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges, particularly the formation of byproducts, during its synthesis via the Weiss-Cook reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis.
Q1: What is the primary synthetic route for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione?
The most robust and widely used method is the Weiss-Cook reaction.[1] This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (biacetyl) with two equivalents of an acetone-1,3-dicarboxylate, typically dimethyl 1,3-acetonedicarboxylate.[2][3] The reaction proceeds in two main stages:
-
A base-catalyzed series of Michael and aldol condensations to form a stable tetraester intermediate, Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.[2]
-
Acid-catalyzed hydrolysis and decarboxylation of the tetraester to yield the final cis-fused dione.[4]
Q2: My final product is a viscous, reddish oil instead of the expected white crystalline solid. What is the likely cause?
Obtaining a viscous oil is a common issue and almost always indicates a mixture of products and impurities.[2] The primary culprits are often residual unreacted tetraester intermediate, oligomeric materials, or byproducts from incomplete decarboxylation. The Weiss-Cook reaction is notoriously sensitive to experimental parameters—what is known as a "point reaction"—and deviations in temperature, stirring rate, or pH can lead to the formation of these side products.[2]
Q3: Why is my overall yield consistently low?
Low yields can stem from issues in either of the two main stages. In the first stage, improper pH control or inefficient mixing can suppress the formation of the tetraester intermediate in favor of self-condensation byproducts. In the second stage, incomplete hydrolysis or decarboxylation means the tetraester is not fully converted to the desired dione. Furthermore, losses during workup and purification, especially if extensive chromatography is needed to remove byproducts, can significantly reduce the isolated yield.
Q4: How critical is the cis-stereochemistry, and how can I confirm it?
The cis-fusion of the two five-membered rings is the thermodynamically favored outcome of this reaction pathway. This specific stereochemistry is crucial as it defines the three-dimensional structure for subsequent synthetic steps. The most reliable methods for confirming the cis-stereochemistry are:
-
¹H NMR Spectroscopy: The symmetry of the cis-isomer results in a characteristically simple spectrum.
-
X-ray Crystallography: This provides unambiguous proof of the molecular structure and stereochemistry.
-
Melting Point: The pure cis-isomer has a sharp melting point in the range of 228-230 °C. A broad or depressed melting point suggests the presence of impurities or other isomers.
Part 2: Troubleshooting Guide for Byproduct Formation
This guide provides a systematic approach to identifying and resolving specific issues encountered during the synthesis.
Problem 1: Contamination with Tetraester Intermediate
-
Symptoms:
-
Root Cause Analysis: The hydrolysis and decarboxylation step is incomplete. This is typically due to insufficient reaction time, inadequate acid concentration, or a reaction temperature that is too low. The four ester groups require vigorous conditions to be fully removed.
-
Corrective and Preventive Actions:
-
Re-treatment: Dissolve the impure product in a mixture of 1 M HCl and glacial acetic acid and reflux for an additional 2-3 hours.[4]
-
Process Optimization: Ensure the reflux is vigorous and sustained for the recommended duration (minimum 3-6 hours).[4] Monitor the reaction by TLC (if a suitable system can be developed) to confirm the disappearance of the tetraester intermediate.
-
Problem 2: Formation of Polymeric or Tarry Byproducts
-
Symptoms:
-
A dark, intractable tar or viscous oil is formed during the initial condensation step or after the final workup.
-
The product is insoluble in common organic solvents and cannot be purified by crystallization or column chromatography.
-
-
Root Cause Analysis: This issue originates in the first step of the Weiss-Cook reaction. The reaction is highly sensitive to pH and temperature.[2]
-
Incorrect pH: If the solution is too basic, it can promote undesired self-condensation (Claisen) of the dimethyl 1,3-acetonedicarboxylate.
-
Poor Stirring: Inefficient mixing creates localized "hot spots" of high reactant or base concentration, leading to uncontrolled side reactions.
-
Temperature Control: Allowing the initial exothermic reaction to proceed unchecked can accelerate the rate of byproduct formation.
-
-
Corrective and Preventive Actions:
-
Strict pH Control: Use a freshly prepared sodium bicarbonate solution to buffer the initial reaction mixture to a pH of approximately 8.3.[2]
-
Vigorous Agitation: Employ a powerful magnetic stirrer or mechanical stirrer, especially for larger scale reactions, to ensure the mixture is homogeneous.[2]
-
Temperature Management: Add the biacetyl portion-wise or control the addition rate to manage the initial exotherm.
-
Problem 3: Byproducts from Incomplete Decarboxylation
-
Symptoms:
-
The final product is acidic and reacts with bicarbonate solutions during workup even after acid removal.
-
Mass spectrometry data shows peaks corresponding to the desired dione plus one or more multiples of 44 amu (CO₂).
-
IR spectroscopy may show a broad O-H stretch characteristic of a carboxylic acid.
-
-
Root Cause Analysis: While the ester groups have been hydrolyzed, one or more of the resulting carboxylic acid groups have not been eliminated as CO₂. This points to insufficient heating or time during the final reflux step.
-
Corrective and Preventive Actions:
-
Extended Reflux: Increase the reflux time in the HCl/acetic acid mixture. Decarboxylation often requires more forcing conditions than simple hydrolysis.
-
Solvent Choice: The presence of acetic acid aids in the decarboxylation step; ensure it is included in the reaction mixture as specified in the literature protocols.[4]
-
Below is a troubleshooting workflow to help diagnose and resolve common synthesis issues.
Caption: Troubleshooting workflow for synthesis issues.
Part 3: Data Summary and Key Protocols
For clarity, the properties of the target compound and its key intermediate are summarized below.
| Compound | Molecular Formula | MW ( g/mol ) | Physical Appearance | Key ¹H NMR Signals (CDCl₃) |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | C₁₀H₁₄O₂ | 166.22 | White crystalline solid | Signals for methyl and methylene protons consistent with a C₂-symmetric structure. |
| Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate (Intermediate) | C₁₈H₂₂O₁₀ | 398.36 | White crystals | δ 1.29 (s, 6H, two CH₃), δ 3.75 (s, 6H, two CO₂CH₃), δ 3.87 (s, 6H, two CO₂CH₃), δ 10.62 (br s, 2H, two OH).[2] |
Protocol 1: Optimized Synthesis of the Tetraester Intermediate
This protocol is adapted from established literature to minimize byproduct formation.[2]
-
Prepare a fresh buffer solution by dissolving 5.6 g of sodium bicarbonate in 400 mL of deionized water (final pH should be ~8.3).
-
In a 1-L Erlenmeyer flask equipped with a large magnetic stir bar, add the buffer solution and 70 g (0.40 mol) of dimethyl 1,3-acetonedicarboxylate.
-
Stir the solution vigorously to ensure homogeneity.
-
In a single portion, add 17.2 g (0.20 mol) of biacetyl to the stirring solution.
-
Continue to stir vigorously at room temperature for 24 hours. A white crystalline precipitate of the tetraester will form.
-
Collect the solid by suction filtration and dry under reduced pressure. The expected yield is 60–62 g.
Protocol 2: Hydrolysis and Decarboxylation
This procedure details the conversion of the intermediate to the final product.[4]
-
Equip a 1-L round-bottomed flask with a reflux condenser, heating mantle, and magnetic stir bar.
-
Charge the flask with 200 mL of 1 M hydrochloric acid, 40 mL of glacial acetic acid, and 24 g (0.060 mol) of the dried tetraester from Protocol 1.
-
Stir the mixture vigorously and heat to a steady reflux.
-
Maintain the reflux for at least 3-6 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
After the reaction is complete, cool the solution in an ice bath.
-
Extract the product from the aqueous solution with five 250-mL portions of chloroform.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Expected yield is 9.5–9.8 g of a white to light-yellow solid.
The overall synthetic pathway is visualized below.
Caption: Synthetic pathway and key byproduct checkpoints.
References
- Weiss, U., & Edwards, J. M. (1968). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 48, 10.
- Weeratunga, G., et al. (2022). Less Sensitive Oxygen-Rich Organic Peroxides Containing Geminal Hydroperoxide Groups. The Royal Society of Chemistry.
- Benchchem. (n.d.). Synthesis Workflow for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
- Mitschka, R., Oehldrich, J., Takahashi, K., Cook, J. M., Weiss, U., & Silverton, J. V. (1981). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. Tetrahedron, 37(24), 4521-4546.
- Korman, M., Paz, E., Franklin, T., & Van Ornum, S. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- ACS Publications. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- ChemicalBook. (2023). CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE | 51716-63-3.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Alkali Scientific. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, 1 X 1 g (220841-1G).
- ChemicalBook. (2023). CIS-1,5-DIMETHYLBICYCLO[3.3.0]OCTANE-3,7-DIONE | 21170-10-5.
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE.
- Benchchem. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
- Wikipedia. (n.d.).
- Mendeleev Communications. (n.d.). 3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures.
- Canadian Science Publishing. (n.d.). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton.
- ResearchGate. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New cis-Bicyclo [3.3.
- ChemRxiv. (2019). Gold(I)
- RSC Publishing. (2019). Gold(I)
- RSC Publishing. (2024).
- Master Organic Chemistry. (2023).
- ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions.
- Wikipedia. (n.d.). Michael addition.
- Sigma-Aldrich. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
- Organic Reactions. (n.d.). The Intramolecular Michael Reaction.
- Beilstein Journals. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole.
Sources
Technical Support Center: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-diones
Document ID: TSC-BCP-001
Last Updated: January 11, 2026
Introduction
Welcome to the technical support center for the synthesis of cis-bicyclo[3.3.0]octane-3,7-diones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. The cis-bicyclo[3.3.0]octane core is a prevalent structural motif in a variety of natural products and serves as a key building block in the synthesis of complex polyquinanes.[1]
The most common and direct route to this dione system is through the Weiss-Cook reaction, a tandem aldol and Michael addition sequence.[2][3] This process involves the condensation of a 1,2-dicarbonyl compound with two equivalents of dimethyl 1,3-acetonedicarboxylate, followed by acidic hydrolysis and decarboxylation.[2][4] While elegant, this reaction cascade can present several challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a higher success rate in your synthetic endeavors.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of cis-bicyclo[3.3.0]octane-3,7-diones, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Tetraester Intermediate in the Weiss-Cook Reaction
You are performing the initial condensation of a 1,2-dicarbonyl (e.g., glyoxal or 2,3-butanedione) with dimethyl 1,3-acetonedicarboxylate and observe a low yield of the expected tetraester bis-enol product.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | The reaction requires a precise 2:1 molar ratio of the acetonedicarboxylate to the 1,2-dicarbonyl compound. An excess of the dicarbonyl can lead to side reactions. | Carefully measure and ensure the correct stoichiometry of reactants. It is often beneficial to use a slight excess (e.g., 1.05 equivalents) of the dimethyl 1,3-acetonedicarboxylate. |
| Suboptimal Reaction Temperature | The initial condensation is sensitive to temperature. For the reaction with glyoxal, the temperature should be maintained around 65°C during the addition.[4] For 2,3-butanedione, a lower temperature of 55°C is recommended.[2] | Use a water bath or heating mantle with a temperature controller to maintain the specified reaction temperature. Monitor the internal temperature of the reaction flask. |
| Inefficient Stirring | The reaction mixture is often a slurry.[2][4] Inefficient stirring can lead to localized overheating and poor mixing of reactants, resulting in the formation of byproducts. | Use a mechanical stirrer for larger-scale reactions to ensure the mixture is homogeneous. For smaller scales, a large magnetic stir bar and vigorous stirring are essential. |
| Base Strength and Concentration | The choice and concentration of the base are critical. Sodium hydroxide in methanol is commonly used to form the enolate of the acetonedicarboxylate.[4] Using an incorrect base or concentration can affect the enolate formation and subsequent reactions. | Prepare the base solution accurately. For the reaction with glyoxal, a solution of sodium hydroxide in methanol is effective.[4] For the reaction with 2,3-butanedione, sodium bicarbonate in water can be used.[2] |
Issue 2: Incomplete Hydrolysis and Decarboxylation
After refluxing the tetraester intermediate with acid, you find that the hydrolysis and decarboxylation to the desired dione are incomplete, leading to a complex mixture of products.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reflux Time | The hydrolysis and decarboxylation step requires a sufficient duration at reflux to proceed to completion. A common reflux time is at least 2.5 hours.[2][4] | Ensure the reaction is refluxed for the recommended time. For complex or sterically hindered substrates, extending the reflux time may be necessary. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. |
| Inadequate Acid Concentration | A mixture of a strong acid (e.g., HCl) and an organic acid (e.g., acetic acid) is typically used.[2][4] If the acid concentration is too low, the reaction rate will be slow, leading to incomplete conversion. | Use a 1 M solution of hydrochloric acid in combination with glacial acetic acid.[2][4] Ensure the volumes and concentrations are as specified in the protocol. |
| Poor Solubility of the Tetraester | The tetraester intermediate may have limited solubility in the aqueous acidic medium, which can hinder the reaction. | The addition of glacial acetic acid helps to improve the solubility of the organic substrate in the aqueous hydrochloric acid.[2][4] Ensure vigorous stirring to maximize the interaction between the phases. |
Issue 3: Formation of Polymeric or Tar-Like Byproducts
During either the initial condensation or the final hydrolysis/decarboxylation step, you observe the formation of a significant amount of dark, insoluble material.
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions at High Temperatures | Overheating during the initial condensation can promote self-condensation of the dicarbonyl compound or other undesired side reactions. Similarly, prolonged heating during the decarboxylation can lead to decomposition. | Strictly control the reaction temperature at each step. For the initial condensation, add the 1,2-dicarbonyl compound at a rate that maintains the recommended internal temperature.[4] |
| Air Oxidation | Some intermediates in the reaction may be sensitive to air oxidation, especially under basic conditions, which can lead to the formation of colored, polymeric byproducts. | While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. This is particularly important if you are working with sensitive substrates. |
| Instability of the Dione Product | The final bicyclo[3.3.0]octane-3,7-dione product can be unstable under strongly basic or acidic conditions, potentially leading to fragmentation or polymerization.[5] | After the acidic workup, it is important to neutralize the solution carefully and extract the product promptly. Avoid prolonged exposure to harsh pH conditions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in the hydrolysis and decarboxylation step?
A1: Glacial acetic acid serves a dual purpose in this step. Firstly, it acts as a co-solvent, increasing the solubility of the organic tetraester intermediate in the aqueous hydrochloric acid solution. This improved solubility facilitates the hydrolysis of the ester groups. Secondly, it helps to maintain a strongly acidic environment, which is necessary for both the hydrolysis and the subsequent decarboxylation to occur efficiently.[2][4]
Q2: Can I use a different 1,2-dicarbonyl compound in the Weiss-Cook reaction?
A2: Yes, the Weiss-Cook reaction is versatile and can be performed with various 1,2-dicarbonyl compounds. Besides glyoxal and 2,3-butanedione (biacetyl), other diketones have been used to synthesize substituted cis-bicyclo[3.3.0]octane-3,7-diones.[2][6] However, the success and yield of the reaction can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[6] Sterically hindered diketones may react more slowly or give lower yields.
Q3: My final product is a viscous oil instead of a crystalline solid. How can I purify it?
A3: It is not uncommon for the crude product to be an oil, which may contain impurities.[4] Column chromatography on silica gel is a standard method for purifying these diones. A solvent system such as ethyl acetate in hexanes is often effective. If the product is still an oil after chromatography, it may be possible to induce crystallization by dissolving it in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and then adding a non-polar solvent (e.g., pentane or hexane) and cooling.[4]
Q4: I am having trouble with the intramolecular aldol condensation to form the bicyclic system. What are the key factors for success?
A4: The formation of the bicyclic system occurs through a sequence of aldol and Michael reactions. For the intramolecular cyclization to be successful, several factors are critical:
-
Ring Strain: The formation of five-membered rings in the bicyclo[3.3.0]octane system is generally favored.[7]
-
Reaction Conditions: The reaction is typically carried out under either acidic or basic conditions. The choice of conditions can influence the outcome and the potential for side reactions.
-
Substrate Structure: The structure of the acyclic precursor is crucial. It must be able to adopt a conformation that allows the intramolecular reaction to occur.
If you are facing challenges, consider adjusting the reaction conditions (e.g., temperature, concentration, catalyst). In some cases, a stepwise approach, where the initial aldol product is isolated before the second cyclization, may provide better control.[8]
Q5: Are there any safety precautions I should be aware of?
A5: Standard laboratory safety practices should always be followed. Specifically, when working with reagents like sodium hydroxide and hydrochloric acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reactions should be carried out in a well-ventilated fume hood. Some of the organic solvents used, such as chloroform and methanol, are toxic and flammable, so handle them with care.
Part 3: Experimental Protocols and Visualizations
Protocol 1: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This protocol is adapted from the procedure published in Organic Syntheses.[4]
Step A: Preparation of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of 64 g of sodium hydroxide in 1.15 L of methanol.
-
Cool the solution in an ice bath and add 273 g of dimethyl 1,3-acetonedicarboxylate dropwise while stirring.
-
Heat the resulting slurry to reflux until the white salt dissolves.
-
Remove the heating mantle and add 128.5 g of 40% aqueous glyoxal at a rate that maintains the internal temperature at 65°C.
-
After the addition is complete, allow the mixture to cool to room temperature and stir overnight.
-
Collect the precipitated disodium salt by suction filtration, wash with methanol, and dry under reduced pressure.
-
Dissolve the salt in water and add it to a two-phase mixture of chloroform and 1 M hydrochloric acid with rapid stirring.
-
Separate the layers and extract the aqueous phase with chloroform.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tetraester.
Step B: Preparation of cis-Bicyclo[3.3.0]octane-3,7-dione
-
In a 3-L, three-necked, round-bottomed flask equipped with a magnetic stirrer and reflux condensers, charge 135 g of the tetraester from Step A, 66 mL of glacial acetic acid, and 600 mL of 1 M hydrochloric acid.
-
Stir the mixture vigorously and heat at reflux for 2.5 hours.
-
Cool the solution in an ice bath and extract the product with five 250-mL portions of chloroform.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield the crude dione.
-
Purify the product by column chromatography or crystallization as needed.
Diagram: Weiss-Cook Reaction Workflow
Caption: Workflow for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione.
References
- cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses.
- Camps, P., Estiarte, M. A., Vázquez, S., & Pérez, F. (1995). Inexpensive Synthesis of 3,7-Disubstituted Tricyclo[3.3.0.03,7]octane-1,5-diols.
- Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza-, and 4-thia-2-aza-bicyclo[3.3.0]octane-3,7-diones. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2747-2752.
- Camps, P., Fernández, J. A., & Vázquez, S. (2010). Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors of polyquinanes. Arkivoc, 2010(4), 74-89.
- Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
-
Cyclopentannulation of bicyclo[3.3.0]octane-3,7-dione. A more convenient synthesis of the[2]peristylane system. The Journal of Organic Chemistry.
- Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews.
- Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects.
- Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Benchchem.
- A simple approach to curved hexaquinane via Weiss–Cook reaction. Arkivoc.
- Camps, P., & Figueredo, M. (1984). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Journal of Chemistry, 62(7), 1184-1193.
- Allylation of cis-bicyclo(3.3.0)
- Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones.
- synthetic studies towards (+) - silphinene and (±)- laurenene and some reactions. University of Hyderabad.
- Intramolecular Aldol Condens
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza-, and 4-thia-2-aza-bicyclo[3.3.0]octane-3,7-diones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. igmlnet.uohyd.ac.in [igmlnet.uohyd.ac.in]
Technical Support Center: Recrystallization of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound in a hot versus a cold solvent.[1][2] For this specific bicyclic dione, achieving high purity is paramount for subsequent synthetic steps and analytical accuracy. This document provides a detailed protocol, troubleshooting guidance for common experimental challenges, and answers to frequently asked questions, all grounded in established chemical principles.
Compound Profile & Recrystallization Parameters
A thorough understanding of the physical properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the foundation for a successful purification.
| Property | Value | Source(s) |
| CAS Number | 21170-10-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [3][4][5] |
| Molecular Weight | 166.22 g/mol | [3][4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point (MP) | 228-230 °C (literature) | [3][4][5][7][8] |
Recommended Solvents: The key to an effective recrystallization is selecting a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[9][10][11] Based on established synthetic procedures, the following solvents are recommended:
| Solvent | Boiling Point | Rationale & Citation |
| Ethanol | 78.4 °C | Proven to be effective for purifying the final diketone product, typically using a minimum amount of hot solvent to achieve high recovery.[6][12] |
| Methanol | 64.7 °C | Also cited as a suitable solvent for the purification of this compound and its precursors.[6] |
Standard Recrystallization Protocol (Ethanol)
This protocol outlines the standard procedure for the purification of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione using ethanol. The causality behind each step is explained to ensure a robust and reproducible outcome.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask of appropriate size (a shallow solvent pool can lead to rapid cooling and poor crystal formation[13]).
-
Add a magnetic stir bar and place the flask on a stirring hotplate.
-
Add a small portion of ethanol and begin heating the slurry to near its boiling point (78.4 °C).
-
Continue adding hot ethanol in small increments until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical. This ensures the solution becomes supersaturated upon cooling, which is the driving force for crystallization and maximizes the yield.[10] An excess of solvent will result in significant product loss to the mother liquor.[13][14]
-
-
Decolorization (Optional):
-
If the hot solution is colored (e.g., yellow or brown) and the desired product is white, colored impurities are present.[1]
-
Remove the flask from the heat and allow it to cool slightly below the boiling point. Causality: Adding charcoal to a boiling solution can cause it to violently boil over.[15]
-
Add a very small amount (spatula tip) of activated charcoal. Swirl and reheat the solution for a few minutes. Causality: The charcoal adsorbs high-molecular-weight colored impurities.[9][16] Using too much charcoal can adsorb the desired product, reducing the yield.[13]
-
-
Hot Gravity Filtration (Optional):
-
This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.
-
Preheat a separate flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. Causality: Speed and maintaining a high temperature are essential to prevent the product from crystallizing prematurely in the funnel or on the filter paper, which would lead to significant product loss.[13][17]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).[13]
-
Causality: Slow cooling is paramount for the formation of large, pure crystals. As the crystal lattice forms gradually, it selectively incorporates the target molecule while excluding impurities, which remain in the solvent.[1][17] Rapid cooling ("crashing out") traps impurities within the crystal structure.[13]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, you may place it in an ice-water bath for 15-20 minutes to maximize recovery. Causality: The compound's solubility is even lower at 0-4 °C, forcing more of the dissolved product out of the solution.[9]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[16]
-
Wash the crystals with a small amount of ice-cold ethanol. Causality: The wash step removes the residual mother liquor, which contains the dissolved impurities, from the surface of the crystals.[1] The solvent must be ice-cold to minimize redissolving the purified product.[10]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.[1]
-
Transfer the crystals to a watch glass and allow them to air-dry completely. For a more rigorous process, dry them in a vacuum oven.
-
Confirm purity by taking a melting point. A sharp range close to the literature value of 228-230 °C indicates high purity.[4][17]
-
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Troubleshooting Guide
This section addresses common problems encountered during recrystallization in a direct question-and-answer format.
Q: Why are no crystals forming after my solution has cooled to room temperature?
A: This is the most common issue in recrystallization and is almost always caused by using too much solvent during the dissolution step.[10][14][17] The solution is not supersaturated and therefore lacks the thermodynamic driving force for crystallization.
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again slowly. This increases the concentration of the solute.
-
Solution 2: Induce Crystallization. If the solution is indeed supersaturated but nucleation is slow, you can:
-
Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1]
-
Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[9][18] This provides a template for further crystal formation.
-
Q: My compound separated as an oily liquid instead of solid crystals. What happened?
A: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point.[9][13] This can happen if the compound is highly impure, causing a significant melting point depression, or if the boiling point of the solvent is higher than the compound's melting point.[13][14] Since cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione has a very high melting point (228-230 °C), oiling out is most likely due to a large amount of impurities.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-2 mL) and attempt to cool the solution again, but much more slowly.[13][14] Insulating the flask can help. If the problem persists, the crude material may require purification by another method, like column chromatography, before recrystallization is attempted.
Q: A large amount of solid "crashed out" instantly as a fine powder. Is this a successful crystallization?
A: No, this is indicative of a solution that was cooled too quickly.[17] Rapid precipitation traps impurities within the solid, defeating the purpose of the purification.[13] An ideal crystallization involves the slow, methodical growth of well-defined crystals over a period of 15-20 minutes or longer.[13]
-
Solution: Place the flask back on the hotplate and reheat until the solid redissolves. Add a small amount of extra solvent (e.g., 5-10% of the total volume used) to ensure the solution is not oversaturated at the boiling point.[13] Then, ensure the flask cools as slowly as possible by insulating it (e.g., wrap it in glass wool or towels) and leaving it in an area free from drafts.
Q: My final yield of pure crystals is extremely low. What went wrong?
A: A poor yield can result from several procedural errors:
-
Excess Solvent: As discussed, using too much solvent is a primary cause of low recovery, as a significant amount of product will remain dissolved even in the cold mother liquor.[10][13]
-
Premature Crystallization: If performing a hot filtration, product may have crystallized on the filter paper or in the funnel stem.[13] Ensure all glassware is pre-heated.
-
Inadequate Cooling: Failure to cool the solution in an ice bath after room temperature cooling will leave a recoverable amount of product in solution.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your product.[10]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How can I be sure my recrystallized product is pure?
A: Melting point determination is the most straightforward method. A pure crystalline solid will melt over a very narrow temperature range (typically < 2 °C).[17] Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range. Compare your experimental melting point to the literature value of 228-230 °C.[4]
Q: Is it possible to recover the product that remains in the mother liquor?
A: Yes. You can reduce the volume of the mother liquor by boiling off the solvent and cool the remaining solution to obtain a second crop of crystals. However, this second crop will generally be less pure than the first, as the concentration of impurities relative to the product is now much higher.
Q: Can I use a solvent mixture for recrystallization?
A: Yes, this is a common technique, especially when no single solvent has the ideal solubility properties.[11] You would dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). The mixture is then heated to redissolve the solid and cooled slowly.[15] For this dione, however, single-solvent systems like ethanol or methanol are well-documented and effective.[6]
References
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure. [Link]
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. LookChem. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
- US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
-
Recrystallization. Wired Chemist. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. Stenutz. [Link]
-
Recrystallization. University of Wisconsin-Madison. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Purification by Recrystallization. CUNY, York College. [Link]
-
Recrystallization. McMaster University. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, 1 X 1 g (220841-1G). Alkali Scientific. [Link]
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- 3. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione|lookchem [lookchem.com]
- 4. cis-1,5-Dimethylbicyclo 3.3.0 octane-3,7-dione = 98 21170-10-5 [sigmaaldrich.com]
- 5. CIS-1,5-DIMETHYLBICYCLO[3.3.0]OCTANE-3,7-DIONE | 21170-10-5 [m.chemicalbook.com]
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- 7. AB233593 | CAS 21170-10-5 – abcr Gute Chemie [abcr.com]
- 8. alkalisci.com [alkalisci.com]
- 9. Recrystallization [wiredchemist.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. m.youtube.com [m.youtube.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Separation of Bicyclo[3.3.0]octane Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic separation of bicyclo[3.3.0]octane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. The bicyclo[3.3.0]octane (or diquinane) framework is a core structural motif in many natural products and pharmaceutical agents, making its stereochemical purity a critical parameter. The inherent rigidity and subtle structural differences between its isomers (cis/trans, endo/exo, enantiomers) present unique separation challenges.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from fundamental questions to advanced troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful separation strategy.
Q1: What are the primary challenges in separating bicyclo[3.3.0]octane isomers?
A: The main difficulties stem from the isomers' similar physicochemical properties.
-
Diastereomers (e.g., cis- vs. trans-fused, endo- vs. exo-substituted): These isomers have different physical properties, such as boiling points and dipole moments, making them separable by standard chromatography.[1] However, their structural similarity can lead to very small differences in retention, resulting in poor resolution. Some diol isomers of bicyclo[3.3.0]octane have proven particularly difficult to separate by standard column chromatography, even forming co-crystals during recrystallization attempts.[2][3]
-
Enantiomers: These mirror-image isomers have identical properties in an achiral environment. Their separation is impossible without a chiral environment, such as a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[4]
Q2: Which technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A: The choice depends on the volatility and thermal stability of your specific bicyclo[3.3.0]octane derivative.
-
Gas Chromatography (GC) is often the preferred method for the parent hydrocarbon and other volatile, thermally stable, non-polar derivatives.[1] Its high efficiency provides excellent resolving power for closely related diastereomers. For chiral separations, GC columns with derivatized cyclodextrin stationary phases are highly effective.[5]
-
High-Performance Liquid Chromatography (HPLC) is more suitable for less volatile or thermally labile derivatives, such as alcohols, carboxylic acids, or other functionalized analogs. HPLC offers a wider variety of stationary and mobile phases, providing more parameters to manipulate selectivity.[6] Chiral HPLC is a powerful tool for separating enantiomers of functionalized bicyclo[3.3.0]octane compounds.[7][8]
Q3: How do I choose the right column for my separation?
A: The column's stationary phase is the most critical factor for achieving selectivity.
-
For GC:
-
Non-chiral separations (Diastereomers): Start with a mid-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5, CP-Sil 8 CB). For more polar analytes, a higher polarity phase (e.g., Carbowax) may be necessary to enhance selectivity.[9][10]
-
Chiral separations (Enantiomers): Derivatized cyclodextrin phases are the industry standard. Phases like 2,3-di-O-methyl-6-O-(tert-butyldimethylsilyl)-β-cyclodextrin have shown excellent resolution for bicyclo[3.3.0]octane derivatives.[5]
-
-
For HPLC:
-
Non-chiral separations (Diastereomers): Standard C18 and C8 columns are a good starting point for reversed-phase chromatography. However, for rigid isomers, "shape selective" phases often provide superior resolution.[11] Consider phenyl-hexyl or pentafluorophenyl (PFP) columns, which offer π-π interactions in addition to hydrophobic interactions, aiding in the differentiation of isomers.[12][13]
-
Chiral separations (Enantiomers): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are the most versatile and widely used for a broad range of compounds.[14][15][16] Pirkle-type phases can also be effective, particularly for compounds with π-acidic or π-basic groups.[8]
-
Q4: What are typical starting conditions for mobile phase (HPLC) or temperature programming (GC)?
A:
-
HPLC (Reversed-Phase): A simple starting point is an isocratic mobile phase of acetonitrile (ACN) and water or methanol (MeOH) and water. The high efficiency of ACN often provides sharper peaks. If resolution is poor, a shallow gradient can be employed.[6] For ionizable compounds (acids, bases), buffering the mobile phase is critical for reproducible retention and good peak shape.[17]
-
GC: A slow temperature ramp is crucial for separating closely eluting isomers. Start with an initial temperature below the boiling point of your solvent, hold for 1-2 minutes, and then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature that ensures all components elute.
Section 2: Troubleshooting Guide
This guide addresses specific chromatographic problems in a question-and-answer format.
Problem: Poor Resolution / Co-elution of Isomers
Q: My bicyclo[3.3.0]octane isomers are co-eluting. What should I check first?
A: First, diagnose the problem using the fundamental resolution equation: Rs = (√N/4) * (α-1/α) * (k/k+1) . Poor resolution is a problem of efficiency (N), selectivity (α), or retention (k).
-
Check Retention (k): Is your peak eluting very early (k < 1)? If so, the isomers haven't had enough time to interact with the stationary phase.[18]
-
Solution (HPLC): Weaken your mobile phase (increase the percentage of the aqueous component in reversed-phase).[18]
-
Solution (GC): Lower your initial oven temperature.
-
-
Check Efficiency (N): Are your peaks broad instead of sharp and narrow? This indicates a loss of efficiency.
-
Solution (GC/HPLC): Check for system leaks, ensure proper column installation, and verify that your column is not old or contaminated. In GC, an improper column cut can cause significant broadening.[19]
-
-
Address Selectivity (α): If your peaks have good shape and adequate retention but are still merged, the problem is selectivity. This is the most common issue with isomer separations.
Q: How can I improve the selectivity (α) for my isomer separation?
A: Changing selectivity requires altering the fundamental interactions between your analytes and the chromatography system. This is the most powerful way to resolve co-eluting peaks.[16][18]
-
Change the Stationary Phase: This is the most effective method. If you are using a standard C18 column, switch to a shape-selective phase like a Phenyl-Hexyl or a PFP column.[13] For chiral separations, screen different types of CSPs (e.g., switch from a cellulose-based to an amylose-based column).[16]
-
Change the Mobile Phase (HPLC):
-
Change the Temperature:
-
In GC, lowering the temperature generally increases retention and can improve the resolution of isomers.
-
In HPLC, changing the temperature affects mobile phase viscosity and mass transfer, which can alter selectivity. Running at sub-ambient temperatures can sometimes enhance the subtle energetic differences between isomers, improving separation.[11]
-
Problem: Peak Tailing
Q: I'm observing significant peak tailing, especially for my functionalized bicyclo[3.3.0]octane derivatives. What are the common causes?
A: Peak tailing usually indicates a secondary, undesirable retention mechanism is occurring alongside the primary one.[22]
-
Active Sites (GC/HPLC): For polar or basic analytes (e.g., amines, diols), interaction with active sites in the system is a primary cause. In HPLC, these are acidic residual silanol groups on the silica surface.[22] In GC, this can be active sites in the inlet liner or on the column itself.
-
Column Overload (GC/HPLC): Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Co-elution: What appears to be a tail might be a small, closely eluting impurity or isomer hiding under the main peak.[18][23]
-
Physical/System Issues (GC): A poor column cut, incorrect column installation depth in the inlet or detector, or "dead volume" in the system can cause tailing for all peaks.[19]
Q: How can I mitigate peak tailing in HPLC for polar derivatives?
A: The goal is to minimize interaction with residual silanol groups.[22]
-
Lower the Mobile Phase pH: For basic compounds, operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, suppressing their ionic interaction with the protonated basic analyte.[22]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols. Ensure you are using an appropriate, modern column.
-
Add a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase can occupy the active sites, improving peak shape.
Section 3: Protocols & Methodologies
Protocol 1: General GC Method Development Strategy for Bicyclo[3.3.0]octane Diastereomers
-
Column Selection: Begin with a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Inlet Conditions: Use a split injection (e.g., 50:1 split ratio) at 250 °C. Use a deactivated liner.
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate (approx. 1.0-1.5 mL/min for Helium).
-
Initial Oven Program:
-
Set initial temperature to 60 °C.
-
Hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold for 5 minutes.
-
-
Analyze Initial Run: Assess the chromatogram. If isomers are co-eluting, proceed to step 6.
-
Optimization:
-
Improve Resolution: Decrease the temperature ramp rate to 2-3 °C/min. This increases the time isomers spend in the column, allowing for better separation.
-
Adjust Initial Temperature: If peaks elute too quickly, lower the initial temperature.
-
-
Further Optimization (If Needed): If resolution is still insufficient, switch to a more polar column (e.g., 50% phenyl-methylpolysiloxane or a WAX-type column) to introduce different selectivity.
Protocol 2: Systematic Troubleshooting Workflow for Poor Resolution
This protocol is visualized in the diagram below. It provides a logical decision tree for tackling co-elution problems.
-
Inject a Standard: Ensure you are working with a known standard to rule out sample matrix effects.
-
Assess Peak Shape & Retention:
-
If peaks are broad (low N): Check for system leaks, column age, and proper installation.
-
If peaks elute near the void volume (low k'): Adjust mobile phase strength (HPLC) or initial temperature (GC).
-
-
Focus on Selectivity (α): If peak shape and retention are acceptable, proceed with selectivity enhancements as outlined in the FAQ section (change mobile phase, temperature, or stationary phase).
-
Confirm Co-elution vs. Impurity: Use a peak purity tool (e.g., Diode Array Detector in HPLC or Mass Spectrometer in GC/HPLC) to confirm if a peak is pure or if multiple components are present.[18] If an impurity is confirmed, the focus shifts to sample purification or developing a method that can resolve the impurity.
Section 4: Visual Aids & Data
Data Presentation
Table 1: Recommended GC Starting Conditions for Bicyclo[3.3.0]octane Isomers
| Parameter | Non-Chiral Separation (Diastereomers) | Chiral Separation (Enantiomers) |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Derivatized β- or γ-Cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen (Constant Flow) | Helium or Hydrogen (Constant Flow) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Split (20:1 to 100:1) | Split (20:1 to 100:1) |
| Oven Program | Start 40-80°C, slow ramp (2-5°C/min) | Start 80-120°C, very slow ramp (1-2°C/min) |
| Detector | FID or MS | FID or MS |
Table 2: Recommended HPLC Starting Conditions for Bicyclo[3.3.0]octane Derivatives
| Parameter | Non-Chiral Separation (Diastereomers) | Chiral Separation (Enantiomers) |
| Stationary Phase | C18, Phenyl-Hexyl, or PFP | Polysaccharide-based (e.g., Cellulose/Amylose carbamate) |
| Column Dimensions | 150 mm x 4.6 mm ID, 3.5 or 5 µm | 250 mm x 4.6 mm ID, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane/Isopropanol (Normal Phase) or ACN/MeOH/Water (Reversed-Phase) |
| Mode | Isocratic or shallow gradient | Typically Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 - 40 °C | 20 - 30 °C |
| Detector | UV-Vis (if chromophore present) or MS | UV-Vis/CD or MS |
Experimental Workflow Visualization
Caption: Troubleshooting workflow for poor isomer resolution.
References
-
Medeiros, M., et al. (2005). Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors. PubMed. Available at: [Link]
-
Mori, K., et al. (2015). Development of chiral building blocks having a bicyclo[3.3.0]octane framework using a diastereomeric resolution-selective deprotection. PubMed. Available at: [Link]
-
Various Authors. (2014). How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? ResearchGate. Available at: [Link]
-
Welch Materials. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Welch Materials, Inc. Available at: [Link]
-
Fernandez, F., et al. (2006). Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. ResearchGate. Available at: [Link]
- Sci-Hub. (n.d.). A new chiral oxathiane: synthesis, resolution and absolute configuration determination by vibrational circular dichroism. Sci-Hub. (Note: Direct linking to Sci-Hub is not feasible, the original source should be sought).
-
Dutcher, J. S., et al. (n.d.). Structural Identification of Petroleum Acids by Conversion... PEARL. Available at: [Link]
- Kumar, P., et al. (2006). Chiral synthons from a-pinene: enantioselective syntheses of bicyclo[3.3.0] and [3.2.1]octanones. ElectronicsAndBooks.
-
Smedstad, G., et al. (2014). Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. Arkivoc. Available at: [Link]
-
Chan, I. Y. H., et al. (2021). Threefold helical assembly via hydroxy hydrogen bonds: the 2:1 co-crystal of bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol. International Union of Crystallography. Available at: [Link]
-
Chan, I. Y. H., et al. (2021). The bicyclo[3.3.0]octane ring conformations adopted by the isomers 5... ResearchGate. Available at: [Link]
-
NIST. (n.d.). Bicyclo[3.3.0]octan-1-ol. NIST WebBook. Available at: [Link]
- Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Waters.
-
News-Medical. (n.d.). Chromatography for Troubleshooting Explained. News-Medical.net. Available at: [Link]
-
ZORA. (n.d.). Cycloadducts from the Thermal Decomposition of Bis(2... Zurich Open Repository and Archive. Available at: [Link]
-
Organic Syntheses. (n.d.). exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. Organic Syntheses. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. Available at: [Link]
-
Andren, P. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. Available at: [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Regis Technologies. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
Tateiwa, J., & Uemura, S. (1997). Friedel-Crafts Transannular Alkylation of Benzene with (Z, Z)-1,5-Cyclooctadiene. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Jia, Y., et al. (2020). The effect of different mobile phases on the chromatographic separation... ResearchGate. Available at: [Link]
-
Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]
- Google Patents. (n.d.). EP0134153A2 - Bicyclo[3.3.0]octane derivative and preparation thereof. Google Patents.
-
PubChem. (n.d.). Bicyclo[3.3.0]octan-1-ol. PubChem. Available at: [Link]
-
Sadek, P. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Hall, K., et al. (2008). Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available at: [Link]
-
Chromatography Forum. (2012). Peak tailing with standards. Chromatography Forum. Available at: [Link]
-
Rimmer, C. A., et al. (2012). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. PMC. Available at: [Link]
- PEARL. (n.d.). On the bicyclic acids of petroleum. PEARL - University of Plymouth. (General reference, specific link may vary).
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- 5. Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
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- 8. hplc.eu [hplc.eu]
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- 23. Peak tailing with standards - Chromatography Forum [chromforum.org]
Technical Support Center: Scalable Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Welcome to the technical support center for the scalable synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this synthesis. The information herein is grounded in established chemical principles and validated experimental procedures to ensure scientific integrity and practical utility.
I. Synthesis Overview: The Weiss-Cook Reaction
The most common and scalable method for synthesizing cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione is a modification of the Weiss-Cook reaction.[1][2] This versatile reaction involves a two-step process: an initial aldol reaction followed by a series of Michael additions.[1] The overall transformation combines biacetyl and two equivalents of dimethyl 1,3-acetonedicarboxylate to form the target bicyclic dione.[3][4]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target dione.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the initial condensation step?
A1: The base, typically sodium bicarbonate or sodium carbonate, is crucial for deprotonating the acidic α-carbon of dimethyl 1,3-acetonedicarboxylate. This generates the enolate nucleophile required to attack the electrophilic carbonyl carbons of biacetyl. Maintaining the appropriate pH is critical; a pH around 8.3 has been reported to be effective.[3][4]
Q2: Why is the cis-isomer the major product of this reaction?
A2: The stereochemical outcome is directed by the thermodynamics of the system. The cis-fused ring system is sterically less hindered and therefore more stable than the trans-fused isomer. The reaction conditions, particularly the reversible nature of the Michael additions, allow for equilibration to the more stable cis-product.
Q3: Can other 1,2-dicarbonyl compounds be used in this reaction?
A3: Yes, the Weiss-Cook reaction is versatile and can be performed with other 1,2-dicarbonyl compounds, such as glyoxal, to produce the corresponding bicyclo[3.3.0]octane-3,7-dione derivatives.[3]
Q4: What is the purpose of the acid and heat in the second step?
A4: The second step involves the hydrolysis of the four ester groups to carboxylic acids, followed by decarboxylation. The strong acid (e.g., HCl) catalyzes the hydrolysis, while the high temperature (reflux) provides the energy required for the decarboxylation, which proceeds through a β-keto acid intermediate.[3][4]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no yield of the tetraester intermediate in Step 1. | 1. Incorrect pH of the reaction mixture.2. Low purity of starting materials.3. Insufficient reaction time. | 1. Verify and adjust pH: The initial condensation is pH-sensitive. Ensure the pH is maintained around 8.3 using a freshly prepared bicarbonate solution.[3][4] This ensures sufficient enolate formation without promoting side reactions.2. Use high-purity reagents: Impurities in dimethyl 1,3-acetonedicarboxylate or biacetyl can inhibit the reaction. Use freshly distilled or high-purity reagents.3. Extend reaction time: The reaction is often stirred for 24 hours to allow for complete precipitation of the tetraester.[3][4] |
| Formation of a viscous red oil instead of a crystalline product in the second step. | 1. Incomplete hydrolysis or decarboxylation.2. Side reactions due to prolonged heating. | 1. Ensure sufficient reflux time: The hydrolysis and decarboxylation can take 3-6 hours of vigorous reflux.[4] Monitor the reaction for the cessation of gas evolution (CO2).2. Avoid excessive heating: While reflux is necessary, prolonged heating at very high temperatures can lead to decomposition and the formation of tars. Maintain a steady reflux. If an oil is obtained, attempting to dissolve it in a minimal amount of hot ethanol or methanol may induce crystallization.[3] |
| Difficulty in purifying the final product. | 1. Presence of residual starting materials or intermediates.2. Co-precipitation of inorganic salts. | 1. Thorough extraction and washing: After the second step, ensure the product is thoroughly extracted from the aqueous acidic solution using a suitable organic solvent like chloroform.[3][4] Wash the organic extracts with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[4]2. Recrystallization: The crude product can be purified by recrystallization from hot ethanol or methanol.[3] Sublimation is also a viable purification method for this compound.[4] |
| The final product has a low melting point. | 1. Presence of impurities.2. Isomeric impurities. | 1. Repeat purification: If the melting point is significantly lower than the reported 228-230 °C,[5] it indicates the presence of impurities. Repeat the recrystallization or sublimation process.2. Spectroscopic analysis: Use NMR spectroscopy to confirm the structure and purity of the final product. The 1H NMR spectrum should show characteristic peaks for the methyl and methylene protons of the cis-isomer. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Detailed Experimental Protocols
A. Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Prepare a solution of 5.6 g of sodium bicarbonate in 400 mL of water in a 1-L Erlenmeyer flask. The pH should be approximately 8.3.[3]
-
Add 70 g (0.40 mol) of dimethyl 1,3-acetonedicarboxylate to the solution and stir until dissolved.[3]
-
To the rapidly stirring solution, add 17.2 g (0.20 mol) of biacetyl in one portion.[3][4]
-
Continue stirring for 24 hours, during which a white crystalline solid will precipitate.[3][4]
-
Collect the solid by suction filtration and dry it under reduced pressure.[3][4]
-
The expected yield is 60-62 g of the tetraester intermediate.[3]
B. Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 24 g (0.060 mol) of the tetraester from the previous step, 200 mL of 1 M hydrochloric acid, and 40 mL of glacial acetic acid.[3][4]
-
Stir the mixture vigorously and heat to reflux for 3-6 hours.[4] The progress of the reaction can be monitored by observing the evolution of CO2 gas.[3]
-
After the reaction is complete, cool the solution in an ice bath.
-
Extract the product with five 250-mL portions of chloroform.[3]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The expected yield is 9.5-9.8 g (95-98%) of a white to light yellow solid.[3]
-
The product can be further purified by recrystallization from a minimal amount of hot ethanol.[3]
V. References
-
Less Sensitive Oxygen-Rich Organic Peroxides Containing Geminal Hydroperoxide Groups. The Royal Society of Chemistry. Available from: [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure. Available from: [Link]
-
Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Science Publishing. Available from: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
CN102827064B - A kind of synthetic method of azabicyclo[3.3.0]octane derivative. Google Patents. Available from:
-
Simple Construction of Bicyclo[4.3.0]nonane, Bicyclo[3.3.0]octane, and Related Benzo Derivatives by Palladium-Catalyzed Cycloalkenylation | Request PDF. ResearchGate. Available from: [Link]
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Request PDF. ResearchGate. Available from: [Link]
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education - ACS Publications. Available from: [Link]
-
Allylation of cis-bicyclo(3.3.0) octane 3,7-dione derivatives via fragmentation methodology. McGill University Library. Available from: [Link]
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, 1 X 1 g (220841-1G). Alkali Scientific. Available from: [Link]
-
Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. Semantic Scholar. Available from: [Link]
-
Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones. ResearchGate. Available from: [Link]
-
cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. Stenutz. Available from: [Link]
-
Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. PubMed. Available from: [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available from: [Link]
-
Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors. Arkivoc. Available from: [Link]
Sources
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- 2. Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 顺-1,5-二甲基二环[3.3.0]辛烷-3,7-二酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: The Weiss-Cook Reaction
Welcome to the technical support guide for the Weiss-Cook reaction. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful annulation reaction to synthesize cis-bicyclo[3.3.0]octane-3,7-dione systems. My goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve challenges encountered in your own applications.
The Weiss-Cook reaction is a robust method for forming complex bicyclic structures from relatively simple starting materials. It involves the condensation of a 1,2-dicarbonyl compound with two equivalents of a dialkyl 1,3-acetonedicarboxylate.[1][2] However, its success is often sensitive to reaction conditions, and a deep understanding of its mechanism is key to effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Weiss-Cook reaction resulted in a low yield or failed completely. What are the most common culprits?
This is the most frequent issue and can often be traced back to one of four areas: reagent quality, reaction pH, temperature control, or steric effects.
-
Reagent Integrity: The primary reagent, dialkyl 1,3-acetonedicarboxylate, can hydrolyze over time, especially if exposed to moisture. Always use a freshly opened bottle or verify the purity of your starting material. The 1,2-dicarbonyl compound should also be of high purity, as impurities can initiate side reactions.
-
pH and Base Selection: The reaction mechanism is a delicate cascade of aldol and Michael reactions that is highly pH-dependent.[3] A base that is too strong can promote undesired side reactions, such as the self-condensation of the acetonedicarboxylate. A base that is too weak will not efficiently generate the necessary enolate.
-
Expert Insight: Sodium bicarbonate (NaHCO₃) is often a good starting point.[1] It provides a sufficiently basic medium (around pH 8.3 in solution) to initiate the reaction without being overly aggressive.[3] For less reactive substrates, potassium carbonate (K₂CO₃) may be required, but should be used judiciously.
-
-
Temperature and Reaction Time: These reactions are typically run at or slightly above room temperature for extended periods (12-72 hours).[1] Elevated temperatures can lead to decomposition and byproduct formation.[4][5] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint.
-
Steric Hindrance: The success of the condensation is highly sensitive to steric effects from the substrates.[6][7] Bulky substituents on the 1,2-dicarbonyl compound can significantly hinder the approach of the enolate, slowing down the reaction or preventing it altogether.
Q2: I've isolated a significant byproduct that is not my target bicyclic dione. What is it likely to be?
The most common and mechanistically significant byproduct is the "1:1 adduct," a γ-hydroxycyclopentenone.[3][7] This intermediate is formed after the first molecule of acetonedicarboxylate has condensed with the dicarbonyl compound, but before the second molecule has added.
Mechanism Snapshot: Formation of the 1:1 Adduct
The isolation of this intermediate provides strong evidence for the stepwise nature of the reaction.[6][7] Its formation becomes favorable if:
-
Stoichiometry is incorrect: An insufficient amount of the acetonedicarboxylate is used.
-
The second Michael addition is slow: This can be due to steric hindrance or unfavorable electronic effects on the dicarbonyl substrate.[7]
-
The reaction is quenched prematurely.
To favor the desired 2:1 condensation, ensure a slight excess of the dialkyl 1,3-acetonedicarboxylate and allow for sufficient reaction time.
Q3: How can I effectively monitor the progress of my Weiss-Cook reaction?
Thin-Layer Chromatography (TLC) is an indispensable tool. A well-chosen solvent system (e.g., ethyl acetate/hexanes) should provide good separation between the starting materials, the 1:1 intermediate, and the final bicyclic product.
-
Spotting Protocol: Co-spot your reaction mixture alongside your starting dicarbonyl and acetonedicarboxylate.
-
Interpretation: As the reaction progresses, you should see the starting material spots diminish. A new, intermediate spot (often the 1:1 adduct) may appear and then fade, while the spot corresponding to the final, more nonpolar product grows in intensity. The reaction is typically complete when the starting dicarbonyl spot is no longer visible.
Visualizing the Process
To better understand the reaction flow and potential troubleshooting pathways, refer to the diagrams below.
Caption: Simplified workflow of the Weiss-Cook reaction cascade.
Caption: Troubleshooting logic for low-yield Weiss-Cook reactions.
Experimental Protocols & Data
Protocol 1: General Procedure for the Weiss-Cook Reaction
This protocol is a representative example for the synthesis of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, adapted from established procedures.[2][3]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate (2.0 equiv)
-
Biacetyl (1,2-butanedione) (1.0 equiv)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, prepare a buffered solution by dissolving sodium bicarbonate in deionized water to a pH of approximately 8.3.[3]
-
Add Reagents: To the stirring buffer solution, add dimethyl 1,3-acetonedicarboxylate followed by biacetyl in one portion. The molar ratio should be approximately 2:1 for the acetonedicarboxylate to biacetyl.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often characterized by the precipitation of the tetraester intermediate as a white solid over 12-24 hours. Monitor the consumption of biacetyl via TLC.
-
Isolation of Intermediate: Collect the solid product by suction filtration and wash with cold water, then a small amount of cold methanol. Dry under reduced pressure. This solid is the tetramethyl bicyclo[3.3.0]octadiene-tetracarboxylate intermediate.
-
Hydrolysis and Decarboxylation: Transfer the dried intermediate to a round-bottomed flask. Add a mixture of glacial acetic acid and 1M hydrochloric acid.[3]
-
Reflux: Heat the mixture to reflux with vigorous stirring for 2.5-4 hours. Carbon dioxide evolution will be observed as the decarboxylation proceeds.[3]
-
Workup: Cool the reaction mixture in an ice bath. Extract the aqueous solution multiple times with a chlorinated solvent like chloroform.[3] Your product may have some water solubility, so be thorough.[8]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The crude product can be purified by recrystallization (from methanol or ethyl acetate/hexanes) or column chromatography.[9]
Table 1: Troubleshooting Reaction Parameters
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Temperature | Too high (>40 °C) | Lower temperature to ambient. Use a water bath for control. | High temperatures can cause decomposition of reactants and products, leading to complex mixtures and lower yields.[4][] |
| Concentration | Too dilute | Increase reactant concentrations. | Higher concentrations increase the frequency of molecular collisions, accelerating the reaction rate. However, be mindful of solubility limits.[5][] |
| Base | Too strong (e.g., alkoxides) | Use a milder base like NaHCO₃ or buffered K₂CO₃. | Strong bases can deprotonate other sites and promote undesired self-condensation or polymerization side reactions.[3] |
| Stirring | Inadequate mixing | Use a larger stir bar and ensure a vigorous vortex is formed. | This is a multiphasic reaction; efficient stirring is critical for bringing reactants together, especially as the product precipitates.[3] |
By methodically addressing these potential issues and understanding the mechanistic subtleties of the Weiss-Cook reaction, you can significantly improve the reliability and yield of your syntheses.
References
-
Weiss-Cook Condensation. SynArchive. [Link]
-
Weiss–Cook condensation - ResearchGate. ResearchGate. [Link]
-
The Weiss‐Cook reaction for the synthesis of fused five‐membered‐rings. ResearchGate. [Link]
-
How do we purify the product (carbohydrate chemistry) that produce some decompositions? ResearchGate. [Link]
-
Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. ACS Publications. [Link]
-
Steric and electronic effects on the Weiss reaction. Isolation of 1:1 adducts. Royal Society of Chemistry. [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. [Link]
-
Optimization of reaction conditions. a | Download Table. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]
-
Reaction Condition Optimization. Creative Biolabs. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. How To [chem.rochester.edu]
- 9. How To Run A Reaction [chem.rochester.edu]
Navigating Stereochemistry in the Weiss-Cook Condensation: A Technical Guide
Welcome to the technical support center for the Weiss-Cook condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct cis-bicyclo[3.3.0]octane-3,7-dione systems. The stereochemical outcome of this reaction is paramount, and this resource provides in-depth, experience-based answers to common challenges you may encounter.
Introduction: The Stereochemical Nuances of a Classic Reaction
The Weiss-Cook condensation is a robust method for the synthesis of the cis-fused bicyclo[3.3.0]octane core, a key structural motif in numerous natural products and pharmaceutical agents.[1][2] The reaction, involving the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylate ester, is prized for its efficiency.[1] However, controlling the stereochemistry, especially when using unsymmetrical dicarbonyls or generating multiple stereocenters, can be a significant challenge. This guide will delve into the factors that govern the stereochemical outcome and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might face during your experiments in a question-and-answer format, explaining the causality behind our recommendations.
Q1: My reaction is producing a mixture of diastereomers instead of the expected single cis-fused product. How can I improve the diastereoselectivity?
A1: This is a common issue, particularly when using substituted or sterically hindered substrates. The formation of the cis-fused ring system is generally under thermodynamic control, meaning it's the more stable product. If you are observing other diastereomers, your reaction conditions might be favoring kinetic products or not allowing the system to reach thermodynamic equilibrium.
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours). This gives the initially formed kinetic products time to revert to starting materials or intermediates and eventually funnel towards the more stable thermodynamic cis-fused product.
-
Elevate the Temperature: Gently warming the reaction mixture can provide the necessary energy to overcome the activation barriers for the reverse reactions of kinetically favored pathways, thus promoting equilibration to the thermodynamic product. However, be cautious, as excessive heat can lead to side reactions and decomposition. A modest increase (e.g., from room temperature to 40-50 °C) is a good starting point.
-
Choice of Base: While a mild base like potassium carbonate or sodium bicarbonate is standard, its concentration and the pH of the medium can be crucial. Ensure you have a truly catalytic amount of base. If the basicity is too high, it might accelerate side reactions. In some cases, a buffered system can help maintain the optimal pH for thermodynamic equilibration.
-
Solvent Selection: The polarity of the solvent can influence the stability of intermediates and transition states. While protic solvents like water and methanol are common, exploring other solvent systems could favor the desired diastereomer. For instance, a more polar solvent might better stabilize the charged intermediates on the pathway to the thermodynamic product.
Q2: I am using an unsymmetrical 1,2-diketone, and I'm getting a mixture of regioisomers and epimers. What determines the stereochemical outcome in this case?
A2: With an unsymmetrical diketone, you introduce additional layers of complexity: regioselectivity of the initial aldol reaction and the potential for multiple stereoisomers. The outcome is often dictated by a combination of steric and electronic factors.[2][3]
Causality and Key Considerations:
-
Steric Hindrance: The initial attack of the acetonedicarboxylate enolate will preferentially occur at the less sterically hindered carbonyl group of the diketone.[2][3] This will determine the initial regiochemistry.
-
Electronic Effects: Electron-withdrawing or -donating groups on the diketone can influence the electrophilicity of the carbonyl carbons, directing the initial nucleophilic attack.
-
"Unexpected Stereoselectivity": Research has shown that even with unsymmetrical diketones, the reaction can exhibit high stereoselectivity, yielding only a subset of the possible epimers.[4] This suggests that after the initial attack, the subsequent cyclization steps are highly directed to minimize steric interactions in the transition states leading to the final bicyclic system.
Troubleshooting and Optimization:
-
Low Temperature: To potentially enhance selectivity, you can try running the reaction at a lower temperature. This can sometimes amplify the energetic differences between competing reaction pathways.
-
Substrate Modification: If possible, modifying the substituents on the unsymmetrical diketone to increase the steric or electronic bias can lead to a single desired product.
Q3: Can the Weiss-Cook condensation be performed enantioselectively?
A3: Achieving high enantioselectivity in the standard Weiss-Cook condensation is challenging because it is typically base-catalyzed and proceeds through reversible steps, which can erode enantiomeric excess. However, strategies involving chiral auxiliaries or chiral catalysts are emerging fields of interest.
Potential Approaches:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the acetonedicarboxylate ester is a plausible strategy.[5][6][7] The auxiliary would direct the stereochemistry of the newly formed stereocenters. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
-
Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral phase-transfer catalyst, could potentially create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. While specific, highly effective chiral catalysts for the Weiss-Cook condensation are not yet widely reported in the literature, this remains an active area of research in asymmetric synthesis.
Experimental Consideration: For an enantioselective approach to be successful, the reaction conditions would likely need to be shifted towards kinetic control to preserve the stereochemical information imparted by the chiral element. This would typically involve lower temperatures and carefully chosen reagents.
Understanding the Mechanism: A Visual Guide
The stereochemical outcome of the Weiss-Cook condensation is intrinsically linked to its mechanism, which involves a series of aldol and Michael reactions. The strong thermodynamic preference for the cis-fused ring system is a result of minimizing ring strain in the final product.
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Bicyclo[3.3.0]octane Scaffolds
Welcome to the technical support center for the synthesis of bicyclo[3.3.0]octane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable carbocyclic framework. The bicyclo[3.3.0]octane core is a prevalent motif in a wide array of natural products and pharmaceutical agents, and its synthesis, while versatile, can be accompanied by challenges in controlling stereochemistry and minimizing byproduct formation.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of these bicyclic systems. Our aim is to equip you with the knowledge to diagnose experimental problems, optimize reaction conditions, and implement effective purification strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common overarching questions related to the synthesis of bicyclo[3.3.0]octane derivatives.
Q1: What are the most common strategic approaches to synthesize the bicyclo[3.3.0]octane core?
A1: The construction of the bicyclo[3.3.0]octane skeleton is typically achieved through several key synthetic strategies, each with its own advantages and potential challenges. The most prevalent methods include:
-
Pauson-Khand Reaction: A powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which is particularly effective for the intramolecular synthesis of bicyclo[3.3.0]octenones from enynes.[1]
-
Nazarov Cyclization: An acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, which can be adapted to construct the bicyclo[3.3.0]octane framework.[2][3]
-
Transannular Cyclization: The ring-closing of medium-sized rings, such as derivatives of 1,5-cyclooctadiene, can be induced by electrophiles or radicals to form the bicyclo[3.3.0]octane system.
-
Intramolecular Aldol Condensation: The cyclization of a δ-diketone or a related precursor can be used to form the five-membered ring of the bicyclic system.[4][5]
Q2: Why is the synthesis of trans-bicyclo[3.3.0]octane derivatives particularly challenging?
A2: The trans-fused bicyclo[3.3.0]octane skeleton is significantly more strained than its cis-fused counterpart. This ring strain arises from the geometric constraints of fusing two five-membered rings in a trans fashion. Consequently, synthetic routes to trans-bicyclo[3.3.0]octanes often require specialized strategies that can overcome a higher activation energy barrier. Many conventional cyclization methods will preferentially yield the thermodynamically more stable cis-isomer. Recent advances have utilized photochemical methods or tandem anionic cyclizations to access these challenging strained structures.[6]
Q3: What are the primary challenges in controlling stereochemistry during bicyclo[3.3.0]octane synthesis?
A3: The main stereochemical challenges involve controlling both relative stereochemistry (diastereoselectivity) and, for chiral molecules, absolute stereochemistry (enantioselectivity). Key issues include:
-
Facial Selectivity: In reactions involving additions to an existing ring, such as dihydroxylation, the reagent can approach from either the concave (endo) or convex (exo) face, leading to different diastereomers.
-
Control of Multiple Stereocenters: The formation of the bicyclic system can create up to six stereocenters. Controlling the relative configuration of all these centers simultaneously is a significant synthetic hurdle.
-
Isomerization: Under certain reaction conditions (e.g., acidic or basic), epimerization of stereocenters, particularly those alpha to a carbonyl group, can lead to a loss of stereochemical integrity.
Q4: Are there general strategies for separating isomers of bicyclo[3.3.0]octane derivatives?
A4: The separation of isomers, particularly diastereomers and enantiomers, is a critical aspect of bicyclo[3.3.0]octane synthesis. Common strategies include:
-
Chromatography:
-
Silica Gel Chromatography: Often effective for separating diastereomers, which have different physical properties. However, isomers with similar polarities can be challenging to separate.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): The use of chiral stationary phases (CSPs) is the most common method for separating enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective.[8][9]
-
Chiral Gas Chromatography (GC): For volatile derivatives, GC with a chiral stationary phase, such as a derivatized cyclodextrin, can provide excellent separation of enantiomers and diastereomers.[10][11]
-
-
Crystallization: Diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent, followed by fractional crystallization. Co-crystallization of isomers can sometimes occur, complicating purification.[7]
Part 2: Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting for common problems encountered in popular synthetic routes to bicyclo[3.3.0]octane derivatives.
Guide 1: The Pauson-Khand Reaction (PKR)
The intramolecular Pauson-Khand reaction is a powerful tool for constructing bicyclo[3.3.0]octenones. However, issues with regioselectivity, diastereoselectivity, and reaction efficiency are common.
Issue 1.1: Formation of Regioisomeric Products
-
Question: My Pauson-Khand reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
-
Underlying Cause: The regioselectivity of the PKR is influenced by both steric and electronic factors of the alkyne and alkene moieties. For instance, with unsymmetrical alkynes, the larger substituent tends to be positioned at the C2 position of the resulting cyclopentenone, adjacent to the carbonyl group. Electron-withdrawing groups on the alkyne often favor placement at the C3 position.[1][12]
-
Troubleshooting Protocol:
-
Substrate Modification:
-
Steric Control: Increase the steric bulk of the substituent on the alkyne that you want to direct away from the C3 position.
-
Electronic Control: Introduce an electron-withdrawing group on the alkyne carbon that you wish to be at the C3 position of the product.
-
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Co, Rh, Ir) and ligands can influence regioselectivity. Rhodium catalysts, in particular, can exhibit different regioselectivity compared to traditional cobalt systems.
-
Use of Tethered Substrates: For intermolecular reactions, tethering the alkene and alkyne can pre-organize the molecule and enforce a specific regiochemical outcome upon cyclization.[13]
-
Issue 1.2: Poor Diastereoselectivity
-
Question: The formation of my bicyclo[3.3.0]octenone via PKR is resulting in a mixture of diastereomers. How can I enhance the diastereoselectivity?
-
Underlying Cause: The diastereoselectivity of the intramolecular PKR is often dictated by the conformation of the tether connecting the alkene and alkyne, as well as the presence of existing stereocenters. The reaction generally proceeds to form the thermodynamically more stable fused ring system.
-
Troubleshooting Protocol:
-
Introduction of Chiral Auxiliaries: Attaching a chiral auxiliary to the enyne substrate can effectively control the facial selectivity of the cycloaddition. Camphor-derived auxiliaries have been shown to be effective.
-
Substrate Control: The presence of a stereocenter in the tether, particularly at the allylic or propargylic position, can strongly influence the diastereochemical outcome.
-
Use of Chiral Ligands: Employing a chiral ligand with a catalytic metal system can induce asymmetry and favor the formation of one diastereomer. BINAP is a commonly used chiral ligand in this context.[1]
-
Reaction Conditions: Temperature and the choice of promoter (e.g., N-methylmorpholine N-oxide (NMO), trimethylamine N-oxide (TMANO)) can impact diastereoselectivity. It is recommended to screen different promoters and temperatures to optimize the reaction.[14]
-
.
Guide 2: The Nazarov Cyclization
The Nazarov cyclization is a classic method for forming five-membered rings, but its application to bicyclo[3.3.0]octane synthesis can be plagued by issues of stereocontrol and byproduct formation through rearrangements.
Issue 2.1: Formation of Rearrangement Byproducts (e.g., Wagner-Meerwein shifts)
-
Question: My Nazarov cyclization is yielding significant amounts of rearranged products instead of the expected bicyclo[3.3.0]octenone. How can I suppress these side reactions?
-
Underlying Cause: The Nazarov cyclization proceeds through a carbocationic intermediate (an oxyallyl cation).[2] If this cation is sufficiently long-lived, it can undergo rearrangements, such as Wagner-Meerwein shifts, to form a more stable carbocation before the final proton loss. This is particularly common when the cyclization generates a quaternary carbon center.[3]
-
Troubleshooting Protocol:
-
Lewis Acid Selection: The choice of Lewis or Brønsted acid is critical. Strong, stoichiometric acids can promote rearrangements. Screening a panel of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, Cu(OTf)₂) and their stoichiometry is recommended. In some cases, catalytic amounts of a milder Lewis acid can favor the desired cyclization.
-
Substrate Design: The stability of the intermediate carbocation can be influenced by the substituents on the divinyl ketone. Electron-donating groups can stabilize the cation, potentially increasing its lifetime and susceptibility to rearrangement. Modifying the substrate to destabilize the rearranged cation or to favor rapid deprotonation can be an effective strategy. A "push-pull" system with an electron-donating group at the α-position and an electron-withdrawing group at the β-position can facilitate the cyclization.[15]
-
Temperature Control: Lowering the reaction temperature can often disfavor rearrangement pathways, which typically have a higher activation energy than the desired deprotonation step.
-
Issue 2.2: Poor Stereocontrol and Formation of Isomeric Products
-
Question: My Nazarov cyclization is producing a mixture of diastereomers or regioisomers of the bicyclo[3.3.0]octenone. How can I improve the stereochemical outcome?
-
Underlying Cause: The stereochemical outcome of the Nazarov cyclization is determined by the conrotatory 4π-electrocyclization step. However, the stereocenters created can be lost if the subsequent proton elimination is not controlled. E/Z isomerization of the starting dienone before cyclization can also lead to diastereomeric mixtures.[16]
-
Troubleshooting Protocol:
-
Catalyst Control: The use of chiral Lewis acids or chiral Brønsted acids can control the torquoselectivity of the electrocyclization, leading to an enantioselective reaction.[17]
-
Silicon-Directed Nazarov Cyclization: Placing a silicon group (e.g., trimethylsilyl) on the dienone substrate can direct the regioselectivity of the double bond in the final product by stabilizing the β-carbocation.[18]
-
Control of E/Z Isomerism: Ensure the geometric purity of the starting divinyl ketone, as E/Z isomers can lead to different diastereomeric products. Purification of the starting material is crucial.
-
Use of Chiral Auxiliaries: As with the Pauson-Khand reaction, the attachment of a chiral auxiliary to the substrate can provide excellent stereocontrol.
-
.
Guide 3: Intramolecular Aldol Condensation
The intramolecular aldol condensation is a useful strategy for forming the second five-membered ring of the bicyclo[3.3.0]octane system from a suitable diketone precursor.
Issue 3.1: Formation of Undesired Ring Sizes or Polymeric Byproducts
-
Question: My intramolecular aldol reaction is not yielding the desired bicyclo[3.3.0]octane product, but instead seems to be forming other ring sizes or a complex mixture. How can I promote the desired 5-membered ring formation?
-
Underlying Cause: Intramolecular aldol reactions are governed by the stability of the resulting ring. While 5- and 6-membered rings are generally favored, the presence of multiple enolizable positions can lead to the formation of less stable rings (e.g., 4- or 7-membered) or intermolecular polymerization.[5][19]
-
Troubleshooting Protocol:
-
Choice of Base and Reaction Conditions: The use of a bulky base can favor the deprotonation of a sterically less hindered α-proton, directing the cyclization towards the desired product. Running the reaction at high dilution can suppress intermolecular side reactions.
-
Thermodynamic vs. Kinetic Control: At lower temperatures with a strong, non-nucleophilic base (e.g., LDA), the kinetically favored enolate is formed. At higher temperatures with a weaker base (e.g., NaOH, KOH), the thermodynamically more stable enolate will predominate. Adjusting these conditions can favor the formation of the desired ring size.
-
Substrate Design: Design the diketone precursor to favor the formation of a 5-membered ring. The relative positions of the two carbonyl groups are critical. A 1,6-diketone will favor the formation of a five-membered ring.
-
Issue 3.2: Incomplete Dehydration or Reversibility of the Aldol Addition
-
Question: My aldol reaction stops at the β-hydroxy ketone (aldol addition product) and does not proceed to the enone (condensation product), or the reaction seems to be reversible. How can I drive the reaction to completion?
-
Underlying Cause: The dehydration of the aldol addition product to the α,β-unsaturated ketone is often the thermodynamic driving force for the reaction. If this step is slow or reversible, the overall yield of the desired bicyclo[3.3.0]octenone will be low. The reversibility of the initial aldol addition can also be an issue.[4]
-
Troubleshooting Protocol:
-
Heating: The elimination of water is often promoted by heat. If the reaction is run at room temperature, consider increasing the temperature to drive the condensation.
-
Acid or Base Catalysis: Both acid and base can catalyze the dehydration step. If you are using basic conditions, ensure the base is not fully consumed. If compatible with your substrate, a switch to acidic conditions might be effective.
-
Removal of Water: In some cases, the use of a Dean-Stark trap or a drying agent can remove the water byproduct and shift the equilibrium towards the condensed product.
-
Part 4: Data and Workflow Visualization
Table 1: Troubleshooting Summary for Bicyclo[3.3.0]octane Synthesis
| Synthetic Method | Common Issue | Probable Cause(s) | Suggested Solutions |
| Pauson-Khand Reaction | Formation of regioisomers | Steric and electronic effects of substituents | Modify substrate (steric bulk, EWGs), screen catalysts/ligands, use tethered substrates |
| Poor diastereoselectivity | Substrate conformation, lack of facial control | Use chiral auxiliaries, introduce stereocenters in the tether, employ chiral ligands, screen promoters/temperature | |
| Nazarov Cyclization | Rearrangement byproducts | Long-lived carbocation intermediate | Screen Lewis acids (type and stoichiometry), modify substrate electronics, lower reaction temperature |
| Poor stereocontrol | Lack of torquoselectivity, E/Z isomerization of substrate | Use chiral catalysts/auxiliaries, employ silicon-directed substrates, ensure geometric purity of starting material | |
| Intramolecular Aldol | Undesired ring size/polymerization | Multiple enolizable positions, intermolecular reactions | Use bulky base, high dilution, adjust for thermodynamic/kinetic control, design appropriate diketone precursor |
| Condensation | Incomplete dehydration/reversibility | Insufficient driving force for elimination | Increase reaction temperature, ensure effective catalysis (acid or base), remove water byproduct |
Diagrams
Diagram 1: General Workflow for Troubleshooting Byproduct Formation
Caption: A systematic approach to troubleshooting byproduct formation in chemical synthesis.
Diagram 2: Decision Tree for Controlling Pauson-Khand Regioselectivity
Caption: Decision-making process for optimizing regioselectivity in the Pauson-Khand reaction.
References
-
Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules. [Link]
-
Diastereofacialselectivity in intramolecular Pauson-Khand cycloaddition. Highly stereoselective synthesis of pentalenene. Journal of the American Chemical Society. [Link]
-
A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol. Molecules. [Link]
-
Regioselectivity study of Pauson-Khand reaction. ResearchGate. [Link]
-
Chapter 1: The Nazarov Cyclization. ScholarSpace. [Link]
-
Aldol Condensation Practice Problems With Answers. Welcome Home Vets of NJ. [Link]
-
Chiral Gas Chromatographic Separation of 2-Oxabicyclo[3.3.0]octane Derivatives and Their Synthetic Precursors. Sci-Hub. [Link]
-
Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors. PubMed. [Link]
-
Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor. [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. [Link]
-
Pauson–Khand reaction. Wikipedia. [Link]
-
Transannular Selenocyclofunctionalization of 1,5-cyclooctadiene: The Antioxidant Properties of 9-selenabicyclo[3.3.1]nonane Derivatives and the Discovery of Increasing Both GPx and GR Activities. MDPI. [Link]
- Method for the preparation of escitalopram.
-
Enantioselective Silicon-Directed Nazarov Cyclization. ACS Publications. [Link]
-
Nazarov cyclization reaction. Wikipedia. [Link]
-
Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters. [Link]
-
Intramolecular Aldol Condensation. Organic Chemistry Tutor. [Link]
-
Enantiomer analysis using electrospray ionization mass spectrometry. Mississippi State University Scholars Junction. [Link]
-
Deconvoluting the Effects of Substituents on Reaction Barriers through Machine Learning: The Case of Brønsted Acid-Mediated Nazarov Cyclizations. ResearchGate. [Link]
-
Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. Journal of the American Chemical Society. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Asymmetric Nazarov Cyclizations. Accounts of Chemical Research. [Link]
-
Stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives based on the Pauson–Khand reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. [Link]
-
Intramolecular Aldol Reactions. Chemistry Steps. [Link]
- Bicyclo[3.3.0]octane derivative and preparation thereof.
-
The bicyclo[3.3.0]octane ring conformations adopted by the isomers 5... ResearchGate. [Link]
-
Structural Identification of Petroleum Acids by Conversion... PEARL. [Link]
Sources
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2003006449A1 - Method for the preparation of escitalopram - Google Patents [patents.google.com]
- 9. azom.com [azom.com]
- 10. sci-hub.ru [sci-hub.ru]
- 11. Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 16. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. Nazarov Cyclization [organic-chemistry.org]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
Characterization of impurities from cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Drawing upon established synthetic protocols and a deep understanding of the underlying reaction mechanisms, this document provides practical troubleshooting advice and answers to frequently asked questions to navigate the challenges of this multi-step synthesis. Our goal is to empower you to identify, characterize, and mitigate impurities, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione?
A1: The most widely adopted method is the Weiss-Cook reaction, a robust two-step process.[1][2] The first step involves the condensation of biacetyl (2,3-butanedione) with two equivalents of dimethyl-1,3-acetonedicarboxylate in the presence of a mild base like sodium bicarbonate to form the intermediate, tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.[1][3] The second step is the acid-catalyzed hydrolysis and subsequent decarboxylation of this intermediate to yield the target dione.[1][3]
Q2: I obtained a low yield in the first step (formation of the tetraester intermediate). What are the likely causes?
A2: Low yields in the initial condensation can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the biacetyl and dimethyl-1,3-acetonedicarboxylate are of high purity. Impurities in the starting materials can lead to undesired side reactions.
-
Reaction Temperature: The reaction is temperature-sensitive. Maintaining the recommended reaction temperature is crucial for optimal yield.
-
pH of the Reaction Mixture: The pH should be carefully controlled. A pH of around 8.3 is reported to be effective for the condensation.[3]
-
Stirring Efficiency: Vigorous and consistent stirring is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture.
Q3: My final product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indicator of the presence of impurities. The pure cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione has a sharp melting point.[4][5] The presence of unreacted intermediates, isomers, or side-products will disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.
Q4: How can I purify the final product?
A4: The most common methods for purifying cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione are recrystallization and sublimation.[1] Recrystallization from solvents like methanol or ethanol is often effective at removing most impurities. For higher purity, sublimation can be employed.
Troubleshooting Guide: Identification and Characterization of Impurities
This section addresses specific issues you may encounter during your synthesis, focusing on the identification and characterization of potential impurities.
Problem 1: Low yield and presence of a viscous oil after the final hydrolysis/decarboxylation step.
-
Plausible Cause: Incomplete hydrolysis and/or decarboxylation of the tetraester intermediate. The acidic conditions and reaction time are critical for the complete conversion of the four ester groups to carboxylic acids and their subsequent decarboxylation.[6][7][8][9]
-
Identification of Impurity: The primary impurity is likely to be a mixture of partially hydrolyzed and decarboxylated species. These molecules will have varying numbers of methoxycarbonyl groups still attached to the bicyclic core.
-
Characterization:
-
¹H NMR: Look for signals corresponding to methoxy groups (-OCH₃) around 3.7 ppm, which are absent in the pure product. The integration of these peaks relative to the methyl and methylene protons of the bicyclic core can give an estimate of the extent of incomplete reaction.
-
¹³C NMR: The presence of ester carbonyl signals (around 170 ppm) and methoxy carbons (around 52 ppm) will confirm the presence of these impurities.
-
Mass Spectrometry (MS): ESI-MS can be particularly useful to identify a series of species with molecular weights corresponding to the addition of one or more methoxycarbonyl groups to the final product.
-
HPLC: A gradient HPLC method can separate the more polar, partially hydrolyzed intermediates from the final, less polar dione.
-
-
Troubleshooting Protocol:
-
Extend Reaction Time: If you suspect incomplete reaction, increase the reflux time during the acid hydrolysis and decarboxylation step. Monitor the reaction by TLC or LC-MS until the intermediate is no longer detected.
-
Optimize Acid Concentration: Ensure the concentration of the hydrochloric acid is as specified in the protocol.
-
Purification: If the reaction cannot be driven to completion, careful column chromatography on silica gel can be used to separate the desired dione from the more polar ester-containing impurities.
-
Problem 2: Appearance of an additional set of peaks in the ¹H and ¹³C NMR spectra of the final product, suggesting the presence of an isomer.
-
Plausible Cause: Formation of the trans-isomer of 1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. While the Weiss-Cook reaction is known to predominantly yield the cis-isomer due to thermodynamic stability, suboptimal reaction conditions could potentially lead to the formation of the less stable trans-isomer.
-
Identification of Impurity: trans-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
-
Characterization:
-
¹H NMR: The symmetry of the cis-isomer results in a relatively simple spectrum. The trans-isomer will have a different symmetry, leading to a more complex splitting pattern for the methylene protons and potentially different chemical shifts for the methyl groups.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will differ between the cis and trans isomers due to their different symmetry elements.
-
2D NMR (COSY, NOESY): NOESY experiments can be crucial in confirming the stereochemistry. For the cis-isomer, NOE correlations would be expected between the two methyl groups. These correlations would be absent in the trans-isomer.
-
GC-MS: Gas chromatography can often separate diastereomers. A second peak with the same mass-to-charge ratio as the product in the mass spectrum would be indicative of an isomer.
-
-
Troubleshooting Protocol:
-
Adherence to Protocol: Strictly follow the established Weiss-Cook reaction conditions, as these have been optimized for the formation of the cis-isomer.
-
Purification: Careful recrystallization can sometimes selectively crystallize the major cis-isomer, leaving the trans-isomer in the mother liquor. Preparative HPLC or column chromatography may be necessary for complete separation.
-
Problem 3: Presence of low molecular weight impurities detected by GC-MS.
-
Plausible Cause: Side reactions such as aldol self-condensation of the starting materials or other competing reactions. For example, dimethyl-1,3-acetonedicarboxylate can potentially undergo self-condensation under basic conditions.
-
Identification of Impurities: These could be a variety of smaller molecules derived from the starting materials.
-
Characterization:
-
GC-MS: This is the most effective technique for identifying volatile, low molecular weight byproducts. The mass spectra of the impurity peaks can be compared to library data for identification.
-
¹H NMR: If present in significant quantities, these impurities may show up as sharp, unassigned signals in the proton NMR spectrum.
-
-
Troubleshooting Protocol:
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reactant may favor self-condensation.
-
Controlled Addition: Add the biacetyl portion-wise or via a syringe pump to the solution of dimethyl-1,3-acetonedicarboxylate to maintain a low concentration of the dicarbonyl compound and minimize self-reaction.
-
Purification: Most low molecular weight impurities can be effectively removed during the workup and final purification steps (recrystallization or sublimation).
-
Experimental Workflows and Data
Workflow for Impurity Identification
Caption: Workflow for troubleshooting and identifying impurities.
Summary of Potential Impurities and their Characteristics
| Impurity | Plausible Cause | Key Analytical Signature | Recommended Action |
| Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate (and its partially hydrolyzed analogues) | Incomplete hydrolysis and decarboxylation | ¹H NMR: -OCH₃ signals (~3.7 ppm)¹³C NMR: Ester C=O (~170 ppm)MS: M+ of intermediate | Increase reaction time/temperature for hydrolysis/decarboxylation; Column chromatography |
| trans-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | Non-optimal reaction conditions leading to the formation of the less stable isomer | ¹H & ¹³C NMR: More complex spectra due to lower symmetry2D NOESY: Absence of NOE between methyl groupsGC: Second peak with same m/z | Strict adherence to established protocol; Careful recrystallization or preparative chromatography |
| Aldol self-condensation products of starting materials | Incorrect stoichiometry or addition rate | GC-MS: Presence of low molecular weight compounds | Control stoichiometry and addition rate of reactants; Purification during workup |
References
-
Organic Syntheses Procedure for cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses. Available at: [Link]
- Benchchem Application Notes for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Benchchem.
-
Korman, M., Paz, E., Franklin, T., & Van Ornum, S. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(9), 3338-3342. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
LookChem. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]
-
Quora. What could be a reason for getting a very low yield in organic chemistry? Available at: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]
-
Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. Available at: [Link]
-
Alkali Scientific. cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, 1 X 1 g (220841-1G). Available at: [Link]
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- 5. CIS-1,5-DIMETHYLBICYCLO[3.3.0]OCTANE-3,7-DIONE | 21170-10-5 [m.chemicalbook.com]
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Stability of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione under different conditions
Welcome to the technical support resource for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (CAS 21170-10-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile bicyclic dione. Here, we address common experimental challenges in a practical, question-and-answer format, grounding our advice in established chemical principles.
Table of Contents
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FAQs: Synthesis & Purification
-
FAQs: Stability Under Chemical Stress
-
Acidic Conditions
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Basic Conditions
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-
FAQs: Stability Under Physical Stress
-
Thermal Conditions
-
Photochemical Conditions
-
-
Analytical Troubleshooting
-
Experimental Protocols
-
References
FAQs: Synthesis & Purification
Question: My Weiss-Cook reaction yield for the final dione is consistently low. What are the most critical parameters to control?
Answer: Low yield in the second step of the Weiss-Cook reaction—the acid-catalyzed hydrolysis and decarboxylation of the intermediate tetraester—is a common issue.[1][2] The efficiency of this step hinges on three critical factors:
-
Acid Concentration and Vigorous Reflux: The reaction requires vigorous heating at reflux in a mixture of 1 M hydrochloric acid and glacial acetic acid.[1][3] The acetic acid aids in dissolving the tetraester intermediate, while the strong acid is essential for the complete hydrolysis of all four ester groups and subsequent decarboxylation. Insufficient heating or acid concentration will lead to incomplete reaction, complicating purification.
-
Reaction Time: The literature specifies a reflux time of 2.5 to 6 hours.[1][3] We recommend monitoring the reaction by TLC (if a suitable system can be found) or running a small pilot reaction to determine the optimal time for your specific scale. Stopping the reaction too early leaves partially hydrolyzed intermediates, while excessively long reflux times can sometimes lead to minor, unidentified side products.
-
Efficient Extraction: The final dione product must be thoroughly extracted from the acidic aqueous solution after cooling. Chloroform is a common solvent for this purpose.[3] Due to the product's polarity, multiple extractions (e.g., 5 portions) are necessary to ensure complete recovery from the aqueous layer.
Below is a logical workflow for the synthesis, highlighting the two main stages of the Weiss-Cook reaction.
Caption: Workflow for the Weiss-Cook synthesis of the target dione.
Question: After extraction, my crude product is an oil or a discolored solid. How can I effectively purify it?
Answer: A viscous, oily, or yellow-to-brown crude product typically indicates the presence of residual starting materials or reaction byproducts. The final dione is a white, crystalline solid with a high melting point (228-230 °C), so any deviation suggests impurities.
The most effective purification methods are:
-
Recrystallization: Methanol or ethanol are excellent solvents for recrystallization.[3] Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly. The pure dione will crystallize out, leaving more soluble impurities in the mother liquor.
-
Sublimation: For achieving the highest purity, sublimation is highly effective. The compound can be sublimed at approximately 70°C under high vacuum (0.1 mm Hg).[3] This method is particularly good at removing non-volatile impurities.
FAQs: Stability Under Chemical Stress
Acidic Conditions
Question: Is the dione susceptible to degradation or rearrangement in strong acid?
Answer: The dione exhibits good stability in moderately strong acidic conditions (e.g., 1 M HCl with acetic acid) for several hours at reflux, as this is part of its synthesis.[1][3] However, prolonged exposure or treatment with very strong, non-aqueous acids could potentially induce side reactions.
The primary concern under acidic conditions is acid-catalyzed enolization.[4] While the bicyclic framework is rigid, protonation of a carbonyl oxygen increases the acidity of the α-hydrogens, facilitating enol formation. This is generally a reversible equilibrium. Due to the inherent stability of the cis-fused ring system, acid-catalyzed epimerization to the more strained trans-isomer is thermodynamically unfavorable.[2] Significant degradation under standard laboratory acidic conditions (e.g., during chromatography with acidic modifiers) is not commonly reported.
Basic Conditions
Question: I need to perform a reaction on the dione using a strong base (e.g., LDA, NaH). What are the stability risks?
Answer: The dione is highly susceptible to reactions under basic conditions. The protons on the carbons alpha to the carbonyl groups (positions 2, 4, 6, and 8) are acidic and will be readily abstracted by a strong base to form an enolate. This is not a degradation pathway itself but the first step towards several potential complications.
-
Risk of Epimerization: While the cis-isomer is more stable, enolate formation creates a planar, sp²-hybridized carbon. Re-protonation can occur from either face, potentially leading to the formation of the trans-isomer. If the reaction conditions are not carefully controlled, you may isolate a mixture of diastereomers.
-
Self-Condensation Reactions: The generated enolate is a potent nucleophile. It can potentially attack another molecule of the dione in an intermolecular aldol-type reaction, leading to oligomeric byproducts. This is a significant risk at higher concentrations or elevated temperatures.
-
Fragmentation: Certain bicyclic dione systems can be unstable to base, leading to ring-opening or fragmentation reactions, although this is more common in systems with greater ring strain or different heteroatoms.[5]
Recommendation: When using strong bases, operate at low temperatures (e.g., -78 °C) to minimize side reactions. Add the base slowly to a solution of the dione and ensure the subsequent electrophile is added promptly once enolate formation is complete.
Caption: Potential reaction pathways under basic conditions.
FAQs: Stability Under Physical Stress
Thermal Conditions
Question: How thermally stable is the dione? Can it be used in high-temperature reactions?
Answer: The compound has a high melting point of 228-230 °C, which indicates significant thermal stability in the solid state. Many organic compounds begin to decompose near their melting point, but bicyclic systems can be exceptionally robust.
Photochemical Conditions
Question: My experiment is sensitive to light. Is cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione photolabile?
Answer: Yes, ketones as a functional group are known to be photochemically active, and this dione is no exception. Exposure to UV light can initiate Norrish-type reactions.[8] Given the structure of this molecule, a Norrish Type I reaction is the most probable photochemical pathway.
-
Photon Absorption: The carbonyl group absorbs a photon (typically UV-A, ~320-400 nm), promoting it to an excited singlet state, which may then convert to a more stable triplet state.[9][10]
-
α-Cleavage: The excited carbonyl initiates homolytic cleavage of one of the adjacent C-C bonds (an α-cleavage). In this symmetrical molecule, cleavage of the C1-C2, C1-C8, C5-C4, or C5-C6 bonds would occur.
-
Biradical Formation: This cleavage results in the formation of a 1,6-biradical intermediate.
-
Secondary Reactions: This biradical can then undergo several transformations, such as intramolecular recombination to form a novel, highly strained tricyclic product, or decarbonylation followed by other radical reactions.
A Norrish Type II reaction , which involves intramolecular abstraction of a γ-hydrogen, is sterically impossible in this rigid bicyclic system.[8][11]
Recommendation: If your experiment involves prolonged exposure to light, especially from unshielded fluorescent lamps or direct sunlight, it is crucial to protect the sample. Use amber vials or wrap the reaction vessel in aluminum foil. This is standard practice in photostability testing as outlined by ICH guidelines.[12][13][14]
Caption: Postulated Norrish Type I photochemical degradation pathway.
Analytical Troubleshooting
Question: What are the key features I should look for in the ¹H NMR and IR spectra to confirm the structure and purity?
Answer: The high symmetry of the cis-isomer results in a remarkably simple NMR spectrum, which is a key indicator of its identity and purity.
| Parameter | Expected Value | Interpretation & Common Issues |
| Melting Point | 228-230 °C | A broad or depressed melting point is a clear sign of impurities. |
| ¹H NMR (CDCl₃) | δ 1.22 (s, 6H, two CH₃)δ 2.36 & 2.39 (ABq, 8H, four CH₂)[1] | The two methyl groups are equivalent, appearing as a single sharp singlet. The eight methylene protons appear as a complex AB quartet because the protons on each CH₂ are diastereotopic. The absence of other signals, especially in the olefinic or methoxy regions, confirms high purity. |
| ¹³C NMR (CDCl₃) | Expected signals: C=O (ketone), C (quaternary), CH₂ (methylene), CH₃ (methyl). | The presence of only four distinct signals would confirm the molecule's C₂ᵥ symmetry. |
| IR (KBr) | ~1736 cm⁻¹ (strong)[1] | This sharp, strong absorption is characteristic of the C=O stretch of a five-membered ring ketone. A broad peak around 3400 cm⁻¹ would indicate hydroxyl impurities (e.g., from incomplete reaction or aldol side products). |
Experimental Protocols
Protocol 5.1: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (Step 2)
This protocol covers the hydrolysis and decarboxylation of the tetraester intermediate obtained from Step 1 of the Weiss-Cook reaction.
Materials:
-
Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate (Intermediate from Step 1)
-
1 M Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Chloroform (or Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask, combine the tetraester intermediate (e.g., 24 g, 0.060 mol), 200 mL of 1 M HCl, and 40 mL of glacial acetic acid.[1]
-
Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a vigorous reflux using a heating mantle.
-
Reaction Monitoring: Maintain vigorous stirring and reflux for 3-6 hours. The solid intermediate should dissolve as the reaction proceeds.[3]
-
Cooling: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Extraction: Transfer the cooled solution to a separatory funnel. Extract the aqueous mixture with five 250-mL portions of chloroform.[3] Combine the organic layers.
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer remains basic (to neutralize any residual acid). Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting white to light-yellow solid can be purified by recrystallization from methanol or by sublimation as described in the FAQ section.[3]
References
- Weiss, U., & Edwards, J. M. (1969). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 49, 10.
- Benchchem. (n.d.). Synthesis Workflow for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Benchchem.com.
- Korman, M., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- Van Ornum, S. G., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- Sigma-Aldrich. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Sigmaaldrich.com.
- Nipuni-Dhanesha, H. L. A., et al. (2018). Less Sensitive Oxygen-Rich Organic Peroxides Containing Geminal Hydroperoxide Groups. New Journal of Chemistry, 42(24), 19803-19807.
- Harris, C. J. (1980). Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza-, and 4-thia-2-aza-bicyclo[3.3.0]octane-3,7-diones. Journal of the Chemical Society, Perkin Transactions 1, 2497-2502.
- Pisciottani, A., et al. (2003). Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. International Journal of Pharmaceutics, 264(1-2), 97-105.
- Wikipedia. (n.d.). Diene. en.wikipedia.org.
- Wikipedia. (n.d.). Norrish reaction. en.wikipedia.org.
- Tiefenbacher, K., et al. (2016). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society, 138(51), 16478–16481.
- Chemvis. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. youtube.com.
- Crawford, R. J., & Tokunaga, H. (1972). Thermal decomposition of bicyclic divinyl-Δ1-pyrazolines and divinylcyclopropanes.
- Chemistry LibreTexts. (2022). Ketone Photolysis. chem.libretexts.org.
- D'Alterio, M. C., et al. (2023). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid. ACS Omega, 8(12), 11379–11386.
- Zhong, D., & Zewail, A. H. (1999). Femtochemistry of Norrish Type-I Reactions: I. Experimental and Theoretical Studies of Acetone and Related Ketones on the S1 Surface. The Journal of Physical Chemistry A, 103(50), 10328–10344.
- Schering Aktiengesellschaft. (1992). U.S. Patent No. 5,093,490. U.S.
- Organic Syntheses. (n.d.). cis-Bicyclo[3.3.0]octane-3,7-diones. orgsyn.org.
- Chemvis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. youtube.com.
- ChemicalBook. (n.d.). cis-bicyclo[3.3.0]octane-3,7-dione(51716-63-3) 1H NMR. chemicalbook.com.
- ResearchGate. (n.d.). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-bicyclo[3.3.0]octane-3,7-diones.
- Benchchem. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. benchchem.com.
- ResearchGate. (n.d.). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
-
Wang, Y., et al. (2021). Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[1][15][15]nonane under Different Conditions. ACS Omega, 6(41), 27289–27297.
- Stenutz. (n.d.). cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. stenutz.eu.
- Font, J., et al. (1987). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Journal of Chemistry, 65(11), 2587-2595.
- Promontorio, R. (2020).
- ResearchGate. (n.d.). Thermal Decomposition Kinetics of Dicyclopentadiene-1,8-dione: The Reaction Path through Quantum Chemical Calculation.
- Evonik Degussa GmbH. (2015). EP Patent No. 2,393,817.
- Santa Cruz Biotechnology. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. scbt.com.
- Khan Academy. (n.d.).
- ResearchGate. (n.d.). Forms of cyclohexane-1,2-dione in aqueous solution.
- ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.
- EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. caronproducts.com.
- Q1 Scientific. (2021). Photostability testing theory and practice. q1scientific.com.
- ERIC. (n.d.). Search Results for Weiss-Cook Reaction. eric.ed.gov.
- Benchchem. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. benchchem.com.
- Dicks, A. P., et al. (2005). Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis.
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Validation & Comparative
A Comparative Guide to the Synthetic Strategies for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
The bicyclo[3.3.0]octane framework is a core structural motif present in numerous natural products and serves as a valuable building block in synthetic organic chemistry.[1][2] Among its derivatives, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a particularly important intermediate due to its symmetrical structure and the versatile reactivity of its two ketone functionalities.[3][4] This guide provides an in-depth comparison of the classical Weiss-Cook reaction with several alternative synthetic methodologies, offering researchers a comprehensive overview to inform their synthetic planning. Each method is evaluated based on its mechanistic underpinnings, experimental feasibility, and overall efficiency.
The Benchmark: The Weiss-Cook Reaction
The most established and widely utilized method for synthesizing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction.[3][5] This robust reaction proceeds in a two-step, one-pot sequence involving the reaction of biacetyl (2,3-butanedione) with two equivalents of dimethyl 1,3-acetonedicarboxylate.[3][5]
Mechanistic Insight
The reaction cascade is a masterful orchestration of fundamental organic reactions. It initiates with a base-catalyzed aldol reaction, which is followed by two sequential intramolecular Michael additions.[3] The resulting tetraester bis-enol intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the target diketone.[3][6] The cis-fusion of the two five-membered rings is the thermodynamically favored outcome, making this a highly stereoselective process for the desired isomer.
Caption: The Weiss-Cook reaction pathway.
Advantages and Limitations
The primary advantage of the Weiss-Cook reaction is its operational simplicity and consistently high yields, often exceeding 75-80% for the final, recrystallized product.[6] The starting materials are commercially available and relatively inexpensive. However, the second step requires prolonged heating under strongly acidic conditions, which may not be suitable for sensitive substrates.
Alternative Synthetic Strategies
While the Weiss-Cook reaction is highly effective, the exploration of alternative routes is driven by the need for milder conditions, access to diverse analogs, and the pursuit of novel synthetic strategies.
The Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful organometallic [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl.[1][7] For the synthesis of the bicyclo[3.3.0]octane core, an intramolecular PKR of a 1,6-enyne is employed.
Mechanistic Insight
The reaction begins with the formation of a cobalt-alkyne complex. This complex then coordinates with the alkene, followed by migratory insertion steps and carbonylation to form the fused bicyclic enone system.[8] While this does not directly yield the target saturated dione, the resulting bicyclo[3.3.0]octenone is a versatile intermediate that can be readily converted to the target structure through reduction and oxidation steps.
Caption: General scheme for the Pauson-Khand Reaction.
Advantages and Limitations
The PKR offers a highly convergent route to complex bicyclic systems and has been extensively studied, including catalytic and asymmetric variants.[8] The main drawback is the frequent need for stoichiometric amounts of toxic cobalt carbonyl and a high-pressure carbon monoxide atmosphere, posing safety and handling challenges. Furthermore, the synthesis of the requisite enyne precursor adds steps to the overall sequence.
Radical Cyclization Strategies
Radical cyclizations provide an alternative pathway to the bicyclo[3.3.0]octane core, often proceeding under mild conditions and with high stereocontrol.[9][10] These reactions typically involve the intramolecular cyclization of an acyclic precursor containing a radical and a radical acceptor.
Mechanistic Insight
A radical is generated on an acyclic precursor, which then undergoes a 5-exo-trig cyclization, followed by a second 5-exo-trig cyclization in a cascade process to form the fused bicyclic system. The stereochemical outcome is often controlled by the conformation of the transition state. Fe(III)-catalyzed radical cyclizations of cyclopropanone thioacetals have been shown to produce cis-fused oxabicyclo[3.3.0]octane derivatives, which are analogs of the target carbocyclic system.[11]
Caption: General workflow for a radical cyclization approach.
Advantages and Limitations
Radical cyclizations are known for their tolerance of various functional groups and their ability to proceed under neutral, non-ionic conditions. However, yields can be variable, and the synthesis of the acyclic precursor can be lengthy. The use of tin-based reagents is also a concern due to their toxicity, although tin-free methods are being developed.
Transannular Cyclization
Transannular reactions, where a bond is formed across a medium-sized ring, offer a geometrically constrained approach to bicyclic systems. A notable example is the SmI₂-mediated transannular ketone-olefin cyclization of cyclooctanone derivatives to form the bicyclo[3.3.0]octane skeleton.[12]
Mechanistic Insight
In this strategy, a substituted cyclooctenone is treated with samarium(II) iodide (SmI₂), a single-electron transfer agent. This generates a ketyl radical, which then attacks the intramolecular olefin in a transannular fashion to forge the C-C bond that closes the second five-membered ring.[12]
Advantages and Limitations
This method can be highly diastereoselective and provides a powerful way to construct complex polycyclic systems.[12] The main limitation is the accessibility of the required medium-ring precursors, the synthesis of which can be challenging. Dimerization can also be a competing side reaction.[12]
Comparative Performance
The following table summarizes the key attributes of the discussed synthetic methods.
| Synthetic Route | Key Reagents & Conditions | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Weiss-Cook Reaction | Biacetyl, Dimethyl 1,3-acetonedicarboxylate, NaHCO₃; then HCl/AcOH, reflux[3][6] | 75–98%[6] | High (cis isomer favored) | High yield, operational simplicity, inexpensive starting materials. | Requires harsh acidic conditions and high temperatures. |
| Pauson-Khand Reaction | 1,6-Enyne, Co₂(CO)₈, CO atmosphere[1] | 30–96% (for cyclization) | Generally good, catalyst dependent | High convergence, access to complex systems, catalytic variants exist. | Stoichiometric toxic metal, high CO pressure, multi-step precursor synthesis. |
| Radical Cyclization | Acyclic precursor, radical initiator (e.g., Bu₃SnH, AIBN)[11] | Moderate to Good | Often high, dependent on precursor | Mild, neutral conditions, good functional group tolerance. | Multi-step precursor synthesis, potential for toxic reagents (e.g., tin). |
| Transannular Cyclization | Substituted cyclooctenone, SmI₂, THF[12] | 60–80% (for cyclization)[12] | High | Powerful for complex structures, high diastereoselectivity. | Synthesis of medium-ring precursors is challenging, potential side reactions. |
Detailed Experimental Protocols
Protocol 1: The Weiss-Cook Reaction for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione[3][6]
Step A: Preparation of the Tetraester Bis-enol Intermediate
-
In a 1-L Erlenmeyer flask, dissolve sodium bicarbonate (5.6 g) in water (400 mL).
-
Add dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) to the solution and stir to dissolve.
-
To the rapidly stirring solution, add biacetyl (17.2 g, 0.20 mol) in one portion.
-
Continue stirring for 24 hours at room temperature. During this time, a white crystalline solid will precipitate.
-
Collect the solid by suction filtration and dry under reduced pressure. This affords 60–62 g of the tetraester intermediate.
Step B: Hydrolysis and Decarboxylation to the Final Product
-
In a 1-L round-bottomed flask equipped with a reflux condenser, combine the dried tetraester from Step A (24 g, 0.060 mol), 1 M hydrochloric acid (200 mL), and glacial acetic acid (40 mL).
-
Heat the mixture to reflux with vigorous stirring for 3–6 hours.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by suction filtration and wash with cold water.
-
Recrystallize the crude product from a minimum amount of hot ethanol to afford 7.5–7.7 g (75–77%) of pure cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione as a white solid.
Conclusion
For the routine, large-scale synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, the Weiss-Cook reaction remains the method of choice due to its high yields, low cost, and operational simplicity.[3][6] However, for applications requiring access to functionalized analogs or the avoidance of harsh acidic conditions, alternative strategies become highly valuable.
The Pauson-Khand reaction offers a convergent route to the core structure, particularly useful in the context of natural product synthesis where complexity is built rapidly.[2][8] Radical and transannular cyclizations provide powerful, often stereoselective, alternatives that operate under milder conditions, making them suitable for substrates with sensitive functional groups.[9][12] The choice of synthetic method ultimately depends on the specific goals of the researcher, balancing factors such as scale, desired purity, structural complexity, and available laboratory equipment.
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Organic Letters. (2022). Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. ACS Publications. Available at: [Link]
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PubMed. (2008). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (-)-Alstonerine. Tetrahedron. Available at: [Link]
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Journal of Chemical Education. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. ACS Publications. Available at: [Link]
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SciSpace. (2006). Synthesis of pentalene systems employing a sequence of pauson-khand reaction, michael reaction, and desilylation. Zeitschrift für Naturforschung B. Available at: [Link]
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ResearchGate. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Available at: [Link]
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Canadian Science Publishing. (1984). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Journal of Chemistry. Available at: [Link]
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MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts. Available at: [Link]
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ACS Publications. (2022). Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides. The Journal of Organic Chemistry. Available at: [Link]
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Arkivoc. (2007). Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors. Available at: [Link]
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PubMed. (2022). Diastereoselective Synthesis of Bicyclo[3.3.0]octenones by Copper-Catalyzed Transannular Ring-Closing Reaction. Organic Letters. Available at: [Link]
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Georgia Southern University. The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Digital Commons@Georgia Southern. Available at: [Link]
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A Comparative Guide to the Synthesis of Bicyclo[3.3.0]octane-3,7-diones for Advanced Research
The bicyclo[3.3.0]octane core is a prevalent structural motif in a wide array of natural products and has garnered significant attention from the synthetic community. Among its derivatives, bicyclo[3.3.0]octane-3,7-dione stands out as a versatile building block for the stereocontrolled synthesis of complex polyquinanes and other biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this pivotal dione, offering insights into the mechanistic underpinnings, experimental practicalities, and relative efficiencies of each approach. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the design and execution of synthetic strategies targeting this important scaffold.
The Weiss-Cook Reaction: The Workhorse Approach
The Weiss-Cook reaction, a modification of the original Weiss reaction, is the most widely employed and robust method for the synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione framework.[1][2] This reaction is a powerful annulation strategy that constructs the bicyclic system in a highly convergent manner from simple, acyclic precursors.
Mechanistic Rationale and Experimental Considerations
The reaction proceeds through a domino sequence of Michael and aldol reactions. It involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetone-1,3-dicarboxylate, typically dimethyl 1,3-acetonedicarboxylate.[1][2] The generally accepted mechanism commences with a Michael addition of the enolate of the acetonedicarboxylate to the 1,2-dicarbonyl compound, followed by an intramolecular aldol condensation to form a five-membered ring. A subsequent second Michael addition and another intramolecular aldol cyclization complete the formation of the bicyclic core. The final step involves hydrolysis and decarboxylation of the resulting tetraester to yield the desired dione.
The stereochemical outcome of the Weiss-Cook reaction is a key feature; it consistently produces the thermodynamically more stable cis-fused bicyclo[3.3.0]octane ring system. This stereospecificity is a direct consequence of the chair-like transition state adopted during the final intramolecular aldol condensation.
Figure 1: Simplified workflow of the Weiss-Cook reaction.
Experimental Protocol: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
The following protocol is adapted from a well-established Organic Syntheses procedure and is optimized for large-scale preparation.[2]
Step 1: Condensation
-
A solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) is prepared in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
The solution is cooled in an ice bath, and dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) is added dropwise.
-
The resulting slurry is heated to reflux to dissolve the salt.
-
Aqueous 40% glyoxal (128.5 g, 0.886 mol) is added at a rate that maintains the internal temperature at 65°C.
-
After the addition is complete, the mixture is stirred overnight at room temperature.
-
The precipitated disodium salt of the tetraester intermediate is collected by filtration, washed with methanol, and dried.
Step 2: Hydrolysis and Decarboxylation
-
The dried disodium salt (0.46–0.50 mol) is dissolved in water (800 mL) and chloroform (1 L) is added.
-
The two-phase mixture is stirred vigorously while cold 1 M hydrochloric acid (2.00 equiv) is added.
-
The layers are separated, and the aqueous phase is extracted with chloroform.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the tetraester.
-
The crude tetraester (135 g, 0.364 mol) is charged into a 3-L flask with glacial acetic acid (66 mL) and 1 M hydrochloric acid (600 mL).
-
The mixture is heated at reflux for 2.5 hours, during which carbon dioxide evolves.
-
After cooling, the product is extracted with chloroform, washed, dried, and the solvent is evaporated to yield cis-bicyclo[3.3.0]octane-3,7-dione as a white to light yellow solid.
Performance and Scalability
The Weiss-Cook reaction is highly reliable and scalable, with reported yields for the parent dione often exceeding 75% on a multi-gram scale.[2][3] The reaction conditions are generally mild, although careful control of temperature and pH can be crucial for optimizing yields and minimizing side products.[2]
Intramolecular Cyclization Strategies
An alternative paradigm for the construction of the bicyclo[3.3.0]octane framework involves the cyclization of a pre-formed eight-membered ring or a suitably functionalized acyclic precursor. These methods offer a different strategic approach, often providing access to specific substitution patterns that may be challenging to achieve via the Weiss-Cook reaction.
Tandem Michael-Aldol and Related Annulations
The tandem Michael-Aldol reaction sequence offers a powerful method for the construction of bicyclic systems.[4][5] In the context of bicyclo[3.3.0]octane-3,7-dione synthesis, this would typically involve an intramolecular double Michael addition or a Michael addition followed by an intramolecular aldol condensation of a suitably designed acyclic precursor.
While specific high-yielding protocols for the parent 3,7-dione via this route are not as prevalent as the Weiss-Cook reaction, the underlying principles are well-established in the synthesis of related bicyclic structures.[5] The stereochemical outcome is often dependent on the specific substrate and reaction conditions, with the formation of the cis-fused system generally favored.
Figure 2: General schematic for an intramolecular cyclization approach.
Dieckmann Condensation
The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, presents another potential route.[6] Synthesis of the bicyclo[3.3.0]octane-3,7-dione via this method would necessitate a precursor such as a tetraester of a substituted octane-1,8-dioic acid. Subsequent hydrolysis and decarboxylation of the resulting bis(β-keto ester) would yield the target dione. While conceptually straightforward, the synthesis of the required acyclic precursor can be lengthy, and this route is less commonly employed for the parent dione compared to the Weiss-Cook reaction.
Photochemical and Radical-Mediated Cyclizations
Modern synthetic chemistry has seen a surge in the use of photochemical and radical-mediated reactions for the construction of complex carbocyclic frameworks. These methods can offer unique advantages in terms of stereocontrol and the ability to form strained ring systems.
Photochemical [2+2] Cycloaddition followed by Ring Expansion
An elegant, albeit less direct, approach involves an intramolecular [2+2] photocycloaddition to form a strained cyclobutane-containing intermediate, which is then subjected to a ring-expansion reaction.[7][8] For instance, irradiation of a suitably substituted cyclopentenone derivative can lead to a tricyclic system containing a four-membered ring. Subsequent cleavage of a cyclobutane bond, often under thermal or acid/base-catalyzed conditions, can expand the ring system to the desired bicyclo[3.3.0]octane skeleton. While this method can provide access to unique substitution patterns, the yields can be variable, and the multi-step nature of the sequence makes it less convergent than the Weiss-Cook reaction.
Tandem Radical Cyclization
Tandem radical cyclizations of appropriate diene or enyne precursors offer a powerful means of constructing polycyclic systems in a single step.[9] The synthesis of the bicyclo[3.3.0]octane core can be achieved through the radical-mediated cyclization of a 1,6-diene. The stereochemical outcome of such reactions is often governed by the Curtin-Hammett principle, with the reaction proceeding through the most stable chair-like transition state to afford the cis-fused bicyclic system. While this is a powerful strategy, the synthesis of the necessary radical precursors can be complex, and the control of regioselectivity in unsymmetrical dienes can be challenging.
Other Synthetic Approaches
Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[10][11] While not a direct route to bicyclo[3.3.0]octane-3,7-dione, it can be a key step in the construction of one of the five-membered rings. For example, a suitably substituted cyclopentane derivative could be elaborated to a divinyl ketone, which upon Nazarov cyclization would form the second five-membered ring, leading to the bicyclo[3.3.0]octane skeleton. The stereochemical course of the Nazarov cyclization is conrotatory, and modern catalytic asymmetric variants allow for excellent enantiocontrol.[12][13]
Comparative Summary
| Synthesis Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Weiss-Cook Reaction | Convergent [2+2] condensation of a 1,2-dicarbonyl and two acetonedicarboxylates. | High yields, excellent stereocontrol (cis-fusion), scalable, readily available starting materials. | Can be sensitive to reaction conditions (temperature, pH).[1][2] | 75-95%[2][3] |
| Intramolecular Michael-Aldol | Cyclization of an acyclic precursor containing appropriately placed carbonyl and Michael acceptor/donor moieties. | Can provide access to specific substitution patterns. | Synthesis of the acyclic precursor can be lengthy; stereocontrol can be substrate-dependent. | Variable |
| Dieckmann Condensation | Intramolecular Claisen condensation of a tetraester. | A classic and well-understood reaction. | Requires a multi-step synthesis of the precursor; less convergent. | Moderate |
| Photochemical [2+2] Cycloaddition/Ring Expansion | Formation of a strained cyclobutane intermediate followed by ring expansion. | Access to unique and complex substitution patterns. | Multi-step, often lower overall yields, potential for side reactions. | Variable |
| Tandem Radical Cyclization | Cyclization of a 1,6-diene or similar precursor. | Can form multiple bonds in a single step with good stereocontrol. | Synthesis of radical precursors can be challenging; regioselectivity issues with unsymmetrical substrates. | Moderate to Good |
| Nazarov Cyclization | Electrocyclization of a divinyl ketone to form a cyclopentenone ring. | Powerful for cyclopentenone annulation; asymmetric variants exist. | Not a direct route to the 3,7-dione; requires a multi-step sequence. | Good for the cyclization step |
Conclusion
For the direct, scalable, and stereocontrolled synthesis of cis-bicyclo[3.3.0]octane-3,7-dione, the Weiss-Cook reaction remains the preeminent method . Its high convergency, excellent yields, and the ready availability of starting materials make it the most practical choice for most applications.
However, for the synthesis of derivatives with specific substitution patterns that are not readily accessible through the Weiss-Cook reaction, intramolecular cyclization strategies, photochemical methods, and radical cyclizations offer valuable alternatives . The choice among these routes will be dictated by the specific synthetic target, the desired stereochemistry, and the acceptable trade-offs in terms of step count and overall yield. A thorough understanding of the mechanistic principles behind each of these synthetic routes empowers the modern chemist to make strategic decisions in the pursuit of complex molecular architectures based on the versatile bicyclo[3.3.0]octane-3,7-dione scaffold.
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A Comparative Guide to Bicyclo[3.3.0]octane Synthesis: Weiss-Cook Reaction vs. Intramolecular Michael Addition
The bicyclo[3.3.0]octane framework, a fused cyclopentane ring system, is a prevalent structural motif in a vast array of natural products, including polyquinanes, prostaglandins, and sesquiterpenes. Its rigid, concave structure imparts unique biological activities, making it a highly sought-after target in synthetic organic chemistry and drug development. The construction of this bicyclic core, particularly with stereochemical precision, is a central challenge that has driven the development of numerous synthetic strategies.
This guide provides an in-depth comparison of two cornerstone methodologies for synthesizing the bicyclo[3.3.0]octane system: the classic Weiss-Cook reaction and the versatile intramolecular Michael addition . We will dissect the mechanistic underpinnings, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental protocols to inform your synthetic planning.
The Weiss-Cook Reaction: A Convergent Cascade to the Core
First reported by Ulrich Weiss and extensively developed by James M. Cook, the Weiss-Cook reaction is a powerful and convergent method for the one-pot synthesis of cis-bicyclo[3.3.0]octane-3,7-diones.[1] It represents a beautiful example of a chemical cascade, where a series of reactions proceed sequentially to rapidly build molecular complexity from simple, acyclic precursors.
Mechanistic Rationale
The reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl) with two equivalents of a dialkyl 1,3-acetonedicarboxylate.[1] The mechanism is a carefully orchestrated sequence of aldol condensations and intramolecular Michael additions, typically conducted under buffered aqueous conditions.[2]
The generally accepted pathway proceeds as follows:
-
Double Aldol Condensation: The enolate of the acetonedicarboxylate adds to both carbonyls of the 1,2-dicarbonyl compound.
-
Dehydration: The resulting aldol adducts dehydrate to form a conjugated system.
-
Double Intramolecular Michael Addition: A pair of sequential 5-exo-trig cyclizations occurs. The enolate from one acetonedicarboxylate unit attacks the α,β-unsaturated system of the other, and vice versa, forging the two five-membered rings.
This cascade culminates in the formation of the thermodynamically stable cis-fused ring system, a hallmark of this reaction.[3] The initial product is a highly functionalized tetracarboxylate, which is typically hydrolyzed and decarboxylated in a subsequent step to yield the target dione.[4]
Caption: The mechanistic cascade of the Weiss-Cook reaction.
Experimental Insights & Limitations
The primary strength of the Weiss-Cook reaction lies in its efficiency and convergence. It constructs four C-C bonds and sets two stereocenters in a single operation. However, its application has distinct boundaries:
-
Substrate Scope: The method is largely limited to symmetrical 1,2-dicarbonyls. The use of unsymmetrical dicarbonyls can lead to complex mixtures of regioisomers and epimers, although some cases of unexpected stereoselectivity have been reported.[5][6]
-
Reaction Conditions: The reaction can be highly sensitive to experimental parameters such as pH, temperature, and stirring rate, earning it the label of a "point reaction" in some cases.[2] Optimized, buffered procedures have greatly improved its reliability, creating more of a "plateau reaction" with a wider window for success.[2]
-
Stereochemical Outcome: While reliably producing the cis-fused junction, controlling other stereocenters introduced by substituted precursors can be challenging.
Representative Protocol: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This protocol is adapted from a robust procedure published in Organic Syntheses.[2]
Step 1: Condensation
-
A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
The flask is charged with a buffered solution of potassium carbonate (112 g) and potassium bicarbonate (24 g) in water (1 L).
-
Dimethyl 1,3-acetonedicarboxylate (174 g, 1.0 mol) is added, and the mixture is stirred until a clear solution is obtained.
-
The solution is cooled to 0–5 °C in an ice-water bath.
-
A 40% aqueous solution of glyoxal (73 g, 0.5 mol) is added dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
The reaction is stirred at room temperature for 48 hours. The resulting crystalline precipitate is collected by suction filtration.
Step 2: Hydrolysis and Decarboxylation
-
The crude solid from Step 1 is transferred to a 2-L flask.
-
A solution of 1 M hydrochloric acid (800 mL) and glacial acetic acid (80 mL) is added.
-
The mixture is heated to reflux for 8 hours until gas evolution ceases.
-
After cooling, the solution is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by crystallization or chromatography to yield cis-bicyclo[3.3.0]octane-3,7-dione.
Intramolecular Michael Addition (IMA): A Versatile Cyclization Strategy
In contrast to the convergent cascade of the Weiss-Cook reaction, the intramolecular Michael addition (IMA) is a more general and linear approach. It is one of the most powerful and widely used methods for forming five- and six-membered rings in organic synthesis.[7]
Mechanistic Rationale
The core principle involves a molecule containing both a nucleophilic Michael donor (such as an enolate, stabilized carbanion, or heteroatom) and an electrophilic Michael acceptor (typically an α,β-unsaturated carbonyl or nitro compound), tethered by a suitable chain.[7] Upon treatment with a base or other catalyst, the donor attacks the β-position of the acceptor, leading to a cyclized product. For bicyclo[3.3.0]octane synthesis, this typically involves the formation of the second five-membered ring onto a pre-existing cyclopentane core.
The cyclization to form a five-membered ring is a 5-exo-trig process, which is kinetically favored according to Baldwin's rules. This inherent kinetic preference makes the IMA a highly reliable ring-closing strategy.
Caption: General workflow for an intramolecular Michael addition.
Experimental Insights & Strategic Flexibility
The true power of the IMA lies in its exceptional versatility and adaptability.
-
Broad Substrate Scope: A vast range of Michael donors (ketones, esters, malonates, nitroalkanes, etc.) and acceptors (enones, enoates, nitroalkenes, etc.) can be employed. This allows for the synthesis of bicyclo[3.3.0]octanes with diverse substitution patterns and functionalities.[8][9][10]
-
Stereochemical Control: This is the key advantage of the IMA. The stereochemical outcome of the cyclization can be precisely controlled. Diastereoselectivity can be directed by existing stereocenters in the acyclic precursor. Furthermore, the development of asymmetric catalysis has enabled highly enantioselective Michael additions, providing access to chiral, non-racemic bicyclic products—a feat not easily achieved with the standard Weiss-Cook reaction.[11][12]
-
Reaction Conditions: The reaction can be performed under a wide variety of conditions, from strongly basic (KOtBu, NaH) to mildly basic, acidic, or even neutral conditions using organocatalysts or transition metals.[7][13]
The primary trade-off is the need to synthesize the linear cyclization precursor, which can often require a multi-step sequence, thereby reducing the overall convergence of the synthesis.
Representative Protocol: Synthesis of a Tricyclic Ketone via IMA
This protocol is conceptualized from an approach used in the synthesis of (±)-cedrene, which employs a bicyclo[3.3.0]octenone as a key intermediate.[14]
-
Precursor Synthesis: A bicyclo[3.3.0]octenone is first prepared. The enolate is generated and reacted with an appropriate Michael acceptor (e.g., 2-nitrobut-2-ene) in an intermolecular fashion to install the tethered chain. Subsequent transformation of the nitro group yields a 1,4-dione precursor.
-
Cyclization: To a solution of the 1,4-dione precursor in t-butyl alcohol at room temperature is added a solution of potassium t-butoxide (1.1 equivalents) in t-butyl alcohol.
-
The reaction mixture is stirred for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude tricyclic product is purified by column chromatography on silica gel.
Head-to-Head Comparison: Weiss-Cook vs. IMA
| Feature | Weiss-Cook Reaction | Intramolecular Michael Addition (IMA) |
| Strategy | Convergent, multi-component cascade reaction. | Linear, unimolecular cyclization. |
| Complexity | Builds the core in one pot from simple precursors. | Requires synthesis of a potentially complex acyclic precursor. |
| Atom Economy | High in the core-forming step. | Lower overall, due to precursor synthesis steps. |
| Substrate Scope | Generally limited to symmetrical 1,2-dicarbonyls. | Very broad; compatible with diverse donors and acceptors. |
| Versatility | Excellent for symmetrical 3,7-diones. | Highly versatile for a wide range of substituted systems. |
| Stereocontrol | Inherently forms the cis-fused ring junction. | High potential for diastereocontrol and enantiocontrol. |
| Conditions | Can be sensitive ("point reaction"), but robust protocols exist. | Generally robust and adaptable to many catalytic systems. |
Decision-Making Workflow for Method Selection
The choice between these two powerful reactions depends entirely on the synthetic target. The following decision tree can guide your strategic planning.
Caption: A workflow for selecting the optimal synthetic route.
Conclusion
Both the Weiss-Cook reaction and the intramolecular Michael addition are indispensable tools for the construction of the bicyclo[3.3.0]octane skeleton. They are not competitors but rather complementary strategies occupying different niches in the synthetic chemist's toolkit.
The Weiss-Cook reaction offers an elegant and highly efficient entry into symmetrical cis-fused dione systems. Its convergent nature makes it ideal for rapidly accessing the core framework when the target's symmetry aligns with the reaction's constraints.
The intramolecular Michael addition , on the other hand, provides unparalleled versatility and is the method of choice for constructing complex, unsymmetrical, and, most importantly, chiral bicyclo[3.3.0]octane targets. The ability to exert fine stereochemical control through substrate design and asymmetric catalysis makes it a cornerstone of modern natural product synthesis.
A thorough analysis of the target structure's symmetry, substitution pattern, and stereochemical requirements will ultimately dictate the most logical and efficient path to success.
References
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Williams, R. V., et al. (1997). Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. Journal of the Chemical Society, Perkin Transactions 1, (2), 179-183. [Link]
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Vidali, V. P., et al. (2013). An Unusual Michael-Induced Skeletal Rearrangement of a Bicyclo[3.3.1]nonane Framework of Phloroglucinols to a Novel Bioactive Bicyclo[3.3.0]octane. Organic Letters, 15(22), 5862-5865. [Link]
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Gallagher, P. T., et al. (1980). Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Journal of the Chemical Society, Perkin Transactions 1, 433-437. [Link]
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Fu, X., et al. (1993). General approach for the synthesis of polyquinenes via the Weiss reaction XV. Synthesis of the [5.5.5.5]fenestrane system via the aldol approach and studies directed toward the [5.5.6.6]fenestranes. Tetrahedron, 49(48), 11335-11350. [Link]
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Vidali, V. P., et al. (2013). An Unusual Michael-induced Skeletal Rearrangement of a bicyclo[3.3.1]nonane Framework of Phloroglucinols to a Novel Bioactive bicyclo[3.3.0]octane. PubMed, PMID: 24180370. [Link]
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Mitschka, R., et al. (1988). General approach to the synthesis of polyquinenes. 9. The monofunctionalization and alteration of the symmetry of the cis-bicyclo[3.3.0]octane-3,7-dione unit. The Journal of Organic Chemistry, 53(22), 5264-5271. [Link]
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SynArchive. (n.d.). Weiss-Cook Condensation. Retrieved from [Link]
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Williams, R. V., et al. (1997). Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. Journal of the Chemical Society, Perkin Transactions 1, (2), 179-183. [Link]
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Kakiuchi, K., et al. (1990). Allylation of cis-bicyclo(3.3.0) octane 3,7-dione derivatives via fragmentation methodology. ChemInform, 21(34). [Link]
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Gagnon, P., et al. (1994). Unusual Weiss-Cook condensation of dimethyl 2,3-dioxobutanedioate and dimethyl 3-oxoglutarate. Canadian Journal of Chemistry, 72(5), 1162-1166. [Link]
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Perlmutter, P. (1999). The Intramolecular Michael Reaction. Organic Reactions, 1-93. [Link]
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Rao, C. S., et al. (1986). Bicyclo[3.3.0]octenones in synthesis. A new synthesis of (±)-cedrene using sequential inter- and intra-molecular Michael reactions. Journal of the Chemical Society, Perkin Transactions 1, 1211-1216. [Link]
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Bertz, S. H., et al. (1986). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 64, 27. [Link]
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Wang, C., et al. (2022). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 27(19), 6296. [Link]
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Alcarazo, M., & Carretero, J. C. (2011). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 16(1), 598-628. [Link]
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A Comparative Guide to the Reactivity of Cis- and Trans-Bicyclo[3.3.0]octane-3,7-diones
For researchers, scientists, and professionals in drug development, the bicyclo[3.3.0]octane framework presents a unique and stereochemically rich scaffold. The cis- and trans-isomers of its 3,7-dione derivative, in particular, offer intriguing possibilities in synthetic chemistry. However, their reactivity profiles are dramatically different, a direct consequence of their distinct three-dimensional structures and inherent ring strain. This guide provides a comprehensive comparison of the reactivity of cis- and trans-bicyclo[3.3.0]octane-3,7-diones, supported by experimental data for the cis-isomer and theoretical predictions for its highly strained trans counterpart.
Structural and Energetic Landscape: A Tale of Two Isomers
The fundamental difference between cis- and trans-bicyclo[3.3.0]octane-3,7-dione lies in the fusion of the two five-membered rings. In the cis-isomer, the bridgehead hydrogens are on the same face of the molecule, resulting in a folded, "V-shaped" conformation. This arrangement is relatively stable. In contrast, the trans-isomer, with bridgehead hydrogens on opposite faces, is subject to significant ring strain. Computational studies have shown that the cis-fused bicyclo[3.3.0]octane system is energetically favored over the trans-fused counterpart by approximately 27 kJ/mol. This substantial energy difference dictates the synthetic accessibility and subsequent reactivity of the two isomers. The synthesis of the cis-isomer is well-established, while the trans-isomer remains a formidable synthetic challenge.
Caption: Conformational differences between cis- and trans-bicyclo[3.3.0]octane-3,7-diones.
Reactivity of Cis-Bicyclo[3.3.0]octane-3,7-dione: An Experimental Overview
The readily available cis-isomer has been extensively studied, revealing a rich and diverse reactivity profile. The two ketone functionalities can be manipulated either simultaneously or sequentially, providing access to a wide range of derivatives.
Reduction Reactions
The reduction of the dione offers a pathway to various diols, with the stereochemical outcome dependent on the reducing agent and reaction conditions.
| Reducing Agent | Major Products | Observations |
| Lithium aluminum hydride (LiAlH₄) | Mixture of endo,endo- and endo,exo-diols | The formation of a mixture suggests that both faces of the carbonyl groups are accessible to the hydride reagent. |
| Modified Wolff-Kishner reduction | cis-Bicyclo[3.3.0]octane | Complete deoxygenation can be achieved under forcing conditions. |
Experimental Protocol: Reduction with Lithium Aluminum Hydride
-
A solution of cis-bicyclo[3.3.0]octane-3,7-dione in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in diethyl ether at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude diol mixture.
-
The diastereomeric diols can be separated by column chromatography.
Caption: Workflow for the reduction of cis-bicyclo[3.3.0]octane-3,7-dione.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cis-bicyclo[3.3.0]octane-3,7-dione provides a route to the corresponding lactones. The regioselectivity of this reaction is a key point of interest.
| Oxidizing Agent | Major Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dilactone |
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
-
To a solution of cis-bicyclo[3.3.0]octane-3,7-dione in a suitable solvent such as dichloromethane, m-CPBA (in slight excess) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess peroxyacid and the resulting m-chlorobenzoic acid.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the crude dilactone, which can be purified by crystallization or chromatography.
Enolization and Related Reactions
The presence of α-hydrogens allows for enolization and subsequent reactions. The rigid bicyclic framework influences the geometry of the enolates formed. This reactivity is crucial for the construction of more complex molecules. For example, the dione can participate in twofold Fischer indole cyclizations.[1]
Schmidt Reaction
The Schmidt reaction offers a pathway to nitrogen-containing bicyclic systems.
Experimental Protocol: Schmidt Reaction [2]
-
To a solution of cis-bicyclo[3.3.0]octane-3,7-dione (1.0 g, 7.2 mmol) in 36% aqueous HCl (20 mL), sodium azide (0.60 g, 9.1 mmol) is added portionwise over 20 minutes, maintaining the temperature below 35 °C.[2]
-
The mixture is stirred for 3 hours at room temperature.[2]
-
The reaction is then brought to pH 10 with 20% aqueous NaOH at 0 °C.[2]
-
Precipitated NaCl is filtered off, and the aqueous layer is extracted continuously with CHCl₃ for 48 hours.[2]
-
The organic phase is dried over MgSO₄, and the solvent is removed to furnish a residue that is purified by silica gel column chromatography.[2]
Predicted Reactivity of Trans-Bicyclo[3.3.0]octane-3,7-dione: A Theoretical Perspective
Due to its immense ring strain, experimental data on the reactivity of trans-bicyclo[3.3.0]octane-3,7-dione is virtually nonexistent. However, we can predict its reactivity based on fundamental principles of organic chemistry.
The high ground-state energy of the trans-isomer would likely lead to a high exothermic_ity for any reaction that relieves ring strain. This suggests that the trans-dione would be significantly more reactive than its cis counterpart.
-
Nucleophilic Addition: Reactions involving nucleophilic attack at the carbonyl carbons are expected to be exceptionally fast, as the rehybridization from sp² to sp³ would alleviate some of the ring strain.
-
Enolization: The formation of enolates would also be highly favorable, potentially leading to rapid isomerization to the more stable cis-fused system under basic or acidic conditions, if a pathway is available.
-
Rearrangement Reactions: The trans-dione would be highly susceptible to skeletal rearrangements that can lead to less strained ring systems.
It is important to emphasize that these are predictions based on the understood principles of chemical reactivity and the known high strain of the trans-bicyclo[3.3.0]octane system. The isolation and study of this elusive molecule would undoubtedly reveal fascinating and potentially unprecedented chemical behavior.
Caption: Predicted reaction pathways for the highly strained trans-dione.
Conclusion
The comparison of cis- and trans-bicyclo[3.3.0]octane-3,7-diones offers a stark illustration of how stereochemistry governs reactivity. The well-behaved and synthetically accessible cis-isomer provides a versatile platform for the construction of complex molecules. In contrast, the highly strained and elusive trans-isomer represents a significant synthetic challenge, with its predicted high reactivity making it a tantalizing target for future research. A deeper understanding of the chemistry of both isomers will undoubtedly contribute to the advancement of synthetic methodology and the development of novel molecular architectures for various applications, including drug discovery.
References
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Schmidt Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate - PMC. (n.d.). Retrieved from [Link]
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Anomalous Behaviour of cis-Bicyclo[3.3.0]octane-3,7-dione and Its Derivatives During Twofold Fischer Indole Cyclization Using Low-Melting Mixtures. - ResearchGate. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Differentiating Bicyclo[3.3.0]octane-3,7-dione Isomers
In the landscape of synthetic chemistry and drug development, the bicyclo[3.3.0]octane core structure is a prevalent motif, offering a rigid scaffold for constructing complex molecular architectures. The 3,7-dione derivative, in particular, serves as a versatile intermediate.[1][2][3] This guide provides an in-depth spectroscopic comparison of its two primary stereoisomers: cis-bicyclo[3.3.0]octane-3,7-dione and trans-bicyclo[3.3.0]octane-3,7-dione. Understanding the nuanced differences in their spectral data is paramount for unambiguous structural confirmation.
The key to differentiating these isomers lies in their inherent molecular symmetry. The cis isomer possesses a C₂ᵥ symmetry plane, rendering pairs of atoms and protons chemically equivalent. The trans isomer, lacking this plane, exhibits a lower C₂ symmetry. This fundamental geometric distinction gives rise to unique and predictable signatures in NMR, IR, and Mass Spectrometry, which we will explore in detail.
Molecular Structure and Symmetry: The Root of Spectroscopic Differences
The stereochemical relationship at the bridgehead carbons (C1 and C5) dictates the overall shape and symmetry of the molecule, which is the primary determinant of the spectroscopic output.
Caption: Molecular structures of cis- and trans-bicyclo[3.3.0]octane-3,7-dione isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR is arguably the most powerful technique for distinguishing these isomers. The differences in symmetry directly translate to the number and multiplicity of signals in both ¹H and ¹³C NMR spectra.
¹³C NMR Analysis
The most straightforward differentiation comes from the ¹³C NMR spectrum.
-
cis-Isomer (C₂ᵥ Symmetry): Due to the plane of symmetry bisecting the C1-C5 bond, pairs of carbons are chemically equivalent. This results in a simplified spectrum with only three distinct signals: one for the two equivalent carbonyl carbons (C3, C7), one for the two equivalent bridgehead carbons (C1, C5), and one for the four equivalent methylene carbons (C2, C4, C6, C8).[4][5][6]
-
trans-Isomer (C₂ Symmetry): The absence of a symmetry plane means that the carbons in the two five-membered rings are not equivalent. This would be expected to result in more than three signals. While specific data for the trans-dione is less commonly published, analogous trans-bicyclo[3.3.0]octane systems show a greater number of signals, reflecting their lower symmetry.
¹H NMR Analysis
The proton NMR spectra provide further confirmation.
-
cis-Isomer: The high symmetry results in a deceptively simple spectrum. One multiplet is typically observed for the two equivalent bridgehead protons (H1, H5).[4] The eight methylene protons appear as a complex AB quartet system due to geminal and vicinal coupling, often presenting as two distinct sets of signals corresponding to the axial and equatorial protons.[4]
-
trans-Isomer: The lower symmetry leads to a more complex ¹H NMR spectrum. The bridgehead protons are no longer equivalent, and the methylene protons will exhibit a more complex splitting pattern with a larger number of distinct signals compared to the cis isomer.
| Table 1: Comparative NMR Data for Bicyclo[3.3.0]octane-3,7-dione Isomers | |
| Spectroscopic Feature | cis-Isomer |
| ¹³C Signals | 3 signals[4][5] |
| ¹³C Carbonyl (C=O) | ~217-218 ppm[4][7] |
| ¹³C Bridgehead (CH) | ~35.5 ppm[4] |
| ¹³C Methylene (CH₂) ** | ~42.6 ppm[4] |
| ¹H Bridgehead (CH) | 1 multiplet (~3.04 ppm)[4] |
| ¹H Methylene (CH₂) ** | Complex AB system (2 signals, dd)[4] |
Infrared (IR) Spectroscopy: Probing Carbonyl Environments
IR spectroscopy is particularly useful for analyzing the carbonyl (C=O) groups. The stretching frequency of a carbonyl bond is sensitive to its electronic environment and, importantly, to ring strain.
For bicyclic ketones, ring strain generally increases the C=O stretching frequency.[8][9][10] In the bicyclo[3.3.0]octane system, both five-membered rings impart strain.
-
cis-Isomer: The two carbonyl groups are on the same face of the molecule. This proximity can lead to through-space dipole-dipole interactions or coupling, which may result in a single, potentially broadened, absorption band. Published data for the cis-dione shows a strong carbonyl absorption around 1738-1745 cm⁻¹ .[1][4]
-
trans-Isomer: The carbonyl groups are on opposite faces, minimizing their interaction. This might lead to a slightly different absorption frequency compared to the cis isomer, although the effect of the overall ring strain is the dominant factor. The frequency is expected to be in a similar region (around 1740 cm⁻¹), but a direct comparison of high-resolution spectra could reveal subtle shifts. The key diagnostic value of IR is confirming the presence of the strained five-membered ring ketone.
| Table 2: Comparative IR Data | |
| Vibrational Mode | cis-Isomer Frequency (cm⁻¹) |
| C=O Stretch | 1738 - 1745[1][4] |
Mass Spectrometry (MS): Fragmentation Pathways
While stereoisomers have identical molecular weights and thus the same molecular ion peak (M⁺· at m/z 138), their fragmentation patterns can sometimes differ due to the different steric arrangements and stabilities of the resulting fragments.[11][12]
For both isomers, a primary fragmentation pathway would involve α-cleavage adjacent to the carbonyl group, a common route for ketones.[13] Another likely fragmentation is the cleavage of the C1-C5 bond. However, the stereochemistry can influence the preferred fragmentation pathways. For the cis isomer, a characteristic mass spectrum shows the molecular ion at m/e 138, with significant fragments at 69, 68, 41 (base peak), and 39.[4] Differences in the relative abundances of these fragment ions might be observed for the trans isomer due to the different energies required to form specific fragment geometries.
Caption: Workflow for the spectroscopic identification of bicyclo[3.3.0]octane-3,7-dione isomers.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified dione isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from moisture.
-
Causality: CDCl₃ is a standard, non-protic solvent that provides excellent sample dissolution and a clean spectral window. The concentration is optimized for a good signal-to-noise ratio without causing significant line broadening.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is sufficient.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to obtain a good signal-to-noise ratio for the quaternary carbonyl carbons.
-
Data Processing: Process the data with a standard exponential window function and perform phase and baseline corrections. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Protocol 2: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired from a thin film deposited on a salt plate from a volatile solvent (e.g., CH₂Cl₂ or CHCl₃).[4]
-
Causality: The KBr pellet method minimizes interference from solvent absorption bands, providing a clear spectrum of the solid-state sample. A thin film is a faster alternative if solvent effects are not a concern.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the strong absorption band in the 1800-1700 cm⁻¹ region corresponding to the C=O stretch.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS) if the sample is sufficiently volatile and thermally stable.
-
Causality: GC-MS is ideal for separating isomers if a mixture is present, providing individual mass spectra. A direct probe is suitable for pure samples.
-
Ionization: Use standard electron ionization (EI) at 70 eV. This energy level is standard and produces reproducible fragmentation patterns, allowing for library matching.
-
Analysis: Identify the molecular ion peak (M⁺·) and analyze the m/z values and relative intensities of the major fragment ions.
Conclusion
The differentiation of cis- and trans-bicyclo[3.3.0]octane-3,7-dione is a clear-cut process when the correct spectroscopic tools are applied systematically. The most definitive evidence is provided by ¹³C NMR spectroscopy , where the high symmetry of the cis isomer yields a simple three-line spectrum, a stark contrast to the more complex spectrum expected for the trans isomer. ¹H NMR corroborates this finding through the relative simplicity or complexity of the proton signals. While IR and MS provide essential supporting data—confirming the functional groups and molecular weight—they are less powerful for primary stereochemical assignment in this case. By following the protocols and understanding the structural basis for the spectral differences outlined in this guide, researchers can confidently and accurately characterize these important synthetic intermediates.
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A Comparative Guide to the Computational Conformational Analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Introduction
The cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a fascinating molecule characterized by a strained bicyclic framework and key stereochemical constraints.[1] As a derivative of the bicyclo[3.3.0]octane system, its two fused five-membered rings grant it a relatively rigid, yet conformationally complex, three-dimensional structure.[1][2][3] Understanding the accessible conformations and their relative energies is paramount for predicting its chemical reactivity, spectroscopic properties, and its potential as a rigid scaffold in medicinal chemistry and materials science.[4]
This guide provides an in-depth comparison of computational methodologies for elucidating the conformational landscape of this molecule. We will move beyond a simple list of methods to explain the causality behind a robust, hierarchical workflow that leverages the strengths of both Molecular Mechanics (MM) and Density Functional Theory (DFT). This document is intended for researchers, computational chemists, and drug development professionals who require both theoretical understanding and practical, validated protocols for conformational analysis.
Chapter 1: The Target Molecule - Structural Nuances and Conformational Hypotheses
The core of the target molecule is the bicyclo[3.3.0]octane skeleton, which consists of two fused cyclopentane rings. The cis-fusion at the bridgehead carbons (C1 and C5), where the two methyl groups are located, forces the bicyclic system into a folded, V-shape. This inherent strain dictates the primary conformational possibilities.
Each of the five-membered rings can, in principle, adopt an envelope (Cs symmetry) or a twist (C2 symmetry) conformation. The combination of these possibilities for both rings leads to several potential low-energy states for the entire molecule. For related bicyclo[3.3.0]octane systems, a syn-envelope conformation, where both rings pucker in the same direction, is often found to be energetically favorable. The distance between the carbonyl carbons at C3 and C7 is a critical parameter, as proximity can allow for transannular reactions, indicating that conformations which bring these groups closer are energetically accessible.[5]
Chapter 2: Methodological Pillars for Conformational Analysis
The accurate determination of a molecule's conformational space requires a balance between computational cost and theoretical rigor. No single method is perfect for all stages of the investigation. We will compare the two most prevalent approaches: the rapid, exploratory power of Molecular Mechanics and the high-fidelity refinement offered by Density Functional Theory.
Molecular Mechanics (MM): The Rapid Surveyor
Molecular Mechanics is a computational method that utilizes classical physics to model molecular systems.[6] At its heart is the force field , a set of potential energy functions and associated parameters that describe atomic interactions like bond stretching, angle bending, torsional strains, and non-bonded forces (van der Waals and electrostatic).[7]
-
Causality of Choice: The primary advantage of MM is its exceptional computational speed.[8] For a molecule with multiple rotatable bonds or ring systems capable of puckering, the potential energy surface can be vast and complex. MM's efficiency allows for an expansive search of this surface, identifying a large set of potential energy minima (conformers) in a fraction of the time required by higher-level theories. This makes it the ideal tool for an initial, broad conformational search.[9][10]
-
Recommended Force Fields: For a substituted bicyclic ketone like our target, force fields parameterized for general organic molecules are essential. The MMFF94 (Merck Molecular Force Field) and MM3 force fields have consistently demonstrated strong performance in reproducing the energies and geometries of organic molecule conformers.[7][8]
-
Trustworthiness & Limitations: The accuracy of MM is entirely dependent on the quality of its parameter set for the specific atomic interactions present in the molecule.[6] While excellent for many systems, it may fail to accurately describe molecules with unusual electronic effects or strain that fall outside its parameterization data. It should be considered a powerful, but preliminary, exploration tool.
Density Functional Theory (DFT): The High-Fidelity Refiner
Quantum mechanics (QM) methods provide a much more fundamental and accurate description of molecular energetics by solving approximations of the Schrödinger equation. Density Functional Theory (DFT) has emerged as the dominant QM method in chemistry due to its favorable balance of accuracy and computational cost, making it an indispensable tool for reliable energy calculations.[9]
-
Causality of Choice: After identifying potential low-energy conformers with MM, DFT is used to refine their geometries and, crucially, to re-rank their relative energies with high accuracy. DFT explicitly treats electron distribution, making it far more reliable for capturing the subtle electronic and steric effects that dictate the stability of strained ring systems.
-
The Functional/Basis Set Dilemma: The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional and the basis set.
-
Functionals: Modern dispersion-corrected functionals are critical for conformational studies, as they properly account for the weak van der Waals interactions that influence molecular shape. Functionals like ωB97X-D , M06-2X , or the popular B3LYP augmented with a dispersion correction (e.g., B3LYP-D3 ) are highly recommended.[9][10]
-
Basis Sets: A split-valence basis set with polarization functions, such as 6-31G(d) or def2-SVP , is typically sufficient for geometry optimization. For the most accurate final energy evaluation, a larger triple-zeta basis set like def2-TZVP is preferred.[10]
-
-
Trustworthiness & Validation: A key self-validating step in DFT calculations is the frequency analysis . A true energy minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates that the structure is not a stable conformer but a transition state between two other conformers.
Chapter 3: A Validated Hierarchical Workflow for Practical Analysis
Relying solely on MM may lead to an incorrect energy ranking, while a brute-force DFT search is computationally intractable. The scientifically rigorous and resource-efficient approach is a hierarchical workflow that synergizes the strengths of both methods.
Caption: Hierarchical workflow for conformational analysis.
Experimental Protocol: Step-by-Step Methodology
Step 2: Molecular Mechanics Conformational Search
-
Input: A 3D structure of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
-
Software: Use computational chemistry software such as Schrödinger MacroModel, Spartan, or open-source alternatives with MM capabilities.
-
Force Field: Select the MMFF94s or MM3 force field.
-
Search Algorithm: Employ a mixed torsional/low-mode search algorithm. This is effective for exploring both ring puckering and bond rotations.
-
Iterations: Set a high number of search steps (e.g., 10,000) to ensure thorough sampling of the conformational space.
-
Output: A pool of conformers, each minimized with the selected force field.
Step 4 & 6: Clustering and DFT Optimization
-
Clustering: Process the MM output. Calculate the root-mean-square deviation (RMSD) between all pairs of conformers. Group structures with an RMSD below a threshold (e.g., 0.5 Å) and select the lowest-energy member of each group as the representative. This eliminates redundant calculations.[11][12]
-
Selection: From the unique conformers, select all structures within a reasonable energy window (e.g., 10-15 kcal/mol) of the MM-calculated global minimum for subsequent DFT analysis.
-
DFT Input: For each selected conformer, create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Calculation: Specify a geometry optimization followed by a frequency calculation using a reliable level of theory, such as B3LYP-D3(BJ)/6-31G(d).
-
Validation: After the calculation completes, verify that the optimization converged and that the frequency analysis yields zero imaginary frequencies. Discard any structures that are not true minima.
Chapter 4: Comparative Analysis - Performance Head-to-Head
The choice of methodology is a trade-off between speed and accuracy. The following table summarizes the key differences in the context of our target molecule.
| Feature | Molecular Mechanics (MM) | Density Functional Theory (DFT) |
| Primary Use Case | Broad, rapid exploration of conformational space. | High-accuracy geometry refinement and energy ranking. |
| Computational Cost | Low (seconds to minutes per conformer). | High (hours to days per conformer). |
| Relative Accuracy | Moderate; highly dependent on force field parameterization. | High; accurately captures electronic and steric effects. |
| Setup Complexity | Low; requires selection of a force field. | Moderate; requires careful selection of functional and basis set. |
| Self-Validation | Limited; convergence is the main check. | Robust; frequency analysis confirms true energy minima. |
Expert Insight: Relying solely on MM for this strained bicyclic system is a significant risk. MM force fields may not have been parameterized for the specific bond angles and torsional strains present in the fused ring system, potentially leading to inaccurate geometries or an incorrect ordering of conformer stabilities. The DFT refinement step is not merely a suggestion; it is a mandatory step for trustworthy results.
Chapter 5: Visualizing the Conformational Landscape
After the hierarchical analysis, we can map the conformational landscape. For cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, several key conformations are expected, primarily differing in the pucker of the two five-membered rings.
Caption: Hypothetical conformational energy landscape.
Quantitative Data Summary
The final output of the workflow is a set of stable conformers, their relative energies, and their predicted populations at a given temperature based on the Boltzmann distribution.
| Conformer ID | Symmetry | MM Relative Energy (kcal/mol) | DFT Relative Gibbs Free Energy (ΔG, kcal/mol) | Population at 298 K |
| Conf-A | C2 | 0.00 | 0.00 | 79.5% |
| Conf-B | Cs | 0.55 | 0.85 | 16.3% |
| Conf-C | C1 | 2.10 | 1.50 | 4.2% |
| Conf-D | Cs | 1.85 | > 3.0 (not a stable minimum) | 0.0% |
Note: Data are hypothetical but representative for this type of analysis.
This table powerfully illustrates the core directive: MM correctly identified Conf-A as a low-energy structure, but the quantitative energy differences and final ranking are refined by DFT. Furthermore, a structure that appeared stable in MM (Conf-D) was revealed by DFT frequency analysis to be a transition state, not a true conformer.
Conclusion
The computational analysis of a constrained molecule like cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a multi-step process that demands a thoughtful, hierarchical approach. This guide has demonstrated that the most robust and scientifically defensible strategy is not a choice between Molecular Mechanics and Density Functional Theory, but rather their synergistic application.
By using MM for a broad, initial search and DFT for high-fidelity refinement and validation, researchers can confidently map the conformational landscape. This validated workflow ensures that all plausible low-energy structures are identified and that their relative stabilities are ranked with high accuracy, providing a solid foundation for further studies in reactivity, spectroscopy, and rational molecular design.
References
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Guvench, O., & MacKerell, A. D., Jr. (2008). Molecular Mechanics. Methods in Molecular Biology. [Link]
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Wikipedia. (n.d.). Force field (chemistry). [Link]
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Grayson, M. N. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry. [Link]
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Allinger, N. L. (1977). Conformational Analysis. 130. MM2. A Hydrocarbon Force Field Utilizing V1 and V2 Torsional Terms. Journal of the American Chemical Society. [Link]
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Whittaker, D. (1980). X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction. Journal of the Chemical Society, Chemical Communications. [Link]
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Cook, J. M., et al. (1981). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. The Journal of Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]
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Chen, S., & Wheeler, S. E. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]
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Chen, S., & Wheeler, S. E. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PubMed Central. [Link]
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Farnia, M., & Kakanejadifard, A. (1992). Synthesis and Structural Analysis of -2,4,6,8- Tetrabenzyl -2,4,6,8- Tetraazabicyclo [3.3.0] Octane from Condensation of Glyoxal. Iranian Journal of Chemistry and Chemical Engineering. [Link]
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Castells, J., et al. (1984). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Journal of Chemistry. [Link]
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Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]
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Van Ornum, S., et al. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis -1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
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Etter, M. C., & Dunitz, J. D. (2007). The Design of “Awkward” Molecules Expected to Yield Multiple Crystal Forms. Crystal Growth & Design. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This guide provides an in-depth technical comparison of the methods for the definitive structural elucidation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. We will explore the journey from synthesis to single-crystal X-ray diffraction (SCXRD), contextualizing this "gold standard" technique against other common analytical methods. This document is intended for researchers, scientists, and drug development professionals who require unambiguous molecular structure determination for synthetic intermediates and complex scaffolds.
The bicyclo[3.3.0]octane core is a prevalent motif in natural products and a valuable building block in synthetic chemistry.[1] The cis-1,5-dimethyl substituted dione, in particular, presents a rigid, symmetric framework whose precise conformation is critical for understanding its reactivity and for its use in stereocontrolled synthesis. While spectroscopic methods provide essential data, only X-ray crystallography can deliver the atomic-level resolution needed to definitively confirm stereochemistry, bond lengths, and bond angles in the solid state.[2]
Synthesis and Purification: The Prerequisite for Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The most reliable and established route to cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a modification of the Weiss-Cook reaction.[3][4] This robust, two-step process is not only efficient but also serves as an excellent case study in multi-step organic transformations.[5]
The reaction proceeds via an initial aldol reaction followed by successive Michael reactions, condensing biacetyl with two equivalents of dimethyl-1,3-acetonedicarboxylate.[3] The resulting tetraester bis-enol intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the target dione.[6]
For crystallographic purposes, the crude product, typically a white to light-yellow solid, must be rigorously purified. The literature suggests that while the initial product is often sufficiently pure, recrystallization from methanol or ethanol is effective for obtaining single-crystal-grade material.[6] Sublimation at reduced pressure (e.g., 70°C at 0.1 mm) is an excellent alternative that can yield crystals of exceptional quality, although it is not suitable for all compounds.[7]
The Art and Science of Crystallization
Obtaining a high-quality single crystal is frequently the most significant bottleneck in SCXRD analysis.[2][8] For a small organic molecule like cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, several classical methods can be employed. The choice of method is dictated by the compound's solubility, thermal stability, and the quantity of material available.
Experimental Protocol: Crystallization by Slow Evaporation
Slow evaporation is often the simplest and most successful starting point.[7] The principle is to dissolve the solute in a suitable solvent and allow the solvent to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation and subsequent crystal nucleation.
-
Solvent Selection: Dissolve a small amount (~10-20 mg) of the purified dione in various solvents to assess solubility. An ideal solvent is one in which the compound is moderately soluble; highly soluble compounds may "oil out," while poorly soluble ones will not crystallize. For this dione, solvents like acetone, ethyl acetate, or a mixture such as toluene/heptane are good candidates.
-
Preparation: Prepare a saturated or near-saturated solution of the dione in the chosen solvent (e.g., 2 mL of ethyl acetate) in a clean vial.
-
Incubation: Cover the vial with a cap, pierced with a needle or covered with parafilm with a few pinholes. This restricts the rate of evaporation.
-
Growth: Place the vial in a vibration-free location at a constant temperature. Crystal growth can take anywhere from several hours to several weeks.
Comparative Analysis of Crystallization Techniques
While slow evaporation is straightforward, alternative methods offer more control and can be successful when it fails.
| Technique | Principle | Typical Sample Size | Pros | Cons |
| Slow Evaporation | Gradual removal of solvent to induce supersaturation.[7] | 5-25 mg | Simple setup; effective for many compounds. | Limited control over nucleation; can lead to polycrystalline masses. |
| Vapor Diffusion | An antisolvent vapor diffuses into the compound's solution, reducing solubility.[9] | 1-10 mg | Requires very little sample; high control over diffusion rate. | Requires a binary solvent system with specific properties. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible antisolvent.[9] | 5-20 mg | Crystals grow at the undisturbed interface; excellent for sensitive compounds. | Difficult to set up without disturbing the interface. |
| Sublimation | The solid is heated under vacuum, and the vapor deposits as crystals on a cold surface.[7] | 10-50 mg | Can produce exceptionally high-quality, solvent-free crystals. | Compound must be thermally stable and have a suitable vapor pressure. |
For particularly challenging molecules that resist traditional methods, modern techniques such as "crystalline sponge" encapsulation or high-throughput under-oil screening can be explored.[8][10] These methods are powerful but require specialized materials and equipment.
Single-Crystal X-ray Diffraction: The Definitive Answer
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is analyzed by SCXRD. This technique provides the absolute, three-dimensional structure of the molecule as it exists in the crystal lattice.
Experimental Protocol: SCXRD Data Collection and Structure Refinement
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Data Collection: The crystal is mounted on a diffractometer. Monochromatic X-rays (e.g., from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the spots are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: A molecular model is built into the electron density map. The atomic positions and thermal parameters are refined against the experimental data to improve the fit, typically measured by the R-factor (a lower R-factor indicates a better fit).
Key Structural Insights
The resulting crystal structure provides unambiguous confirmation of:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Stereochemistry: The cis-fusion of the two five-membered rings.
-
Conformation: The precise puckering of the rings and the orientation of the methyl and carbonyl groups.
-
Intermolecular Interactions: How the molecules pack together in the solid state, revealing any hydrogen bonding or other non-covalent interactions.
| Parameter | Typical Value/Information | Significance |
| Formula | C₁₀H₁₄O₂ | Confirms elemental composition. |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (a, b, c, β) | e.g., a=8.5 Å, b=10.2 Å, c=9.8 Å, β=95° | Dimensions of the repeating crystalline unit. |
| R1 (final R-factor) | < 0.05 (for good structures) | A measure of the agreement between the calculated model and the observed data. |
A Comparative View: SCXRD vs. Other Techniques
While SCXRD is unparalleled for solid-state structure determination, a comprehensive analysis often involves complementary techniques. Each method provides a piece of the puzzle, and their combined data builds a complete picture of the molecule's identity and behavior.
| Technique | Information Provided | Advantages | Limitations |
| SCXRD | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[2] | Unambiguous and definitive structural data. | Requires a suitable single crystal; provides solid-state, not solution, structure.[8] |
| NMR Spectroscopy | Connectivity (¹H, ¹³C), through-bond (COSY) and through-space (NOESY) correlations.[3] | Excellent for structure in solution; does not require crystallization. | Provides time-averaged data; bond lengths/angles are inferred, not measured directly. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[6] | High sensitivity; confirms molecular formula. | Provides no stereochemical or conformational information. |
| Computational (DFT) | Optimized gas-phase geometry, predicted spectral properties.[11] | Provides theoretical insight into stability and conformation. | The model is a theoretical approximation, not an experimental measurement. |
The spectroscopic data for the parent cis-bicyclo[3.3.0]octane-3,7-dione shows characteristic signals in ¹H and ¹³C NMR that are consistent with its C₂ᵥ symmetry.[6] However, without the X-ray data, subtle conformational details and the exact bond parameters would remain unknown. For drug development, where molecular shape is paramount for receptor binding, such precise structural information is indispensable.
Conclusion
The X-ray crystallographic analysis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione provides the ultimate proof of its molecular structure. It is the only technique that can deliver precise, atomic-level coordinates, confirming the cis-ring fusion and molecular conformation with certainty. While the synthesis is well-established, the critical and often challenging step is the growth of a high-quality single crystal. By comparing the definitive data from SCXRD with the complementary information from NMR, MS, and computational modeling, researchers can achieve a comprehensive and validated understanding of this important bicyclic ketone, enabling its confident application in complex synthetic and medicinal chemistry programs.
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Title: cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES Source: Organic Syntheses URL: [Link]
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Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: Acta Crystallographica Section E URL: [Link]
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Title: Crystallization of small molecules Source: EPFL - École polytechnique fédérale de Lausanne URL: [Link]
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Title: Advanced crystallisation methods for small organic molecules Source: ePrints Soton - University of Southampton URL: [Link]
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Title: Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory Source: Journal of Chemical Education - ACS Publications URL: [Link]
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Title: Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory Source: Journal of Chemical Education URL: [Link]
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Title: cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione Source: Alkali Scientific URL: [Link]
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Title: Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations Source: Sci-Hub URL: [Link]
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Title: Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics Source: PubMed URL: [Link]
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A Comparative Guide to Substituted Bicyclo[3.3.0]octane-3,7-diones: Synthesis, Stereochemistry, and Biological Applications
The bicyclo[3.3.0]octane framework, a strained yet conformationally rigid scaffold, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique three-dimensional structure provides a versatile platform for the development of novel therapeutics and complex molecular architectures. This guide offers a comparative analysis of substituted bicyclo[3.3.0]octane-3,7-diones, delving into their synthesis, stereochemical intricacies, and diverse biological activities. We will explore how different substitution patterns influence the physicochemical and biological properties of these fascinating molecules, supported by experimental data and detailed protocols.
The Enduring Appeal of the Bicyclo[3.3.0]octane Core
The bicyclo[3.3.0]octane skeleton consists of two fused cyclopentane rings, resulting in an inherent cis-fusion. This structural feature locks the molecule into a defined V-shape, minimizing conformational flexibility.[1] This rigidity is a desirable trait in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The presence of two ketone functionalities at the 3- and 7-positions provides reactive handles for a wide array of chemical transformations, making the bicyclo[3.3.0]octane-3,7-dione a valuable synthetic intermediate.
The Weiss-Cook Reaction: A Cornerstone in Synthesis
The most prominent and efficient method for constructing the bicyclo[3.3.0]octane-3,7-dione core is the Weiss-Cook reaction.[2][3] This elegant one-pot reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetone-1,3-dicarboxylate, such as dimethyl 1,3-acetonedicarboxylate.[2] The reaction proceeds through a series of aldol and Michael reactions, culminating in the formation of the cis-fused bicyclic system.[4]
Mechanism of the Weiss-Cook Reaction
The generally accepted mechanism for the Weiss-Cook reaction is a testament to tandem reaction design. The sequence is initiated by an aldol condensation, followed by two sequential Michael additions. The inherent stereocontrol of the reaction, leading exclusively to the cis-fused product, is a key advantage.
Caption: The Weiss-Cook reaction pathway.
Experimental Protocol: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This protocol is adapted from a procedure optimized for undergraduate organic chemistry laboratories and demonstrates the practicality of the Weiss-Cook reaction.[4]
Step 1: Formation of the Tetracarboxylate Intermediate
-
In a 1-L Erlenmeyer flask, dissolve 5.6 g of sodium bicarbonate in 400 mL of water.
-
To this solution, add 70 g (0.40 mol) of dimethyl 1,3-acetonedicarboxylate and a magnetic stirring bar.
-
Stir the resulting solution rapidly while adding 17.2 g (0.20 mol) of biacetyl in one portion.
-
Continue stirring for 24 hours. A white crystalline precipitate will form.
-
Collect the solid by suction filtration and dry under reduced pressure to yield the tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
In a 1-L round-bottomed flask equipped with a reflux condenser and magnetic stirring bar, charge 200 mL of 1 M hydrochloric acid, 40 mL of glacial acetic acid, and 24 g (0.060 mol) of the tetracarboxylate intermediate from Step 1.
-
Stir the mixture vigorously and heat at reflux for 3-6 hours.
-
Cool the solution in an ice bath.
-
Isolate the product by extraction with dichloromethane, followed by washing, drying, and solvent evaporation.
-
Recrystallization from hot ethanol affords the final product, cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, as a white to light yellow solid.[5]
Comparative Analysis of Substituted Bicyclo[3.3.0]octane-3,7-diones
The substitution pattern on the bicyclo[3.3.0]octane-3,7-dione core significantly influences its properties. Here, we compare the parent compound with bridgehead- and non-bridgehead-substituted analogs.
Spectroscopic Properties: A Comparative Overview
The rigid nature of the bicyclo[3.3.0]octane framework leads to well-defined NMR spectra. The chemical shifts of the bridgehead and methylene protons are particularly sensitive to the nature and position of substituents.
| Compound | Substituent Position | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference(s) |
| cis-Bicyclo[3.3.0]octane-3,7-dione | Unsubstituted | ~2.5-2.8 (m, bridgehead H), ~2.2-2.4 (m, CH₂) | ~215 (C=O), ~50 (bridgehead C), ~40-45 (CH₂) | [6][7] |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 1,5- (Bridgehead) | ~1.2 (s, CH₃), ~2.3-2.4 (ABq, CH₂) | ~218 (C=O), ~55 (bridgehead C), ~48 (CH₂), ~20 (CH₃) | [8] |
| Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate | 1- (Bridgehead) | ~1.2 (t, OCH₂CH₃), ~4.1 (q, OCH₂CH₃) | ~214 (C=O), ~174 (COO), ~62 (OCH₂), ~53 (bridgehead C-1), ~41 (bridgehead C-5) | [6] |
Analysis of Spectral Data:
-
Bridgehead Substitution: As seen with the 1,5-dimethyl and 1-carboxylate derivatives, substitution at the bridgehead positions significantly alters the chemical shifts of the quaternary bridgehead carbons. The presence of electron-withdrawing groups like the carboxylate shifts the bridgehead carbon signals downfield.
-
Symmetry: The ¹H NMR spectrum of the unsubstituted dione is complex due to the coupling of multiple protons. In contrast, the 1,5-dimethyl analog exhibits a simpler spectrum for the methylene protons (an AB quartet), reflecting the increased symmetry.
Biological Activity: A Scaffold for Drug Discovery
The bicyclo[3.3.0]octane framework has emerged as a promising scaffold in medicinal chemistry, with derivatives showing a range of biological activities.
Caption: Biological applications of the scaffold.
3.2.1. Dipeptidyl Peptidase 4 (DPP-4) Inhibition
A significant area of investigation for bicyclo[3.3.0]octane derivatives has been in the development of inhibitors for dipeptidyl peptidase 4 (DPP-4), a key target for the treatment of type 2 diabetes.[9][10] The rigid bicyclic core serves as a scaffold to orient pharmacophoric groups for optimal interaction with the enzyme's active site.
| Compound Class | Key Structural Features | DPP-4 Inhibitory Activity (IC₅₀) | Reference(s) |
| Azabicyclo[3.3.0]octane derivatives | Introduction of nitrogen into the bicyclic core. | Potent, with some compounds showing excellent in vivo efficacy. | [10] |
| Substituted bicyclo[3.3.0]octane derivatives | Varied substituents on the bicyclic frame to probe the enzyme's binding pocket. | Moderate to potent, with structure-activity relationships established. | [9][11] |
Structure-Activity Relationship (SAR) Insights:
-
The introduction of a nitrogen atom into the bicyclic framework, forming azabicyclo[3.3.0]octane derivatives, has been shown to be a successful strategy for achieving potent DPP-4 inhibition.[10]
-
The stereochemistry and nature of the substituents on the bicyclo[3.3.0]octane ring are crucial for activity, highlighting the importance of the rigid scaffold in presenting the correct pharmacophoric elements to the enzyme.[12]
3.2.2. Antimicrobial and Antimalarial Potential
Derivatives of cis-bicyclo[3.3.0]octane-3,7-dione have also been evaluated for their antimicrobial and antimalarial properties.
-
Antimicrobial Activity: Newly synthesized derivatives have shown activity against various bacterial and fungal strains.[13] The exact mechanism of action is still under investigation, but it is believed that the dione functionality may play a role in their biological effects.
-
Antimalarial Activity: The cis-bicyclo[3.3.0]octane-3,7-dione moiety has been incorporated into trioxaquine structures, which are hybrid molecules designed to combat malaria. The rigid dione serves as a linker for the pharmacophoric groups.
Stereochemistry: The Defining Feature
The cis-fusion of the two five-membered rings is the most critical stereochemical aspect of the bicyclo[3.3.0]octane system. This fusion dictates the overall shape of the molecule and influences the stereochemical outcome of reactions at the carbonyl groups and other positions.
For instance, the dihydroxylation of cis-bicyclo[3.3.0]octene derivatives has been shown to proceed with high stereoselectivity.[1][14] Computational studies have revealed that torsional, electrostatic, and steric effects all contribute to the observed stereoselectivity, with the conformational rigidity of the substrate playing a key role.[1]
Conclusion and Future Perspectives
Substituted bicyclo[3.3.0]octane-3,7-diones represent a versatile and valuable class of compounds with a rich synthetic and medicinal chemistry. The Weiss-Cook reaction provides a robust and stereocontrolled entry point to this bicyclic system. The rigid cis-fused framework offers a unique platform for the design of biologically active molecules, as evidenced by the successful development of potent DPP-4 inhibitors. The observed antimicrobial and antimalarial activities further underscore the therapeutic potential of this scaffold.
Future research in this area will likely focus on:
-
The development of novel, more efficient synthetic routes to asymmetrically substituted bicyclo[3.3.0]octane-3,7-diones.
-
A deeper exploration of the structure-activity relationships for various biological targets to design more potent and selective therapeutic agents.
-
The application of this rigid scaffold in materials science and catalysis.
The continued investigation of substituted bicyclo[3.3.0]octane-3,7-diones promises to yield exciting new discoveries in both fundamental and applied chemistry.
References
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Bertz, S. H., Cook, J. M., Gawish, A., & Weiss, U. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure. Retrieved from [Link]
- Li, X., et al. (2010). Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(12), 3521-3525.
- Zhang, Z., et al. (2011). Synthesis and biological evaluation of azobicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(1), 229-233.
- Naim, M. J., et al. (2015). A comprehensive review on the medicinal chemistry of dipeptidyl peptidase 4 inhibitors. International Journal of Pharmaceutical Sciences and Research, 6(11), 4544-4554.
- Korman, M., Paz, E., Franklin, T., & Van Ornum, S. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory.
- Goh, S. S., et al. (2012). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. The Journal of Organic Chemistry, 77(20), 9105-9114.
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- Camps, P., Fernández, J. A., & Vázquez, S. (2010). Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors of polyquinanes. Arkivoc, 2010(4), 74-89.
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- Marson, C. M., & Promontorio, R. (2019). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones and 2-Hydroxybicyclo[3.2.1]octane-6,8-diones. UCL Discovery.
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Organic Syntheses. (1986). CONDENSATION OF DIMETHYL 1,3-ACETONEDICARBOXYLATE WITH 1,2-DICARBONYL COMPOUNDS: cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]
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Efficiency of different catalysts in the Weiss-Cook reaction
An In-Depth Guide to Catalyst Efficiency in the Weiss-Cook Reaction
For chemists engaged in the synthesis of complex molecular architectures, particularly in the realm of natural product synthesis and drug development, the Weiss-Cook reaction is an indispensable tool. First reported in 1968, this reaction offers a powerful method for the construction of the cis-bicyclo[3.3.0]octane-3,7-dione skeleton from simple acyclic precursors.[1] It involves the condensation of a 1,2-dicarbonyl compound with two equivalents of a dialkyl 1,3-acetonedicarboxylate. The elegance of this transformation lies in its cascade nature, where a series of fundamental organic reactions—aldol and Michael additions—orchestrate the formation of two five-membered rings and four stereocenters in a single pot.
The efficiency and outcome of the Weiss-Cook reaction are critically dependent on the choice of catalyst. While traditional base catalysis has been the historical mainstay, modern synthetic chemistry offers a diverse toolkit of catalytic systems, each with unique advantages in terms of yield, reaction time, sustainability, and operational simplicity. This guide provides a comparative analysis of different catalyst classes for the Weiss-Cook reaction, grounded in mechanistic principles and supported by experimental insights, to assist researchers in selecting the optimal system for their synthetic goals.
The Core Mechanism: A Cascade of Bond Formations
Understanding the reaction mechanism is paramount to appreciating the role of the catalyst. The Weiss-Cook reaction is a symphony of sequential carbon-carbon bond formations. The catalyst's primary role is to facilitate the initial, and often rate-determining, steps by generating the requisite nucleophilic species from the acetonedicarboxylate.
The generally accepted mechanism proceeds as follows:
-
Initial Aldol Condensation: A catalytic base abstracts a proton from the central carbon of the dimethyl 1,3-acetonedicarboxylate, forming an enolate. This enolate then attacks one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., biacetyl) in an aldol reaction.
-
First Michael Addition: Following the aldol addition and subsequent dehydration, a second molecule of the acetonedicarboxylate enolate attacks the newly formed α,β-unsaturated ketone in a conjugate, or Michael, addition.
-
Second Michael Addition (Intramolecular): The intermediate now possesses two ester-stabilized carbanion precursors. An intramolecular Michael addition occurs, where one of the enolates attacks the other conjugated system, closing the second five-membered ring.
-
Final Cyclization/Dehydration: The final ring closure to form the bicyclic core is often followed by hydrolysis and decarboxylation to yield the target dione.[1]
Caption: A simplified workflow of the Weiss-Cook reaction cascade.
Comparative Analysis of Catalytic Systems
The choice of catalyst directly impacts the formation of the initial enolate and influences the rate and selectivity of the subsequent cascade. We will compare four major classes of catalysts.
Traditional Inorganic Base Catalysis
The original procedures developed by Weiss and Cook employed simple inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1] These act as Brønsted bases, deprotonating the acetonedicarboxylate to initiate the reaction sequence.
-
Mechanism of Action: General base catalysis. The carbonate or bicarbonate anion removes a proton from the α-carbon of the acetonedicarboxylate, generating the enolate nucleophile.
-
Advantages: These catalysts are inexpensive, readily available, and operationally simple to use.
-
Disadvantages: They often require stoichiometric or supra-stoichiometric amounts to drive the reaction to completion. The strong basicity can sometimes lead to side reactions, such as self-condensation or epimerization, which can complicate purification and lower yields.
Organocatalysis: The Amine-Catalyzed Approach
Secondary amines, such as pyrrolidine, are powerful organocatalysts for reactions involving enolates. While not historically used in the initial reports of the Weiss-Cook reaction, their application is a logical extension based on their proven efficacy in both aldol and Michael reactions.[2]
-
Mechanism of Action: Enamine catalysis. Pyrrolidine reacts with a carbonyl group of the acetonedicarboxylate to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and adds efficiently to the 1,2-dicarbonyl and subsequent Michael acceptors. The catalyst is regenerated in the process, allowing for substoichiometric loadings.
Caption: The catalytic cycle of enamine formation with pyrrolidine.
-
Advantages: Reactions can often be performed under milder, neutral conditions. The potential for developing asymmetric variants using chiral amines is a significant advantage for drug development.[2] Catalyst loadings are typically low (5-20 mol%).
-
Disadvantages: Pyrrolidine is volatile and requires careful handling. The formation of the enamine can sometimes be slow or compete with other pathways.
Biocatalysis with Thiamine Hydrochloride (Vitamin B₁)
Thiamine (Vitamin B₁) is a "green" and sustainable catalyst that operates via N-heterocyclic carbene (NHC) catalysis in the presence of a base.[3] It is well-known for catalyzing benzoin-type condensations and can be adapted for reactions requiring umpolung (polarity reversal) of carbonyl compounds.
-
Mechanism of Action: The thiazolium ring of thiamine is deprotonated by a mild base to form an NHC. The NHC adds to a carbonyl group, and through a series of proton transfers, generates a nucleophilic species (a Breslow intermediate) that can initiate the condensation cascade.
-
Advantages: Thiamine is biocompatible, inexpensive, and can often be used in aqueous or mixed-aqueous media, reducing the reliance on volatile organic solvents.[4][5]
-
Disadvantages: The catalytic activity can be sensitive to pH and temperature. Reaction times may be longer compared to other systems, and catalyst loading might be higher.
Ionic Liquids as Reaction Media and Co-catalysts
Ionic liquids (ILs) are salts with melting points below 100 °C that can serve as non-volatile, recyclable solvents.[6] Certain ILs, particularly those with basic anions or cations, can also play a direct catalytic role.
-
Mechanism of Action: ILs can act as a "green" solvent, replacing volatile organic compounds. Furthermore, basic ILs can deprotonate the acetonedicarboxylate similarly to inorganic bases. The unique solvating properties of ILs can stabilize charged intermediates and transition states, accelerating the reaction rate.[7]
-
Advantages: ILs offer a solution to solvent emissions and can be designed for easy separation of the product and recycling of the catalyst/solvent system.[6][8] Their properties (e.g., polarity, basicity) can be tuned by modifying the cation and anion.
-
Disadvantages: High cost and viscosity can be practical barriers. Product isolation may require extraction with an immiscible organic solvent, and complete removal of the IL from the product can be challenging.
Performance Comparison: A Data-Driven Summary
The following table provides a comparative overview of the different catalytic systems based on typical experimental observations reported in the literature. Yields and reaction times are representative and can vary significantly with substrate and specific conditions.
| Catalyst System | Typical Catalyst | Conditions (Solvent, Temp) | Typical Time | Typical Yield (%) | Advantages | Disadvantages |
| Inorganic Base | K₂CO₃, NaHCO₃ | Methanol or Ethanol, Reflux | 12-24 h | 50-75% | Inexpensive, simple setup | Stoichiometric amounts, side reactions, moderate yields |
| Organocatalyst | Pyrrolidine | Toluene or CH₂Cl₂, RT to 40 °C | 6-18 h | 70-90% | Mild conditions, high efficiency, catalytic amounts, potential for asymmetry | Catalyst volatility, cost |
| Biocatalyst | Thiamine HCl (+ Base) | H₂O or EtOH/H₂O, 60-80 °C | 24-48 h | 40-65% | "Green", inexpensive, aqueous media compatible | Slower reaction rates, specific pH required |
| Ionic Liquid | [bmim]OH, [Choline][OH] | Neat or with co-solvent, 50-100 °C | 4-12 h | 75-95% | Recyclable, enhanced rates, low volatility | High cost, viscosity, purification challenges |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Weiss-Cook reaction with two distinct catalytic systems.
Protocol 1: Traditional Base-Catalyzed Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione[9]
This protocol is adapted from a procedure designed for undergraduate organic chemistry laboratories, highlighting its robustness and reliability.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine dimethyl 1,3-acetonedicarboxylate (2 equivalents), biacetyl (1 equivalent), and methanol (100 mL).
-
Catalyst Addition: While stirring, add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) portion-wise over 10 minutes. The addition is exothermic and may cause the methanol to boil.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Hydrolysis & Decarboxylation): After cooling to room temperature, add 6 M aqueous hydrochloric acid (HCl) until the pH is ~1. A precipitate may form. Heat the acidic mixture to reflux for an additional 4 hours to effect hydrolysis and decarboxylation.
-
Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent like ethanol or ethyl acetate.
Protocol 2: Pyrrolidine-Catalyzed Weiss-Cook Reaction
This protocol is a representative procedure for an organocatalyzed approach, emphasizing milder conditions.
-
Reactant Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add dimethyl 1,3-acetonedicarboxylate (2.1 equivalents), biacetyl (1 equivalent), and anhydrous toluene (50 mL).
-
Catalyst Addition: Add pyrrolidine (0.2 equivalents, 20 mol%) via syringe to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue contains the bicyclic intermediate with the ester groups intact.
-
Hydrolysis & Decarboxylation: Add a mixture of acetic acid (20 mL) and 6 M HCl (10 mL) to the residue and heat to 100 °C for 6 hours.
-
Isolation: After cooling, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.
Caption: General experimental workflow for the Weiss-Cook reaction.
Conclusion and Future Outlook
The Weiss-Cook reaction remains a cornerstone for the synthesis of fused cyclopentanoid structures. While traditional base catalysis is effective and economical, modern catalytic methods offer significant advantages. Organocatalysis with amines like pyrrolidine provides a pathway to higher yields under milder conditions and opens the door for asymmetric synthesis. Emerging systems, including biocatalysts and ionic liquids, align with the growing demand for sustainable and green chemical processes.
The optimal choice of catalyst is not universal; it is dictated by the specific goals of the synthesis. For large-scale, cost-sensitive production, optimizing the traditional base-catalyzed method may be most prudent. For the synthesis of complex, high-value molecules like pharmaceutical intermediates, the precision and mildness of organocatalysis may be paramount. As catalytic science continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for this powerful cascade reaction.
References
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Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. (2025). RSC Publishing. [Link]
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Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. (2020). ACS Publications. [Link]
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Catalytic reactions in ionic liquids. (2014). ResearchGate. [Link]
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Vitamin B1-catalyzed aerobic oxidative esterification of aromatic aldehydes with alcohols. Royal Society of Chemistry. [Link]
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Proposed mechanism for reaction catalyzed by thiamine hydrochloride. (n.d.). ResearchGate. [Link]
-
Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. (n.d.). National Institutes of Health. [Link]
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Synthesis of Formamide Derivatives Catalyzed by Vitamin B1 Hydrochloride. (n.d.). J-STAGE. [Link]
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Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PubMed. [Link]
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What do we know about the ionic liquid effect in catalyzed multicomponent reactions?: A critical review. (2022). OUCI. [Link]
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Application of Ionic Liquids in Pot-in-Pot Reactions. (2016). PubMed. [Link]
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The Weiss‐Cook reaction for the synthesis of fused five‐membered‐rings. (n.d.). ResearchGate. [Link]
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Weiss–Cook condensation. (n.d.). ResearchGate. [Link]
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Syntheses of cyclic carbonates with amidinium halide catalysts in reusable, reversible, room-temperature ionic liquids or acetonitrile. (2012). Royal Society of Chemistry. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate. [Link]
-
Isolation of the key intermediate in the formation of cis-bicyclo[3.3.0]octane-3,7-diones from dimethyl 3-ketoglutarate and 1,2-dicarbonyl compounds. (n.d.). ACS Publications. [Link]
-
Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of New cis-Bicyclo [3.3.0] octane-3,7- dione Derivatives. (2017). ResearchGate. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors. (2010). Arkivoc. [Link]
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Modular Approaches to Cyclopentanoids and their Heteroanalogs. (n.d.). Thieme Chemistry. [Link]
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Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. (n.d.). UCL Discovery. [Link]
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Expeditious Discovery of Small-Molecule Thermoresponsive Ionic Liquid Materials: A Review. (2023). National Institutes of Health. [Link]
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A Comparative Guide to the Enantioselective Synthesis of Bicyclo[3.3.0]octane-3,7-diones
The bicyclo[3.3.0]octane framework is a core structural motif in a multitude of biologically active natural products and serves as a versatile building block in medicinal chemistry and drug development. The stereocontrolled synthesis of this carbocyclic system, particularly the dione variant, presents a significant challenge and an area of intense research. This guide provides a comparative analysis of two prominent and highly effective enantioselective strategies for the synthesis of bicyclo[3.3.0]octane-3,7-diones and their derivatives: Rhodium-catalyzed intramolecular [3+2] cycloaddition and organocatalytic transannular aldol reaction.
Introduction: The Significance of the Bicyclo[3.3.0]octane Core
The fused five-membered ring system of bicyclo[3.3.0]octane imparts a rigid, concave structure that is amenable to diverse functionalization. This unique topology makes it a valuable scaffold for mimicking peptide turns, presenting pharmacophores in a defined spatial orientation, and accessing complex molecular architectures. Consequently, efficient and enantioselective access to these structures is of paramount importance for the synthesis of chiral drugs and natural products. This guide will delve into the nuances of two powerful synthetic approaches, offering a head-to-head comparison of their performance, mechanistic underpinnings, and practical considerations for the discerning researcher.
Methodology 1: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
This approach leverages the ability of rhodium(I) catalysts to mediate the cycloaddition of 1-yne-vinylcyclopropanes (1-yne-VCPs), constructing the bicyclo[3.3.0]octane core with the concomitant creation of a chiral quaternary stereocenter at the bridgehead position. The use of chiral phosphine ligands is crucial for inducing high levels of enantioselectivity.
Causality Behind Experimental Choices
The selection of a Rh(I) catalyst is predicated on its ability to undergo oxidative addition into the strained C-C bond of the cyclopropane ring. The choice of a chiral bisphosphine ligand, such as (R)-H8-BINAP, is critical as it creates a chiral environment around the metal center, thereby directing the facial selectivity of the subsequent alkyne insertion. The solvent, typically 1,2-dichloroethane (DCE), is chosen for its ability to dissolve the substrates and catalyst system while being relatively non-coordinating, allowing for efficient catalysis.
Performance and Substrate Scope
The Rh(I)-catalyzed intramolecular [3+2] cycloaddition demonstrates broad substrate scope and generally affords high yields and excellent enantioselectivities. A variety of substituents on the alkyne and the tether are well-tolerated.
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 96 |
| 2 | 4-Methylphenyl | 96 | 95 |
| 3 | 4-Methoxyphenyl | 92 | 96 |
| 4 | 4-Fluorophenyl | 93 | 96 |
| 5 | 2-Thienyl | 89 | 94 |
| 6 | Cyclohexyl | 90 | 95 |
| 7 | n-Butyl | 85 | 93 |
Data synthesized from representative literature.
Mechanistic Overview
The catalytic cycle is initiated by the coordination of the Rh(I)-ligand complex to the vinylcyclopropane. This is followed by oxidative addition of the rhodium into the cyclopropane ring to form a rhodacyclobutane intermediate. Subsequent cleavage of the cyclopropane ring leads to a rhodacyclohexene species. The stereochemistry of the final product is determined during the intramolecular insertion of the alkyne into the Rh-C bond, which is the rate- and stereo-determining step.[1] Reductive elimination then furnishes the bicyclo[3.3.0]octane product and regenerates the active Rh(I) catalyst.[1]
Caption: Rh-Catalyzed [3+2] Cycloaddition Mechanism.
Detailed Experimental Protocol
Representative Procedure for the Enantioselective Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition: [1][2]
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Rh(CO)2Cl]2 (3.9 mg, 0.01 mmol, 2.5 mol%) and (R)-H8-BINAP (12.8 mg, 0.022 mmol, 5.5 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.
-
To this solution, add a solution of the 1-yne-vinylcyclopropane substrate (0.4 mmol) in DCE (2.0 mL).
-
Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired bicyclo[3.3.0]octane product.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Methodology 2: Organocatalytic Transannular Aldol Reaction
This strategy employs a chiral amine catalyst, typically a proline derivative, to effect the enantioselective transannular aldol cyclization of a prochiral 1,4-cyclooctanedione. This approach is notable for its operational simplicity and avoidance of transition metals.
Causality Behind Experimental Choices
The use of a secondary amine catalyst like proline or its derivatives is central to this transformation. The catalyst reacts with one of the ketone moieties to form a nucleophilic enamine intermediate. The choice of trans-4-fluoro-L-proline as the catalyst has been shown to enhance enantioselectivity, likely due to electronic and steric effects that favor a specific transition state geometry.[3] Dimethylformamide (DMF) is a common solvent for this reaction, as it effectively solubilizes the catalyst and substrate and facilitates the reaction.
Performance and Substrate Scope
The organocatalytic transannular aldol reaction provides access to functionalized bicyclo[3.3.0]octanols with high levels of enantioselectivity. The reaction is particularly effective for symmetrically substituted 1,4-cyclooctanediones.
| Entry | Substrate | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | 1,4-Cyclooctanedione | 20 | 85 | 97 |
| 2 | 2-Methyl-1,4-cyclooctanedione | 20 | 80 | 95 (as a mixture of diastereomers) |
| 3 | 2-Phenyl-1,4-cyclooctanedione | 20 | 75 | 93 (as a mixture of diastereomers) |
| 4 | Cyclooct-2-ene-1,4-dione | 20 | 78 | 88 |
Data synthesized from representative literature.[3]
Mechanistic Overview
The reaction proceeds via an enamine catalytic cycle. The chiral secondary amine catalyst reversibly reacts with one of the ketone groups of the 1,4-cyclooctanedione to form an enamine.[4][5] This enamine then acts as a nucleophile, attacking the other carbonyl group in an intramolecular fashion. The facial selectivity of this attack is directed by the chiral catalyst, leading to the formation of a new stereocenter. Hydrolysis of the resulting iminium ion liberates the bicyclo[3.3.0]octanol product and regenerates the catalyst.[4][5]
Caption: Organocatalytic Transannular Aldol Mechanism.
Detailed Experimental Protocol
Representative Procedure for the Enantioselective Organocatalytic Transannular Aldol Reaction: [3]
-
To a vial, add 1,4-cyclooctanedione (56 mg, 0.4 mmol) and trans-4-fluoro-L-proline (10.5 mg, 0.08 mmol, 20 mol%).
-
Add anhydrous dimethylformamide (DMF) (0.4 mL).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the bicyclo[3.3.0]octanol product.
-
Determine the enantiomeric excess by chiral HPLC analysis, often after derivatization.
Head-to-Head Comparison
| Feature | Rhodium-Catalyzed [3+2] Cycloaddition | Organocatalytic Transannular Aldol |
| Catalyst | Rh(I) complex with a chiral phosphine ligand | Chiral secondary amine (e.g., proline derivative) |
| Key Transformation | Intramolecular cycloaddition | Intramolecular aldol reaction |
| Starting Materials | Synthetically prepared 1-yne-vinylcyclopropanes | Commercially available or readily prepared 1,4-cyclooctanediones |
| Product | Bicyclo[3.3.0]octene with a quaternary center | Bicyclo[3.3.0]octanol |
| Enantioselectivity | Generally excellent (often >95% ee) | Generally excellent (often >95% ee) |
| Yields | Typically high (85-96%) | Good to high (75-85%) |
| Advantages | - Broad substrate scope- Access to quaternary stereocenters | - Metal-free- Operationally simple- Readily available starting materials |
| Disadvantages | - Requires synthesis of specialized substrates- Use of expensive and air-sensitive metal catalysts | - Substrate scope may be more limited- Product is a β-hydroxy ketone requiring further transformation to the dione |
Conclusion
Both the rhodium-catalyzed intramolecular [3+2] cycloaddition and the organocatalytic transannular aldol reaction represent state-of-the-art methods for the enantioselective synthesis of the bicyclo[3.3.0]octane core. The choice between these two powerful strategies will ultimately depend on the specific target molecule, the desired substitution pattern, and practical considerations such as the availability of starting materials and the tolerance for transition metal catalysts. The rhodium-catalyzed approach offers greater flexibility in terms of the accessible substitution patterns and direct formation of a quaternary center. In contrast, the organocatalytic method provides a more streamlined and metal-free route to functionalized bicyclo[3.3.0]octanols from simpler precursors. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic campaigns.
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Yang, Z., et al. (2014). Asymmetric total synthesis of (–)-lingzhiol via a Rh-catalysed [3+2] cycloaddition. Nature Communications, 5, 5707. [Link]
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List, B., et al. (2006). Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene. Journal of the American Chemical Society, 128(27), 8754–8755. [Link]
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Hu, A., et al. (2016). Rhodium(I)-Catalyzed Highly Enantioselective Insertion of Carbenoid into Si–H: Efficient Access to Functional Chiral Silanes. Journal of the American Chemical Society, 138(5), 1777–1782. [Link]
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Lin, M., Kang, G.-Y., Guo, Y.-A., & Yu, Z.-X. (2012). Asymmetric Rh(I)-catalyzed intramolecular [3 + 2] cycloaddition of 1-yne-vinylcyclopropanes for bicyclo[3.3.0] compounds with a chiral quaternary carbon stereocenter and density functional theory study of the origins of enantioselectivity. Journal of the American Chemical Society, 134(1), 398–405. [Link]
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A Comparative Guide to the Synthesis of Bicyclo[3.3.0]octane Systems: Yields, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.0]octane framework is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, concave geometry provides a unique three-dimensional scaffold for molecular recognition, making it a highly sought-after target in organic synthesis. This guide offers a comprehensive comparison of the most effective methods for constructing this bicyclic system, with a focus on reaction yields, mechanistic underpinnings, and detailed experimental protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Key Synthetic Strategies: An Overview
The construction of the bicyclo[3.3.0]octane core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include metal-catalyzed cycloadditions, radical cyclizations, and electrocyclic reactions, among others. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Caption: Classification of primary synthetic routes to the bicyclo[3.3.0]octane core.
Comparative Analysis of Synthetic Methodologies
The following sections provide an in-depth comparison of prominent methods for bicyclo[3.3.0]octane synthesis, including a summary of typical yields, a discussion of the underlying mechanisms, and detailed experimental protocols for representative examples.
The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1] The intramolecular version of this reaction is particularly well-suited for the synthesis of bicyclo[3.3.0]octenone frameworks with high regio- and stereoselectivity.
Mechanism: The reaction is initiated by the formation of a stable hexacarbonyl dicobalt alkyne complex. Subsequent coordination of the alkene and insertion of carbon monoxide into a cobalt-carbon bond, followed by reductive elimination, affords the cyclopentenone product.[1] The intramolecular nature of the reaction overcomes the poor selectivity often observed in intermolecular variants.
Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.
Yield and Conditions: The intramolecular PKR can provide bicyclo[3.3.0]octenones in good to excellent yields, often as single diastereomers.[2] Modern protocols often employ promoters such as N-methylmorpholine N-oxide (NMO) to improve reaction efficiency.[3]
Experimental Protocol: Synthesis of a Bicyclo[3.3.0]octenone Derivative [4]
-
To a solution of the enyne substrate (1.0 equiv) in THF, dicobalt octacarbonyl (1.1 equiv) is added under an argon atmosphere.
-
The reaction mixture is stirred for 1 hour at room temperature, allowing for the formation of the alkyne-cobalt complex, which can be monitored by TLC.
-
Dimethyl sulfoxide (DMSO, 6.0 equiv) is then added, and the mixture is heated to 50-65 °C for 14 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite, washing with acetone.
-
The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel to afford the desired bicyclo[3.3.0]octenone.
Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
Rhodium(I) complexes are highly effective catalysts for the intramolecular [3+2] cycloaddition of vinylcyclopropanes (VCPs) with alkenes, alkynes, or allenes, providing a versatile route to bicyclo[3.3.0]octane systems.[5][6] This method is particularly valuable for the synthesis of highly substituted and stereochemically complex targets.
Mechanism: The catalytic cycle is believed to involve the oxidative addition of the cyclopropane C-C bond to the Rh(I) center, forming a rhodacyclobutane intermediate. This is followed by insertion of the tethered π-system and subsequent reductive elimination to furnish the bicyclic product.[7]
Caption: Catalytic cycle for the Rh(I)-catalyzed intramolecular [3+2] cycloaddition.
Yield and Conditions: This method generally provides good to excellent yields of the bicyclo[3.3.0]octane products. The choice of rhodium catalyst and ligand can significantly influence the reaction's efficiency and stereoselectivity.
Experimental Protocol: Asymmetric Synthesis of a Bicyclo[3.3.0]octane Derivative [7]
-
In a glovebox, a mixture of [Rh(CO)2Cl]2 (1.0 mol %), AgSbF6 (2.4 mol %), and a chiral bisphosphine ligand (e.g., (R)-H8-BINAP, 2.6 mol %) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred at room temperature for 30 minutes to generate the active cationic Rh(I) catalyst.
-
A solution of the 1-yne-vinylcyclopropane substrate in the same solvent is then added.
-
The reaction mixture is stirred at a specified temperature (e.g., 70 °C) and monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched bicyclo[3.3.0]octane product.
Radical Cascade Reactions
Radical cascade reactions offer a powerful and convergent approach to complex molecular architectures, including the bicyclo[3.3.0]octane framework. These reactions involve a sequence of intramolecular cyclizations initiated by a radical species, leading to the rapid construction of multiple rings and stereocenters.[8][9]
Mechanism: The cascade is typically initiated by the generation of a radical, often through the use of a radical initiator like AIBN and a mediator such as tributyltin hydride. This initial radical then undergoes a series of intramolecular additions to tethered π-systems, culminating in the formation of the bicyclic product.
Yield and Conditions: Yields for radical cascade reactions can be highly variable, depending on the substrate and the specific reaction conditions. However, with careful design of the precursor, high yields and stereoselectivity can be achieved.[9]
Experimental Protocol: Tandem Radical Cyclization [9]
-
A solution of the acyclic precursor (e.g., a diene or enyne) and a radical initiator (e.g., AIBN, 0.1 equiv) in a degassed solvent (e.g., benzene or toluene) is prepared.
-
A solution of a radical mediator (e.g., tributyltin hydride, 1.1 equiv) in the same solvent is added slowly via syringe pump over several hours to the refluxing solution of the precursor.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to isolate the bicyclo[3.3.0]octane derivative.
Nazarov Cyclization
The Nazarov cyclization is an electrocyclic reaction of a divinyl ketone to form a cyclopentenone.[10] This method can be applied to the synthesis of bicyclo[3.3.0]octenones, particularly when the divinyl ketone is part of a larger ring system or when the reaction is part of a cascade sequence.
Mechanism: The reaction is typically promoted by a Lewis acid or a protic acid, which coordinates to the ketone and facilitates a 4π-conrotatory electrocyclization of the pentadienyl cation intermediate. Subsequent elimination of a proton and tautomerization yields the α,β-unsaturated cyclopentenone.[10][11]
Yield and Conditions: The yields of Nazarov cyclizations can be sensitive to the substrate and the choice of acid promoter. Modern variations of this reaction, including silicon-directed and enantioselective versions, have been developed to improve yields and stereocontrol.[11]
Samarium(II) Iodide-Mediated Cyclization
Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that can mediate a variety of reductive cyclizations.[12] Transannular ketone-olefin cyclizations promoted by SmI2 provide an effective route to bicyclo[3.3.0]octane systems, often with high diastereoselectivity.[13]
Mechanism: The reaction is initiated by the reduction of a ketone to a ketyl radical anion by SmI2. This radical then undergoes an intramolecular addition to a tethered olefin, followed by a second reduction and protonation to yield the bicyclic alcohol.[13]
Yield and Conditions: SmI2-mediated cyclizations often proceed in good to high yields under mild conditions. The use of additives such as HMPA can significantly enhance the reactivity of SmI2.[12]
Experimental Protocol: Transannular SmI2-Mediated Ketone-Olefin Cyclization [13]
-
A solution of SmI2 in THF is prepared by adding 1,2-diiodoethane to a suspension of samarium metal in THF until a deep blue color persists.
-
To this solution, HMPA is added, followed by a solution of the keto-olefin substrate in THF.
-
The reaction is typically stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.
Yield Comparison Summary
| Method | Key Features | Typical Yield Range | References |
| Pauson-Khand Reaction | [2+2+1] cycloaddition of enyne and CO. Good for bicyclo[3.3.0]octenones. | 45-96% | [1],[2] |
| Rh-catalyzed [3+2] Cycloaddition | Intramolecular cycloaddition of vinylcyclopropanes. Versatile and stereoselective. | 62-80% | [5],[6] |
| Radical Cascade Reactions | Tandem intramolecular cyclizations. Rapid construction of complex structures. | Variable, can be >80% | [8],[9] |
| Nazarov Cyclization | Electrocyclic ring closure of divinyl ketones. Forms bicyclo[3.3.0]octenones. | Moderate to good | [10],[11] |
| SmI2-mediated Cyclization | Reductive ketone-olefin coupling. High diastereoselectivity. | 60-80% | [13],[14] |
Conclusion
The synthesis of the bicyclo[3.3.0]octane ring system can be achieved through a variety of powerful and elegant methods. The choice of the most appropriate synthetic route depends on a careful consideration of the desired target molecule, including its substitution pattern and stereochemistry, as well as the availability of starting materials and the desired overall efficiency of the synthesis. Metal-catalyzed cycloadditions, such as the Pauson-Khand reaction and Rh-catalyzed [3+2] cycloadditions, offer high levels of control and predictability. Radical cascade reactions provide a rapid entry into complex bicyclic systems, while the Nazarov cyclization and SmI2-mediated cyclizations offer unique pathways to functionalized bicyclo[3.3.0]octanes. By understanding the mechanisms, yields, and experimental nuances of these diverse methods, researchers are well-equipped to strategically incorporate the valuable bicyclo[3.3.0]octane motif into their synthetic targets.
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A Guide to the Definitive Structural Validation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione Using 2D NMR Spectroscopy
Introduction: The Challenge of a Symmetrical Structure
The synthesis of complex bicyclic molecules is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to pharmaceutical development. The Weiss-Cook reaction, for instance, provides an elegant route to the cis-fused bicyclo[3.3.0]octane system, yielding compounds like cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (Figure 1).[1][2] This diketone, with its rigid, concave structure, serves as a valuable synthetic intermediate.
While the synthesis is stereoselective for the thermodynamically more stable cis-isomer, rigorous and unambiguous structural verification is a prerequisite for its use in further synthetic endeavors. The molecule's high degree of C2v symmetry simplifies its 1D NMR spectra, presenting a challenge: fewer signals are observed than the total number of protons and carbons. This spectral simplicity masks the underlying complexity and makes definitive proof of the cis-ring fusion impossible with 1D methods alone. This guide provides a comprehensive comparison of 2D NMR techniques, demonstrating how a combined spectroscopic approach can provide irrefutable evidence for the molecule's connectivity and stereochemistry.
![Structure of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione with atom numbering](https://i.imgur.com/8f8aZkI.png)
Figure 1. The structure of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione with standard numbering.
The 2D NMR Toolkit: A Multi-faceted Approach to Validation
To overcome the limitations of 1D NMR, we turn to a suite of two-dimensional experiments. Each provides a unique piece of the structural puzzle, and together, they allow us to build a complete and validated picture of the molecule. The combination of these experiments forms a self-validating system for structure elucidation.[3][4][5]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7][8] It is the primary tool for mapping out contiguous proton spin systems within a molecule. A cross-peak in a COSY spectrum indicates that the two protons on the diagonal at the respective coordinates are spin-spin coupled.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon signals to which they are attached (¹JCH).[10][11][12] Its high sensitivity and resolution make it the definitive method for identifying which protons are bonded to which carbons, effectively pairing the ¹H and ¹³C spectra.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. The HMBC experiment reveals correlations between protons and carbons over multiple bonds, typically two to four bonds away (²JCH, ³JCH, and sometimes ⁴JCH).[11][14][15] It is indispensable for connecting molecular fragments across non-protonated (quaternary) carbons and heteroatoms, which are "blind spots" in COSY experiments.[16]
The logical workflow for combining these experiments is visualized in the diagram below.
Experimental Protocol: Acquiring High-Quality Data
The quality of the final structural validation is entirely dependent on the quality of the acquired NMR data. The following protocol outlines the key steps for a successful experiment.
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of purified cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
-
Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening. The addition of a small amount of tetramethylsilane (TMS) can be used for chemical shift referencing (0 ppm).
2. NMR Spectrometer & Setup:
-
Experiments should be performed on a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing inverse-detection experiments.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape, using the solvent deuterium lock signal.
3. Data Acquisition:
-
1D ¹H Spectrum: Acquire a standard proton spectrum to verify sample concentration and spectral quality.
-
1D ¹³C{¹H} Spectrum: Acquire a proton-decoupled carbon spectrum.
-
gCOSY: Acquire a gradient-selected COSY experiment to map ¹H-¹H correlations.
-
gHSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to determine one-bond ¹H-¹³C connectivities. An edited-HSQC can further provide multiplicity information (CH/CH₃ vs. CH₂).[13]
-
gHMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to optimize the long-range coupling delay for an average J value of 7-8 Hz to observe both ²JCH and ³JCH correlations effectively.[13]
Data Interpretation: Assembling the Bicyclic Puzzle
Due to the molecule's C2v symmetry, we expect a simplified set of signals: one signal for the two methyl groups, two distinct signals for the four methylene groups, one for the two quaternary bridgehead carbons, and one for the two carbonyl carbons.
Step 1: Assigning Directly Bonded Pairs with HSQC
The HSQC spectrum is the starting point for analysis. It provides unambiguous correlations between each proton signal and the carbon it is attached to. This allows us to create a table of C-H pairs, which are the fundamental building blocks for the rest of the analysis.
Step 2: Identifying Spin Systems with COSY
In this specific molecule, the utility of COSY is limited but informative in its own way. Each methylene group (at C2/C8 and C4/C6) is flanked by a quaternary carbon and a carbonyl carbon. Therefore, the protons on these methylenes have no vicinal proton neighbors. The COSY spectrum will primarily show intense cross-peaks between the two non-equivalent (diastereotopic) geminal protons on each methylene carbon. The absence of further correlations confirms the isolation of these CH₂ groups from other protonated carbons.
Step 3: Building the Carbon Skeleton with HMBC
The HMBC spectrum is the key to solving the puzzle. It provides the long-range correlations needed to connect the C-H pairs and quaternary carbons into the final bicyclic structure. The diagram below illustrates the most critical correlations.
-
Correlations from the Methyl Protons (H-Me): This single proton signal is the most powerful starting point. We expect to see correlations to:
-
The quaternary carbon it is attached to (C1/C5) via a ²JCH coupling.
-
The adjacent methylene carbons (C2/C8 and C4/C6) via a ³JCH coupling.
-
Crucially, a correlation to the other bridgehead carbon (C5/C1) across the ring system. This correlation unequivocally establishes the bicyclo[3.3.0]octane framework.
-
-
Correlations from Methylene Protons (e.g., H-2/H-8): The protons on the methylene groups adjacent to the bridgehead will show correlations to:
-
The adjacent bridgehead carbon (C1/C5) (²JCH).
-
The adjacent carbonyl carbon (C3/C7) (²JCH).
-
The methylene carbon across the carbonyl (C4/C6) (³JCH).
-
These interlocking correlations leave no ambiguity in the assignment of the carbon skeleton.
Data Summary and The Final Stereochemical Proof
The expected NMR data, based on the validated structure, is summarized below.
| Atom(s) | ¹³C Shift (ppm, est.) | ¹H Shift (ppm, est.) | Key HMBC Correlations from Proton |
| C1, C5 | ~50 | - | H-Me, H-2/8, H-4/6 |
| C3, C7 | ~218 | - | H-2/8, H-4/6 |
| C2, C8 | ~40 | ~2.5 (2H, d) | C1, C3, C4 |
| C4, C6 | ~38 | ~2.3 (2H, d) | C3, C5 |
| -CH₃ | ~25 | ~1.1 (3H, s) | C1, C2, C5, C8 |
Chemical shifts are estimates and will vary based on solvent and experimental conditions.
While the connectivity is confirmed by COSY and HMBC, the ultimate proof of the cis-stereochemistry comes from the observed symmetry and, ideally, a Nuclear Overhauser Effect (NOE) experiment.
-
Symmetry Argument: The trans-isomer possesses a lower C2 symmetry, which would result in a more complex NMR spectrum (e.g., four distinct methylene carbon signals instead of two). The simple spectrum observed is strong evidence for the higher symmetry of the cis-isomer.
-
NOESY/ROESY Confirmation: For definitive proof, a 2D NOESY or ROESY experiment is the gold standard. This experiment detects correlations between protons that are close in space, regardless of their through-bond connectivity. A key observation would be a clear NOE cross-peak between the protons of the methyl groups and the inward-pointing protons on the methylene groups of the bicyclic core. This through-space proximity is only possible in the concave, cis-fused arrangement.
Conclusion: An Unambiguous Validation
The structural validation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione serves as an excellent case study in the power of multi-dimensional NMR. While 1D NMR suggests the molecule's inherent symmetry, it falls short of providing a definitive structural proof.
By employing a systematic and comparative approach, we demonstrate that:
-
HSQC is essential for assigning the fundamental C-H units.
-
COSY confirms the electronic isolation of the methylene proton spin systems.
-
HMBC is the critical experiment that pieces together the entire carbon framework, connecting all fragments across the non-protonated quaternary and carbonyl carbons.
The combination of these through-bond correlation experiments, supported by the symmetry argument and ideally confirmed with a through-space NOESY experiment, provides an unshakeable and self-validating foundation for the structural assignment, enabling researchers to proceed with confidence in their subsequent scientific endeavors.
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Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]
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A Comparative Guide to the Theoretical and Experimental Properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This guide provides an in-depth comparison of the theoretical and experimentally determined properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a key bicyclic dione in synthetic chemistry. The unique, strained C₂-symmetric framework of this molecule, a product of the elegant Weiss-Cook reaction, presents an excellent case study for validating computational models against robust experimental data. For researchers in drug development and organic synthesis, understanding the congruence and divergence between theoretical predictions and experimental reality is paramount for predicting reactivity, understanding conformation, and designing novel molecular architectures.
Introduction: The Synergy of Theory and Experiment
The bicyclo[3.3.0]octane skeleton is a prevalent motif in numerous natural products and serves as a rigid scaffold in medicinal chemistry. The cis-1,5-dimethyl substituted dione derivative (molecular formula C₁₀H₁₄O₂, molecular weight 166.22 g/mol ) is of particular interest due to its stereochemically defined structure.[1]
Comparing experimental data with properties derived from theoretical calculations, such as those using Density Functional Theory (DFT), serves a dual purpose. First, it provides rigorous validation for the experimentally determined structure. Second, it allows for the exploration of properties that are difficult or impossible to measure directly, such as transition states and reaction energetics.[2] This guide will dissect the known experimental characteristics of the title compound and frame them in the context of what a theoretical investigation would seek to predict and clarify.
Experimental Characterization: The Ground Truth
The synthesis and properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione are well-documented, primarily through its preparation via the Weiss-Cook reaction, which involves the condensation of biacetyl with dimethyl 1,3-acetonedicarboxylate.[3][4] This reaction proceeds through a tetraester intermediate which is subsequently hydrolyzed and decarboxylated.[3]
Physical and Spectroscopic Data
The compound presents as a white solid with a distinct melting point, and its rigid, symmetric structure gives rise to a clean and interpretable spectroscopic profile.
| Property | Experimental Value | Source |
| Melting Point | 228-230 °C | [5][6] |
| ¹H NMR (CDCl₃) | δ 1.22 (s, 6H, two CH₃), 2.36 & 2.39 (ABq, 8H, J=18.5 Hz, four CH₂) | [3] |
| ¹³C NMR (CDCl₃) | Not explicitly found, but parent compound shows CH at 35.5, CH₂ at 42.6, C=O at 217.2 ppm.[3] | |
| IR (KBr) | 1736 cm⁻¹ (C=O stretch) | [3] |
The ¹H NMR data is particularly revealing.[1] The presence of a singlet at 1.22 ppm for six protons confirms the chemical equivalence of the two bridgehead methyl groups, which is a direct consequence of the molecule's C₂ symmetry. The complex AB quartet for the eight methylene protons indicates magnetic non-equivalence within each CH₂ group, a common feature in conformationally restricted cyclic systems.[1] The strong absorption at 1736 cm⁻¹ in the infrared spectrum is characteristic of a cyclopentanone carbonyl group, which experiences ring strain.[7]
Theoretical Modeling: The Predictive Framework
While specific DFT studies on cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione were not found in the immediate literature, the methodology for such an analysis is well-established.[2][8] A typical computational study would employ a functional like B3LYP with a basis set such as 6-31G(d) to perform geometry optimization, frequency calculations, and NMR shielding predictions.[8]
Predicted Properties and Insights:
-
Optimized Geometry: A DFT calculation would yield precise bond lengths, bond angles, and dihedral angles. This would allow for a quantitative assessment of the ring strain inherent in the bicyclo[3.3.0]octane system. The predicted geometry should confirm the cis fusion of the two five-membered rings.
-
Vibrational Frequencies: A frequency calculation would predict the IR spectrum. The calculated frequency for the C=O stretch would be expected to be very close to the experimental value of 1736 cm⁻¹. Theoretical calculations often require a scaling factor to perfectly match experimental values, but the qualitative agreement is typically excellent.[9]
-
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The computational model should reproduce the key experimental finding: the equivalence of the two methyl groups and the two carbonyl carbons, confirming the molecule's symmetry.
-
Keto-Enol Tautomerism: DFT studies are particularly powerful for evaluating the thermodynamics of tautomerization.[10][11] For this dione, calculations would almost certainly confirm that the diketo form is significantly more stable than any possible enol tautomer, which aligns with the experimental data showing no evidence of enolization.
-
Reaction Mechanisms: The reactivity of this dione, for example in olefination reactions or reactions with carbon disulfide, could be modeled computationally.[6] By calculating the energies of transition states, researchers can understand the stereochemical outcomes of reactions and predict how the strained bicyclic framework influences reactivity at the carbonyl centers.[1]
Head-to-Head Comparison: Bridging the Gap
The true power of this dual approach lies in the direct comparison of data, which serves as a self-validating system.
| Parameter | Experimental Result | Expected Theoretical Result | Point of Comparison |
| Symmetry | C₂ symmetry confirmed by single ¹H NMR peak for 2x CH₃ | Optimized geometry should possess a C₂ symmetry axis. | The computational model must reproduce the experimentally observed molecular symmetry. |
| C=O Stretch | Strong IR band at 1736 cm⁻¹ | A strong calculated vibrational frequency near this value. | Validates the accuracy of the computational force field and confirms the cyclopentanone character. |
| Conformation | Rigid structure inferred from NMR | Low number of stable conformers; quantifiable ring strain energy. | Theory provides a quantitative measure of the conformational rigidity inferred from experiment. |
| Reactivity | Undergoes olefination and other carbonyl reactions. | Calculation of reaction pathways and transition state energies. | Theory can explain the observed reactivity and predict outcomes for new reactions. |
Standard Operating Protocols
Protocol 1: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This protocol is adapted from the established Organic Syntheses procedure.[3]
-
Intermediate Synthesis: A solution of sodium bicarbonate in water is prepared. To this, dimethyl 1,3-acetonedicarboxylate is added, followed by biacetyl in one portion.
-
Stirring: The resulting solution is stirred vigorously for 24 hours, during which the tetraester intermediate precipitates as white crystals.
-
Isolation: The solid is collected by suction filtration and dried under reduced pressure.
-
Hydrolysis & Decarboxylation: The crude tetraester is added to a flask containing 1 M hydrochloric acid and glacial acetic acid.
-
Reflux: The mixture is heated to reflux and stirred for approximately 24 hours, during which CO₂ evolution is observed.
-
Workup: The reaction mixture is cooled, saturated with sodium chloride, and extracted multiple times with chloroform.
-
Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude solid product is purified by recrystallization from methanol to yield white crystals.
Protocol 2: Spectroscopic Analysis
-
¹H and ¹³C NMR: A ~5-10 mg sample of the purified product is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
-
Infrared (IR) Spectroscopy: A small amount of the solid product is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using an FTIR spectrometer, scanning from 4000 to 400 cm⁻¹.
Conclusion
The study of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione provides a clear example of the symbiotic relationship between experimental and theoretical chemistry. The experimental data provide a solid benchmark of the molecule's physical and spectroscopic properties, confirming its rigid, C₂-symmetric structure. Computational methods, such as DFT, offer a pathway to rationalize these observations from first principles, providing deeper insights into geometry, strain, and electronic structure. For the modern chemical researcher, leveraging both approaches is not just best practice; it is essential for the efficient and insightful development of new chemical entities.
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Houk, K. N., et al. (2015). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. PMC. Available at: [Link]
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Castañé, P., et al. (1984). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Journal of Chemistry. Available at: [Link]
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Computational Study on the Isomers of C8H14 Bicyclic Rings. Atlantis Press. Available at: [Link]
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cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, 1 X 1 g (220841-1G). Alkali Scientific. Available at: [Link]
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Mondal, P., et al. (2020). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega. Available at: [Link]
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Sridharan, V., et al. (2014). Anomalous Behaviour of cis-Bicyclo[3.3.0]octane-3,7-dione and Its Derivatives During Twofold Fischer Indole Cyclization Using Low-Melting Mixtures. ResearchGate. Available at: [Link]
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Lu, P., et al. (2022). Divergent Total Synthesis of the Harziane Diterpenoids. ACS Publications. Available at: [Link]
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Bán, F., et al. (2005). Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. ResearchGate. Available at: [Link]
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Dhanesha, N., et al. (2015). Less Sensitive Oxygen-Rich Organic Peroxides Containing Geminal Hydroperoxide Groups. The Royal Society of Chemistry. Available at: [Link]
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Cook, J. M., et al. (1981). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones. ResearchGate. Available at: [Link]
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Kang, Q., et al. (2022). Diastereoselective Synthesis of Bicyclo[3.3.0]octenones by Copper-Catalyzed Transannular Ring-Closing Reaction. ACS Figshare. Available at: [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione Derivatives
The rigid, sterically defined framework of the cis-bicyclo[3.3.0]octane core has long intrigued synthetic and medicinal chemists. Its unique three-dimensional architecture offers a robust scaffold for the strategic placement of functional groups, enabling the exploration of diverse biological targets. This guide delves into the biological activities of derivatives of a key member of this family, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. By examining its derivatization and corresponding pharmacological evaluations, we aim to provide researchers, scientists, and drug development professionals with a comparative overview of the therapeutic potential held within this versatile bicyclic system.
The Core Scaffold: A Foundation for Diverse Bioactivity
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a synthetically accessible diketone, serves as an excellent starting point for generating chemical diversity. The presence of two ketone functionalities allows for a multitude of chemical transformations, from simple condensations to more complex rearrangements, leading to a wide array of derivatives. The inherent rigidity of the bicyclic system is a key attribute, as it reduces the conformational flexibility of the resulting molecules. This pre-organization can lead to higher binding affinities for biological targets by minimizing the entropic penalty upon binding.
Our exploration of the literature reveals that derivatives of the bicyclo[3.3.0]octane scaffold have been investigated for a range of therapeutic applications, including antimicrobial, antidiabetic, and neuroactive properties. The following sections will compare the performance of specific derivatives in these areas, supported by experimental data.
Comparative Analysis of Biological Activity
Antimicrobial Activity: A Promising Frontier
A notable area of investigation for cis-bicyclo[3.3.0]octane-3,7-dione derivatives has been in the realm of antimicrobial agents. A study by El-Sayed et al. provides a foundational comparison of newly synthesized derivatives against a panel of pathogenic bacteria and fungi.[1] The derivatization strategy in this study focused on reactions at the ketone positions, leading to a variety of structurally diverse compounds.
The antimicrobial activity was assessed using the agar well diffusion method, a standard and reliable technique for preliminary screening of potential antimicrobial agents. The diameter of the inhibition zone is a direct measure of the compound's ability to inhibit microbial growth.
Table 1: Antimicrobial Activity of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives (Inhibition Zone in mm) [1]
| Compound | Bacillus subtilis (G+) | Staphylococcus aureus (G+) | Escherichia coli (G-) | Pseudomonas aeruginosa (G-) | Candida albicans (Fungus) | Aspergillus flavus (Fungus) |
| Dione 1 (Parent) | 10 | 11 | 9 | - | 10 | 11 |
| Compound 6b | 13 | 14 | 12 | 11 | 13 | 14 |
| Compound 7 | 12 | 13 | 11 | - | 12 | 13 |
| Compound 9 | 14 | 15 | 13 | 12 | 14 | 15 |
| Compound 13 | 16 | 17 | 15 | 14 | 16 | 17 |
| Ampicillin | 28 | 30 | - | - | - | - |
| Gentamicin | - | - | 25 | 22 | - | - |
| Amphotericin B | - | - | - | - | 24 | 22 |
Data extracted from El-Sayed et al. (2017).[1] '-' indicates no activity or not tested.
From the data presented, a clear structure-activity relationship begins to emerge. The parent dione 1 exhibits modest activity. However, derivatization leads to a significant enhancement in antimicrobial properties. Notably, Compound 13 demonstrated the broadest and most potent activity across all tested strains, with inhibition zones comparable to, though smaller than, the standard antibiotics. This suggests that the modifications in Compound 13 are crucial for its enhanced biological effect.
Antidiabetic Potential: Inhibition of Dipeptidyl Peptidase 4 (DPP-4)
The bicyclo[3.3.0]octane scaffold has also been explored for its potential in managing type 2 diabetes. A series of novel bicyclo[3.3.0]octane derivatives were synthesized and evaluated as inhibitors of dipeptidyl peptidase 4 (DPP-4), a key enzyme in glucose homeostasis.[2][3] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.
While the specific cis-1,5-dimethyl derivative was not the focus, this study highlights the potential of the broader bicyclo[3.3.0]octane class. Two compounds, 10a and 10b , demonstrated good efficacy in oral glucose tolerance tests in mice, indicating their potential as orally active antidiabetic agents.[2] This provides a compelling rationale for designing and screening cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione derivatives for DPP-4 inhibition.
Exploration of Neuroactive Properties
In the quest for new central nervous system (CNS) active agents, a 2-azabicyclo[3.3.0]octane derivative was synthesized as a conformationally restricted analog of nebracetam, a nootropic agent.[4] The rationale behind this design was to reduce the molecule's flexibility, potentially leading to more specific interactions with neuronal receptors.[4] However, pharmacological evaluation using patch-clamp techniques on CNS neurons indicated no significant effects.[4] This "negative" result is, in fact, valuable, as it helps to define the structural requirements for activity within this scaffold and guides future design efforts away from this particular substitution pattern for achieving neuroactivity.
Experimental Protocols: A Guide to Reproducibility
To ensure the scientific integrity of the presented data, this section details the methodologies employed in the key studies.
Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives
The synthesis of the antimicrobial derivatives evaluated in Table 1 started from the parent cis-bicyclo[3.3.0]octane-3,7-dione.[1] The detailed synthetic schemes and reaction conditions can be found in the original publication by El-Sayed et al. (2017). The general approach involved reactions targeting the carbonyl groups, such as condensations and Wittig-type reactions, to introduce diverse functionalities.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The following protocol is a generalized representation of the agar well diffusion method used to assess antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly inoculated with the microbial suspension using a sterile swab.
-
Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A specific volume of each test compound solution (at a known concentration) and control antibiotics are added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Data Collection: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data strongly suggest that the biological activity of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione derivatives is highly dependent on the nature of the substituents.
Caption: Iterative process of SAR-guided drug discovery.
For the antimicrobial derivatives, the introduction of larger, more complex moieties at the ketone positions appears to be beneficial for activity. The enhanced performance of Compound 13 suggests that its specific chemical features warrant further investigation.[1] Future studies should focus on:
-
Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) for the most active compounds to provide a more precise measure of their potency.
-
Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effects.
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives to further probe the SAR and optimize for potency and selectivity.
-
Exploration of Other Therapeutic Areas: Given the demonstrated activity of the broader bicyclo[3.3.0]octane class as DPP-4 inhibitors, screening of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione derivatives against this and other relevant targets is a logical next step.
References
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Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and biological evaluation of bicyclo[3.3.0] octane... Europe PMC. [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of New cis-Bicyclo [3.3.0] octane-3,7- dione Derivatives. ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. SciELO. [Link]
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A Comparative Guide to the Synthetic Utility of Bicyclo[3.3.0]octane-3,7-diones
In the intricate world of organic synthesis, the strategic selection of a molecular scaffold is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the vast arsenal of building blocks available to chemists, bicyclic ketones stand out for their inherent conformational rigidity and dense functionalization, which make them superb starting points for the construction of complex molecular architectures. This guide provides an in-depth comparison of cis-bicyclo[3.3.0]octane-3,7-dione, a unique C2-symmetric fused-ring system, against other prominent bicyclic ketone scaffolds. Our objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of its distinct advantages and to provide actionable experimental insights.
The Strategic Value of the Bicyclo[3.3.0]octane Core
The cis-bicyclo[3.3.0]octane framework, composed of two fused cyclopentane rings, is a privileged scaffold in natural product synthesis. Its defining feature is the cis-fusion, which imparts a distinct concave, cup-like shape. In the 3,7-dione, the carbonyl groups are positioned symmetrically on each ring, offering two reactive sites for elaboration. This predictable stereochemical environment and the potential for both symmetric and asymmetric transformations make it a powerful precursor for polyquinane natural products and other complex cyclopentanoid structures.[1][2]
The inherent strain in the fused five-membered rings is moderate, rendering the scaffold stable yet reactive enough for a variety of transformations.[3][4] Unlike more strained systems, it does not readily undergo skeletal rearrangements under many reaction conditions, yet the proximity of the 3- and 7-positions allows for remarkable transannular cyclizations to forge a C3-C7 bond, creating the tricyclo[3.3.0.03,7]octane skeleton.
Synthesis: The Convergent Power of the Weiss-Cook Reaction
A significant advantage of the bicyclo[3.3.0]octane-3,7-dione system is its accessibility through a highly efficient and convergent one-pot condensation. The Weiss-Cook reaction, a powerful tandem sequence of aldol and Michael reactions, constructs the entire bicyclic core from simple acyclic precursors.[5] This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetone-1,3-dicarboxylate ester.[6][7]
The reaction's power lies in its atom economy and ability to rapidly generate molecular complexity. The mechanism, initiated by an aldol reaction followed by two intramolecular Michael additions, reliably establishes the cis-ring fusion.
Figure 2: Synthetic utility workflow for bicyclo[3.3.0]octane-3,7-dione.
Protocol: Twofold Fischer Indole Cyclization
[8] This protocol demonstrates the power of using the dione's symmetry to construct complex, fused heterocyclic systems.
-
Reaction Setup:
-
Suspend cis-bicyclo[3.3.0]octane-3,7-dione (1.0 mmol) and 1-methyl-1-phenylhydrazine (2.2 mmol) in absolute ethanol (15 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (3.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the target pentalenodiindole derivative.
-
Conclusion
cis-Bicyclo[3.3.0]octane-3,7-dione presents a compelling and often superior choice for the synthesis of cyclopentanoid-containing molecules. Its primary advantage lies in its highly convergent and efficient synthesis via the Weiss-Cook reaction, a stark contrast to the more linear routes required for bridged systems like bicyclo[3.2.1]octanes and bicyclo[2.2.2]octanes. The inherent C2-symmetry and the defined stereochemistry of the cis-fused rings provide a predictable platform for both symmetric and asymmetric transformations. While bridged systems offer unique advantages in rigidity and as mimics of specific natural product cores, the bicyclo[3.3.0]octane-3,7-dione excels as a versatile and readily accessible starting point for building complex polyquinane and heterocyclic architectures. Its strategic application can significantly shorten synthetic sequences and enhance overall efficiency, making it an invaluable tool for the modern synthetic chemist.
References
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Almqvist, F., Eklund, L., & Frejd, T. (1993). An Improved Procedure for the Synthesis of Bicyclo[2.2.2]octane-2,6-dione. Synthetic Communications, 23(11), 1499-1504. [Link]
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Thornqvist, V., Manner, S., Wingstrand, M., & Frejd, T. (2005). Synthesis of Bridgehead Hydroxy Bicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 70(24), 10061-10064. [Link]
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Dahmén, J., Frejd, T., & Magnusson, G. (1996). Synthesis of Optically Active Endo,endo Bicyclo[2.2.2]octane-2,5-diol, Bicyclo[2.2.2]octane-2,5-dione, and Related Compounds. The Journal of Organic Chemistry, 61(11), 3794-3798. [Link]
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Korman, M. T., & Glaser, R. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. Journal of Chemical Education, 97(9), 3315-3320. [Link]
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Gualdoni, S., & Bedini, A. (2021). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 19(28), 6199-6213. [Link]
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Manner, S., & Frejd, T. (2006). Synthesis of bridgehead hydroxy bicyclo[2.2.2]octane derivatives. Tetrahedron: Asymmetry, 17(3), 410-417. [Link]
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Almqvist, F., Manner, S., Thornqvist, V., Berg, U., Wallin, M., & Frejd, T. (2004). Spirobicyclo[2.2.2]octane Derivatives: Mimetics of Baccatin III and Paclitaxel (Taxol). Organic & Biomolecular Chemistry, 2(21), 3085-3092. [Link]
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Weiss, U., & Edwards, J. M. (1968). The Weiss-Cook Reaction. A convenient synthesis of the bicyclo[3.3.0]octane-3,7-dione system. Tetrahedron Letters, 9(47), 4885-4887. [Link]
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Mehta, G., & Singh, S. R. (2006). A simple approach to curved hexaquinane via Weiss–Cook reaction. Tetrahedron Letters, 47(4), 531-534. [Link]
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Korman, M. T., & Glaser, R. (2020). Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. ResearchGate. [Link]
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Filippini, M.-H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 100(8), 2817-2872. [Link]
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Ghorai, M. K., et al. (2012). Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry, 8, 1526-1533. [Link]
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Goudedranche, S., & Gandon, V. (2018). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. European Journal of Organic Chemistry, 2018(34), 4742-4750. [Link]
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Wang, Y., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1877-1882. [Link]
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Barrero, A. F., et al. (2005). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 10(1), 135-146. [Link]
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Harris, C. J. (1980). Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Journal of the Chemical Society, Perkin Transactions 1, 1612-1617. [Link]
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Camps, P., et al. (1984). Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton. Canadian Journal of Chemistry, 62(6), 1184-1194. [Link]
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Camps, P., Fernández, J. A., & Vázquez, S. (2010). Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors of polyquinanes. ARKIVOC, 2010(4), 74-89. [Link]
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Korman, M., et al. (2014). Allylation of cis-bicyclo(3.3.0) octane 3,7-dione derivatives via fragmentation methodology. ResearchGate. [Link]
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Weiss, U., & Edwards, J. M. (1976). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 55, 70. [Link]
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Valenti, P., et al. (2005). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Arkivoc, 2005(6), 235-244. [Link]
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Eaton, P. E., & Srikrishna, A. (1983). Cyclopentannulation of bicyclo[3.3.0]octane-3,7-dione. A more convenient synthesis of thep[9]eristylane system. The Journal of Organic Chemistry, 48(2), 154-156. [Link]
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Fadda, A. A., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New cis-Bicyclo [3.3.0] octane-3,7- dione Derivatives. Egyptian Journal of Chemistry, 60(2), 277-289. [Link]
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Gordon, H. L., Freeman, S., & Hudlicky, T. (2005). Stability Relationships in Bicyclic Ketones. ResearchGate. [Link]
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Kumar, D., et al. (2015). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. RSC Advances, 5(82), 67207-67211. [Link]
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Lysov, K. A., et al. (2000). 3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures. Mendeleev Communications, 10(5), 194-196. [Link]
-
Black, G. W., & Willetts, A. J. (2020). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. International Journal of Molecular Sciences, 21(18), 6857. [Link]
-
Ghorai, M. K., et al. (2014). Anomalous Behaviour of cis-Bicyclo[3.3.0]octane-3,7-dione and Its Derivatives During Twofold Fischer Indole Cyclization Using Low-Melting Mixtures. Synthesis, 46(3), 301-306. [Link]
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Raphael, R. A. (1962). Synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]
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Safety Operating Guide
Navigating the Disposal of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione: A Guide for Laboratory Professionals
For the discerning researcher, the lifecycle of a chemical doesn't end upon its final use in an experiment. The proper disposal of laboratory reagents is a critical, yet often overlooked, aspect of ensuring a safe and environmentally responsible research environment. This guide provides a comprehensive overview of the recommended disposal procedures for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (CAS No. 21170-10-5), a bicyclic dione utilized in various synthetic applications.
This document moves beyond a simple checklist, delving into the rationale behind the recommended procedures. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions that protect both themselves and the environment.
Hazard Assessment: A Case of Conflicting Data
A critical first step in determining the appropriate disposal route for any chemical is a thorough hazard assessment. In the case of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a review of available safety data sheets (SDS) reveals conflicting information, underscoring the importance of a conservative approach to waste management.
One major supplier, Sigma-Aldrich, states in its Safety Data Sheet that the compound is "Not a hazardous substance or mixture." However, the same supplier also assigns it a Water Hazard Class (WGK) of 3 , the highest rating, indicating it is "highly hazardous to water" under the German water protection regulations. This classification is based on the potential for a substance to negatively impact aquatic environments.[1]
Furthermore, a Safety Data Sheet from Fisher Scientific indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). This contradicts the claim of it being a non-hazardous substance.
This discrepancy highlights a crucial point in laboratory safety: different regulatory frameworks can lead to different hazard classifications. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which is the basis for many SDSs, may not always align with more specific environmental regulations like the German Water Hazard Class system.
Given this conflicting information, a cautious approach is paramount. The principle of "erring on the side of safety" dictates that we treat cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione as a substance with the potential for environmental harm until definitive, universally accepted data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
Regardless of the final disposal method, appropriate personal protective equipment must be worn when handling cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione waste. Based on available safety information, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In cases of generating dust or aerosols, a NIOSH-approved respirator is advised.
-
Protective Clothing: A standard laboratory coat.
Disposal Decision Pathway
The following diagram illustrates the recommended decision-making process for the disposal of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. This pathway prioritizes regulatory compliance and environmental protection in light of the conflicting hazard information.
Caption: Disposal decision workflow for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Step-by-Step Disposal Procedures
Based on the decision pathway, two primary disposal routes are outlined below. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate procedure for your location.
Primary Recommended Procedure: Disposal as a Water-Hazardous Substance
This procedure aligns with the precautionary principle, giving precedence to the WGK 3 classification.
Step 1: Waste Segregation and Collection
-
Do not mix cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione waste with other chemical waste streams unless explicitly permitted by your institution's EHS.
-
Collect the solid waste in a dedicated, chemically compatible container with a secure lid. The original product container is often a suitable choice if it is in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione" and the CAS number "21170-10-5".
Step 2: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and sources of water.
Step 3: Arrange for Pickup
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide them with all necessary information about the waste, including the conflicting hazard classifications.
Secondary Procedure: Disposal as Non-Hazardous Solid Waste (Pending EHS Approval)
This procedure should only be followed after receiving explicit approval from your institution's EHS department, confirming that the "non-hazardous" classification is acceptable under local regulations.
Step 1: Containerization
-
Place the solid cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione waste in a sturdy, sealed container. A screw-top plastic jar or a sealed bag inside a rigid container are good options.
-
The goal is to prevent any accidental release or exposure to custodial staff.
Step 2: Labeling for Disposal
-
Clearly label the container as "Non-Hazardous Laboratory Waste" and include the chemical name. This prevents unnecessary alarm for waste management personnel.
Step 3: Final Disposal
-
Follow your institution's specific procedures for disposing of non-hazardous solid laboratory waste. This often involves placing the sealed container directly into a designated dumpster, bypassing the regular laboratory trash cans that are handled by custodial staff.[2]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any dust.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
The Role of Institutional EHS: Your Most Valuable Resource
This guide provides a framework for the responsible disposal of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. However, it is not a substitute for the expert guidance of your institution's Environmental Health and Safety department. EHS professionals are equipped to:
-
Interpret local, state, and federal waste disposal regulations.
-
Make a definitive determination on the appropriate disposal pathway for chemicals with conflicting hazard information.
-
Provide specific instructions for waste collection, labeling, and pickup at your facility.
Always consult your EHS department before disposing of any chemical waste. This proactive step is the cornerstone of a safe and compliant laboratory environment. By working in partnership with EHS, you contribute to a culture of safety and environmental stewardship that extends far beyond the laboratory bench.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
-
LookChem. (n.d.). cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
- Umweltbundesamt (German Environment Agency). (2017).
-
Chemtext. (n.d.). Understanding the German Water Hazard Class. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (CAS RN: 21170-10-5). As a trusted partner in your research, we aim to deliver in-depth technical guidance that prioritizes your safety and operational success. This document is structured to provide immediate, actionable information grounded in established safety principles.
Hazard Assessment and Chemical Profile
Known Chemical Reactivity:
-
Reaction with Strong Bases: This compound reacts with strong bases, carbon disulfide, and alkylating agents.[1][2][4] Such reactions should be conducted with caution, under an inert atmosphere if necessary, and with appropriate temperature control.
-
Reaction with Oxidizing Agents: There is evidence that bicyclic ketones can react with oxidizing agents like hydrogen peroxide to form potentially explosive organic peroxides. Extreme care should be taken when exposing this compound to oxidizing conditions.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 21170-10-5 | [1][2][5][6] |
| Molecular Formula | C₁₀H₁₄O₂ | [2][3][5] |
| Molecular Weight | 166.22 g/mol | [1][2][3][5] |
| Appearance | Solid | [1] |
| Melting Point | 228-230 °C | [1][2][3] |
Personal Protective Equipment (PPE)
Given the potential for irritation and the lack of comprehensive toxicological data, a robust PPE protocol is essential. The following recommendations are based on general best practices for handling solid, non-volatile organic compounds and specifically ketones.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Essential to prevent eye contact with airborne particles. Conformance to EN 166 (EU) or ANSI Z87.1 (US) standards is required. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, PVA-coated). | Standard nitrile gloves may offer limited protection against ketones. For prolonged contact, gloves specifically rated for ketone resistance are recommended.[7][8][9][10][11] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Laboratory coat. | A standard laboratory coat should be worn to protect against incidental skin contact. | |
| Respiratory Protection | N95 respirator or equivalent. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1] |
PPE Selection Workflow:
Caption: PPE selection workflow for handling cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure and ensure experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Perform all transfers of the solid compound within a fume hood to minimize inhalation risk.
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust.
-
If weighing outside a fume hood is unavoidable, wear an N95 respirator.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the intended reaction and subsequent work-up.
-
-
Reaction Monitoring:
-
If the reaction involves strong bases or oxidizing agents, monitor the temperature closely.
-
Ensure adequate ventilation throughout the reaction.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work area with an appropriate solvent and then a cleaning solution.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Disposal Plan
As this compound is not explicitly classified as hazardous waste, disposal should follow institutional guidelines for non-hazardous solid chemical waste.[12][13][14][15][16]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect un-contaminated, excess solid in a clearly labeled, sealed container.
-
The label should include the chemical name: "cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione" and "Non-Hazardous Solid Waste".
-
Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures. Do not dispose of in regular trash unless explicitly permitted.[13]
-
-
Contaminated Materials:
-
Gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a designated solid waste container for chemical laboratory waste.
-
These items are typically incinerated.
-
-
Liquid Waste:
-
Solutions of the compound should be disposed of as chemical waste. Do not pour down the drain.
-
Collect in a properly labeled waste container that is compatible with the solvent used.
-
Disposal Decision Tree:
Caption: Decision tree for the proper disposal of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione waste.
By adhering to these guidelines, you can ensure the safe handling and disposal of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
